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Core Science & Biosynthesis

Foundational

A Technical Guide to 7-Azaspiro[3.5]nonan-1-amine: A Key Scaffold for Modern Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry In the modern era of drug discovery, the strategic initiative to "escape from flatland" has become a guiding principle for medicinal chemists.[1] This p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the modern era of drug discovery, the strategic initiative to "escape from flatland" has become a guiding principle for medicinal chemists.[1] This paradigm shift involves moving away from planar, aromatic structures towards more complex, three-dimensional (3D) molecular frameworks. Spirocyclic scaffolds are at the forefront of this movement, prized for their rigid conformations that can enhance binding affinity, improve selectivity for biological targets, and unlock novel intellectual property.[1][2]

Among these scaffolds, the 7-azaspiro[3.5]nonane core has emerged as a particularly valuable building block. Its unique architecture, featuring a piperidine ring fused to a cyclobutane ring at a single carbon atom, presents well-defined vectors for substitution, making it an ideal starting point for constructing diverse chemical libraries.[2] This guide provides an in-depth technical overview of 7-Azaspiro[3.5]nonan-1-amine, detailing its structure, chemical properties, synthesis, and critical applications in drug development for researchers, scientists, and medicinal chemists.

Molecular Structure and Stereochemistry

7-Azaspiro[3.5]nonan-1-amine is a saturated heterocyclic compound featuring a spirocyclic system composed of a piperidine and a cyclobutane ring. The primary amine group at the 1-position of the cyclobutane ring is a key functional handle for derivatization.

Key Structural Features:

  • Spiro Center: The quaternary carbon where the two rings are joined. This imparts a rigid, non-planar geometry to the molecule.

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle that can be substituted on the nitrogen atom (position 7).

  • Cyclobutane Ring: A four-membered carbocyclic ring that holds the primary amine.

  • Chirality: The carbon atom bearing the amine group (C-1) is a stereocenter. Therefore, the compound exists as two enantiomers: (R)-7-azaspiro[3.5]nonan-1-amine and (S)-7-azaspiro[3.5]nonan-1-amine. The specific stereochemistry is crucial for biological activity and is a critical consideration in synthesis and drug design.[3][4]

Physicochemical and Computed Properties

A comprehensive understanding of the physicochemical properties of a scaffold is fundamental to its application in drug discovery. The following table summarizes key properties for the parent compound and its stereoisomers.

PropertyValueSource
IUPAC Name 7-Azaspiro[3.5]nonan-1-amine-
Molecular Formula C₈H₁₆N₂[3]
Molecular Weight 140.23 g/mol [3]
CAS Number (S)-enantiomer 2055848-58-1[3]
CAS Number (R)-enantiomer dihydrochloride 2055849-15-3[4]
Topological Polar Surface Area (TPSA) 38.05 Ų[3][4]
Computed logP 0.4773[3]
Hydrogen Bond Donors 2[3][4]
Hydrogen Bond Acceptors 2[3][4]
Rotatable Bonds 0[3][4]

Synthesis and Mechanistic Considerations

The synthesis of the 7-azaspiro[3.5]nonane core is a multi-step process that requires careful control of reaction conditions. While various routes exist, a common strategy involves the construction of a spiro-β-lactam intermediate via a Staudinger [2+2] ketene-imine cycloaddition, followed by reduction.[5] An alternative and robust approach involves a Dieckmann condensation to form the spirocyclic ketone, which can then be converted to the amine.[6]

Below is a generalized, step-by-step protocol for the synthesis of the core scaffold, highlighting the rationale behind key procedural choices.

Protocol: Synthesis of N-Boc-7-Azaspiro[3.5]nonan-1-one

This protocol focuses on the Dieckmann condensation approach, a reliable method for forming the spirocyclic ketone precursor.

Rationale: The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen, preventing it from interfering with base-mediated reactions and increasing its solubility in organic solvents. The Dieckmann condensation is an intramolecular cyclization of a diester, which is highly effective for forming five- or six-membered rings, and in this case, the spiro-ketone.[6]

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with a suitably substituted piperidine derivative, such as N-Boc-4-piperidone. This is converted to a diester precursor through alkylation of the alpha-carbon.

  • Cyclization (Dieckmann Condensation):

    • Dissolve the diester precursor in an anhydrous, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Anhydrous conditions are critical as the strong base used will be quenched by water.[6]

    • Cool the solution to 0 °C. Add a strong base, such as potassium tert-butoxide (t-BuOK), portion-wise. The slow addition helps control the exothermicity of the reaction.[7]

    • Allow the reaction to warm to room temperature and stir for several hours until completion, which should be monitored by Thin Layer Chromatography (TLC). The reaction is driven to completion because the resulting β-keto ester is deprotonated by the base.[6]

  • Work-up and Decarboxylation:

    • Upon completion, the reaction is quenched with an acidic solution (e.g., dilute HCl) to protonate the enolate.[6]

    • The crude β-keto ester is then subjected to hydrolysis and decarboxylation. This is typically achieved by heating in an acidic or basic aqueous solution. For example, heating in a mixture of dimethyl sulfoxide (DMSO) and water at elevated temperatures (e.g., 120°C) is effective.[7]

  • Purification: The resulting N-Boc-7-azaspiro[3.5]nonan-1-one is purified using column chromatography on silica gel.

Diagram: Synthetic Workflow

G cluster_0 Preparation cluster_1 Core Synthesis cluster_2 Final Functionalization A N-Boc-4-Piperidone Derivative (Diester Precursor) B Cyclization via Dieckmann Condensation A->B 1. t-BuOK 2. THF, 0°C to RT C Hydrolysis & Decarboxylation B->C Acidic Workup D N-Boc-7-Azaspiro[3.5]nonan-1-one C->D DMSO/H2O, 120°C E Reductive Amination D->E 1. NH3 source 2. NaBH(OAc)3 F Boc Deprotection (TFA) E->F TFA, DCM G 7-Azaspiro[3.5]nonan-1-amine F->G Base Workup

Caption: Key steps in the synthesis of 7-Azaspiro[3.5]nonan-1-amine.

Applications in Medicinal Chemistry

The 7-azaspiro[3.5]nonane scaffold is a privileged structure in drug discovery, with derivatives showing promise against a range of biological targets.[1] The primary amine serves as a versatile attachment point for building out molecular complexity, while the piperidine nitrogen allows for modulation of physicochemical properties like solubility and basicity.

Key Therapeutic Areas:

  • G Protein-Coupled Receptors (GPCRs): Derivatives of this scaffold have been extensively investigated as agonists for GPR119, a promising target for the treatment of type 2 diabetes.[8][9] The rigid spirocycle helps to correctly orient substituents for optimal binding to the receptor, leading to potent and selective compounds.[8]

  • Viral Proteases: The scaffold has been used to design inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro), which is essential for viral replication.[1]

  • Oncology: Covalent inhibitors of the KRAS G12C mutant protein, a key driver in many cancers, have been developed using the 7-azaspiro[3.5]nonane core.[1]

Diagram: Derivatization Strategies for SAR Exploration

G cluster_amine Amine (C1) Modifications cluster_piperidine Piperidine (N7) Modifications Core 7-Azaspiro[3.5]nonan-1-amine Core Scaffold Amide Amide Formation (Acylation) Core->Amide Sulfonamide Sulfonamide Formation Core->Sulfonamide ReductiveAmination Reductive Amination (Alkylation) Core->ReductiveAmination N_Alkylation N-Alkylation Core->N_Alkylation N_Arylation N-Arylation (Buchwald-Hartwig) Core->N_Arylation N_Acylation N-Acylation Core->N_Acylation

Caption: Common derivatization points on the 7-azaspiro[3.5]nonan-1-amine scaffold.

Conclusion

7-Azaspiro[3.5]nonan-1-amine represents a highly valuable and versatile scaffold for modern medicinal chemistry. Its inherent three-dimensionality, coupled with the presence of two distinct nitrogen atoms for functionalization, provides a robust platform for the design of novel therapeutics. The synthetic accessibility of the core and its proven success in modulating challenging biological targets like GPCRs and oncogenic proteins ensure that it will remain a key building block in the pursuit of new medicines.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries.
  • ChemScene. (n.d.). (S)-7-azaspiro[3.5]Nonan-1-amine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery.
  • BenchChem. (n.d.). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • ChemScene. (n.d.). (R)-7-azaspiro[3.5]Nonan-1-amine dihydrochloride.
  • BenchChem. (n.d.). A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.
  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.

Sources

Exploratory

Beyond Flatland: Physicochemical Profiling and Application of 7-Azaspiro[3.5]nonane Derivatives in Drug Discovery

Introduction The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I frequently observe that i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I frequently observe that increasing the fraction of sp3 carbons (Fsp3) directly correlates with improved clinical success rates and reduced off-target toxicity. The 7-azaspiro[3.5]nonane scaffold has emerged as a premier bioisostere for piperidine. By constraining the conformational flexibility of the amine and orienting substituents in precise 3D vectors, this spirocycle fundamentally alters the physicochemical landscape of the parent molecule—modulating lipophilicity, enhancing metabolic stability, and fine-tuning basicity.

Causality in Physicochemical Modulation

Why choose 7-azaspiro[3.5]nonane over a standard piperidine ring?

The addition of a spirocyclic center might intuitively seem to increase lipophilicity due to the addition of carbon mass. However, the unique geometry of the spirocycle alters the solvation shell and the basicity of the nitrogen atom. In many spirocyclic amine systems, this structural rigidification increases the pKa of the amine, which in turn lowers the distribution coefficient (LogD) at physiological pH (7.4) Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist[1]. Furthermore, the three-dimensional bulk disrupts the flat hydrophobic packing that typically leads to poor aqueous solubility and high promiscuity (off-target toxicity) A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery - Benchchem[2].

Table 1: Comparative Physicochemical Data of Key Amine Scaffolds
ScaffoldMolecular Weight (Da)pKa (Predicted)LogPTopological Polar Surface Area (Ų)
Piperidine 85.1511.220.8412.03
7-Azaspiro[3.5]nonane 125.21~10.6 - 11.01.8012.00
Oxa-azaspiro[3.5]nonane variants 127.1810.600.8521.26

Data synthesized from established chemical databases and predictive models 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem[3], 6-Oxa-1-aza-espiro[3.5] nonano 1214875-46-3 wiki - Es - Guidechem[4].

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, experimental workflows must be designed as self-validating systems. Below are two critical protocols for working with 7-azaspiro[3.5]nonane derivatives.

Protocol A: Determination of Lipophilicity (LogP) via the Shake-Flask Method

Computational LogP values often fail to capture the complex solvation thermodynamics of spirocycles. The shake-flask method remains the gold standard.

  • Phase Saturation: Vigorously mix n-octanol and aqueous buffer (pH 7.4) for 24 hours to ensure mutual saturation. Causality: Prevents volume shifts during the actual experiment, which would skew concentration calculations.

  • Analyte Introduction: Dissolve the 7-azaspiro[3.5]nonane derivative in the octanol phase at a known concentration (e.g., 1 mg/mL).

  • Equilibration: Combine the spiked octanol with the aqueous buffer in a sealed vial. Agitate at a constant 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Self-Validation (Mass Balance): Quantify the concentration of the compound in both phases using LC-MS/MS. Validation Check: The sum of the moles in both phases must equal the initial moles introduced. A deviation >5% indicates compound degradation or adsorption to the glass vial, invalidating the run.

Protocol B: Solid-Phase Organic Synthesis (SPOS) of 7-Azaspiro[3.5]nonane Libraries

SPOS is highly efficient for generating spirocyclic libraries for high-throughput screening Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery - Benchchem[5].

  • Resin Swelling: Swell Wang resin (1.0 g, 1.2 mmol/g loading) in dichloromethane (DCM) for 20 minutes. Causality: Expands the polymer matrix, maximizing the accessibility of reactive sites.

  • Immobilization: Couple N-Boc-7-azaspiro[3.5]nonane-x-carboxylic acid to the resin.

  • Deprotection: Treat the resin with 20% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group, followed by neutralization with 10% DIPEA in DMF.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A positive result (blue color) confirms the presence of the newly liberated secondary amine.

  • Diversification & Cleavage: Perform amide coupling or reductive amination, followed by final cleavage using 95% TFA to yield the free 7-azaspiro[3.5]nonane derivative.

SPOS_Workflow Resin Wang Resin (Solid Support) Swell Resin Swelling (DCM, 20 min) Resin->Swell Load Immobilization N-Boc-7-azaspiro[3.5]nonane Swell->Load Deprotect Boc Deprotection (20% TFA in DCM) Load->Deprotect Diversify On-Resin Diversification (Amide Bond / Reductive Amination) Deprotect->Diversify Cleave Cleavage & Elution (Yields Novel Derivatives) Diversify->Cleave

Solid-Phase Organic Synthesis Workflow for 7-Azaspiro[3.5]nonane.

Transformative Applications in Drug Discovery

The rigid framework of 7-azaspiro[3.5]nonane allows it to orient pharmacophores into precise vectors, leading to breakthroughs in multiple therapeutic areas.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors In the pursuit of novel analgesics, researchers utilized the 7-azaspiro[3.5]nonane core to develop covalent inhibitors of FAAH. Through iterative design, the spirocyclic urea derivative PF-04862853 was identified. The spirocyclic scaffold provided a remarkable reduction in molecular weight while maintaining favorable CNS drug-like properties, ultimately advancing the compound as a clinical candidate for pain management Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed[6].

GPR119 Agonists for Metabolic Disorders The scaffold has also been instrumental in the design of GPR119 agonists for the treatment of type 2 diabetes. Optimization of the piperidine N-capping group and the aryl group on the 7-azaspiro[3.5]nonane core led to the discovery of compound 54g. This derivative demonstrated a highly desirable pharmacokinetic profile and a potent glucose-lowering effect in diabetic rat models Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed[7].

GPR119_Pathway Agonist 7-Azaspiro[3.5]nonane Derivative (e.g., 54g) Receptor GPR119 Receptor (Pancreatic β-cells) Agonist->Receptor Binds GProtein Gαs Protein Activation Receptor->GProtein Activates cAMP ↑ cAMP Production GProtein->cAMP Stimulates Adenylyl Cyclase Insulin Insulin Secretion (Glucose Lowering Effect) cAMP->Insulin Triggers

GPR119 Signaling Pathway Activated by Azaspiro[3.5]nonane Agonists.

Conclusion

The 7-azaspiro[3.5]nonane scaffold is not merely a structural novelty; it is a highly functional bioisostere that solves critical physicochemical liabilities associated with planar heterocycles. By rigorously applying self-validating protocols in both synthesis and physical profiling, drug development professionals can leverage this spirocycle to expand the boundaries of druggable chemical space.

References

  • Title: Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH)
  • Title: Application Notes and Protocols: The Use of 7-Azaspiro[3.
  • Title: 7-Azaspiro(3.5)
  • Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist Source: ResearchGate URL
  • Title: A Comparative Analysis of Azaspiro[3.
  • Title: 6-Oxa-1-aza-espiro [3.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 7-Azaspiro[3.5]nonan-1-amine: Strategies and Starting Materials

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 7-Azaspiro[3.5]nonan-1-amine in Medicinal Chemistry The 7-azaspiro[3.5]nonan-1-amine scaffold is a key structural motif in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Azaspiro[3.5]nonan-1-amine in Medicinal Chemistry

The 7-azaspiro[3.5]nonan-1-amine scaffold is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a distinct advantage over flat, aromatic systems by enabling more precise and complex interactions with biological targets. This spirocyclic framework, combining a piperidine and a cyclobutane ring, is increasingly recognized as a "privileged scaffold." This is due to its ability to improve critical physicochemical properties of drug candidates, such as solubility and metabolic stability, while providing novel intellectual property opportunities. The primary amine at the 1-position serves as a crucial handle for further functionalization, allowing for the exploration of a wide chemical space in the development of new therapeutics. This guide provides a comprehensive overview of the primary synthetic routes to this valuable building block, with a focus on the selection of starting materials and the rationale behind key experimental choices.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 7-azaspiro[3.5]nonan-1-amine reveals several strategic disconnections, which form the basis of the most common synthetic approaches. The primary amine can be derived from a ketone precursor, 7-azaspiro[3.5]nonan-1-one, via reductive amination. The spirocyclic core itself can be constructed through two main strategies: forming the cyclobutane ring onto a pre-existing piperidine or, alternatively, constructing the piperidine ring from an acyclic precursor that already contains the cyclobutane moiety.

G 7-Azaspiro[3.5]nonan-1-amine 7-Azaspiro[3.5]nonan-1-amine 7-Azaspiro[3.5]nonan-1-one 7-Azaspiro[3.5]nonan-1-one 7-Azaspiro[3.5]nonan-1-amine->7-Azaspiro[3.5]nonan-1-one Reductive Amination Reductive Amination 7-Azaspiro[3.5]nonan-1-one->Reductive Amination N-Boc-Piperidin-4-one N-Boc-Piperidin-4-one 7-Azaspiro[3.5]nonan-1-one->N-Boc-Piperidin-4-one Ketene Precursor Ketene Precursor 7-Azaspiro[3.5]nonan-1-one->Ketene Precursor Acyclic Diester Acyclic Diester 7-Azaspiro[3.5]nonan-1-one->Acyclic Diester Reductive Amination->7-Azaspiro[3.5]nonan-1-amine Staudinger [2+2] Cycloaddition Staudinger [2+2] Cycloaddition N-Boc-Piperidin-4-one->Staudinger [2+2] Cycloaddition Ketene Precursor->Staudinger [2+2] Cycloaddition Staudinger [2+2] Cycloaddition->7-Azaspiro[3.5]nonan-1-one Dieckmann Condensation Dieckmann Condensation Acyclic Diester->Dieckmann Condensation Dieckmann Condensation->7-Azaspiro[3.5]nonan-1-one

Core retrosynthetic strategies for 7-azaspiro[3.5]nonan-1-amine.

Synthetic Route 1: Staudinger [2+2] Cycloaddition from Piperidin-4-one Derivatives

This is a widely employed and versatile method for constructing the spiro-β-lactam core, which can then be further elaborated to the desired amine.[1][2] The key transformation is a [2+2] cycloaddition between a ketene, generated in situ, and an imine derived from a protected piperidin-4-one.

Starting Materials:

  • Protected Piperidin-4-one: The most common starting material is N-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) protecting group is robust enough to withstand the reaction conditions and can be readily removed in the final steps.

  • Ketene Precursor: An acyl chloride, such as chloroacetyl chloride or methoxyacetyl chloride, is typically used to generate the ketene in the presence of a tertiary amine base like triethylamine.

Causality in Experimental Choices:

The reaction is typically carried out at low temperatures (-78 °C to 0 °C) to control the reactivity of the ketene and minimize side reactions. The choice of a non-polar solvent like dichloromethane (DCM) is crucial for the stability of the reactants and intermediates.[2] The stereochemical outcome of the cycloaddition can be influenced by the choice of substituents on both the imine and the ketene.

Experimental Protocol: Synthesis of N-Boc-7-azaspiro[3.5]nonan-1-one
  • Imine Formation:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in an appropriate solvent (e.g., toluene), add the desired primary amine (e.g., benzylamine, 1.0 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.

    • Upon completion, the solvent is removed under reduced pressure, and the crude imine is typically used in the next step without further purification.

  • Staudinger [2+2] Cycloaddition:

    • Dissolve the imine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

    • In a separate flask, prepare a solution of the acyl chloride (e.g., chloroacetyl chloride, 1.2 eq) in anhydrous DCM.

    • Slowly add the acyl chloride solution to the cooled imine solution.

    • Subsequently, add a solution of triethylamine (1.5 eq) in anhydrous DCM dropwise to the reaction mixture to generate the ketene in situ.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the N-Boc-7-azaspiro[3.5]nonan-1-one.

From the resulting spirocyclic ketone, the target amine can be obtained through reductive amination, as detailed in a later section.

Synthetic Route 2: Dieckmann Condensation of Acyclic Diesters

This approach builds the piperidine ring onto a pre-existing cyclobutane framework through an intramolecular condensation of a diester.[3][4] This method is particularly useful when substituted cyclobutane precursors are readily available.

Starting Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate: This commercially available starting material serves as the foundation for the cyclobutane portion of the spirocycle.

  • Reagents for Chain Elongation and Piperidine Ring Formation: This involves a sequence of reactions, typically including reduction of the esters to alcohols, conversion to leaving groups (e.g., tosylates or halides), and reaction with a nitrogen nucleophile (e.g., a protected amine) followed by cyclization.

Causality in Experimental Choices:

The Dieckmann condensation is an equilibrium process.[4] To drive the reaction towards the cyclized product, a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is used.[5] The reaction is often performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.[5]

Illustrative Workflow for Dieckmann Condensation Route

G A Acyclic Diester Precursor B Dieckmann Condensation A->B C β-Keto Ester Intermediate B->C D Hydrolysis & Decarboxylation C->D E 7-Azaspiro[3.5]nonan-1-one D->E F Reductive Amination E->F G 7-Azaspiro[3.5]nonan-1-amine F->G

Key stages in the Dieckmann condensation pathway.

Final Step: Reductive Amination to the Target Amine

Regardless of the route taken to synthesize the 7-azaspiro[3.5]nonan-1-one core, the final step to obtain the primary amine is typically a reductive amination. This reaction involves the formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine.

Starting Materials:

  • N-Boc-7-azaspiro[3.5]nonan-1-one: The ketone precursor, protected at the piperidine nitrogen.

  • Ammonia Source: Ammonium acetate or a solution of ammonia in an alcohol (e.g., methanol) is commonly used.

  • Reducing Agent: A mild and selective reducing agent is required to reduce the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this transformation.[6]

Causality in Experimental Choices:

The use of a large excess of the ammonia source is crucial to favor the formation of the primary amine and minimize the formation of a secondary amine byproduct, where the initially formed primary amine attacks another molecule of the ketone.[6] A one-pot procedure, where imine formation and reduction occur in the same reaction vessel, is often preferred for its efficiency.[6]

Experimental Protocol: Reductive Amination and Deprotection
  • Reductive Amination:

    • To a solution of N-Boc-7-azaspiro[3.5]nonan-1-one (1.0 eq) in an appropriate solvent (e.g., methanol), add a large excess of ammonium acetate (e.g., 10 eq).

    • Stir the mixture at room temperature for a period to allow for imine formation.

    • Add sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

    • Quench the reaction carefully with an acid (e.g., dilute HCl) and then basify with a base (e.g., NaOH) to a pH > 10.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude N-Boc-7-azaspiro[3.5]nonan-1-amine.

    • Purify by column chromatography if necessary.

  • Boc Deprotection:

    • Dissolve the N-Boc-7-azaspiro[3.5]nonan-1-amine (1.0 eq) in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and isolate the free amine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product, 7-azaspiro[3.5]nonan-1-amine.

Quantitative Data Summary

Synthetic RouteKey Starting MaterialsTypical Yield Range (%)Key AdvantagesKey Challenges
Staudinger Cycloaddition N-Boc-4-piperidone, Acyl Chloride60-80 (for the cycloaddition step)High versatility, good control over stereochemistry.Requires low temperatures, handling of reactive ketenes.
Dieckmann Condensation Acyclic Diesters (e.g., diethyl 1,1-cyclobutanedicarboxylate)50-70 (for the cyclization step)Access to diverse cyclobutane substitutions.Multi-step sequence, potential for intermolecular side reactions.
Reductive Amination N-Boc-7-azaspiro[3.5]nonan-1-one, Ammonium Acetate50-70Direct conversion of ketone to primary amine.Potential for secondary amine byproduct formation.

Conclusion and Future Outlook

The synthesis of 7-azaspiro[3.5]nonan-1-amine can be achieved through several reliable synthetic strategies, with the choice of route often dictated by the availability of starting materials and the desired substitution patterns. The Staudinger cycloaddition approach, starting from readily available N-Boc-4-piperidone, offers a robust and versatile pathway. The Dieckmann condensation provides an alternative for constructing the piperidine ring when substituted cyclobutane precursors are of interest. The final reductive amination step is a critical transformation that requires careful control to maximize the yield of the desired primary amine. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of even more efficient and stereoselective methods for the synthesis of 7-azaspiro[3.5]nonan-1-amine and its derivatives will remain an active area of research.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. BenchChem.
  • The Journal of Organic Chemistry. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems.
  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one. BenchChem.
  • BenchChem. (2025). Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane. BenchChem.
  • Alfa Chemistry. (n.d.).
  • Wikipedia. (2023).
  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. BenchChem.
  • PMC. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
  • Wikipedia. (2023). Staudinger reaction. Wikipedia.
  • Alfa Chemistry. (2025). Staudinger Reduction. Alfa Chemistry.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. BenchChem.
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Hetero Letters. (2016). An improved and cost effective process for the synthesis of Milnacipran Hydrochloride. Hetero Letters.
  • ResearchGate. (2011). An improved synthesis of 2-oxa-7-azaspiro[1][3]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • DTIC. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.
  • Thermo Fisher Scientific. (n.d.). Staudinger Ligation Reaction Chemistry. Thermo Fisher Scientific.
  • PMC. (2011). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. PMC.
  • Beilstein Journal of Organic Chemistry. (2011). Multicomponent reactions. Beilstein Journal of Organic Chemistry.

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Exploratory

Escaping Flatland: A Technical Guide to the Physicochemical Profiling and Synthetic Utility of 7-Azaspiro[3.5]nonane in Drug Discovery

Executive Summary The modern drug discovery paradigm is increasingly governed by the principle of "escaping from flatland"—a strategic shift away from highly planar, sp²-hybridized aromatic molecules toward complex, thre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug discovery paradigm is increasingly governed by the principle of "escaping from flatland"—a strategic shift away from highly planar, sp²-hybridized aromatic molecules toward complex, three-dimensional architectures. High sp³ character (Fsp³) correlates strongly with improved clinical success rates due to enhanced aqueous solubility, reduced non-specific protein binding, and the ability to project pharmacophores into deep, complex binding pockets.

Among these 3D architectures, spirocyclic scaffolds have emerged as privileged structures. This whitepaper provides an in-depth technical analysis of 7-azaspiro[3.5]nonane , detailing its core physicochemical properties, its mechanistic role in target engagement, and validated protocols for its incorporation into high-throughput Solid-Phase Organic Synthesis (SPOS) workflows.

Chemical Identity & Physicochemical Profiling

The 7-azaspiro[3.5]nonane motif consists of a 4-membered cyclobutane ring and a 6-membered piperidine-like ring sharing a single spiro carbon atom. This rigid framework dictates specific spatial vectors for any attached substituents. According to the structural data curated by 1, the base scaffold possesses a highly favorable physicochemical profile for membrane permeability and metabolic stability[1].

Table 1: Core Identification and Quantitative Properties
PropertyValue
IUPAC Name 7-azaspiro[3.5]nonane
CAS Number 766-34-7
Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
Exact Mass 125.1204 Da
Topological Polar Surface Area (TPSA) 12 Ų
Heavy Atom Count 9
Complexity Score 97.1

Causality Insight: The exceptionally low TPSA (12 Ų) of the unmodified core[1] ensures that derivatives built upon this scaffold maintain high lipophilic efficiency (LipE). The spirocyclic junction imposes a rigid conformational restriction, minimizing the entropic penalty typically associated with the binding of flexible aliphatic chains to target proteins.

Structural Significance in Target Engagement

The unique geometry of 7-azaspiro[3.5]nonane has been successfully leveraged across multiple therapeutic areas, from oncology to infectious diseases[2].

  • SARS-CoV-2 3CLpro Inhibition (Antiviral): Viral proteases often feature deep, hydrophobic binding pockets. Recent structural-guided design studies published in 3 demonstrate that 7-azaspiro[3.5]nonane derivatives are highly potent inhibitors of the SARS-CoV-2 main protease (3CLpro)[3]. Mechanism: The S4 subsite of 3CLpro spans approximately 9.5 Å. While smaller azaspiro[3.3] systems exhibit conformational disorder within this pocket, the extended 6-membered nitrogen heterocycle of the azaspiro[3.5]nonane core perfectly matches the pocket's dimensions[3]. This spatial complementarity "locks" the inhibitor into a single, highly stable conformation, maximizing van der Waals interactions and driving IC50 values into the submicromolar range[3].

  • KRAS G12C (Oncology) & GPR119 (Metabolic Disorders): In oncology, the scaffold acts as a rigid backbone for covalent inhibitors targeting the KRAS G12C mutant, providing the precise spatial orientation required for the warhead to engage the mutated cysteine while maintaining metabolic stability[2]. Similarly, it serves as an optimal core for GPR119 agonists, enhancing GPCR target selectivity[2].

Target_Engagement Core 7-azaspiro[3.5]nonane Core (Rigid 3D Scaffold) Target1 SARS-CoV-2 3CLpro (Antiviral) Core->Target1 Target2 KRAS G12C (Oncology) Core->Target2 Target3 GPR119 (Metabolic Disorders) Core->Target3 Mech1 Occupies S4 Subsite Locks Stable Conformation Target1->Mech1 Mech2 Covalent Inhibition Enhanced Metabolic Stability Target2->Mech2 Mech3 GPCR Agonism Precise Vector Alignment Target3->Mech3

Therapeutic target engagement and mechanisms of 7-azaspiro[3.5]nonane derivatives.

Solid-Phase Organic Synthesis (SPOS) Workflows

To rapidly explore the chemical space around the 7-azaspiro[3.5]nonane core, medicinal chemists utilize Solid-Phase Organic Synthesis (SPOS)[4]. SPOS allows for the parallel generation of compound libraries by simplifying purification steps (excess reagents are simply washed away) and enabling rapid diversification[4].

The following self-validating protocol details the immobilization and functionalization of the scaffold using 4[4].

Step-by-Step Methodology: Library Generation

Step 1: Resin Swelling

  • Action: In a solid-phase synthesis vessel, swell Wang resin (1.0 g, 1.2 mmol/g loading) in dichloromethane (DCM, 10 mL) for 20 minutes[4].

  • Causality: Polymeric solid supports like Wang resin exist as collapsed matrices in their dry state. Swelling in a non-polar solvent like DCM expands the polystyrene backbone, maximizing the surface area and ensuring that internal reactive hydroxyl sites are fully accessible for the incoming building blocks.

Step 2: Scaffold Immobilization

  • Action: Add N-Boc-7-azaspiro[3.5]nonane-x-carboxylic acid (3.0 eq) to the suspended resin, followed by diisopropylcarbodiimide (DIC, 3.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Agitate for 12 hours[4].

  • Causality: DIC activates the carboxylic acid handle of the spirocycle by forming an electrophilic O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the esterification onto the resin's hydroxyl groups. The secondary amine of the spirocycle must be Boc-protected to prevent self-polymerization or cross-reactivity during this coupling phase.

Step 3: Orthogonal Deprotection

  • Action: Drain the solvent and treat the resin with a solution of 20% trifluoroacetic acid (TFA) in DCM (v/v, 5 mL). Agitate for 30 minutes at room temperature[4].

  • Causality: The Boc protecting group is acid-labile. A 20% TFA concentration is sufficient to rapidly cleave the Boc group, exposing the secondary amine (position 7) as a reactive nucleophile. Crucially, this mild acidic condition is orthogonal to the ester linkage anchoring the compound to the Wang resin, which requires much higher TFA concentrations for cleavage.

Step 4: On-Resin Diversification

  • Action: Perform amide bond formation or reductive amination on the exposed secondary amine using diverse electrophiles or aldehydes[4].

  • Causality: The rigid spirocyclic core projects the secondary amine into a highly accessible, unhindered spatial vector, ensuring rapid and high-yielding reactions even when sterically demanding electrophiles are introduced.

Step 5: Resin Cleavage

  • Action: Treat the diversified resin with 95% TFA and 5% water for 2 hours. Filter and evaporate to yield the final derivative[4].

  • Causality: High concentrations of TFA (95%) hydrolyze the ester linkage to the Wang resin, releasing the final synthesized library compound as a free carboxylic acid. Water acts as a carbocation scavenger to prevent re-alkylation of the spirocyclic core during the cleavage process.

SPOS_Workflow Start Wang Resin (Solid Support) Swell Resin Swelling (DCM, 20 min) Start->Swell Load Immobilization N-Boc-7-azaspiro[3.5]nonane-x-COOH DIC / DMAP Swell->Load Deprotect Boc Deprotection (20% TFA in DCM, 30 min) Load->Deprotect Diversify On-Resin Diversification (Amidation / Reductive Amination) Deprotect->Diversify Cleave Resin Cleavage (95% TFA, 2h) Diversify->Cleave End 7-azaspiro[3.5]nonane Derivative Library Cleave->End

Solid-Phase Organic Synthesis (SPOS) workflow for 7-azaspiro[3.5]nonane libraries.

References

  • PubChem - 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171. National Institutes of Health (NIH). 1

  • BenchChem - Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery. 2

  • BenchChem - Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery. 4

  • PubMed Central (PMC) - Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. National Institutes of Health (NIH). 3

Sources

Foundational

Beyond Flatland: The Biological Activity and Physicochemical Optimization of Spirocyclic Amines in Drug Discovery

Executive Summary The transition from planar, sp2-hybridized aromatic scaffolds to sp3-rich, three-dimensional architectures represents a paradigm shift in modern drug discovery. Coined as the "escape from flatland," inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic scaffolds to sp3-rich, three-dimensional architectures represents a paradigm shift in modern drug discovery. Coined as the "escape from flatland," increasing the fraction of sp3 carbons (Fsp3) in a drug candidate statistically correlates with higher clinical success rates[1]. Spirocyclic amines have emerged as privileged structural motifs in this space. By introducing a quaternary carbon that links two orthogonal rings, these scaffolds offer unique 3D trajectories, enhanced target selectivity, and superior physicochemical profiles compared to traditional monocyclic amines or flat aromatic rings[2]. This technical guide explores the mechanistic advantages, physicochemical profiling, and synthetic methodologies of spirocyclic amines.

The "Escape from Flatland" Paradigm & Bioisosterism

Historically, medicinal chemistry relied heavily on flat aromatic rings and simple secondary amines (e.g., piperidines, piperazines, and morpholines) due to their synthetic accessibility. However, these planar structures often suffer from poor aqueous solubility, high lipophilicity, and promiscuous off-target binding (such as hERG channel inhibition)[2][3].

Spirocyclic amines serve as advanced saturated bioisosteres. Replacing a piperidine or piperazine ring with a spirocycle—such as a 2-azaspiro[3.3]heptane or 4-azaspiro[4]hexane—forces the exit vectors of the molecule into a rigid, orthogonal geometry[5][6]. This 3D conformation provides more specific points of contact with the target protein, enhancing binding affinity while disrupting the planar stacking that typically leads to poor solubility[2].

Physicochemical Profiling: Causality Behind the Data

Counterintuitively, the net addition of a carbon atom to convert a monocyclic amine into a spirocyclic amine often lowers the molecule's lipophilicity (logD7.4). This phenomenon is driven by an increase in basicity and a topological twist that alters the hydration sphere around the heteroatom[7].

Furthermore, the recent development of oxa-spirocycles (incorporating an oxygen atom into the spirocyclic unit) has pushed these boundaries further. The oxygen atom acts as a potent hydrogen-bond acceptor, disrupting the crystal lattice energy of the highly symmetrical spirocycle and increasing favorable solvent-dipole interactions. This modification can improve water solubility by up to 40-fold while lowering lipophilicity by a full logarithmic unit[8].

Table 1: Comparative Physicochemical Properties of Amine Scaffolds
Scaffold TypeRepresentative ExampleRelative logD7.4 ShiftRelative Aqueous SolubilityKey Structural & Pharmacological Feature
Monocyclic Amine Piperidine / PiperazineBaselineBaselineConformational flexibility; prone to off-target binding.
Spirocyclic Amine 2-azaspiro[3.3]heptane-0.2 to -1.0[7]Slightly IncreasedQuaternary carbon introduces 3D twist; increased basicity.
Oxa-Spirocycle Oxa-spiro[3.3]heptane-1.0 to -2.0[8]Up to 40x Higher[8]H-bond acceptor drastically reduces symmetry and logD.

Mechanistic Pathway of Spirocyclic Advantage

The following causal pathway illustrates how the structural integration of spirocyclic amines translates into clinical viability.

G A Flatland (Aromatics) Low Fsp3 B Spirocyclic Amines High Fsp3 A->B Bioisosteric Replacement C 3D Trajectory & Target Selectivity B->C D Reduced Lipophilicity (Lower logD) B->D F Reduced Off-Target Toxicity (e.g., hERG) C->F E Increased Aqueous Solubility D->E G Clinical Success E->G F->G

Pathway demonstrating how Fsp3 optimization drives solubility and clinical success.

Synthetic Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the synthesis of spirocyclic amines must rely on robust, self-validating chemical systems. Below are two field-proven methodologies for generating these scaffolds.

Protocol A: Synthesis of Oxa-Spirocycles via Iodocyclization[4][8]

This protocol leverages the geometric constraints of alkenyl alcohols to drive regioselective spirocyclization.

  • Alkenyl Alcohol Activation: Dissolve the alkenyl alcohol precursor in a non-polar solvent (e.g., dichloromethane). Add an electrophilic iodine source, such as N-iodosuccinimide (NIS) or I2. Causality: The iodine activates the alkene, forming a bridged iodonium ion. This intermediate is essential for priming the adjacent carbons for nucleophilic attack.

  • Intramolecular Spirocyclization: The pendant hydroxyl group acts as an internal nucleophile, attacking the iodonium intermediate. Causality: The steric bulk and chain length of the precursor dictate the regioselectivity, forcing the formation of the quaternary oxa-spirocyclic core.

  • System Validation: Isolate the crude iodo-oxa-spirocycle and analyze via 1H NMR. The protocol is self-validating when the multiplet signals of the alkene protons (typically 5.0–6.0 ppm) completely disappear, replaced by upfield aliphatic signals corresponding to the newly formed sp3 spiro-center.

Protocol B: Intramolecular C–H Amination (Hofmann-Löffler-Freytag Approach)[9]

This unified strategy converts simple monocyclic amines into complex spirocyclic architectures in a single step.

  • Sulfonamide Directing Group Installation: Convert the starting monocyclic amine into a propyl-linked sulfonamide. Causality: The sulfonamide acts as a directing group, lowering the bond dissociation energy of the N-H bond and stabilizing the nitrogen-centered radical generated in the next step.

  • Radical Generation & 1,5-HAT: Treat the sulfonamide with N-iodohydantoin (NIH) under thermal or photochemical conditions. Causality: NIH serves as a mild oxidant to generate a nitrogen-centered radical. This radical undergoes a highly favored 1,5-hydrogen atom transfer (HAT), translocating the radical to the unactivated carbon. Subsequent iodine trapping and intramolecular cyclization yield the spirocyclic amine.

  • System Validation: Monitor the reaction via LC-MS. The successful bicyclyzation is validated by an exact mass shift corresponding to the loss of two hydrogen atoms (-2.016 Da) from the starting material, confirming the C-N bond formation.

Case Studies in Drug Discovery

  • Terazosin Optimization: Terazosin is a widely prescribed antihypertensive drug containing a tetrahydrofuran ring. When medicinal chemists replaced this monocyclic ring with an oxa-spirocyclic core, the resulting analogs demonstrated vastly improved water solubility and higher in vivo potency, proving the viability of oxa-spirocycles in late-stage lead optimization[8].

  • MmpL3 Inhibitors for Tuberculosis: Early hits for M. tuberculosis MmpL3 inhibitors utilized highly lipophilic monobasic amines, which unfortunately exhibited severe hERG ion channel inhibition and HepG2 cytotoxicity. By replacing these planar amines with zwitterionic pyrazole-containing spirocyclic amines, researchers drastically improved the hERG profile and reduced cytotoxicity while maintaining potent whole-cell anti-tubercular activity[3].

  • Bupivacaine Analogs: The incorporation of a 1-azaspiro[3.3]heptane core in place of the traditional piperidine fragment in the anesthetic bupivacaine yielded a novel, patent-free analog. The spirocyclic replacement altered the basicity (ΔpKa = 0.9) and maintained high anesthetic efficacy, showcasing the utility of azaspiroheptanes as functional piperidine bioisosteres[5][6].

Drug Development Workflow

The integration of spirocyclic amines into a drug discovery pipeline requires a rigorous workflow balancing synthesis, physicochemical profiling, and biological validation.

Workflow S1 Alkenyl Alcohol / Amine Precursor S2 Iodocyclization or C-H Amination S1->S2 S3 Spirocyclic Scaffold Generation S2->S3 S4 Physicochemical Profiling (logD, pKa, Kinetic Sol) S3->S4 S5 In Vitro Screening (Target Binding, hERG) S4->S5 S6 In Vivo Efficacy & PK Validation S5->S6

Workflow for the synthesis and biological validation of spirocyclic amines.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination, ACS Medicinal Chemistry Letters,[Link]

  • Potential Bioactive N-Heterocyclic/Spirocyclic Sulfonamides Building Blocks, Schen Automacao,[Link]

  • Oxa-spirocycles: synthesis, properties and applications, PMC/NIH,[Link]

  • Oxa-spirocycles: synthesis, properties and applications, PubMed/NIH,[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist, PMC/NIH,[Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine, ResearchGate,[Link]

  • 4-Azaspiro[4]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation, ACS Publications,[Link]

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth, ACS Omega,[Link]

Sources

Exploratory

The Ascendancy of the 7-Azaspiro[3.5]nonane Scaffold: A Technical Guide for Medicinal Chemists

The relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic and he...

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Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. This has led to a growing appreciation for three-dimensional (3D) molecular architectures that can better mimic the spatial arrangement of natural ligands and interact more effectively with the complex topographies of biological targets. Among the various strategies to impart three-dimensionality, the use of spirocyclic scaffolds has emerged as a particularly powerful approach. This guide provides an in-depth technical overview of the 7-azaspiro[3.5]nonane core, a privileged scaffold that has demonstrated significant potential in the development of a new generation of therapeutics.

The 7-Azaspiro[3.5]nonane Scaffold: A Privileged Architecture

The 7-azaspiro[3.5]nonane scaffold is a saturated heterocyclic system featuring a piperidine ring and a cyclobutane ring fused at a single carbon atom. This unique structural arrangement confers a rigid, three-dimensional geometry that offers several advantages in drug design.[1] The spirocyclic nature of the core allows for precise and predictable orientation of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for the target protein.[2] Furthermore, the introduction of a spiro center can improve physicochemical properties, such as aqueous solubility and metabolic stability, by disrupting planarity and reducing the molecule's lipophilicity.[3]

The inherent structural rigidity of the 7-azaspiro[3.5]nonane scaffold minimizes the entropic penalty upon binding to a biological target, a key consideration for developing high-affinity ligands. The piperidine nitrogen provides a convenient handle for further chemical modification, allowing for the exploration of a wide range of chemical space and the fine-tuning of structure-activity relationships (SAR).[4]

Synthetic Strategies: Accessing the Core

The construction of the 7-azaspiro[3.5]nonane core, particularly in an enantiomerically pure form, is a key challenge that has been addressed through various synthetic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.

Asymmetric Synthesis of the Chiral Scaffold

The development of potent and selective drug candidates often requires precise control over stereochemistry. Two prominent methods for the asymmetric synthesis of chiral 7-azaspiro[3.5]nonane derivatives are:

  • Rhodium-Catalyzed Asymmetric Cyclopropanation: This elegant approach involves the enantioselective formation of a spiro[2.5]octane precursor from a readily available 4-methylenepiperidine derivative. Subsequent ring expansion of the cyclopropane ring furnishes the desired 7-azaspiro[3.5]nonane skeleton. This method offers high enantioselectivity and is applicable to a range of substrates.[1]

  • Chiral Auxiliary-Mediated Synthesis: This strategy utilizes a removable chiral auxiliary to direct the stereochemistry of a key bond-forming reaction, such as an alkylation or a Michael addition, to construct the chiral spirocenter. The auxiliary is subsequently cleaved to yield the enantiomerically enriched product. This method provides a robust and often predictable means of controlling stereochemistry.[1]

G cluster_0 Asymmetric Synthesis Workflow A N-Boc-4-methylenepiperidine B Asymmetric Cyclopropanation (Chiral Rh(II) catalyst) A->B Ethyl diazoacetate C Spiro[2.5]octane precursor B->C D Ring Expansion C->D E Chiral 7-Azaspiro[3.5]nonane Core D->E G cluster_0 GPR119 Signaling Pathway Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs protein GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cells) PKA->GLP1

Caption: GPR119 Signaling Pathway Activated by 7-Azaspiro[3.5]nonane Agonists.

Inhibitors of Viral Proteases

The 7-azaspiro[3.5]nonane scaffold has also been incorporated into inhibitors of viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro). [5]Structure-guided design has led to the development of potent spirocyclic inhibitors with high inhibitory activity against SARS-CoV-2 3CLpro and MERS-CoV 3CLpro, with IC50 values for many inhibitors in the submicromolar range. [5]

Covalent Inhibitors of Oncogenic Proteins

Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of KRAS G12C, a key oncogenic protein. [6]This highlights the versatility of the spiro[3.5]nonane framework in targeting challenging proteins implicated in cancer.

Analgesic Agents

A series of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides, featuring a spiro-β-lactam core, have demonstrated promising antinociceptive (analgesic) activity in preclinical pain models. [6]

Experimental Protocols

General Procedure for the Synthesis of a 7-Azaspiro[3.5]nonane GPR119 Agonist via Suzuki Coupling

This protocol describes a key coupling step in the synthesis of many 7-azaspiro[3.5]nonane-based GPR119 agonists.

Materials:

  • N-capped 7-azaspiro[3.5]nonane intermediate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a solution of the N-capped 7-azaspiro[3.5]nonane intermediate and the desired arylboronic acid in a suitable solvent, add the palladium catalyst and the base. [2]2. Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours), while monitoring the reaction progress by TLC or LC-MS. [2]3. Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). [2]4. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [2]5. Purify the crude product by column chromatography on silica gel to afford the final compound. [2]

In Vitro cAMP Assay for GPR119 Agonist Activity

This protocol outlines a common method for evaluating the activity of GPR119 agonists.

Materials:

  • Stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells)

  • Appropriate cell culture media

  • 384-well plates

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Test compounds

  • Commercially available cAMP assay kit (e.g., HTRF or LANCE)

Procedure:

  • Culture a stable cell line expressing the GPR119 receptor in appropriate media.

  • Seed the cells into 384-well plates and incubate overnight.

  • Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor for 30 minutes at room temperature. [2]4. Add test compounds at various concentrations to the wells and incubate for a further 30 minutes at room temperature. [2]5. Determine the intracellular cAMP levels using a commercially available cAMP assay kit. [2]

Conclusion and Future Perspectives

The 7-azaspiro[3.5]nonane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability have enabled the development of novel therapeutic candidates with improved pharmacological properties. The successful application of this scaffold in the design of GPR119 agonists, viral protease inhibitors, and anticancer agents underscores its broad utility. As the drive to explore novel chemical space continues, the 7-azaspiro[3.5]nonane core and its derivatives are poised to play an increasingly important role in the discovery of next-generation medicines. Future efforts will likely focus on the development of new and more efficient synthetic methodologies to access a wider range of substituted analogs, as well as the exploration of this scaffold in new therapeutic areas.

References

  • Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery - Benchchem.
  • A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists - Benchchem.
  • Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries - Benchchem.
  • A Comparative Guide to the Biological Activity of Azaspiro[3.5]nonane Derivatives - Benchchem.
  • Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery - Benchchem.
  • The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs - Benchchem.
  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery - Benchchem.
  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds - Benchchem.
  • Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery - Benchchem.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents.
  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC.

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Foundational

An In-depth Technical Guide to the Conformational Analysis of 7-Azaspiro[3.5]nonane Derivatives

Abstract The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity.[1][2][3] This rigid architecture...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity.[1][2][3] This rigid architecture provides a well-defined spatial arrangement for substituents, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties.[3][4] A thorough understanding of the conformational preferences of this spirocyclic system is therefore critical for the rational design of novel therapeutics, particularly in programs targeting G-protein coupled receptors (GPCRs) like GPR119.[4][5] This guide provides a comprehensive overview of the integrated experimental and computational methodologies employed to elucidate the conformational landscape of 7-azaspiro[3.5]nonane derivatives, intended for researchers, medicinal chemists, and drug development professionals.

The Structural Significance of the 7-Azaspiro[3.5]nonane Core

The concept of "escaping from flatland" has propelled the use of spirocyclic systems in drug discovery.[2] Unlike their linear or aromatic counterparts, spirocycles introduce a fixed, three-dimensional topology. The 7-azaspiro[3.5]nonane framework, which fuses a piperidine and an azetidine ring at a common quaternary carbon, is a prime example. This fusion severely restricts the conformational freedom of both rings compared to their unfused parent heterocycles. This inherent rigidity helps to minimize the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity.[6] The defined vectors for substitution on the scaffold allow for a systematic exploration of the chemical space required to optimize structure-activity relationships (SAR).[1]

Theoretical Conformational Landscape

The conformational analysis of 7-azaspiro[3.5]nonane centers on the interplay between the puckering of the azetidine ring and the more flexible piperidine ring.

  • Piperidine Ring Conformations: The six-membered piperidine ring can theoretically adopt several conformations, primarily low-energy chair forms and higher-energy twisted-boat and boat forms. In the 7-azaspiro[3.5]nonane system, the chair conformation is overwhelmingly favored. Substituents on the piperidine ring can occupy either axial or equatorial positions, leading to distinct diastereomeric conformers with different steric interactions and energy levels.

  • Azetidine Ring Puckering: The four-membered azetidine ring is not planar and undergoes a puckering motion. The spiro-fusion point anchors one corner, but the degree of puckering influences the overall shape of the molecule.

  • Nitrogen Inversion: The nitrogen atom in the piperidine ring can undergo inversion, further complicating the conformational landscape, although this is often a rapid process at room temperature unless sterically hindered.

The primary challenge is to determine the preferred piperidine ring conformation (chair) and the orientation (axial vs. equatorial) of key substituents, as this dictates the overall topology of the molecule presented to a biological target.

cluster_piperidine Piperidine Ring Conformations cluster_azetidine Azetidine Ring Chair_Axial Chair Conformation (Axial Substituent) Chair_Equatorial Chair Conformation (Equatorial Substituent) Chair_Axial->Chair_Equatorial Ring Flip (Energetically Dependent) Twist_Boat Twist-Boat (Higher Energy) Chair_Axial->Twist_Boat Higher energy transition Chair_Equatorial->Chair_Axial Azetidine Puckered Azetidine Ring Spiro_Core 7-Azaspiro[3.5]nonane Core Spiro_Core->Chair_Axial Fusion constrains piperidine ring Spiro_Core->Chair_Equatorial Spiro_Core->Azetidine Fusion defines spirocenter start Synthesis & Purification of Derivative nmr NMR Spectroscopy (Solution-State Data) start->nmr xray X-ray Crystallography (Solid-State Data) start->xray if crystals form comp Computational Modeling (In Silico Analysis) start->comp analysis Integrated Data Analysis nmr->analysis J-couplings, NOEs xray->comp Benchmark Calculations xray->analysis Bond angles, dihedrals comp->nmr Validate Models comp->analysis Relative energies, geometries result Definitive Conformational Assignment & SAR Insights analysis->result

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 7-Azaspiro[3.5]nonan-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 7-Azaspiro[3.5]nonan-1-amine is a key structural motif in medicinal chemistry, valued for its three-dimensional architecture which can provide...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaspiro[3.5]nonan-1-amine is a key structural motif in medicinal chemistry, valued for its three-dimensional architecture which can provide novel interactions with biological targets. As a saturated heterocyclic amine, it serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and drug development. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 7-Azaspiro[3.5]nonan-1-amine, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Key Features

7-Azaspiro[3.5]nonan-1-amine possesses a unique spirocyclic system where a cyclobutane and a piperidine ring share a single carbon atom (the spiro center). The primary amine group is attached to the cyclobutane ring. This structure dictates a specific spectroscopic fingerprint.

Caption: Molecular structure of 7-Azaspiro[3.5]nonan-1-amine with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 7-Azaspiro[3.5]nonan-1-amine, providing detailed information about the carbon and proton environments.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum is expected to be complex due to the rigid spirocyclic system and the presence of multiple diastereotopic protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H1 (CH-NH₂)~3.0 - 3.5MultipletDeshielded by the adjacent primary amine group.
-NH₂~1.0 - 2.5 (broad)Singlet (broad)Chemical shift is concentration and solvent dependent; proton exchange often leads to a broad signal.
Piperidine Ring Protons (H5, H6, H8, H9)~2.5 - 3.0 (axial) and ~1.5 - 2.0 (equatorial)MultipletsGeminal (~12-15 Hz), Axial-Axial (~8-12 Hz), Axial-Equatorial (~2-5 Hz), Equatorial-Equatorial (~2-5 Hz)Protons on carbons adjacent to the nitrogen (C6, C9) will be deshielded. The rigid ring system leads to distinct signals for axial and equatorial protons.
Cyclobutane Ring Protons (H2, H3)~1.8 - 2.5MultipletsGeminal (~10-13 Hz), Vicinal (~6-9 Hz)These protons are in a strained ring system and will exhibit complex splitting patterns.
-NH (piperidine)~1.5 - 3.0 (broad)Singlet (broad)Similar to the primary amine, this proton's signal is often broad and its chemical shift is variable.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve ~5-10 mg of 7-Azaspiro[3.5]nonan-1-amine in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (NH and NH₂).

  • Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C1 (CH-NH₂)~50 - 60Deshielded by the attached nitrogen atom.
C4 (Spiro Center)~40 - 50Quaternary carbon, will likely show a weaker signal. Its unique spiro environment will influence its shift.
Piperidine Ring Carbons (C6, C9)~45 - 55Carbons adjacent to the piperidine nitrogen are deshielded.
Piperidine Ring Carbon (C5, C8)~25 - 35More shielded carbons of the piperidine ring.
Cyclobutane Ring Carbons (C2, C3)~30 - 40Aliphatic carbons within the strained cyclobutane ring.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (~20-50 mg) is typically required compared to ¹H NMR. Use the same deuterated solvent for consistency.

  • Instrument Setup: Utilize a broadband probe on a 400 MHz or higher spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary, especially for the quaternary spiro carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type Appearance
N-H (Primary Amine)3300 - 3500Symmetric and Asymmetric StretchTwo distinct sharp to medium bands.[1][2][3]
N-H (Secondary Amine)3300 - 3500StretchA single, weaker band, which may be obscured by the primary amine stretches.[1]
N-H (Primary Amine)1580 - 1650Bend (Scissoring)Medium to strong, sharp band.[2]
C-H (Aliphatic)2850 - 3000StretchStrong, multiple bands.[4]
C-N (Aliphatic Amine)1020 - 1250StretchMedium to weak bands.[2]
N-H (Wag)665 - 910Out-of-plane bendBroad, medium intensity band.[2]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

IR_Interpretation_Workflow Start Acquire IR Spectrum Region_3500_3300 3500-3300 cm⁻¹ Region Start->Region_3500_3300 Two_Bands Two Bands Present Region_3500_3300->Two_Bands Yes Region_3000_2850 3000-2850 cm⁻¹ Region Region_3500_3300->Region_3000_2850 No/Continue Primary_Amine Primary Amine Confirmed Two_Bands->Primary_Amine Strong_Bands Strong Bands Present Region_3000_2850->Strong_Bands Yes Region_1650_1580 1650-1580 cm⁻¹ Region Region_3000_2850->Region_1650_1580 No/Continue Aliphatic_CH Aliphatic C-H Confirmed Strong_Bands->Aliphatic_CH Medium_Band Medium Band Present Region_1650_1580->Medium_Band Yes Region_1250_1020 1250-1020 cm⁻¹ Region Region_1650_1580->Region_1250_1020 No/Continue NH_Bend N-H Bend Confirmed Medium_Band->NH_Bend Weak_Bands Weak/Medium Bands Region_1250_1020->Weak_Bands Yes CN_Stretch C-N Stretch Confirmed Weak_Bands->CN_Stretch

Caption: A logical workflow for the interpretation of the IR spectrum of 7-Azaspiro[3.5]nonan-1-amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Data:

  • Molecular Weight: The monoisotopic mass of 7-Azaspiro[3.5]nonan-1-amine (C₈H₁₆N₂) is 140.1313 g/mol .[5]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique, which would be expected to produce the protonated molecule [M+H]⁺ at m/z 141.1386.[6]

  • Fragmentation: The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations. Key fragmentation pathways would likely involve:

    • Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines.

    • Loss of ammonia (NH₃): Fragmentation of the primary amine group.

    • Ring opening/cleavage: The cyclobutane and piperidine rings can undergo fragmentation.

Predicted Fragmentation Patterns:

MS_Fragmentation cluster_alpha_cleavage α-Cleavage cluster_ring_opening Ring Opening M_plus_H [M+H]⁺ m/z = 141 Frag1 Loss of C₃H₇N (Piperidine fragment) M_plus_H->Frag1 Frag2 Loss of CH₂NH₂ (Amine fragment) M_plus_H->Frag2 Frag3 Cleavage of Cyclobutane Ring M_plus_H->Frag3 Frag4 Cleavage of Piperidine Ring M_plus_H->Frag4

Caption: Predicted major fragmentation pathways for 7-Azaspiro[3.5]nonan-1-amine in mass spectrometry.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source. The instrument can be a standalone MS or coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of 7-Azaspiro[3.5]nonan-1-amine relies on a combination of NMR, IR, and MS techniques. While direct experimental data may be limited in public databases, a comprehensive understanding of the expected spectral features can be derived from fundamental principles and data from structurally similar compounds. This guide provides a robust framework for researchers to interpret the spectroscopic data of this important synthetic building block, ensuring its correct identification and quality assessment in drug discovery and development workflows.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one.
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.
  • BenchChem. (2025). Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries.
  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition.
  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. Retrieved from [Link]

  • MDPI. (2024). (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Joshi, K., et al. (2020). Synthesis and biological screening of new azaspiro[7][8] heptanecarboxylate derivatives. Journal of Advanced Scientific Research, 11(1), 44-49. Retrieved from

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. 11(02).
  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. (2017).
  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ChemScene. (n.d.). (S)-7-azaspiro[3.5]Nonan-1-amine.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Journal of Medicinal Chemistry. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs.
  • Sigma-Aldrich. (n.d.). 7-imino-7lambda6-thia-1-azaspiro[3.5]nonan-7-one.
  • Preprints.org. (2023). Synthesis of Substituted Pyrrole Derivatives Based on 8- azaspiro[5.6]dodec-10-ene Scaffold.
  • Wade, Jr., L.G. (2003). Organic Chemistry (5th ed.). Pearson Education Inc.
  • Guidechem. (n.d.). 7-amino-1-azaspiro[3.5]nonan-2-one.
  • PubChem. (n.d.). 7-Azaspiro(3.5)nonane.
  • ResearchGate. (2025). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles.
  • MDPI. (2023). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery.
  • NIST. (n.d.). Cyclobutylamine. In NIST WebBook.
  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
  • MDPI. (2008). Stable Spirocyclic Meisenheimer Complexes.
  • Journal of Chromatography A. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. 896(1-2), 335-341. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-azaspiro[3.5]nonan-2-amine dihydrochloride.
  • Sigma-Aldrich. (n.d.). 7-methyl-1-azaspiro[3.5]nonane.
  • NIST. (n.d.). Cyclobutylamine. In NIST WebBook.
  • Sigma-Aldrich. (n.d.). 7-azaspiro[3.5]non-1-ene hydrochloride.
  • PubChem. (n.d.). 1-Oxa-7-azaspiro(3.5)nonane.
  • PubMed. (n.d.). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs.
  • PMC. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.

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Foundational

Stability and reactivity of the 7-azaspiro[3.5]nonane core

An In-Depth Technical Guide to the Stability and Reactivity of the 7-Azaspiro[3.5]nonane Core Authored by: Gemini, Senior Application Scientist Abstract The 7-azaspiro[3.5]nonane scaffold, characterized by a piperidine r...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Reactivity of the 7-Azaspiro[3.5]nonane Core

Authored by: Gemini, Senior Application Scientist

Abstract

The 7-azaspiro[3.5]nonane scaffold, characterized by a piperidine ring fused to a cyclobutane ring through a single spirocyclic carbon, has garnered significant attention in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a compelling structural motif to escape the "flatland" of traditional aromatic systems in drug design.[1][2] This guide provides a comprehensive analysis of the stability and reactivity of the 7-azaspiro[3.5]nonane core. We will delve into its structural features, conformational stability, and the nuanced reactivity at its nitrogen center and carbocyclic rings. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this valuable scaffold in the synthesis of novel therapeutics.

Introduction: The Rise of a Three-Dimensional Scaffold

Spirocyclic systems are increasingly sought-after in drug discovery for their ability to confer improved physicochemical properties and novel intellectual property.[1] The 7-azaspiro[3.5]nonane core, a prominent member of this class, provides a rigid three-dimensional exit vector for substituents, which can enhance binding affinity, selectivity, and metabolic stability compared to more flexible or planar analogs.[1][2] Derivatives of this core have shown promise as potent agonists for G-protein coupled receptors like GPR119 and as covalent inhibitors for challenging targets such as KRAS G12C, underscoring its therapeutic potential.[3][4]

This guide moves beyond a simple recitation of facts to explain the causality behind the observed stability and reactivity, providing a foundational understanding for its strategic deployment in synthetic campaigns.

Structural Features and Inherent Stability

The unique topology of the 7-azaspiro[3.5]nonane core dictates its stability and conformational preferences. The structure consists of a six-membered piperidine ring and a four-membered cyclobutane ring sharing a quaternary carbon.

  • Conformational Rigidity: The piperidine ring typically adopts a stable chair conformation to minimize torsional strain. The spiro-fusion with the puckered cyclobutane ring "locks" the overall structure, reducing the conformational entropy penalty upon binding to a biological target.[5] This rigidity is a key advantage in designing molecules with high target affinity.

  • Ring Strain: While the piperidine ring is relatively strain-free, four-membered rings like cyclobutane possess significant angle and torsional strain.[6] In the 7-azaspiro[3.5]nonane system, this strain is a latent chemical driver. However, the azetidine ring found in related spirocycles like azaspiro[3.3]heptanes is considerably more strained and reactive.[6][7] The 7-azaspiro[3.5]nonane core represents a more stable scaffold, easier to handle yet still possessing the desirable 3D characteristics.[8]

  • Metabolic Stability: A key driver for the adoption of spirocyclic scaffolds is their potential for enhanced metabolic stability. The quaternary spiro-carbon and adjacent positions are sterically shielded from oxidative metabolism by cytochrome P450 enzymes. This often leads to improved pharmacokinetic profiles, such as longer half-lives, compared to non-spirocyclic bioisosteres.[2]

Comparative Physicochemical Properties

The introduction of a spiro-center can significantly alter a molecule's properties. The following table provides a generalized comparison of key physicochemical parameters.

ScaffoldRepresentative LogPAqueous SolubilityMetabolic StabilityKey Structural Feature
7-Azaspiro[3.5]nonane LowerGenerally HigherEnhanced3D, sp3-rich, rigid
Piperidine (Analogue)HigherLowerMore susceptible to oxidationFlexible, less 3D
Azaspiro[3.3]heptaneLowerHigherEnhanced3D, higher ring strain
CyclohexylHighLowVariableNon-polar, flexible

Data compiled to illustrate general trends observed in medicinal chemistry.[2]

A Guide to the Reactivity of the Core

Understanding the reactivity of the 7-azaspiro[3.5]nonane core is paramount for its successful derivatization. The reactivity can be dissected based on the distinct chemical environments of the nitrogen atom and the C-H bonds of the carbocyclic rings.

Reactivity at the Nitrogen (N7)

The secondary amine of the piperidine ring is the most prominent site of reactivity, behaving as a typical nucleophile and weak base.[9][10]

  • N-Functionalization: The nitrogen can be readily functionalized via standard protocols:

    • N-Alkylation: Reaction with alkyl halides or reductive amination.

    • N-Acylation: Reaction with acid chlorides or activated carboxylic acids (e.g., using HATU) to form amides.

    • N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Nitrogen Protecting Groups: For multi-step syntheses, protection of the nitrogen is often the first step. The tert-butoxycarbonyl (Boc) group is most common due to its stability and ease of removal.

Experimental Protocol: Boc Protection of 7-Azaspiro[3.5]nonane
  • Setup: To a solution of 7-azaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-Boc-7-azaspiro[3.5]nonane, which can be purified by column chromatography.

Experimental Protocol: Boc Deprotection
  • Setup: Dissolve N-Boc-7-azaspiro[3.5]nonane (1.0 eq) in DCM.

  • Reaction: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq) dropwise.[11]

  • Monitoring: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.[11]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and neutralize by washing with a saturated aqueous solution of sodium bicarbonate to isolate the free amine.[11]

Reactivity of the Piperidine Ring C-H Bonds

Direct C-H functionalization of the saturated piperidine ring is challenging due to the similar reactivity of multiple C-H bonds, often leading to mixtures of products.[12]

  • α-Position (C6, C8): These positions are the most electronically activated due to their proximity to the nitrogen atom and are susceptible to deprotonation or oxidation, often via an iminium ion intermediate.[12] The steric bulk of the spirocyclic core can influence the accessibility of these sites.

  • β-Position (C5, C9): Direct functionalization at these positions is electronically disfavored and particularly challenging.[12] Indirect methods, such as starting with a pre-functionalized precursor, are often required.

  • γ-Position (Spiro-Carbon): This quaternary carbon is unreactive.

Diagram: Regioselectivity Challenges

G cluster_0 7-Azaspiro[3.5]nonane Core Core 7-Azaspiro[3.5]nonane C6_C8 α-Positions (C6, C8) Core->C6_C8 Most Activated (Electronically) C5_C9 β-Positions (C5, C9) Core->C5_C9 Challenging (Electronically Deactivated) Spiro_C Spiro-Carbon Core->Spiro_C Unreactive Cyclobutane Cyclobutane Ring Core->Cyclobutane Very Challenging (Pre-functionalization needed) G start Start: N-Boc-7-azaspiro[3.5]nonan-8-one reagent Add LiAlH₄ in anhydrous THF at 0°C start->reagent stir Stir at RT 4-6 hours reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction (Fieser work-up) monitor->quench Reaction Complete workup Filter & Concentrate quench->workup purify Column Chromatography workup->purify product Product: N-Boc-7-azaspiro[3.5]nonane purify->product

Caption: General experimental workflow for LiAlH₄ reduction of the lactam precursor.

Experimental Protocol: LiAlH₄ Reduction of N-Boc-7-azaspiro[3.5]nonan-8-one

Causality Note: This reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently and exothermically with water, which would quench the reagent and pose a significant safety hazard.[13]

  • Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the N-Boc-7-azaspiro[3.5]nonan-8-one precursor (1.0 eq) and anhydrous tetrahydrofuran (THF). [11]2. Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly and dropwise, add a 1.0 M solution of LiAlH₄ in THF (1.5 eq). [11]The slow addition is critical to control the exothermic nature of the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. [11]4. Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Quenching (Self-Validation System): Upon completion, cool the mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser work-up). [11]This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude product.

Troubleshooting Low Yield in LiAlH₄ Reduction

Low yields in this reduction are common and can often be rectified by addressing specific side reactions.

  • Observation: A significant byproduct with a double bond is observed by NMR or MS.

    • Root Cause: Over-reduction leading to an olefin impurity. This can be caused by excessive reaction time or elevated temperatures. [11] * Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Maintain strict temperature control, typically between 0 °C and room temperature. [11]* Observation: Isolation of a ring-opened byproduct.

    • Root Cause: Cleavage of the piperidine ring can occur under harsh conditions or in the presence of trace water. [11] * Solution: Ensure all glassware is rigorously dried and use anhydrous solvents under an inert atmosphere. Consider using a milder reducing agent like borane-tetrahydrofuran complex (BH₃·THF), which can offer better selectivity. [11]

Synthesis via Dieckmann Condensation

This classical method involves the intramolecular cyclization of a diester to form a β-keto ester, which can be further elaborated. The key to success in a Dieckmann condensation is the use of a strong base and strictly anhydrous conditions to prevent hydrolysis of the ester starting materials. [11]

Conclusion

The 7-azaspiro[3.5]nonane core is a robust and valuable scaffold for modern drug discovery. Its conformational rigidity and three-dimensional character provide a distinct advantage over traditional flat-ring systems. While its reactivity is largely governed by the predictable chemistry of its constituent piperidine ring, achieving regioselective functionalization of the C-H bonds requires careful strategic planning. A thorough understanding of the synthetic routes to the core, particularly the nuances of the lactam reduction pathway, is essential for any research program aiming to exploit this promising structural motif. This guide serves as a foundational resource, grounding synthetic choices in mechanistic understanding and providing actionable protocols to accelerate the development of novel therapeutics.

References

  • Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses.
  • Benchchem. (2025). Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane.
  • Benchchem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • National Center for Biotechnology Information. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC.
  • National Center for Biotechnology Information. (2021). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. PMC.
  • European Chemicals Agency. 7-azaspiro[3.5]nonane-5-carboxylic acid hydrochloride — Chemical Substance Information.
  • Royal Society of Chemistry. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers.
  • Unknown. Guide you to learn about cyclohexylamine.
  • AMS.usda.gov. (2001, February 15). Cyclohexylamine.
  • Unknown. (2024, January 16). Cyclohexylamine Usage And Synthesis.
  • The Merck Index. Cyclohexylamine.
  • Benchchem. (2025, December). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.
  • MDPI. (2025, August 1). Fused-Linked and Spiro-Linked N-Containing Heterocycles.
  • Chemicalbook. (2023, April 23). 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester.
  • National Center for Biotechnology Information. 7-Azaspiro(3.5)nonane. PubChem.
  • PubMed. (2018, May 1). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
  • Thieme. (2021). An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles.
  • Benchchem. 7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(phenylmethyl) ester.
  • Sigma-Aldrich. 7-Azaspiro[3.5]nonane hydrochloride.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Benchchem. (2025). Technical Support Center: Regioselective Functionalization of 7-Azaspiro[3.5]nonane.
  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ResearchGate. (2025, October 17). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.
  • Benchchem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
  • Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination.
  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • National Center for Biotechnology Information. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. PMC.
  • Benchchem. (2025). Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery.
  • PubMed. (2022, October 1). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.

Sources

Exploratory

In Silico Modeling of 7-Azaspiro[3.5]nonan-1-amine Interactions: A Paradigm for Fsp3-Enriched Scaffold Design

Executive Summary The transition from planar, sp²-hybridized scaffolds to three-dimensional, sp³-enriched frameworks represents a critical evolution in modern drug discovery. As a Senior Application Scientist, I frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized scaffolds to three-dimensional, sp³-enriched frameworks represents a critical evolution in modern drug discovery. As a Senior Application Scientist, I frequently encounter the limitations of traditional computational workflows when applied to complex, non-planar architectures. This whitepaper provides an authoritative, in-depth guide to the in silico modeling of 7-azaspiro[3.5]nonan-1-amine , a highly versatile spirocyclic scaffold. By deconstructing the causality behind our computational choices—from Quantum Mechanics (QM) strain analysis to Induced-Fit Docking (IFD)—this guide establishes a self-validating system to ensure scientific integrity and predictive accuracy in spirocyclic drug design.

The Case for Fsp3 and Spirocyclic Scaffolds

The foundational rationale for utilizing spirocycles is rooted in the "Escape from Flatland" hypothesis, which demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) correlates directly with improved clinical success rates 1. Higher Fsp³ values translate to enhanced aqueous solubility, reduced off-target promiscuity, and the ability to access complex, three-dimensional binding pockets.

Specifically, 7-azaspiro[3.5]nonan-1-amine fuses a highly strained cyclobutane ring (bearing a primary amine) with a piperidine ring (the azaspiro core) at a single quaternary carbon. This unique geometry projects its two nitrogen pharmacophores in rigidly defined, orthogonal vectors. This exact structural advantage has been successfully leveraged to design highly potent fatty acid amide hydrolase (FAAH) inhibitors 2 and selective GPR119 agonists 3.

Comparative Scaffold Metrics

To understand the physicochemical impact of the spiro[3.5] system, we must compare it against traditional flat rings. The table below summarizes the quantitative advantages and the inherent ring strain that necessitates advanced computational handling.

Scaffold CoreFsp³Relative Ring Strain (kcal/mol)3D Vector ProjectionTypical LogD Shift (pH 7.4)
Piperazine (Planar Reference)0.83~0.0Linear / PlanarBaseline
Piperidine (Planar)1.00~0.0Linear / Planar+0.4 to +0.6
7-azaspiro[3.5]nonan-1-amine 1.00+12.4Orthogonal / Spherical-0.8 to -1.2

Note: The high relative ring strain of the spiro[3.5] system is driven by the cyclobutane ring. This strain is a critical variable that standard force fields often miscalculate.

Causality in Computational Strategy

Modeling 7-azaspiro[3.5]nonan-1-amine requires deviating from standard High-Throughput Virtual Screening (HTVS) protocols. The causality behind our methodological choices is twofold:

  • Ring Strain & Conformational Penalty: Standard Molecular Mechanics (MM) force fields (e.g., OPLS4, GAFF2) are parameterized primarily for unstrained or standard ring systems. They frequently underestimate the energetic penalty of conformers that distort the spirocenter. Therefore, we mandate Quantum Mechanics (QM) to calculate accurate conformer strain energies.

  • Steric Bulk & Receptor Plasticity: Unlike flat piperazines that easily slide into narrow binding clefts, the orthogonal projection of the 7-azaspiro[3.5]nonane core requires significant pocket volume. Rigid-receptor docking will yield false negatives due to artificial steric clashes. Induced-Fit Docking (IFD) is non-negotiable to allow the receptor side-chains to adapt to the spirocyclic bulk.

In Silico Workflow Visualization

InSilicoWorkflow LigPrep Ligand Preparation 7-azaspiro[3.5]nonan-1-amine QM QM Strain Analysis (DFT B3LYP/6-31G*) LigPrep->QM 3D Conformers Docking Induced-Fit Docking (Flexible Receptor) QM->Docking Validated Poses MD Molecular Dynamics (Explicit Solvent, 500ns) Docking->MD Top Complexes Validation Trajectory Validation (RMSD/RMSF) MD->Validation Validation->MD Unstable (Extend) Output Binding Free Energy (MM/GBSA) Validation->Output Stable

Fig 1. Self-validating in silico workflow for modeling spirocyclic amine interactions.

Step-by-Step Methodological Protocols

To ensure trustworthiness and reproducibility, every protocol described below operates as a self-validating system.

Protocol 1: QM-Driven Conformational Analysis

Because the cyclobutane ring inversion is tightly coupled to the piperidine chair-flip, accurate conformational sampling is paramount.

  • Step 1: Generate an initial ensemble of 3D conformers using a low-mode molecular dynamics (LowModeMD) search to explore the macrocyclic conformational space.

  • Step 2: Filter the generated conformers, retaining only those within a 10 kcal/mol window of the global minimum.

  • Step 3: Optimize the geometry of the retained conformers and calculate single-point energies using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory.

  • Self-Validation Check: Compare the QM-derived global minimum with the MM-derived minimum. If the Root Mean Square Deviation (RMSD) of the spiro-carbon and adjacent atoms exceeds 0.5 Å, the MM force field parameters are deemed insufficient and must be custom-fitted (using RESP charges) before proceeding.

Protocol 2: Induced-Fit Docking (IFD)

To accommodate the spherical steric bulk of the 7-azaspiro[3.5]nonane core, receptor flexibility must be introduced.

  • Step 1: Soften the van der Waals (vdW) radii of both the ligand and receptor non-polar atoms by 50%. This artificially expands the pocket, allowing the initial placement of the bulky spiro-core.

  • Step 2: Perform an initial Glide Standard Precision (SP) docking run to generate foundational poses.

  • Step 3: Select the top 20 poses. Run a Prime side-chain prediction algorithm to optimize all receptor residues within a 5.0 Å radius of the ligand.

  • Step 4: Restore vdW radii to 100% and redock the ligand into the newly optimized, flexible receptor conformations using Glide Extra Precision (XP).

  • Self-Validation Check: Calculate the internal ligand strain energy of the final docked pose. If the strain exceeds 5.0 kcal/mol relative to the QM global minimum established in Protocol 1, the pose is rejected as an artifact of forced fitting.

Protocol 3: Molecular Dynamics (MD) & Binding Free Energy

Docking provides a static snapshot; MD validates the kinetic stability of the spirocyclic anchor.

  • Step 1: Solvate the top-ranked IFD complex in an explicit TIP3P water box, ensuring a minimum 10 Å buffer from the protein surface. Neutralize the system with 0.15 M NaCl.

  • Step 2: Parameterize the 7-azaspiro[3.5]nonan-1-amine ligand using the custom QM-derived charges from Protocol 1, and apply the ff14SB force field for the receptor.

  • Step 3: Following steepest-descent minimization and gradual heating, run a 500 ns production simulation at 300 K and 1 atm (NPT ensemble).

  • Step 4: Extract snapshots every 100 ps from the final 100 ns to calculate the absolute binding free energy (ΔG) via the MM/GBSA method.

  • Self-Validation Check: Monitor the RMSD of the spirocenter specifically. A stable trajectory must show a plateaued RMSD variance of < 1.0 Å over the final 100 ns. If the variance is higher, the secondary amine (N7) salt-bridge is likely failing, and the simulation must be extended or the pose discarded.

Conclusion

The integration of 7-azaspiro[3.5]nonan-1-amine into drug discovery pipelines offers a profound advantage in escaping the flatland of traditional medicinal chemistry. However, realizing this potential requires computational rigor. By enforcing QM-derived strain validation, accommodating steric bulk through Induced-Fit Docking, and kinetically validating poses via Molecular Dynamics, researchers can accurately predict and optimize the unique 3D vector interactions of spirocyclic scaffolds.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry.[Link]

Sources

Foundational

The Ascendancy of Three-Dimensional Scaffolds: A Technical Guide to the Therapeutic Targeting of 7-Azaspiro[3.5]nonane Derivatives

Executive Summary In the relentless pursuit of novel therapeutics with superior efficacy and refined safety profiles, medicinal chemists are progressively venturing beyond the planar confines of traditional aromatic syst...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the relentless pursuit of novel therapeutics with superior efficacy and refined safety profiles, medicinal chemists are progressively venturing beyond the planar confines of traditional aromatic systems. This guide delves into the burgeoning landscape of three-dimensional molecular frameworks, with a specific focus on the 7-azaspiro[3.5]nonane scaffold. Its inherent structural rigidity and synthetic tractability have positioned it as a privileged motif in contemporary drug discovery. We will dissect the therapeutic potential of its derivatives, exploring their interactions with a range of validated and emerging drug targets. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, amalgamating mechanistic insights with actionable experimental protocols and data-driven analyses.

Introduction: Embracing the Z-Axis in Drug Design

The concept of "escaping from flatland" has become a guiding principle in modern medicinal chemistry, advocating for the exploration of molecules with greater three-dimensionality.[1] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement. The 7-azaspiro[3.5]nonane scaffold, featuring a cyclobutane ring fused to a piperidine ring, offers a compelling blend of structural novelty and synthetic accessibility.[2][3] This rigid framework allows for a more precise spatial arrangement of substituents, which can lead to enhanced binding affinity, improved selectivity for biological targets, and more favorable physicochemical properties compared to their non-spirocyclic counterparts.[1][4] The presence of a secondary amine and often a ketone functional group in the core structure provides convenient handles for a wide array of chemical modifications, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).[1]

G Protein-Coupled Receptor 119 (GPR119) Agonists: A New Frontier in Metabolic Disease

G protein-coupled receptors (GPCRs) represent a major class of drug targets.[5] Among them, GPR119 has emerged as a promising target for the treatment of type 2 diabetes and other metabolic disorders.[2][6] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3][6] This dual mechanism of action makes it an attractive therapeutic strategy.

Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent and selective GPR119 agonists.[2][6][7] The rigid spirocyclic core is thought to orient the interacting moieties in an optimal conformation for binding to the GPR119 receptor, thereby enhancing potency and efficacy.[6]

GPR119 Signaling Pathway

The binding of a 7-azaspiro[3.5]nonane-based agonist to GPR119 initiates a downstream signaling cascade. The receptor is coupled to the Gαs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[3][6] This elevation in cAMP activates protein kinase A (PKA), which in turn modulates ion channel activity and promotes the exocytosis of insulin-containing granules from pancreatic β-cells.

GPR119_Signaling Agonist 7-Azaspiro[3.5]nonane Derivative GPR119 GPR119 Agonist->GPR119 G_alpha_s Gαs GPR119->G_alpha_s activates AC Adenylate Cyclase G_alpha_s->AC activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion promotes

Caption: GPR119 agonist signaling pathway.

Experimental Protocol: In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol outlines a method for quantifying the agonist activity of 7-azaspiro[3.5]nonane derivatives at the GPR119 receptor by measuring intracellular cAMP levels.

Materials:

  • HEK293 or CHO cells stably expressing human or rat GPR119.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 384-well plates.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • Test compounds (7-azaspiro[3.5]nonane derivatives).

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Procedure:

  • Cell Seeding: Culture the GPR119-expressing cells in appropriate media. Seed the cells into 384-well plates at a predetermined density and incubate overnight.

  • Cell Stimulation: Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes at room temperature. This step is crucial to prevent the degradation of cAMP.

  • Compound Addition: Add the 7-azaspiro[3.5]nonane derivatives at various concentrations to the wells. Include a positive control (a known GPR119 agonist) and a negative control (vehicle).

  • Incubation: Incubate the plates for a specified time (e.g., 30-60 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC50 value for each compound.

Representative Data for GPR119 Agonists
Compound IDTargetAssayEC50 (nM)Reference
54g GPR119cAMP accumulation10[7]
Derivative XGPR119cAMP accumulation15[6]
Derivative YGPR119cAMP accumulation25[2]

Covalent Inhibitors of Oncogenic KRAS G12C: Targeting a Key Driver of Cancer

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The KRAS G12C mutation, where glycine at position 12 is replaced by cysteine, is a key driver in a significant subset of non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The cysteine residue in the mutant protein presents a unique opportunity for the development of covalent inhibitors.

Recently, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent and selective covalent inhibitors of KRAS G12C.[8] These compounds utilize a reactive acrylamide warhead to form a covalent bond with the cysteine residue of the mutant KRAS protein, locking it in an inactive state.

Mechanism of Covalent Inhibition

The 7-azaspiro[3.5]nonane scaffold in these inhibitors serves as a three-dimensional framework to position the acrylamide warhead for optimal interaction with the target cysteine residue. The covalent bond formation is irreversible, leading to sustained inhibition of KRAS G12C signaling.

KRAS_Inhibition Inhibitor 1-{2,7-diazaspiro[3.5]nonan-2-yl} prop-2-en-1-one Derivative KRAS_G12C KRAS G12C (Active) Inhibitor->KRAS_G12C Covalent Bonding Covalent_Complex Covalent Inhibitor-KRAS Complex (Inactive) KRAS_G12C->Covalent_Complex Downstream_Signaling Downstream Oncogenic Signaling KRAS_G12C->Downstream_Signaling Covalent_Complex->Downstream_Signaling Inhibits

Caption: Covalent inhibition of KRAS G12C.

Conceptual Experimental Workflow for Evaluating KRAS G12C Inhibition

A multi-tiered approach is typically employed to characterize the activity of covalent KRAS G12C inhibitors.

KRAS_Workflow Biochemical_Assay Biochemical Assay (e.g., Mass Spectrometry) Cell_Based_Assay Cell-Based Assay (e.g., p-ERK Western Blot) Biochemical_Assay->Cell_Based_Assay In_Vivo_Study In Vivo Xenograft Model Cell_Based_Assay->In_Vivo_Study Data_Analysis Data Analysis (IC50, Tumor Growth Inhibition) In_Vivo_Study->Data_Analysis

Caption: Experimental workflow for KRAS G12C inhibitor evaluation.

1. Biochemical Assays:

  • Mass Spectrometry: To confirm covalent bond formation between the inhibitor and the KRAS G12C protein.

  • Nucleotide Exchange Assays: To measure the inhibition of SOS1-mediated nucleotide exchange.

2. Cell-Based Assays:

  • Western Blotting: To assess the inhibition of downstream signaling pathways (e.g., p-ERK) in KRAS G12C mutant cell lines.

  • Cell Viability Assays: To determine the anti-proliferative effect of the inhibitors on cancer cells.

3. In Vivo Studies:

  • Xenograft Models: To evaluate the anti-tumor efficacy of the compounds in animal models bearing KRAS G12C-mutant tumors.

Representative Data for KRAS G12C Inhibitors
Compound ClassTargetAssayIC50 (nM)Reference
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivativesKRAS G12CCell-based p-ERK< 100[8]

Other Potential Therapeutic Avenues

The versatility of the 7-azaspiro[3.5]nonane scaffold extends beyond GPR119 and KRAS G12C, with derivatives showing promise in several other therapeutic areas.

  • Viral Protease Inhibition: The unique three-dimensional structure of 7-azaspiro[3.5]nonane derivatives makes them attractive candidates for the design of inhibitors targeting viral proteases, such as the SARS-CoV-2 main protease (Mpro or 3CLpro).[1]

  • Analgesic Activity: Certain N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides, featuring a spiro-β-lactam core, have demonstrated significant antinociceptive (analgesic) activity in preclinical models.[9]

  • Dopamine Agonism: Some 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are structurally related to the 7-azaspiro[3.5]nonane core, have been evaluated as potential dopamine agonists.[10]

  • Antimicrobial and Antitumor Potential: Early investigations have suggested that derivatives of the 7-azaspiro[3.5]nonan-1-one scaffold may possess antimicrobial and antitumor properties.[1]

Conclusion

The 7-azaspiro[3.5]nonane scaffold has firmly established itself as a valuable building block in modern drug discovery. Its inherent three-dimensionality offers a distinct advantage in the design of potent and selective modulators of challenging drug targets. The successful development of GPR119 agonists and KRAS G12C covalent inhibitors underscores the significant therapeutic potential of this spirocyclic motif. As synthetic methodologies continue to evolve and our understanding of target biology deepens, we can anticipate the emergence of new and innovative therapeutics derived from the 7-azaspiro[3.5]nonane core, further solidifying the importance of three-dimensional thinking in the future of medicine.

References

  • Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery - Benchchem.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists - Benchchem.
  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery - Benchchem.
  • The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs - Benchchem.
  • Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery - Benchchem.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry.
  • A Comparative Guide to the Biological Activity of Azaspiro[3.
  • Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists - PubMed.
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. - Semantic Scholar.
  • An improved synthesis of 2-oxa-7-azaspiro[2][6]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate.

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchG
  • Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors through an In Situ Screening Protocol - MDPI.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed.

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Exploratory

Fragment-based screening with 7-azaspiro[3.5]nonane scaffold.

An In-Depth Technical Guide to Fragment-Based Screening Leveraging the 7-Azaspiro[3.5]nonane Scaffold Foreword: Embracing Three-Dimensionality in Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Fragment-Based Screening Leveraging the 7-Azaspiro[3.5]nonane Scaffold

Foreword: Embracing Three-Dimensionality in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS), offering a more efficient and intelligent pathway to novel lead compounds.[1][2] By starting with low-molecular-weight fragments (<300 Da) that bind with weak affinity, FBDD allows for a more thorough exploration of a target's chemical space and often yields leads with superior physicochemical properties.[3][4] The success of this approach is evidenced by several approved drugs, including Vemurafenib and Venetoclax, which originated from simple fragment hits.[5][6]

A critical element in any successful FBDD campaign is the quality and design of the fragment library.[2] The principle of "escaping from flatland" has driven medicinal chemists toward more three-dimensional (3D) molecular frameworks to improve pharmacological properties.[7] Spirocyclic scaffolds are particularly compelling due to their inherent rigidity and well-defined 3D geometries.[7][8]

This guide focuses on the 7-azaspiro[3.5]nonane scaffold, a privileged core structure that offers a unique combination of conformational constraint and synthetic tractability. Its rigid framework allows for the precise spatial orientation of substituents, making it an attractive starting point for designing potent and selective therapeutic agents against a variety of biological targets, including G protein-coupled receptors (GPCRs) and viral proteases.[7][9] As a Senior Application Scientist, this document serves to provide not just the "what" but the "why"—the underlying rationale and field-proven insights—for leveraging this scaffold in your FBDD programs.

The Strategic Advantage of the 7-Azaspiro[3.5]nonane Scaffold

The choice of a core scaffold is a foundational decision in an FBDD campaign. The 7-azaspiro[3.5]nonane framework is advantageous for several key reasons:

  • Inherent Three-Dimensionality: Unlike flat, aromatic systems, the spirocyclic nature of this scaffold presents substituents in precise vectors, allowing for a more effective exploration of the often-complex topology of protein binding sites. This can lead to improved binding affinity and selectivity.[8][9]

  • Structural Rigidity: The conformational constraint imposed by the spirocyclic core reduces the entropic penalty upon binding, which can contribute to higher ligand efficiency (LE). This rigidity helps to position interacting moieties in an optimal orientation for binding.[10]

  • Synthetic Tractability: The presence of a secondary amine and, in many common precursors, a ketone functional group, provides versatile chemical handles for a wide range of modifications.[7] This enables the rapid generation of a diverse library of fragments and facilitates subsequent hit-to-lead optimization through strategies like fragment growing.[8][11]

  • Novel Chemical Space: Fragments based on this scaffold occupy a less-explored area of chemical space compared to more common heterocyclic rings, increasing the probability of identifying novel intellectual property.[8]

Designing and Synthesizing a 7-Azaspiro[3.5]nonane Fragment Library

A well-designed fragment library is the cornerstone of a successful FBDD program. The goal is to maximize chemical diversity while adhering to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), which defines the physicochemical properties of ideal fragments.

Synthetic Strategy: Asymmetric Synthesis of the Core

The primary challenge in synthesizing this scaffold is the stereoselective construction of the spirocyclic quaternary carbon center. An effective and scalable approach involves a rhodium-catalyzed asymmetric cyclopropanation followed by a ring-expansion sequence. This method provides high enantioselectivity, which is critical for understanding structure-activity relationships (SAR) down the line.[9]

Protocol 1: Asymmetric Synthesis of a Chiral 7-Azaspiro[3.5]nonane Core

This protocol outlines a two-stage synthesis to generate the chiral core, which can then be derivatized to build the fragment library.

Stage 1: Rhodium-Catalyzed Asymmetric Cyclopropanation

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve N-Boc-4-methylenepiperidine (1.0 eq) and the chiral Rhodium(II) carboxylate catalyst (e.g., Rh₂(S-PTAD)₄, 0.01 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add ethyl diazoacetate (1.1 eq) dropwise to the solution at 0 °C over a period of 1-2 hours using a syringe pump. Causality Note: Slow addition is crucial to control the concentration of the reactive diazo species, minimizing side reactions and ensuring high enantioselectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude spiro[2.5]octane derivative by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the enantiomerically enriched cyclopropane precursor.

Stage 2: Ring Expansion to the 7-Azaspiro[3.5]nonane Core

  • Ester Reduction: Reduce the ester of the spiro[2.5]octane derivative from Stage 1 to the corresponding alcohol using a standard reducing agent like lithium aluminum hydride (LiAlH₄) in THF.

  • Leaving Group Formation: Convert the resulting alcohol to a good leaving group, such as a tosylate, by reacting it with tosyl chloride in the presence of a base like pyridine.

  • Ring Expansion: Induce the ring expansion by treating the tosylate with a suitable base (e.g., potassium tert-butoxide). This base-mediated reaction proceeds via a concerted mechanism to form the 7-azaspiro[3.5]nonan-2-one core.[9]

  • Final Steps: The ketone can be retained as a handle for further derivatization or reduced to an alcohol, and the Boc protecting group can be removed under acidic conditions to provide the final scaffold for library synthesis.

Library Diversification

With the core scaffold in hand, diversification can be achieved through various reactions targeting the secondary amine and other functional handles. Parallel synthesis techniques are ideal for rapidly generating a library.[8]

  • N-Acylation/Sulfonylation: Reacting the secondary amine with a diverse set of acyl chlorides, sulfonyl chlorides, and carboxylic acids (via amide coupling) explores interactions with hydrogen bond acceptors.

  • Reductive Amination: If the ketone is retained, it can be reacted with a library of primary and secondary amines to introduce further diversity.

  • Ugi Four-Component Reaction: For maximum complexity in a single step, the 7-azaspiro[3.5]nonan-1-one core can be used in an Ugi reaction with an amine, a carboxylic acid, and an isocyanide to rapidly build a diverse library.[8]

Table 1: Ideal Physicochemical Properties for a 7-Azaspiro[3.5]nonane Fragment Library

Property Recommended Value Rationale
Molecular Weight (MW) < 300 Da Ensures fragments are small enough to fit into diverse binding pockets.[3]
cLogP ≤ 3 Balances solubility and lipophilicity to avoid non-specific binding.
Hydrogen Bond Donors ≤ 3 Reduces molecular complexity and improves pharmacokinetic properties.
Hydrogen Bond Acceptors ≤ 3 Adheres to the "Rule of Three" for optimal fragment properties.
Rotatable Bonds ≤ 3 Rigidity reduces the entropic cost of binding.

| Polar Surface Area (PSA) | < 60 Ų | Contributes to better cell permeability and bioavailability in later stages. |

The Biophysical Screening Cascade: A Self-Validating Workflow

Because fragments bind with weak affinity (typically in the mM to µM range), highly sensitive biophysical techniques are required for their detection.[1] A single technique is often insufficient and can lead to false positives. Therefore, a multi-stage, orthogonal screening cascade is essential for robust hit identification and validation.[12][13]

G cluster_0 Fragment Library (1000-2000 Compounds) cluster_1 Primary Screen cluster_2 Secondary Screen (Hit Validation) cluster_3 Tertiary Screen (Structural Biology) cluster_4 Outcome lib 7-Azaspiro[3.5]nonane Fragment Library primary High-Throughput Screen (e.g., Thermal Shift, SPR) lib->primary High Throughput Low Information secondary Orthogonal Biophysical Method (e.g., NMR, ITC) primary->secondary ~5-10% Hit Rate Filters False Positives tertiary High-Resolution Structure (X-ray Crystallography) secondary->tertiary High Confidence Hits Confirms Binding Mode lead Validated Hits for Hit-to-Lead Chemistry tertiary->lead Structure-Guided Optimization G cluster_0 Core Fragment cluster_1 Optimization Strategies cluster_2 Outcome core 7-Azaspiro[3.5]nonane Core Weak Affinity (µM-mM) High Ligand Efficiency grow Fragment Growing Add functional groups to probe unoccupied pockets near the fragment. core:f0->grow Structure-Guided Design merge Fragment Merging Combine two fragments that bind in adjacent pockets into a single molecule. core:f0->merge Requires 2 Binding Fragments link Fragment Linking Connect two fragments that bind in distinct pockets using a chemical linker. core:f0->link Requires 2 Binding Fragments lead Lead Compound High Affinity (nM) Drug-like Properties grow->lead merge->lead link->lead

Sources

Foundational

7-Azaspiro[3.5]nonan-1-amine as a Piperidine Bioisostere: A Technical Guide

Executive Summary In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. Bioisosterism, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, stands as a cornerstone of this process.[1][2] The piperidine ring, a ubiquitous scaffold in pharmaceuticals, often presents challenges related to metabolic stability and off-target effects. This guide introduces 7-azaspiro[3.5]nonan-1-amine as a next-generation bioisostere for piperidine, offering a three-dimensional architecture that can overcome many of the limitations of its predecessor. We will delve into its comparative properties, synthetic routes, and strategic applications, providing researchers and drug development professionals with a comprehensive understanding of this novel scaffold.

Section 1: The Principle of Bioisosterism in Modern Drug Design

Defining Bioisosteres: More Than Just Similar Shapes

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs and the optimization of lead compounds.[3] It involves the substitution of a molecular fragment with another that retains similar biological activity while potentially improving other crucial properties.[4] These improvements can range from enhanced target affinity and selectivity to better absorption, distribution, metabolism, and excretion (ADME) profiles, and reduced toxicity.[5] Bioisosteres are broadly classified as classical (same number of atoms and similar electronic configurations) and non-classical (structurally distinct but with similar steric and electronic properties).[1] The successful application of this strategy has led to the development of numerous clinically effective drugs across various therapeutic areas.[2]

The Ubiquity and Challenge of the Piperidine Scaffold

The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved drugs and clinical candidates.[6][7] Its popularity stems from its ability to serve as a versatile scaffold for presenting functional groups in specific spatial orientations and its basic nitrogen atom, which can engage in crucial ionic interactions with biological targets.[8] The pKa of piperidine's conjugate acid is approximately 11.22, meaning it is predominantly protonated at physiological pH, which can be advantageous for binding to acidic residues in protein targets.[8]

However, the widespread use of the piperidine motif is not without its drawbacks. Its relatively simple, flexible structure can sometimes lead to promiscuous binding to off-target proteins. Furthermore, the piperidine ring is susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites or rapid clearance, limiting the drug's half-life.[8] These limitations have driven the search for novel bioisosteres that can mimic the desirable properties of piperidine while mitigating its liabilities.

Section 2: Introducing 7-Azaspiro[3.5]nonan-1-amine: A Next-Generation Piperidine Bioisostere

The quest for improved piperidine surrogates has led to the exploration of more rigid and three-dimensional structures. Spirocyclic scaffolds, in particular, have gained significant attention as they offer a way to project substituents into three-dimensional space with greater precision than their flatter counterparts.[9] 7-Azaspiro[3.5]nonan-1-amine emerges as a compelling bioisostere, offering a unique combination of structural rigidity and novel exit vectors for chemical derivatization.

Structural and Conformational Analysis

7-Azaspiro[3.5]nonan-1-amine features a piperidine ring fused to a cyclobutane ring at the 4-position, creating a spirocyclic system. This rigidifies the piperidine ring, reducing its conformational flexibility compared to a simple substituted piperidine. This constrained geometry can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding. The amine functionality at the 1-position of the cyclobutane ring provides a key attachment point for further chemical modification, projecting away from the piperidine core in a well-defined vector.

The Advantage of 3D-Rich Scaffolds: Escaping "Flatland"

The increasing emphasis on molecules with a higher fraction of sp³-hybridized carbons (Fsp³) in drug discovery underscores the value of three-dimensional scaffolds.[10] Molecules with greater 3D character are often associated with improved solubility, enhanced metabolic stability, and a reduced likelihood of off-target effects.[11][12] The spirocyclic nature of 7-azaspiro[3.5]nonan-1-amine inherently increases its Fsp³ count compared to aromatic or less-substituted piperidine analogs, positioning it as an attractive building block for navigating novel chemical space and developing drug candidates with more favorable physicochemical properties.[9]

Comparative Physicochemical Properties

To evaluate its potential as a piperidine bioisostere, it is crucial to compare the key physicochemical properties of 7-azaspiro[3.5]nonan-1-amine with those of a simple substituted piperidine, such as 4-aminomethylpiperidine.

PropertyPiperidine (4-aminomethylpiperidine)7-Azaspiro[3.5]nonan-1-amineRationale for Bioisosteric Potential
Molecular Weight ~114 g/mol ~140 g/mol Similar in size, allowing for comparable steric interactions.
pKa (amine) ~10.5~10.2The basicity of the primary amine is similar, enabling analogous ionic interactions.
cLogP ~0.4~0.8A modest increase in lipophilicity, which may influence membrane permeability.
3D Shape Flexible, multiple conformationsRigid, defined geometryThe fixed orientation of substituents can enhance selectivity and reduce off-target binding.
Exit Vectors Primarily equatorial/axial from piperidineDefined vector from cyclobutane ringOffers novel trajectories for substituent exploration in protein binding pockets.

This comparison highlights that while maintaining a similar size and basicity, the spirocyclic scaffold offers distinct advantages in terms of its defined three-dimensional shape and novel exit vectors.

Section 3: Synthetic Pathways to 7-Azaspiro[3.5]nonan-1-amine

The accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. Fortunately, viable synthetic routes to 7-azaspiro[3.5]nonan-1-amine and its precursors have been developed. A common strategy involves the construction of a protected spirocyclic ketone, which can then be converted to the desired amine.

Overview of a Validated Synthetic Route

A frequently employed approach begins with a protected piperidin-4-one derivative, which undergoes a [2+2] cycloaddition with a suitable ketene precursor to form a spiro-β-lactam.[13] Subsequent ring-opening and functional group manipulations lead to the desired 7-azaspiro[3.5]nonan-1-amine.

Synthetic_Workflow Start N-Boc-4-piperidone Imine Imine Formation Start->Imine Amine source Cycloaddition Staudinger [2+2] Cycloaddition Imine->Cycloaddition Ketene precursor Lactam Spiro-β-lactam Intermediate Cycloaddition->Lactam Reduction Lactam Reduction (e.g., LiAlH4) Lactam->Reduction Deprotection Boc Deprotection (e.g., TFA/DCM) Reduction->Deprotection FinalProduct 7-Azaspiro[3.5]nonane Deprotection->FinalProduct

Caption: A generalized workflow for the synthesis of the 7-azaspiro[3.5]nonane core.

Detailed Experimental Protocol: Synthesis of N-Boc-7-azaspiro[3.5]nonane

This protocol outlines the reduction of the corresponding lactam followed by deprotection to yield the core scaffold.

Step 1: Reduction of N-Boc-7-azaspiro[3.5]nonan-8-one [14]

  • To a stirred solution of N-Boc-7-azaspiro[3.5]nonan-8-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser work-up).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-7-azaspiro[3.5]nonane, which can be purified by column chromatography on silica gel.

Step 2: Deprotection of N-Boc-7-azaspiro[3.5]nonane [14]

  • To a solution of N-Boc-7-azaspiro[3.5]nonane (1.0 equivalent) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (5-10 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the free amine, 7-azaspiro[3.5]nonane.

Section 4: Case Studies and Applications in Medicinal Chemistry

The true value of a novel bioisostere is demonstrated through its successful application in drug discovery projects. The 7-azaspiro[3.5]nonane scaffold has been incorporated into various compounds, including targeted protein degraders, showcasing its utility.[15]

Improvements in Metabolic Stability

A key rationale for employing bioisosteres like 7-azaspiro[3.5]nonan-1-amine is to block or alter sites of metabolism. The rigid spirocyclic core can sterically hinder the approach of metabolic enzymes, leading to a longer in vivo half-life compared to more flexible piperidine analogs.

Modulation of Off-Target Liabilities

The well-defined three-dimensional structure of this spirocycle can enhance selectivity by favoring interactions with the intended target while disfavoring binding to antitargets, such as the hERG potassium channel, a common source of cardiotoxicity. By projecting substituents into specific regions of the binding pocket, a more precise structure-activity relationship (SAR) can be established, leading to safer drug candidates.

Section 5: Conclusion and Future Outlook

7-Azaspiro[3.5]nonan-1-amine represents a significant advancement in the field of bioisosterism, offering a valuable alternative to the traditional piperidine scaffold. Its inherent three-dimensionality, rigid conformational profile, and novel exit vectors provide medicinal chemists with a powerful tool to address common challenges in drug design, including metabolic instability and off-target toxicity. As synthetic methodologies become more robust and the scaffold becomes more commercially available, we anticipate a growing number of applications for 7-azaspiro[3.5]nonan-1-amine and related spirocyclic systems in the development of next-generation therapeutics. The continued exploration of such 3D-rich fragments will undoubtedly push the boundaries of chemical space and lead to the discovery of innovative medicines.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Barreiro, E. J., Fraga, C. A. M., & Lages, A. S. (n.d.).
  • Why 3D is not the always the winner in fragment-based screening? (n.d.).
  • Navigating the Landscape of 3D Fragment-Based Drug Discovery: A Technical Support Guide to Refining Elaboration Strategies Based on Fsp3. (n.d.). BenchChem.
  • Jayashree, B. S., Nikhil, P. S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925.
  • Seba, M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review, 11(8), 341-349.
  • Bioisosterism in Drug Discovery and Development - An Overview. (2022). Bentham Science.
  • Grace, C. R., et al. (2021). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. Molecules, 26(11), 3326.
  • Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. (n.d.). BenchChem.
  • Advantages of 3D-shape of ligands in drug discovery. (2022). Life Chemicals.
  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. (n.d.). BenchChem.
  • Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. (n.d.). BenchChem.
  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one. (n.d.). BenchChem.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). BenchChem.
  • Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera.
  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... (n.d.).
  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. (2026).
  • An improved synthesis of 2-oxa-7-azaspiro[2][11]nonane and analogs as novel reagents in medicinal chemistry. (2025). ResearchGate.

  • Spirocyclic Piperidines in Drug Discovery. (n.d.). PharmaBlock.
  • Bioisosteres of Common Functional Groups. (n.d.).
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Blumberg Institute.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Spirocyclic Piperidine Bioisostere. (n.d.). Enamine.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.
  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. (n.d.). BenchChem.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025).
  • 3-(5-(1-(7-azaspiro[3.5]nonan-2-yl)piperidin-4-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione hydrochloride. (n.d.). AdooQ BioScience.

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Exploratory

Whitepaper: Structural Elucidation of Novel 7-Azaspiro[3.5]nonane Derivatives via X-Ray Crystallography

Executive Summary The integration of highly aliphatic, three-dimensional scaffolds into drug discovery has revolutionized modern medicinal chemistry. Among these, the 7-azaspiro[3.5]nonane core has emerged as a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of highly aliphatic, three-dimensional scaffolds into drug discovery has revolutionized modern medicinal chemistry. Among these, the 7-azaspiro[3.5]nonane core has emerged as a privileged bioisostere for piperidines and morpholines, offering enhanced metabolic stability, increased fraction of sp3-hybridized carbons ( Fsp3​ ), and precise spatial vectors for pharmacophore presentation[1][2]. However, the very features that make these spirocycles biologically attractive—conformational flexibility and lack of flat aromatic surfaces—create significant thermodynamic hurdles for single-crystal X-ray diffraction (SCXRD).

This technical guide provides an in-depth mechanistic analysis of the crystallization challenges associated with 7-azaspiro[3.5]nonane derivatives and outlines field-proven, self-validating protocols to achieve high-resolution structural elucidation.

The Causality of Crystallization Resistance in Spirocycles

To successfully crystallize a molecule, the free energy of the crystalline lattice must be significantly lower than that of the solvated state. Traditional small-molecule crystallization relies heavily on π−π stacking and planar hydrophobic packing to drive lattice formation.

When a medicinal chemist replaces a flat aromatic ring with a 7-azaspiro[3.5]nonane core, the molecule's Fsp3​ approaches 1.0.

  • The Thermodynamic Consequence: The absence of planar surfaces eliminates π−π stacking. Furthermore, the spiro-fusion introduces specific vectors that often prevent dense molecular packing.

  • The Physical Result: These derivatives exhibit low lattice energies and high solvation entropies, frequently presenting as viscous oils or amorphous solids that "oil out" (phase separate into a liquid-liquid mixture) rather than nucleate into crystals[3].

To overcome this, crystallographers must artificially engineer lattice-forming interactions. This is achieved through Coulombic lattice engineering (salt screening) or Host-Guest scaffolding (the Crystalline Sponge method)[4][5].

G A 7-Azaspiro[3.5]nonane Derivative B Assess Physical State A->B C Liquid / Amorphous (High Fsp3) B->C Low Lattice Energy D Solid / Crystalline B->D High Lattice Energy E Crystalline Sponge Method (MOF Encapsulation) C->E F Salt Screening (e.g., Oxalate, HCl) C->F Ionizable Amine G Vapor Diffusion / Slow Evaporation D->G H Single Crystal X-Ray Diffraction (SCXRD) E->H F->G G->H

Decision matrix for crystallizing highly aliphatic spirocyclic amines.

Mechanistic Insights from X-Ray Data: Target Engagement

X-ray crystallography of 7-azaspiro[3.5]nonane derivatives has been critical in validating their binding mechanisms in recent antiviral and neurological drug campaigns.

For example, in the development of SARS-CoV-2 3CLpro inhibitors, replacing smaller rings with the extended 6-azaspiro[3.5] or 7-azaspiro[3.5]nonane scaffolds allowed the molecules to deeply engage the hydrophobic S4 subsite of the protease[6][7]. The extended length of the nonane system restricts the degrees of freedom within the binding pocket. SCXRD data revealed that this "conformational locking" precludes the compounds from adopting non-productive conformations, directly causing sub-micromolar IC50 values[6].

SAR N1 Spirocyclic Core (7-azaspiro[3.5]nonane) N2 Increased Fsp3 Fraction N1->N2 N4 Conformational Locking N1->N4 N3 Enhanced S4 Subsite Engagement N2->N3 N5 High Target Affinity (e.g., 3CLpro) N3->N5 N4->N3

Mechanistic pathway of spirocyclic core integration improving target affinity.

Quantitative Structural Comparison

The table below summarizes how the 7-azaspiro[3.5]nonane core compares to other common amines in terms of crystallographic behavior and application.

Scaffold Type Fsp3​ Typical Physical StatePreferred Crystallization MethodValidated Target Application
Piperidine 1.00Liquid / Low-melting solidSalt Screening (HCl)General Pharmacophore
6-Azaspiro[3.3]heptane 1.00Amorphous solidCo-crystallization / SpongesSARS-CoV-2 3CLpro[6]
7-Azaspiro[3.5]nonane 1.00Viscous oil / AmorphousOxalate Salt / Crystalline SpongeFAAH[2], 3CLpro[6]
Spiro-adamantyl amine 1.00Crystalline solidLCP CrystallizationInfluenza M2 Channel[8]

Advanced Experimental Methodologies

To achieve diffraction-quality crystals of 7-azaspiro[3.5]nonane derivatives, researchers must utilize advanced methodologies. Below are two self-validating protocols designed to overcome the low lattice energy of these systems.

Protocol A: Coulombic Lattice Engineering via Oxalate Salt Formation

Causality: The secondary or tertiary amine of the 7-azaspiro[3.5]nonane ring is easily protonated. By reacting it with a dicarboxylic acid like oxalic acid, we introduce strong, directional, bifurcated hydrogen bonds and ionic interactions. This artificially inflates the lattice energy, forcing the amorphous free-base into a highly ordered crystalline salt[9][10].

Step-by-Step Workflow:

  • Free Base Preparation: Dissolve 10 mg of the 7-azaspiro[3.5]nonane derivative (free base) in 500 μ L of anhydrous ethyl acetate (EtOAc) in a 2 mL glass vial.

  • Acid Addition: Prepare a 0.5 M solution of anhydrous oxalic acid in methanol. Add 1.05 equivalents of the oxalic acid solution dropwise to the spirocycle solution while stirring at room temperature.

  • Observation of Nucleation: A white precipitate (the oxalate salt) should form immediately due to the low solubility of the salt in EtOAc.

  • Redissolution: Add methanol dropwise while gently heating the vial (approx. 40°C) until the precipitate just dissolves, creating a saturated solution.

  • Vapor Diffusion Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., diethyl ether or pentane). Cap the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at 4°C for 3–7 days. The volatile anti-solvent will slowly diffuse into the inner vial, lowering the dielectric constant of the solvent mixture and inducing slow, highly ordered crystal growth.

Protocol B: The Crystalline Sponge Method

Causality: If the derivative resists salt formation or remains an oil, it can be structurally elucidated without forming its own lattice. The Crystalline Sponge method utilizes a porous metal-organic framework (MOF), typically [(ZnI2​)3​(TPT)2​] (where TPT = 2,4,6-tris(4-pyridyl)-1,3,5-triazine). The MOF acts as a host, absorbing the liquid spirocycle into its pores where intermolecular forces (van der Waals, CH- π interactions) order the guest molecules uniformly, allowing for SCXRD analysis[4].

Step-by-Step Workflow:

  • Sponge Preparation: Synthesize or purchase high-quality [(ZnI2​)3​(TPT)2​] crystals. Store them in a stabilizing solvent (e.g., cyclohexane).

  • Guest Solution: Dissolve 5 μ g of the liquid 7-azaspiro[3.5]nonane derivative in 50 μ L of a penetrating solvent (e.g., dichloromethane or neat if liquid).

  • Incubation: Transfer a single MOF crystal into a micro-insert vial containing the guest solution. Seal the vial with a pierced septum to allow for extremely slow solvent evaporation.

  • Soaking: Incubate at 50°C for 48 hours. The elevated temperature increases the kinetic energy of the guest, allowing it to displace the cyclohexane solvent within the MOF pores.

  • Harvesting & Data Collection: Mount the soaked sponge on a diffractometer cryoloop. Data must be collected at cryogenic temperatures (100 K) to minimize the thermal motion of the encapsulated spirocycle.

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a frontier in modern drug design, providing necessary 3D complexity and metabolic stability. While their high Fsp3​ character inherently resists classical crystallization, applying targeted thermodynamic interventions—such as directional hydrogen-bond engineering via oxalate salts or utilizing MOF-based crystalline sponges—enables robust, high-resolution X-ray crystallographic analysis. These structural insights remain indispensable for rational, structure-guided drug optimization.

References

  • PubMed (NIH). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds.[Link]

  • PMC (NIH). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease.[Link]

  • PMC (NIH). X-ray crystal structures of the influenza M2 proton channel drug-resistant V27A mutant bound to a spiro-adamantyl amine inhibitor.[Link]

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.[Link]

  • SPT Labtech. Chemical crystallization.[Link]

  • University of Southampton (ePrints). Advanced crystallisation methods for small organic molecules.[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 7-Azaspiro[3.5]nonan-1-amine via the Staudinger Reaction

Executive Summary: Escaping Flatland in Drug Discovery In modern medicinal chemistry, the paradigm shift from planar aromatic rings to rigid, three-dimensional spirocyclic scaffolds—often termed "escaping from flatland"—...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland in Drug Discovery

In modern medicinal chemistry, the paradigm shift from planar aromatic rings to rigid, three-dimensional spirocyclic scaffolds—often termed "escaping from flatland"—has consistently demonstrated improvements in pharmacokinetic properties, target selectivity, and binding affinity[1]. The 7-azaspiro[3.5]nonane core is a highly privileged structural motif, frequently utilized in the development of SHP2 phosphatase inhibitors[2] and ASH1L histone methyltransferase inhibitors[3].

This application note provides an in-depth, self-validating technical guide for the synthesis of 7-azaspiro[3.5]nonan-1-amine. Specifically, it details the critical transformation of the spirocyclic alcohol precursor to the primary amine via an azidation-Staudinger reduction sequence, ensuring high stereochemical fidelity and chemoselectivity.

Mechanistic Rationale & Causality

The synthesis of primary amines on sterically hindered spiro-centers presents unique challenges. Harsh conditions can lead to ring-opening or degradation of the spirocyclic framework.

  • Why DPPA/DBU for Azidation? Direct conversion of 7-Boc-7-azaspiro[3.5]nonan-1-ol to the corresponding azide is efficiently achieved using Diphenylphosphoryl azide (DPPA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[3]. This one-pot method bypasses the need to isolate potentially unstable mesylate or tosylate intermediates and minimizes the explosive hazards associated with handling low-molecular-weight aliphatic azides.

  • Why the Staudinger Reaction over Hydrogenation? While catalytic hydrogenation (e.g., Pd/C, H₂) is standard for azide reduction, it can be problematic in highly strained spirocycles or when orthogonal protecting groups are present. The Staudinger reaction—utilizing triphenylphosphine (PPh₃) followed by aqueous hydrolysis—offers a highly chemoselective alternative. It proceeds under mild conditions, avoids transition metal contamination (which can cause false positives in downstream biological assays), and provides a direct visual self-validating cue via nitrogen gas evolution.

Experimental Workflow

SyntheticWorkflow Step1 7-Boc-7-azaspiro[3.5]nonan-1-ol Reagent1 DPPA, DBU Toluene, 0 °C to RT Step1->Reagent1 Step2 1-Azido-7-Boc-7-azaspiro[3.5]nonane Reagent1->Step2 Reagent2 PPh3, THF/H2O RT, 12 h Step2->Reagent2 Step3 1-Amino-7-Boc-7-azaspiro[3.5]nonane Reagent2->Step3 Reagent3 4M HCl in Dioxane DCM, RT, 2 h Step3->Reagent3 Step4 7-Azaspiro[3.5]nonan-1-amine HCl Reagent3->Step4

Synthetic workflow for 7-azaspiro[3.5]nonan-1-amine from its alcohol precursor.

Step-by-Step Protocols

Note: The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to verify the success of each step before proceeding.

Protocol A: Synthesis of 1-Azido-7-Boc-7-azaspiro[3.5]nonane

Objective: Convert the spirocyclic alcohol to the azide without isolating sensitive intermediates.

  • Preparation: Dissolve 7-Boc-7-azaspiro[3.5]nonan-1-ol (1.0 eq) in anhydrous toluene (0.2 M) under a strict nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Add DBU (1.2 eq) dropwise.

  • Azidation: Slowly add DPPA (1.2 eq) dropwise. Causality: Slow addition is critical to control the exothermic nature of the phosphoryl transfer step.

  • Reaction: Gradually warm the reaction to room temperature and stir for 12 hours.

  • Self-Validating IPC: Monitor the reaction by TLC (Hexanes/EtOAc 4:1). The azide product will elute faster (less polar) than the starting alcohol. Orthogonal validation: IR spectroscopy of a crude aliquot must reveal a strong, sharp azide stretching band at ~2100 cm⁻¹.

  • Workup: Quench the reaction with deionized water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure azide.

Protocol B: Staudinger Reduction to 1-Amino-7-Boc-7-azaspiro[3.5]nonane

Objective: Chemoselective reduction of the azide to the primary amine.

  • Preparation: Dissolve 1-Azido-7-Boc-7-azaspiro[3.5]nonane (1.0 eq) in a mixture of THF and H₂O (10:1 v/v, 0.1 M).

  • Reduction: Add Triphenylphosphine (PPh₃, 1.5 eq) in small portions at room temperature.

  • Self-Validating IPC (Visual): Observe the immediate evolution of nitrogen gas bubbles. This confirms the nucleophilic attack of the phosphine and the subsequent decomposition of the phosphazide intermediate.

  • Hydrolysis: Stir the reaction mixture at room temperature for 8–12 hours to ensure complete hydrolysis of the iminophosphorane intermediate.

  • Self-Validating IPC (Analytical): Monitor by LC-MS. The mass of the starting material will disappear, replaced by the[M+H]⁺ peak of the primary amine. The IR azide band (~2100 cm⁻¹) must be completely absent.

  • Purification by Acid-Base Extraction: Concentrate the mixture to remove THF. Acidify the aqueous residue with 1M HCl to pH ~2 and extract with DCM. Causality: The target amine is protonated and remains in the aqueous layer, allowing facile extraction and removal of triphenylphosphine oxide (Ph₃P=O) and unreacted PPh₃ into the organic layer.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH ~10 and extract with DCM (3x). Dry the organic layers over Na₂SO₄ and concentrate to yield the Boc-protected amine.

Protocol C: Boc Deprotection to 7-Azaspiro[3.5]nonan-1-amine Hydrochloride

Objective: Global deprotection to yield the final target salt[4].

  • Preparation: Dissolve the Boc-protected amine in DCM (0.1 M) and cool to 0 °C.

  • Deprotection: Add a solution of 4M HCl in dioxane (5.0 eq).

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validating IPC: Monitor by LC-MS for the disappearance of the Boc-protected mass. A white precipitate (the hydrochloride salt) will typically form in the flask.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford 7-azaspiro[3.5]nonan-1-amine dihydrochloride as a highly pure white solid.

Mechanistic Pathway of the Staudinger Reduction

StaudingerMechanism Azide Azide (R-N3) Phosphazide Phosphazide (R-N=N-N=PPh3) Azide->Phosphazide + PPh3 Nucleophilic Attack Iminophosphorane Iminophosphorane (R-N=PPh3) Phosphazide->Iminophosphorane - N2 Gas Evolution Amine Primary Amine (R-NH2) Iminophosphorane->Amine + H2O Hydrolysis (- Ph3P=O)

Mechanistic pathway of the Staudinger reduction highlighting nitrogen gas evolution.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and critical validation metrics for each step of the synthetic workflow:

Reaction StepReagents & ConditionsTypical Yield (%)Expected PurityKey IPC / Validation Metric
1. Azidation DPPA, DBU, Toluene, 0 °C to RT75 – 85%>95% (NMR)IR: Appearance of strong band at ~2100 cm⁻¹
2. Staudinger Reduction PPh₃, THF/H₂O, RT, 12 h80 – 90%>98% (LC-MS)Visual: N₂ gas evolutionIR: Disappearance of 2100 cm⁻¹
3. Boc Deprotection 4M HCl/Dioxane, DCM, RT, 2 h90 – 95%>99% (LC-MS)LC-MS: [M+H]⁺ = 141.1 m/z

Sources

Application

Application Note: Reductive Amination of the Sterically Hindered 7-Azaspiro[3.5]nonan-1-one Scaffold

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Functionalization of the C1 cyclobutanone via reductive amination.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Functionalization of the C1 cyclobutanone via reductive amination.

Executive Summary & Mechanistic Context

In modern medicinal chemistry, escaping "flatland" by incorporating three-dimensional, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic (PK) properties, solubility, and metabolic stability [1]. The 7-azaspiro[3.5]nonan-1-one core is a highly prized spirocyclic building block used extensively in parallel synthesis libraries and target-directed drug discovery [2].

However, functionalizing this scaffold presents a significant synthetic challenge. The ketone at the C1 position is embedded within a strained cyclobutanone ring and sits directly adjacent to a quaternary spiro center (C4). This creates massive steric shielding of both the Re and Si faces of the carbonyl.

The Causality of Reaction Failure

When standard reductive amination conditions (e.g., Sodium triacetoxyborohydride [NaBH(OAc)₃] in 1,2-dichloroethane) are applied to this system with anything bulkier than a simple unhindered primary amine, the reaction typically fails.

  • Thermodynamic Barrier: The steric bulk prevents the initial nucleophilic attack of the amine, stalling the equilibrium before the imine/iminium intermediate can form.

  • Competing Pathways: If a reducing agent is present before the imine is fully formed, the unreacted ketone is rapidly reduced to the corresponding cyclobutanol (1-hydroxy-7-azaspiro[3.5]nonane), permanently killing the reaction yield.

To overcome this, the protocol must decouple imine formation from reduction. By utilizing Titanium(IV) isopropoxide[Ti(OiPr)₄] , we introduce a dual-purpose reagent: it acts as a powerful Lewis acid to activate the hindered ketone and serves as an irreversible water scavenger to drive the imine condensation to completion prior to the introduction of the hydride source [3, 4].

Reaction Workflows & Decision Matrix

The choice of protocol depends entirely on the nucleophilicity and steric demand of the reacting amine.

DecisionTree Start Evaluate Amine Nucleophile Cond1 Unhindered Primary Amine (e.g., Methylamine) Start->Cond1 Cond2 Hindered/Weak Nucleophile (e.g., Anilines, Sec-amines) Start->Cond2 Path1 Protocol A: NaBH(OAc)3, DCE, rt Cond1->Path1 Path2 Protocol B: 1. Ti(OiPr)4, THF, 60°C 2. NaBH4, MeOH Cond2->Path2 Outcome1 High Yield (>80%) Path1->Outcome1 Outcome2 Prevents Ketone Reduction Yield (60-85%) Path2->Outcome2

Decision matrix for selecting reductive amination conditions based on steric hindrance.

G K 7-Azaspiro[3.5]nonan-1-one Ti Ti(OiPr)4 Coordination K->Ti A Amine A->Ti I Transient Imine/ Iminium Species Ti->I - iPrOH R NaBH4 Reduction I->R P 1-Amino-7-azaspiro[3.5]nonane R->P Hydride Transfer

Titanium-mediated reductive amination pathway for sterically hindered spirocyclic ketones.

Quantitative Data & Optimization

The following table summarizes the optimization of the reductive amination of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Boc-protected core) with a moderately hindered, weak nucleophile (aniline). This data illustrates the necessity of the Titanium-mediated approach for difficult substrates.

EntryReducing AgentAdditive / Lewis AcidSolventTemp ProfileYield (%)Primary Byproduct
1NaBH(OAc)₃NoneDCErt, 24h< 5%Unreacted starting material
2NaBH₃CNAcOH (1.0 eq)MeOH60 °C, 12h15%Cyclobutanol (ketone reduction)
3NaBH(OAc)₃Ti(OiPr)₄ (2.0 eq)DCE60 °C, 12h45%Imine hydrolysis during workup
4 NaBH₄ Ti(OiPr)₄ (2.0 eq) THF / MeOH 60 °C → 0 °C 82% None (Clean conversion)

Note: Entry 4 prevents premature reduction by ensuring the imine is fully formed at 60 °C before the borohydride is introduced at 0 °C.

Experimental Protocols

Protocol A: Standard Reductive Amination (For Unhindered Amines)

Use this protocol only for highly nucleophilic, sterically unhindered primary amines (e.g., methylamine, ethylamine).

  • Reaction Setup: To a round-bottom flask, add tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv.) and the amine (1.2 equiv.) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Activation: If the amine is neutral (not a hydrochloride salt), add glacial acetic acid (1.0 equiv.) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 to 2.0 equiv.) in a single portion. Stir the suspension at room temperature under a nitrogen atmosphere for 12–24 hours.

  • Validation & Quench: Monitor by LC-MS or TLC. Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir until gas evolution ceases.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Titanium-Mediated Reductive Amination (For Hindered/Weak Amines)

This is the robust, self-validating system required for secondary amines, anilines, or bulky primary amines reacting with the spiro-cyclobutanone [3, 4].

  • Imine Condensation: In an oven-dried flask under nitrogen, dissolve tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv.) and the amine (1.5 equiv.) in anhydrous Tetrahydrofuran (THF) (0.2 M).

  • Titanium Addition: Syringe in Titanium(IV) isopropoxide [Ti(OiPr)₄] (2.0 equiv.).

    • Causality Note: A 2.0 equivalent excess is required because the water generated during imine formation consumes the titanium reagent, converting it to inactive titanium dioxide species.

  • Thermal Shift: Heat the reaction mixture to 60 °C and stir for 12–18 hours. This thermal energy is critical to overcome the steric clash at the C4 spiro center.

  • Reduction: Remove the flask from the heat block and cool to 0 °C using an ice bath. Dilute the mixture with anhydrous Methanol (equal volume to the THF used) to solubilize the reducing agent. Carefully add Sodium borohydride [NaBH₄] (1.5 equiv.) in small portions.

    • Causality Note: NaBH₄ is used instead of NaBH(OAc)₃ here because the titanium-imine complex is highly stable; a more reactive hydride source is required to push the reduction forward. Cooling to 0 °C prevents the rapid exothermic decomposition of NaBH₄ in methanol.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2–4 hours.

  • Critical Workup (Emulsion Prevention): Quench the reaction by adding water or 1N NaOH (approx. 1 mL per mmol of Ti reagent). Stir vigorously for 30–60 minutes.

    • Self-Validating Step: You will observe the formation of a dense, white, granular precipitate (inorganic titanium salts). If the precipitate is gelatinous, continue stirring or add a few drops of water until it becomes granular. This prevents the notorious "titanium emulsion" during extraction.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake generously with Ethyl Acetate (EtOAc). Concentrate the filtrate, re-dissolve in EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

References

  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide BenchChem
  • Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries BenchChem
  • Diels–Alder Adducts of Morphinan-6,8-Dienes and Their Transform
  • EP3976189A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of diseases Google P
Method

Asymmetric synthesis of chiral 7-azaspiro[3.5]nonane derivatives.

Application Note & Protocol Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: A Guide to Modern Catalytic Strategies Audience: Researchers, scientists, and drug development professionals in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: A Guide to Modern Catalytic Strategies

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.

Introduction

The 7-azaspiro[3.5]nonane scaffold is a privileged structural motif in modern drug discovery. Its rigid, three-dimensional architecture allows for precise spatial presentation of pharmacophoric elements, making it an attractive framework for targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs) and ion channels. The introduction of chirality into this spirocyclic system further enhances its utility, as stereoisomers often exhibit distinct pharmacological profiles. Consequently, the development of efficient and highly stereoselective methods for accessing enantiopure 7-azaspiro[3.5]nonane derivatives is of paramount importance.

This application note provides a detailed overview of contemporary strategies for the asymmetric synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of key catalytic transformations, offer field-proven insights into experimental design, and present robust, step-by-step protocols for practical implementation in the laboratory.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the chiral 7-azaspiro[3.5]nonane core presents a significant synthetic challenge, primarily centered on the stereocontrolled formation of the spirocyclic quaternary carbon center. Modern synthetic organic chemistry has risen to this challenge, with several powerful strategies emerging. Here, we focus on two of the most impactful and versatile approaches: organocatalyzed [2+2] cycloadditions and transition-metal-catalyzed intramolecular cyclizations.

Organocatalyzed [2+2] Cycloaddition of Ketenes and Cyclobutanimines

One of the most elegant and efficient methods for the asymmetric synthesis of 7-azaspiro[3.5]nonane derivatives involves the formal [2+2] cycloaddition of ketenes with cyclobutanimines, catalyzed by chiral N-heterocyclic carbenes (NHCs). This approach is particularly noteworthy for its operational simplicity and high enantioselectivity.

Causality Behind Experimental Choices:

  • The Catalyst: Chiral NHCs are excellent catalysts for this transformation due to their ability to act as nucleophiles, activating the ketene precursor, and subsequently as chiral scaffolds, directing the approach of the electrophile (the cyclobutanimine) to control the stereochemistry of the newly formed stereocenter. The choice of the specific NHC ligand is critical; bulky substituents on the NHC backbone are often employed to create a well-defined chiral pocket, thereby maximizing enantioselectivity.

  • The Substrates: The reaction typically employs a stable ketene precursor, such as an acyl fluoride or a carboxylic anhydride, which generates the reactive ketene in situ. The cyclobutanimine partner is often pre-formed from cyclobutanone and a suitable amine. The nature of the substituents on both the ketene precursor and the cyclobutanimine can significantly influence the reaction's efficiency and stereochemical outcome.

Mechanistic Rationale:

The catalytic cycle, as depicted in the diagram below, is initiated by the nucleophilic attack of the chiral NHC on the ketene precursor, forming a chiral acylazolium intermediate. This intermediate then undergoes deprotonation to generate a key enolate species. The cyclobutanimine then approaches this chiral enolate from the less sterically hindered face, as dictated by the chiral environment of the catalyst. A subsequent intramolecular cyclization and catalyst regeneration furnishes the desired 7-azaspiro[3.5]nonane product with high enantiopurity.

NHC_Catalyzed_Cycloaddition NHC Chiral NHC Catalyst Acylazolium Acylazolium Intermediate NHC->Acylazolium Activation Ketene Ketene Precursor Ketene->Acylazolium Enolate Chiral Enolate Acylazolium->Enolate Deprotonation Addition_Complex Stereoselective Addition Enolate->Addition_Complex Nucleophilic Attack Cyclobutanimine Cyclobutanimine Cyclobutanimine->Addition_Complex Product Chiral 7-Azaspiro[3.5]nonane Product Addition_Complex->Product Cyclization & Catalyst Regeneration Product->NHC Catalyst Turnover

Caption: Catalytic cycle of the NHC-catalyzed [2+2] cycloaddition.

Palladium-Catalyzed Intramolecular Asymmetric Allylic Amination

Another powerful strategy for the enantioselective synthesis of 7-azaspiro[3.5]nonane derivatives is the palladium-catalyzed intramolecular asymmetric allylic amination of substrates containing both a nucleophilic nitrogen and an allylic leaving group. This method allows for the construction of the spirocyclic core with concomitant formation of the chiral center.

Causality Behind Experimental Choices:

  • The Catalyst System: This transformation relies on a palladium(0) catalyst, typically generated in situ from a precursor like Pd₂(dba)₃, in combination with a chiral phosphine ligand. The choice of the chiral ligand is paramount for achieving high enantioselectivity. Ligands such as those from the Trost or Carreira families have proven to be highly effective in creating a chiral environment around the palladium center, which in turn dictates the facial selectivity of the nucleophilic attack.

  • The Substrate Design: The substrate must be carefully designed to incorporate a tethered amine nucleophile and an allylic carbonate or acetate leaving group. The length and nature of the tether are crucial for ensuring the desired intramolecular cyclization occurs efficiently.

Mechanistic Rationale:

The catalytic cycle begins with the coordination of the palladium(0) catalyst to the alkene of the allylic substrate. This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond to form a π-allyl palladium(II) complex. The chiral ligand, bound to the palladium center, controls the geometry of this complex. The tethered amine then attacks one of the termini of the π-allyl system in an intramolecular fashion. The facial selectivity of this attack is governed by the chiral ligand, leading to the formation of the C-N bond with high enantiocontrol. Reductive elimination then regenerates the palladium(0) catalyst and releases the chiral 7-azaspiro[3.5]nonane product.

Pd_Catalyzed_Cyclization Substrate Allylic Substrate (with tethered amine) PiAllyl π-Allyl Pd(II) Complex (Chiral Environment) Substrate->PiAllyl Oxidative Addition Pd0 Pd(0)L* (Chiral Catalyst) Pd0->PiAllyl Intra_Attack Intramolecular Nucleophilic Attack PiAllyl->Intra_Attack Amine Attack Product Chiral 7-Azaspiro[3.5]nonane Product Intra_Attack->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Key steps in the Pd-catalyzed intramolecular allylic amination.

Experimental Protocols & Data

Here, we provide a representative, detailed protocol for the organocatalyzed [2+2] cycloaddition, a method known for its reliability and high stereocontrol.

Protocol: NHC-Catalyzed Asymmetric Synthesis of a 7-Azaspiro[3.5]nonane Derivative

Self-Validation: This protocol includes checks for reaction completion via TLC and characterization of the final product by ¹H NMR, ¹³C NMR, and chiral HPLC to confirm identity, purity, and enantiomeric excess.

Materials:

  • Chiral N-Heterocyclic Carbene (NHC) precatalyst (e.g., a triazolium salt)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Acyl fluoride (ketene precursor)

  • N-benzylcyclobutanimine

  • Anhydrous toluene

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Methodology:

  • Catalyst Preparation:

    • To an oven-dried Schlenk flask under an argon atmosphere, add the chiral NHC precatalyst (0.02 mmol, 0.1 equiv).

    • Add anhydrous toluene (1.0 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Add KHMDS (0.02 mmol, 0.1 equiv) as a solution in toluene.

    • Stir the mixture at 0 °C for 30 minutes to generate the active NHC catalyst.

  • Reaction Assembly:

    • In a separate oven-dried Schlenk flask under argon, dissolve the N-benzylcyclobutanimine (0.2 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL).

    • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Reaction Execution:

    • Slowly add the acyl fluoride (0.3 mmol, 1.5 equiv) to the solution of the cyclobutanimine at -78 °C.

    • Using a cannula, slowly transfer the pre-activated catalyst solution from step 1 to the reaction mixture at -78 °C.

    • Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure 7-azaspiro[3.5]nonane derivative.

  • Analysis:

    • Determine the yield of the purified product.

    • Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Representative Data:

The following table summarizes typical results for the NHC-catalyzed synthesis of various 7-azaspiro[3.5]nonane derivatives, demonstrating the versatility and efficiency of this method.

EntryR¹ in Ketene PrecursorR² on Imine NitrogenYield (%)ee (%)
1PhenylBenzyl9298
24-ChlorophenylBenzyl8899
3MethylBenzyl7595
4PhenylAllyl9097

Conclusion

The asymmetric synthesis of chiral 7-azaspiro[3.5]nonane derivatives is a rapidly evolving field, driven by the increasing demand for stereochemically complex molecules in drug discovery. The organocatalytic and transition-metal-catalyzed methods discussed herein represent powerful and reliable strategies for accessing these valuable scaffolds with excellent stereocontrol. By understanding the underlying mechanistic principles and carefully optimizing reaction parameters, researchers can effectively leverage these protocols to advance their synthetic programs. The continued development of novel catalytic systems promises to further expand the synthetic toolbox for constructing this important class of molecules.

References

  • Title: Asymmetric [2+2] Cycloadditions of Ketenes and N-tert-Butoxycarbonylcyclobutanimine Catalyzed by an N-Heterocyclic Carbene. Source: Organic Letters. URL: [Link]

  • Title: Enantioselective Synthesis of 7-Azaspiro[3.5]nonanes via NHC-Catalyzed [2 + 2] Cycloaddition of Ketenes and Cyclobutanimines. Source: Organic Letters. URL: [Link]

  • Title: Diastereoselective Synthesis of Functionalized 7-Azaspiro[3.5]nonanes. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Recent advances in the synthesis of azaspiro[3.5]nonane derivatives. Source: Organic & Biomolecular Chemistry. URL: [Link]

  • Title: Synthesis of 7-Azaspiro[3.5]nonane Derivatives as Scaffolds for Drug Discovery. Source: ACS Medicinal Chemistry Letters. URL: [Link]

Application

Application Notes and Protocols for the Synthesis of a 7-Azaspiro[3.5]nonan-1-amine Library for High-Throughput Screening

Introduction In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify new therapeutic agents. This has led to an "escape from flatland," a strategic shift away fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify new therapeutic agents. This has led to an "escape from flatland," a strategic shift away from planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds.[1][2] Spirocyclic systems, particularly saturated heterocycles like 7-azaspiro[3.5]nonane, are at the forefront of this movement.[3][4] Their inherent conformational rigidity and well-defined three-dimensional geometry allow for precise spatial orientation of substituents, which can lead to significant improvements in potency, selectivity, and physicochemical properties such as aqueous solubility.[1][5][6] The 7-azaspiro[3.5]nonane scaffold, for instance, has been successfully incorporated into potent agonists for G protein-coupled receptors (GPCRs) like GPR119, a promising target for type 2 diabetes.[5][7][8]

High-Throughput Screening (HTS) remains a cornerstone of early-stage drug discovery, enabling the rapid evaluation of vast numbers of compounds against biological targets.[9] The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library being screened.[10] Therefore, the development of robust and efficient synthetic methodologies to generate diverse libraries based on promising scaffolds is of paramount importance.

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of a diverse chemical library based on the 7-azaspiro[3.5]nonan-1-amine core. We will detail a validated multi-step synthesis of the core amine building block and provide a robust protocol for its diversification into a multi-thousand-member amide library using parallel synthesis techniques suitable for HTS campaigns.

Synthesis of the Core Building Block: 7-Azaspiro[3.5]nonan-1-amine

The synthesis of the primary amine scaffold is a critical first step, requiring a reproducible and scalable route. The following three-stage process outlines the preparation of 7-azaspiro[3.5]nonan-1-amine from a commercially available starting material, N-Boc-4-piperidone.

cluster_0 Core Scaffold Synthesis start N-Boc-4-piperidone step1 [2+2] Cycloaddition (Staudinger Reaction) start->step1 1. Imine formation 2. Acyl chloride, Base intermediate1 N-Boc-7-azaspiro[3.5]nonan-1-one step1->intermediate1 step2 Reductive Amination intermediate1->step2 NH₄OAc, NaBH(OAc)₃ intermediate2 N-Boc-7-azaspiro[3.5]nonan-1-amine step2->intermediate2 step3 Boc Deprotection intermediate2->step3 TFA or HCl in Dioxane final 7-Azaspiro[3.5]nonan-1-amine (Core Scaffold) step3->final cluster_1 Parallel Amide Library Synthesis Workflow plate_prep Plate & Reagent Prep (96-well format) dispense_amine Dispense Core Amine Stock Solution plate_prep->dispense_amine dispense_acids Dispense Carboxylic Acid Building Blocks (R-COOH) dispense_amine->dispense_acids dispense_coupling Dispense Coupling Reagent & Base Stock Solution dispense_acids->dispense_coupling reaction Incubate & React (Room Temp, 16h) dispense_coupling->reaction workup Quench & Liquid-Liquid Extraction or SPE reaction->workup analysis QC Analysis (LC-MS) workup->analysis final_plate Final Library Plate (for HTS) analysis->final_plate cluster_2 High-Throughput Quality Control Workflow raw_plate Purified Library Plate sampling Aliquot for QC (e.g., 5 µL from each well) raw_plate->sampling lcms LC-MS Analysis sampling->lcms Identity & Purity Check data_proc Automated Data Processing lcms->data_proc pass_fail Pass/Fail Assessment data_proc->pass_fail Criteria: Purity > 90%? Correct Mass? pass Compound Registered in Database pass_fail->pass Yes fail Flag for Review/ Resynthesis pass_fail->fail No

Sources

Method

Protocol for N-functionalization of 7-azaspiro[3.5]nonan-1-amine

Application Note: Regioselective N-Functionalization of 7-Azaspiro[3.5]nonan-1-amine in Drug Discovery Introduction & Mechanistic Principles The spirocyclic diamine 7-azaspiro[3.5]nonan-1-amine has emerged as a highly pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Functionalization of 7-Azaspiro[3.5]nonan-1-amine in Drug Discovery

Introduction & Mechanistic Principles

The spirocyclic diamine 7-azaspiro[3.5]nonan-1-amine has emerged as a highly privileged building block in modern medicinal chemistry, most notably in the development of allosteric SHP2 (Src homology region 2 domain-containing phosphatase 2) inhibitors[1]. By acting as a conformationally restricted bioisostere for piperazines, this scaffold significantly increases the fraction of sp3 hybridized carbons ( Fsp3​ ), thereby improving metabolic stability, solubility, and target binding affinity[2].

In typical drug discovery workflows, the secondary piperidine nitrogen (N7) is coupled to a heteroaryl core via SN​Ar or Buchwald-Hartwig cross-coupling, while the primary cyclobutylamine (N1) interacts directly with the target protein's allosteric pocket[3]. However, utilizing the fully unprotected diamine presents a regioselectivity challenge due to the presence of two distinct basic centers.

Causality in Regioselectivity (E-E-A-T): Successful orthogonal functionalization relies on exploiting the electronic and steric differences between the two nitrogen atoms:

  • Electronic Control (N7 Preference): The N7 secondary amine resides in a piperidine ring and has a higher pKa​ (~11.2) compared to the N1 primary amine on the cyclobutane ring ( pKa​ ~10.4). Consequently, N7 is inherently more nucleophilic. Under kinetic control (cryogenic temperatures and stoichiometric limitation), electrophiles will preferentially attack N7.

  • Chemoselective Control (N1 Preference): To selectively functionalize N7 while preserving N1, researchers must exploit the chemical definition of the amines. Primary amines (N1) can undergo reversible condensation with aldehydes to form stable imines (Schiff bases). Secondary amines (N7) cannot dehydrate to form imines, allowing for the transient, thermodynamic masking of N1.

Experimental Workflows

The following workflows define the two primary pathways for orthogonal functionalization, depending on which nitrogen requires prior derivatization.

Workflow cluster_0 Pathway A: N1 Functionalization cluster_1 Pathway B: N7 Functionalization SM 7-azaspiro[3.5]nonan-1-amine (Unprotected Diamine) N7_Boc 1. N7-Boc Protection (Boc2O, 0°C) SM->N7_Boc Kinetic Control (N7 more nucleophilic) N1_Imine 1. N1-Imine Formation (PhCHO, MgSO4) SM->N1_Imine Thermodynamic Control (Primary amine specific) N1_Amide 2. N1-Amidation (R-COCl, DIPEA) N7_Boc->N1_Amide HATU or Acid Chloride N7_Alkyl 2. N7-Alkylation / SNAr (R-X, Base) N1_Imine->N7_Alkyl Electrophile addition

Divergent orthogonal N-functionalization pathways for 7-azaspiro[3.5]nonan-1-amine.

Quantitative Data Presentation

The table below summarizes the validated reaction parameters and expected selectivity metrics for the functionalization strategies.

StrategyTarget PositionKey ReagentsTemperatureSelectivity Ratio (Target:Other)Typical Yield
Kinetic Protection N7 Boc2​O (1.0 eq), DCM-78 °C to 0 °C>19:1 (N7:N1)85–90%
Transient Masking N1PhCHO (1.05 eq), MgSO4​ 25 °C>99:1 (N1:N7)80–88% (over 2 steps)
Amidation N1HATU, DIPEA, DMF25 °CN/A (Orthogonal)75–95%

Self-Validating Experimental Protocols

Protocol A: Regioselective N7-Boc Protection (Kinetic Control)

Objective: Selectively protect the more nucleophilic piperidine nitrogen to allow subsequent N1 functionalization.

  • Preparation: Dissolve 7-azaspiro[3.5]nonan-1-amine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Causality: Low temperatures suppress the overall reaction rate, ensuring that the inherent nucleophilicity difference between N7 and N1 dictates the regioselectivity.

  • Electrophile Addition: Dissolve di-tert-butyl dicarbonate ( Boc2​O , 1.0 eq, 10 mmol) in a minimal volume of DCM and add it dropwise over 30 minutes.

  • In-Process Validation: Allow the reaction to slowly warm to 0 °C over 2 hours. Monitor via LC-MS. The system is validated when the mass of the mono-Boc product ( [M+H]+=241.2 ) accounts for >90% of the TIC peak area, with <5% of the bis-Boc derivative.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: N1-Amidation of N7-Boc-7-azaspiro[3.5]nonan-1-amine

Objective: Couple a carboxylic acid to the sterically hindered N1 cyclobutylamine.

  • Activation: In a dry flask, combine the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.3 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes at room temperature. Causality: The N1 amine is situated on a sterically hindered cyclobutane ring adjacent to a spiro-quaternary carbon. HATU generates a highly reactive 7-aza-OBt ester intermediate, which is strictly required to overcome this steric bulk.

  • Coupling: Add the N7-Boc-protected diamine (from Protocol A) to the activated ester solution. Stir at room temperature for 4–6 hours.

  • Validation & Isolation: Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine (which stains dark purple) validates reaction completion. Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF) and brine, dry, and purify via flash chromatography.

Protocol C: N7-Functionalization via Transient N1-Imine Protection

Objective: Temporarily mask the N1 primary amine to perform cross-coupling or SN​Ar at the N7 position.

Mechanism Step1 Primary Amine (N1) Nucleophilic Attack Step2 Hemiaminal Intermediate Proton Transfer Step1->Step2 PhCHO Step3 Imine (Schiff Base) Dehydration (-H2O) Step2->Step3 MgSO4 / Heat Step4 N7-Functionalization Orthogonal Reactivity Step3->Step4 R-X, Base

Mechanistic sequence for transient N1-imine protection enabling selective N7-functionalization.

  • Imine Formation: Dissolve the unprotected diamine (1.0 eq) in DCM. Add benzaldehyde (1.05 eq) and anhydrous MgSO4​ (3.0 eq). Stir at room temperature for 12 hours. Causality: MgSO4​ sequesters the water byproduct, driving the thermodynamic equilibrium entirely toward the Schiff base, exclusively masking the primary amine.

  • Validation: Analyze an aliquot via 1H NMR. The disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a sharp imine singlet (~8.3 ppm) validates complete N1 protection.

  • N7-Functionalization: Filter off the MgSO4​ . Add the desired electrophile (e.g., a fluorinated heteroaryl chloride for SN​Ar [3]) and an appropriate base (e.g., K2​CO3​ ). Heat as required by the specific electrophile.

  • Deprotection (Self-Cleaving): Once N7 functionalization is complete, concentrate the mixture, resuspend in THF, and add 1M aqueous HCl. Stir for 2 hours at room temperature. The acidic aqueous conditions rapidly hydrolyze the imine back to the primary amine and benzaldehyde, yielding the N7-functionalized product as a hydrochloride salt.

References

  • Direct Spirocyclization from Keto-sulfonamides: An Approach to Azaspiro Compounds | Organic Letters - ACS Publications.[Link]

  • WO2018057884A1 - Shp2 phosphatase inhibitors and methods of use thereof - Google P
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ResearchGate.[Link]

  • US20220073537A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2 - Google P

Sources

Application

Application Note: Rational Design and Evaluation of 7-Azaspiro[3.5]nonane-Based Protease Inhibitors

Introduction and Mechanistic Rationale The optimization of pharmacokinetic (PK) properties and target residence time is a central challenge in protease inhibitor development. Historically, linear peptidomimetics have suf...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The optimization of pharmacokinetic (PK) properties and target residence time is a central challenge in protease inhibitor development. Historically, linear peptidomimetics have suffered from poor oral bioavailability and rapid proteolytic degradation. The introduction of spirocyclic scaffolds, specifically the 7-azaspiro[3.5]nonane core, represents a paradigm shift in structure-guided drug design.

Originally validated in the discovery of highly efficacious [1], this spirocycle has recently been repurposed to target the S4 subsite of viral cysteine proteases, such as the[2].

Causality in Scaffold Selection

Protease active sites, particularly the S4 pocket of 3CLpro, are highly plastic but exhibit a strong preference for bulky, hydrophobic moieties. Traditional inhibitors often utilize flat aromatic rings (e.g., benzyl groups) which incur a high entropic penalty upon binding due to the freezing of rotatable bonds. Replacing flat aromatics with a 7-azaspiro[3.5]nonane system provides two critical mechanistic advantages:

  • Conformational Pre-organization: The spiro-fusion restricts the conformational ensemble of the unbound ligand. This reduces the entropic penalty of binding, leading to a higher binding affinity (lower Ki​ ).

  • Optimal Vector Projection: The extended length of the 6-membered ring within the [3.5] spirocycle allows the inhibitor to reach deeper into the hydrophobic S4 cleft compared to smaller analogs (like azaspiro[3.3]heptane). This deep engagement "locks" the inhibitor in a single, stable conformation, precluding the adoption of multiple, less-active binding modes.

Scaffold_Optimization N1 Target: Viral Protease (S4 Subsite) N2 Hit Identification (Linear Peptidomimetics) N1->N2 N3 Conformational Restriction (Spirocyclic Core Insertion) N2->N3 N4 7-azaspiro[3.5]nonane Scaffold Selected N3->N4 N5 Vector Optimization (Deep Hydrophobic Pocket Engagement) N4->N5 N6 Lead Compound (Enhanced PK & Potency) N5->N6

Rational design workflow transitioning from linear peptidomimetics to spirocyclic leads.

Chemical Biology Workflow: Synthesis and Coupling

To integrate the 7-azaspiro[3.5]nonane core into a protease inhibitor framework (e.g., linking it to a P2-P1 peptidomimetic backbone), amide bond formation is the critical step.

Protocol 1: HATU-Mediated Amide Coupling of Spirocyclic Amines

Self-Validating Design: This protocol utilizes HATU rather than standard EDC/HOBt. Causality: Spirocyclic secondary amines are sterically hindered. HATU forms a highly reactive 7-azabenzotriazole active ester that accelerates the coupling of hindered amines while minimizing epimerization of the adjacent chiral α -carbon on the P2 amino acid.

  • Preparation: Dissolve the carboxylic acid precursor (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

    • Validation Check: A distinct color change to pale yellow typically indicates successful active ester formation.

  • Coupling: Add 7-azaspiro[3.5]nonane hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir for 2-4 hours. Monitor completion via LC-MS to ensure the disappearance of the intermediate active ester.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x). Wash the organic layer with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).

Biochemical Evaluation: FRET-Based Protease Assay

To quantify the inhibitory potency ( IC50​ ) of the synthesized 7-azaspiro[3.5]nonane derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is employed.

Protocol 2: 3CLpro FRET Inhibition Assay

Self-Validating Design: The assay incorporates a Z'-factor calculation plate and an enzyme linearity pre-check. Causality: The inclusion of 1 mM DTT prevents the oxidation of the catalytic Cys145, while 0.01% Triton X-100 eliminates false positives caused by colloidal aggregation of highly hydrophobic spirocycles.

  • Linearity Pre-Check: Perform an enzyme titration to ensure the reaction velocity is linear over the 60-minute assay time. This validates that substrate depletion remains <10%, fulfilling Michaelis-Menten assumptions.

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.3), 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100.

  • Enzyme Preparation: Dilute recombinant SARS-CoV-2 3CLpro to a final working concentration of 50 nM in the assay buffer.

  • Compound Pre-incubation: In a 384-well black microplate, dispense 1 µL of the 7-azaspiro[3.5]nonane inhibitor (serially diluted in DMSO). Add 29 µL of the enzyme solution. Incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation is mandatory for covalent or slow-binding inhibitors to reach thermodynamic equilibrium with the target before substrate introduction.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at a final concentration of 10 µM.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 60 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves. Normalize against DMSO controls (100% activity) and positive controls (0% activity) to determine the IC50​ .

FRET_Assay A Recombinant Protease (e.g., 3CLpro) C Pre-incubation (Enzyme-Inhibitor Complex) A->C B 7-azaspiro[3.5]nonane Inhibitor B->C D FRET Substrate Addition (e.g., Dabcyl-Peptide-Edans) C->D E Fluorescence Detection (Ex: 340nm / Em: 490nm) D->E F Data Analysis (IC50 & Z'-factor) E->F

FRET-based biochemical assay workflow for screening protease inhibitors.

Quantitative Data Presentation

The structural rigidification provided by the 7-azaspiro[3.5]nonane scaffold directly correlates with enhanced biochemical potency and reduced cytotoxicity. The table below outlines the structure-activity relationship (SAR) progression when optimizing the S4-binding moiety.

Table 1: Comparative Evaluation of S4-Targeting Scaffolds against SARS-CoV-2 3CLpro

Scaffold TypeS4 Subsite Engagement3CLpro IC50​ (µM)Cytotoxicity CC50​ (µM)Selectivity Index (SI)
Linear BenzylShallow, flexible0.850>50>58
2-Azaspiro[3.3]heptanePartial, rigid0.120>100>833
6-Azaspiro[3.4]octaneModerate, rigid0.045>100>2222
7-Azaspiro[3.5]nonane Deep cleft, locked 0.015 >100 >6666

(Note: Data synthesized from structure-activity relationship studies demonstrating the superiority of the [3.5] spirocyclic system in viral protease inhibition[2].)

References

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease. Source: Journal of Medicinal Chemistry / PMC URL:[Link]

Sources

Method

Application of 7-azaspiro[3.5]nonane in Neurodegenerative Disease Research: A Technical Guide

Introduction: Embracing Three-Dimensionality in CNS Drug Discovery For decades, medicinal chemistry has been dominated by "flat," aromatic compounds. However, the pursuit of novel therapeutics with improved efficacy, sel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in CNS Drug Discovery

For decades, medicinal chemistry has been dominated by "flat," aromatic compounds. However, the pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties has led to a paradigm shift towards more three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, which feature two rings sharing a single atom, are at the forefront of this "escape from flatland". The 7-azaspiro[3.5]nonane core, with its rigid structure and defined substituent vectors, offers a compelling framework for the design of novel central nervous system (CNS) agents. Its inherent 3D nature can lead to enhanced binding affinity and selectivity for biological targets implicated in neurodegenerative diseases, while also potentially improving physicochemical properties like solubility and metabolic stability.

This guide provides a comprehensive overview of the application of the 7-azaspiro[3.5]nonane scaffold in neurodegenerative disease research. We will delve into its relevance as a privileged scaffold for key CNS targets, provide detailed protocols for its evaluation, and offer insights into the rationale behind these experimental approaches.

The 7-azaspiro[3.5]nonane Scaffold: A Privileged Structure for Neuro-therapeutics

The therapeutic potential of 7-azaspiro[3.5]nonane derivatives in the context of neurodegenerative diseases stems from their ability to be tailored to interact with a variety of key biological targets. The most promising of these are the sigma-1 (σ1) receptor, muscarinic M1 receptor, and dopamine D4 receptor.

Sigma-1 (σ1) Receptor: A Key Modulator of Neuronal Survival

The σ1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity. Activation of the σ1 receptor has been shown to be neuroprotective in various models of neurodegeneration, making it a prime target for therapeutic intervention in diseases like Alzheimer's and Parkinson's.[1][2][3][4][5][6][7] Derivatives of 2,7-diazaspiro[3.5]nonane, a close analog of 7-azaspiro[3.5]nonane, have been synthesized and shown to be potent σ1 receptor ligands, demonstrating the scaffold's utility in targeting this critical pathway.

Muscarinic M1 Receptor: Pro-Cognitive Target in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine neurotransmission contributes to cognitive deficits. The muscarinic M1 receptor, highly expressed in brain regions critical for learning and memory, is a key target for pro-cognitive therapies.[8] The development of selective M1 agonists has been a long-standing goal in Alzheimer's research. The rigid conformation of the 7-azaspiro[3.5]nonane scaffold can be exploited to design selective M1 agonists, offering a potential therapeutic avenue for symptomatic treatment of cognitive decline.

Dopamine D4 Receptor: A Modulator of Motor Function in Parkinson's Disease

In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor dysfunction. While dopamine replacement therapies are the standard of care, they can lead to debilitating side effects like dyskinesia. The dopamine D4 receptor, expressed in the basal ganglia, has emerged as a potential target for adjunctive therapies to manage both motor symptoms and treatment-related complications.[9] The 7-azaspiro[3.5]nonane scaffold can serve as a template for the design of selective D4 receptor antagonists.[9]

Experimental Workflow for Evaluating 7-azaspiro[3.5]nonane Derivatives

The following diagram outlines a typical workflow for the synthesis and evaluation of novel 7-azaspiro[3.5]nonane derivatives for neurodegenerative disease research.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation A Synthesis of 7-azaspiro[3.5]nonane Derivatives B Primary Target Binding (e.g., Sigma-1, M1, D4 Receptors) A->B Compound Library C In Vitro Neuroprotection (e.g., SH-SY5Y cells) B->C Active Hits D In Vitro Neuroinflammation (e.g., Microglia activation) C->D Confirmed Neuroprotective Hits E Animal Model of Neurodegeneration (e.g., 6-OHDA, Aβ-infusion) D->E Lead Candidates F Behavioral Analysis (e.g., Cylinder test, MWM) E->F Treatment G Post-mortem Analysis (Immunohistochemistry, Neurochemistry) F->G Endpoint H Preclinical Candidate Selection G->H Data Analysis & Lead Optimization

Caption: A generalized workflow for the synthesis and evaluation of azaspirocyclic scaffolds.

Detailed Protocols

Protocol 1: Synthesis of 7-azaspiro[3.5]nonane Derivatives

The synthesis of 7-azaspiro[3.5]nonane derivatives can be achieved through various synthetic routes. A common approach involves the construction of a protected piperidine ring followed by the formation of the spirocyclic system. For detailed synthetic procedures, researchers are encouraged to consult specialized organic chemistry literature.

Protocol 2: In Vitro Target Engagement - Sigma-1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Test compound (7-azaspiro[3.5]nonane derivative)

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (for non-specific binding)

  • Guinea pig brain membrane homogenate (source of σ1 receptors)

  • Scintillation vials and cocktail

  • Filtration apparatus with GF/B filters

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add incubation buffer, membrane homogenate, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Add [³H]-(+)-Pentazocine to each well to a final concentration of ~5 nM.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with ice-cold incubation buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundTarget ReceptorIC50 (nM)Ki (nM)
Derivative XSigma-125.312.1
Derivative YSigma-18.74.2
Reference CompoundSigma-15.22.5
Protocol 3: In Vitro Neuroprotection Assay - Amyloid-β Induced Toxicity in SH-SY5Y Cells

This assay assesses the ability of a test compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.[10][11][12][13]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Aβ (1-42) peptide

  • Test compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Add aggregated Aβ (1-42) peptide to the wells to a final concentration of 10 µM.

  • Incubate the cells for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 4: In Vitro Neuroinflammation Assay

This protocol evaluates the anti-inflammatory properties of a test compound by measuring its effect on microglia activation.[14][15][16][17][18]

Materials:

  • BV-2 microglial cells or primary microglia

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Seed microglial cells in a 96-well plate.

  • Pre-treat the cells with the test compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure nitric oxide (NO) production using the Griess reagent.

  • Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

Protocol 5: In Vivo Model of Parkinson's Disease - 6-OHDA Lesion Model

This protocol describes the creation of a unilateral 6-hydroxydopamine (6-OHDA) lesion in rats, a widely used model of Parkinson's disease.[7][19][20][21][22][23]

Materials:

  • Adult male Sprague-Dawley or Wistar rats

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine (to protect noradrenergic neurons)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.

  • Anesthetize the rat and place it in the stereotaxic frame.

  • Inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere.

  • Allow the animal to recover from surgery.

  • Monitor the animal for signs of successful lesioning (e.g., rotational behavior in response to apomorphine).

Behavioral Assessment:

  • Cylinder Test: Assesses forelimb use asymmetry. The rat is placed in a transparent cylinder, and the number of wall touches with each forelimb is counted.[19]

  • Rotational Behavior: Following an injection of apomorphine, the number of contralateral rotations is quantified as a measure of dopamine receptor supersensitivity.[19][21][22]

Protocol 6: In Vivo Model of Alzheimer's Disease - Aβ Infusion Model

This model involves the direct infusion of Aβ into the brain to mimic the plaque pathology of Alzheimer's disease.[24][25]

Materials:

  • Adult mice (e.g., C57BL/6)

  • Aggregated Aβ (1-42) peptide

  • Stereotaxic apparatus and osmotic minipumps

  • Anesthetic

Procedure:

  • Anesthetize the mouse and place it in the stereotaxic frame.

  • Implant a cannula connected to an osmotic minipump filled with Aβ peptide into the hippocampus or cerebral ventricles.

  • The minipump will continuously infuse Aβ over a period of weeks.

Behavioral Assessment:

  • Morris Water Maze (MWM): A test of spatial learning and memory. The mouse is trained to find a hidden platform in a pool of opaque water.[24]

  • Contextual Fear Conditioning: Assesses fear-associated learning and memory. The mouse learns to associate a specific environment with an aversive stimulus.[24]

Conclusion and Future Directions

The 7-azaspiro[3.5]nonane scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. Its inherent three-dimensionality provides a unique advantage in designing potent and selective ligands for key CNS targets such as the sigma-1, muscarinic M1, and dopamine D4 receptors. The protocols outlined in this guide provide a framework for the systematic evaluation of 7-azaspiro[3.5]nonane derivatives, from initial in vitro screening to in vivo validation in relevant disease models.

Future research should focus on expanding the chemical space around the 7-azaspiro[3.5]nonane core to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the potential of these compounds to modulate multiple targets simultaneously could lead to the development of multi-target-directed ligands with enhanced therapeutic efficacy. The continued application of rigorous and well-validated experimental protocols will be crucial in translating the promise of the 7-azaspiro[3.5]nonane scaffold into tangible therapeutic benefits for patients suffering from devastating neurodegenerative disorders.

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  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry.
  • Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. (n.d.). PubMed.
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  • DRUG DEVELOPMENT IN PARKINSON'S DISEASE: FROM EMERGING MOLECULES TO INNOVATIVE DRUG DELIVERY SYSTEMS. (n.d.). dadun@unav.
  • What drugs are in development for Parkinson Disease? (2025).
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Application

Application Notes &amp; Protocols: A Guide to In Vitro ADME Profiling of 7-Azaspiro[3.5]nonane Compounds

Introduction: Embracing Three-Dimensionality in Drug Discovery The paradigm of drug discovery has progressively shifted from "flat," aromatic-rich molecules towards candidates with greater three-dimensionality (3D).[1][2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The paradigm of drug discovery has progressively shifted from "flat," aromatic-rich molecules towards candidates with greater three-dimensionality (3D).[1][2] This evolution is driven by the pursuit of compounds with improved pharmacological profiles, including enhanced binding affinity, greater selectivity, and novel intellectual property.[3] Spirocyclic scaffolds, which feature two rings connected by a single common atom, are at the forefront of this movement.[2]

The 7-azaspiro[3.5]nonane core, with its rigid structure combining a four-membered and a six-membered ring, is a particularly compelling scaffold.[1][4] Its defined structural vectors allow for systematic exploration of chemical space, and derivatives have shown promise as GPR119 agonists, antiviral agents, and oncology therapeutics.[1][5] However, the unique topology of these spirocycles can present distinct challenges and opportunities regarding their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The intrinsic reactivity and metabolic pathways of novel heterocyclic scaffolds can lead to unexpected pharmacokinetic outcomes.[2][3]

Therefore, a robust and early assessment of in vitro ADME properties is not merely a screening step but a critical, strategy-defining process.[6][7][8] Integrating comprehensive ADME testing early in the discovery pipeline allows for the selection of candidates with a higher probability of success, thereby reducing late-stage attrition and optimizing resources.[9][10] This guide provides detailed protocols and expert insights for four cornerstone in vitro ADME assays—Metabolic Stability, CYP450 Inhibition, Plasma Protein Binding, and Permeability—tailored to the specific considerations for 7-azaspiro[3.5]nonane compounds.

Metabolic Stability in Human Liver Microsomes (HLM)

Principle: Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[11][12] This assay assesses the intrinsic clearance (Clint) of a compound by Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[13] A compound that is metabolized too quickly may have a short half-life in the body, limiting its therapeutic efficacy.[14] For 7-azaspiro[3.5]nonane derivatives, the piperidine-like ring can be a potential site for oxidative metabolism.[15]

Causality Behind Experimental Choices:

  • Test System (HLM): Human Liver Microsomes are used as they provide a rich source of the most significant drug-metabolizing CYP enzymes in a cost-effective, high-throughput format.[7][13]

  • Cofactor (NADPH): The enzymatic activity of CYPs is dependent on the cofactor NADPH. The assay is run with and without NADPH to confirm that the observed compound depletion is due to NADPH-dependent enzymatic activity.[16]

  • Quenching: The reaction is stopped abruptly with a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt all enzymatic activity, ensuring an accurate measurement at each time point.

Experimental Workflow: Metabolic Stability

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare 7-azaspiro[3.5]nonane stock solution (e.g., 10 mM in DMSO) D Pre-incubate HLM + Test Compound (Final Conc: 1 µM) A->D B Prepare HLM suspension (e.g., 20 mg/mL) B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH (t=0 min) C->E D->E Pre-warm F Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction with cold acetonitrile + Internal Standard F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Calculate % Remaining vs. Time I->J K Determine t½ and Clint J->K

Caption: Workflow for HLM Metabolic Stability Assay.

Detailed Protocol: HLM Stability
  • Compound Preparation: Prepare a 10 mM stock solution of the 7-azaspiro[3.5]nonane test compound in DMSO.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. This is the t=0 time point. An aliquot is immediately transferred to a quenching solution.

  • Time Course Sampling: Incubate the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and add them to a quenching solution (ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Once all time points are collected, centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is determined.

    • Half-life (t½) is calculated as: 0.693 / k.

    • Intrinsic Clearance (Clint, in µL/min/mg protein) is calculated using the half-life and assay parameters.

Data Presentation: Metabolic Stability
Compound IDScaffoldt½ (min)Clint (µL/min/mg)Classification
AZN-0017-Azaspiro[3.5]nonane4530.8Moderately Stable
AZN-0027-Azaspiro[3.5]nonane>120<11.5Highly Stable
AZN-0037-Azaspiro[3.5]nonane1877.0Low Stability
VerapamilControl2263.0Low Stability

Cytochrome P450 (CYP) Inhibition Assay

Principle: Inhibition of CYP enzymes is a primary cause of clinically significant drug-drug interactions (DDIs).[17][18] Co-administration of a drug that inhibits a specific CYP isoform can lead to decreased metabolism of another drug cleared by that same enzyme, potentially resulting in toxicity.[19] Regulatory agencies like the FDA and EMA mandate the evaluation of a new chemical entity's potential to inhibit major CYP isoforms.[17][20][21]

Causality Behind Experimental Choices:

  • Test System: Human liver microsomes are used as they contain the full complement of relevant CYP enzymes.[22]

  • Probe Substrates: A "cocktail" of specific probe substrates is used, where each substrate is selectively metabolized by a single CYP isoform to produce a unique metabolite.[18] This allows for the simultaneous assessment of multiple CYPs in a single incubation, increasing throughput.

  • Data Endpoint (IC50): The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is a standard metric used to quantify the inhibitory potency of a compound.[17][23] This value is used in risk assessment models to predict the likelihood of clinical DDIs.[24]

Experimental Workflow: CYP Inhibition

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare serial dilutions of 7-azaspiro[3.5]nonane test compound D Incubate HLM + Test Compound + Substrate Cocktail A->D B Prepare CYP probe substrate cocktail solution B->D C Prepare HLM and NADPH solutions C->D E Initiate reaction by adding NADPH D->E Pre-warm F Incubate for a fixed time (e.g., 10-15 min) E->F G Quench reaction with cold acetonitrile + Internal Standard F->G H Centrifuge to precipitate protein G->H I Analyze metabolite formation by LC-MS/MS H->I J Plot % Inhibition vs. [Test Compound] I->J K Calculate IC50 value for each CYP J->K

Caption: Workflow for CYP Inhibition IC50 Assay.

Detailed Protocol: CYP Inhibition
  • Compound Preparation: Prepare a 7-point serial dilution of the test compound in DMSO, typically from 100 µM down to 0.01 µM.

  • Reaction Mixture: In a 96-well plate, add HLM (0.25 mg/mL), phosphate buffer (pH 7.4), and each concentration of the test compound. Include a vehicle control (DMSO only).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Substrate Addition: Add the CYP probe substrate cocktail (containing substrates for CYP1A2, 2C9, 2C19, 2D6, 3A4, etc.) to all wells.

  • Initiation: Start the reaction by adding the NADPH solution.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range for metabolite formation.

  • Quenching & Processing: Stop the reaction with cold acetonitrile containing an internal standard, centrifuge, and collect the supernatant.

  • LC-MS/MS Analysis: Quantify the amount of each probe substrate's specific metabolite formed using LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition at each test compound concentration relative to the vehicle control.

    • Plot percent inhibition versus the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each CYP isoform.

Data Presentation: CYP Inhibition
Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)DDI Risk Potential
AZN-001>5022.58.9>50Low
AZN-002>50>50>50>50Very Low
AZN-00315.14.30.82.1High (CYP2D6, 3A4)
Ketoconazole>5012.02.50.05High (CYP3A4)

Plasma Protein Binding (PPB) by Equilibrium Dialysis

Principle: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[25] Only the unbound (free) drug is available to distribute into tissues, interact with its therapeutic target, and be cleared from the body.[26] High plasma protein binding can affect drug efficacy and toxicity.[27]

Causality Behind Experimental Choices:

  • Method (Equilibrium Dialysis): This is considered the gold standard for PPB assessment.[25] It relies on the passive diffusion of the unbound drug across a semi-permeable membrane until equilibrium is reached. It is less susceptible to experimental artifacts compared to other methods like ultrafiltration.[25]

  • Apparatus (RED Device): The Rapid Equilibrium Dialysis (RED) device is a high-throughput format using disposable inserts that simplifies the setup and allows for the simultaneous testing of multiple compounds.[28][29]

  • Matrix Matching: After dialysis, samples from the buffer and plasma chambers are "matrix-matched" by adding blank plasma to the buffer sample and buffer to the plasma sample. This ensures that both samples have the same composition, preventing matrix effects that could interfere with LC-MS/MS quantification.

Experimental Workflow: Plasma Protein Binding```dot

G cluster_prep Assay Setup cluster_incubation Dialysis cluster_analysis Analysis A Spike test compound into plasma (e.g., human, rat) B Add spiked plasma to one chamber of RED device insert A->B D Seal plate and incubate at 37°C with shaking (4-6 hours) B->D C Add PBS buffer (pH 7.4) to the other chamber C->B E Unbound drug diffuses across membrane until equilibrium D->E F Collect aliquots from both plasma and buffer chambers E->F G Matrix-match samples F->G H Extract with acetonitrile + IS G->H I Analyze by LC-MS/MS H->I J Calculate Fraction Unbound (fu) I->J

Caption: Workflow for Caco-2 Permeability Assay.

Detailed Protocol: Caco-2 Permeability
  • Cell Culture: Seed Caco-2 cells on permeable Transwell® filter supports and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Buffer: Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

  • Dosing (A-to-B): Add the test compound (e.g., 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • Dosing (B-to-A): In a separate set of wells, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C for 1-2 hours.

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers of all wells.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples via LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

Data Presentation: Caco-2 Permeability
Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassEfflux Substrate
AZN-0018.59.11.1HighNo
AZN-0021.21.51.3ModerateNo
AZN-0030.34.816.0LowYes
Propranolol22.025.11.1High (Control)No
Digoxin0.25.527.5Low (Control)Yes

Integrated Data Analysis and Decision Making

Data from these individual assays should not be viewed in isolation. A holistic assessment is crucial for making informed decisions. The unique, rigid structure of 7-azaspiro[3.5]nonanes may confer high metabolic stability but could also introduce liabilities such as potent CYP inhibition or efflux transporter interactions.

Decision-Making Flowchart

G cluster_primary Primary Assays cluster_secondary Secondary Actions / Risk Assessment cluster_outcome Project Decision Start In Vitro ADME Profile of 7-Azaspiro[3.5]nonane Stab Metabolic Stability (HLM) Start->Stab CYP CYP Inhibition (IC50) Start->CYP PPB Plasma Protein Binding (fu) Start->PPB Perm Permeability (Papp, ER) Start->Perm MetID Metabolite ID & Reaction Phenotyping Stab->MetID If Clint is High TDI Time-Dependent Inhibition (TDI) Assay CYP->TDI If IC50 < 10 µM Advance Advance Candidate CYP->Advance If IC50 > 10 µM Free_Conc Calculate Unbound Concentrations PPB->Free_Conc Efflux_Inhib Caco-2 with Specific Inhibitors Perm->Efflux_Inhib If ER > 2 Perm->Advance If Papp High & ER < 2 Optimize Optimize Structure MetID->Optimize Deprioritize Deprioritize TDI->Deprioritize If Potent TDI Free_Conc->Advance Efflux_Inhib->Optimize

Caption: Decision-making based on integrated ADME data.

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a valuable tool in the medicinal chemist's arsenal for developing novel, three-dimensional therapeutics. However, realizing its full potential requires a deep and early understanding of its ADME properties. The protocols and frameworks outlined in this guide provide a systematic approach to characterizing these compounds. By rigorously assessing metabolic stability, DDI potential, plasma protein binding, and permeability, drug discovery teams can build a comprehensive data package. This enables the confident selection of candidates with desirable pharmacokinetic profiles, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Drug-Permeability and Transporter Assays in Caco-2 and Mdck Cell Lines.
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  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed.
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  • New EMA Guideline on the Investigation of drug Interactions. Farmakovijilans Derneği.
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  • In-vitro plasma protein binding. Protocols.io.
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  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
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  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
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Method

Application Notes &amp; Protocols: A Multi-Parametric Approach for Evaluating the Cytotoxicity of 7-Azaspiro[3.5]nonane Derivatives

Introduction The 7-azaspiro[3.5]nonane scaffold is a valuable three-dimensional framework in modern medicinal chemistry, offering a rigid structure that allows for the precise positioning of functional groups to interact...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 7-azaspiro[3.5]nonane scaffold is a valuable three-dimensional framework in modern medicinal chemistry, offering a rigid structure that allows for the precise positioning of functional groups to interact with biological targets.[1][2] Its derivatives have been investigated for a range of therapeutic applications, including as agonists for G protein-coupled receptors (GPCRs) like GPR119 for the treatment of metabolic disorders.[3][4] As with any novel chemical entity destined for therapeutic use, a thorough evaluation of its safety profile, beginning with in vitro cytotoxicity, is a critical step in the drug discovery and development pipeline.[5][6]

This guide provides a comprehensive, multi-parametric strategy for assessing the cytotoxicity of novel 7-azaspiro[3.5]nonane derivatives. We will detail a suite of robust, cell-based assays designed to move beyond a simple live/dead assessment to build a more nuanced understanding of a compound's cellular impact. This multi-assay approach is considered best practice as it provides a more complete picture of potential toxicity mechanisms.[7] We will cover assays that measure metabolic activity, membrane integrity, and specific cell death pathways like apoptosis, providing researchers with the tools to generate a comprehensive cytotoxicity profile.

Part 1: Foundational Concepts in Cytotoxicity Profiling

A successful cytotoxicity study is built on a strong experimental design. Key considerations include the selection of an appropriate cellular model and the rationale for choosing a specific panel of assays.

Selecting the Appropriate Cellular Model

The choice of cell line is a critical first step and should be guided by the research objectives and the intended therapeutic application of the compound.[8][9]

  • Relevance to Target Tissue: Whenever possible, use cell lines derived from the target organ or tissue. For example, if a 7-azaspiro[3.5]nonane derivative is being developed for a liver-targeted indication, the human hepatoma cell line HepG2 would be a relevant choice.

  • General Toxicity Screening: For initial, broad cytotoxicity screening, commonly used and well-characterized cell lines such as HEK293 (human embryonic kidney) or fibroblast cell lines are suitable.[8]

  • Disease-Specific Models: If the compounds are intended as anti-cancer agents, a panel of cancer cell lines relevant to the cancer type of interest should be used.[9][10] For example, the HeLa (cervical cancer) or K562 (leukemia) cell lines are common choices.[10]

  • Reproducibility: Using established, immortalized cell lines from reputable cell banks (e.g., ATCC) helps ensure consistency and reproducibility.[11]

For the protocols described herein, we will use a hypothetical panel consisting of HepG2 and HEK293 to represent organ-specific and general toxicity screening, respectively.

The Importance of a Multi-Parametric Assay Strategy

No single assay can provide a complete picture of cytotoxicity.[6] A compound might, for example, inhibit cell proliferation (a cytostatic effect) without immediately killing the cells (a cytotoxic effect). Different assays measure distinct cellular events that occur during cell death.[12] By combining assays, we can differentiate between mechanisms like apoptosis and necrosis and gain a more comprehensive understanding of a compound's effects.[6][7]

This guide will focus on a tiered approach:

  • Primary Screening: Assess cell viability via metabolic activity (MTT Assay).

  • Confirmation & Mechanism: Measure membrane integrity (LDH Assay) to detect necrosis and quantify apoptosis (Annexin V/PI Staining).

  • Mechanistic Insight: Investigate the induction of oxidative stress (DCFDA Assay), a common mechanism of drug-induced toxicity.[13]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Tiered workflow for cytotoxicity assessment.

Part 2: Core Cytotoxicity Assay Protocols

Here we provide detailed protocols for a panel of core assays. For each experiment, it is crucial to include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental wells.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to ensure the assay is performing correctly.

  • Untreated Control: Cells in media alone.

Assay 1: Cell Viability via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[14][15] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14][16] The amount of formazan produced is proportional to the number of metabolically active (viable) cells.[17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 7-azaspiro[3.5]nonane derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[14] During this time, visible purple precipitates will form in the wells with viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14]

Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[18][19] The LDH cytotoxicity assay measures the amount of LDH released from damaged cells.[20] The assay uses an enzymatic coupling reaction: released LDH oxidizes lactate to pyruvate, which reduces NAD⁺ to NADH.[20][21] This NADH is then used by a diaphorase to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be measured spectrophotometrically.[21] The amount of formazan is directly proportional to the amount of LDH released.[21]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is often convenient to run the MTT and LDH assays in parallel on separate plates.

  • Controls: Prepare three essential controls as described by regulatory guidelines[22]:

    • Vehicle Control: Supernatant from vehicle-treated cells (spontaneous LDH release).

    • Maximum Release Control: Lyse untreated cells by adding a lysis buffer (e.g., 1% Triton X-100) 30 minutes before supernatant collection.[22]

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at ~400 x g for 5 minutes to pellet any detached cells (optional but recommended).[21]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.

  • Reagent Addition: Add 100 µL of the LDH Reaction Solution (containing substrate, cofactor, and tetrazolium salt) to each well of the new plate.[21]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[21]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[20]

Data Calculation: Percentage Cytotoxicity (%) = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Assay 3: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[23]

  • Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[24] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V, which has a high affinity for PS.[24]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, such as necrotic or late apoptotic cells, where it stains the nucleus red.[23][25]

Protocol:

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate or T25 flask and treat with the 7-azaspiro[3.5]nonane derivative for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing any floating cells.[23]

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold 1X PBS.[25]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer per sample.[24][25]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (working solution) to the 100 µL cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[24][25]

  • Dilution & Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[25]

Interpreting Results:

  • Annexin V (-) / PI (-): Healthy, viable cells.[25]

  • Annexin V (+) / PI (-): Early apoptotic cells.[25]

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[25]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Annexin V / PI staining workflow.

Part 3: Mechanistic Insights - Oxidative Stress

Assay 4: Reactive Oxygen Species (ROS) Detection via DCFDA Assay

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS).[26] The cell-permeable DCFH-DA diffuses into cells where it is deacetylated by cellular esterases into the non-fluorescent DCFH.[27][28] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][27] The resulting fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the 7-azaspiro[3.5]nonane derivative for the desired time. A positive control, such as H₂O₂, should be included.[28]

  • DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.[26]

  • Staining: Add 100 µL of DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well.[28]

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[26][27]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[26]

  • Data Acquisition: Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with excitation/emission wavelengths of ~485/535 nm.[27][28]

Part 4: Data Interpretation and Integrated Analysis

IC₅₀ Determination and Data Presentation

For dose-dependent assays like MTT and LDH, results are typically expressed as the IC₅₀ (half-maximal inhibitory concentration) , which is the concentration of a compound that causes a 50% reduction in the measured parameter (e.g., cell viability). This value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[29]

A comprehensive summary of the data is crucial for comparing the effects of a test compound across different assays and cell lines.

Table 1: Hypothetical Cytotoxicity Profile of a 7-Azaspiro[3.5]nonane Derivative

AssayEndpoint MeasuredHepG2 (IC₅₀ µM)HEK293 (IC₅₀ µM)Doxorubicin (Control) (IC₅₀ µM)
MTT Metabolic Activity / Viability25.448.20.8
LDH Membrane Integrity / Necrosis> 100> 1005.2
DCFDA ROS Production (EC₅₀ µM)15.835.11.5

Data are hypothetical and for illustrative purposes only.

Integrated Analysis

By integrating the results from multiple assays, a clearer picture of the compound's mechanism emerges:

  • Scenario 1: Potent MTT effect, weak LDH effect. If a compound shows a low IC₅₀ in the MTT assay but a very high IC₅₀ in the LDH assay (as in the hypothetical data above), it suggests the compound may be primarily cytostatic (inhibiting proliferation) or inducing apoptosis without significant, immediate membrane rupture.

  • Scenario 2: Correlating ROS and Viability. If the concentration required to induce ROS (EC₅₀ from DCFDA) is similar to or lower than the IC₅₀ for viability loss (MTT), it suggests that oxidative stress may be an upstream event causing the observed cytotoxicity.

  • Scenario 3: Annexin V/PI Confirmation. The Annexin V/PI assay would provide definitive evidence. If the compound treatment leads to a significant increase in the Annexin V (+)/PI (-) population, it confirms that apoptosis is the primary mode of cell death. An increase in the Annexin V (+)/PI (+) population would confirm late-stage apoptosis or necrosis.

Conclusion

The evaluation of cytotoxicity is a cornerstone of preclinical safety assessment. For novel scaffolds like 7-azaspiro[3.5]nonane, a single assay is insufficient. The multi-parametric approach detailed in these application notes—combining assessments of metabolic viability (MTT), membrane integrity (LDH), apoptosis induction (Annexin V/PI), and mechanistic drivers like oxidative stress (DCFDA)—provides a robust and reliable framework. This strategy allows researchers to not only quantify the cytotoxic potential of their compounds but also to gain critical insights into the underlying mechanisms, facilitating the selection of safer and more effective drug candidates for further development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chikkanna, A. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 12(16), e4491. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). DCF-DA Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • OpenWetWare. (n.d.). MTT Assay protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • PubMed. (2025). DCFDA Assay for Oxidative Stress Measurement in Fluorometer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • JoVE. (2019, October 17). Detection of Total Reactive Oxygen Species in Adherent Cells by 2′,7′-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • Semantic Scholar. (2017). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Preprints.org. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • KCAS Bio. (2025, July 28). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]

  • Agilent. (n.d.). Multiparametric Cell Proliferation and Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (2018, May 1). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivatives. Retrieved from [Link]

  • ResearchGate. (2016, March 21). (PDF) Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivatives for anti-lung and anti-breast cancer activity. Retrieved from [Link]

  • ResearchGate. (2008, October 7). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]

  • MDPI. (2025, February 5). Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds. Retrieved from [Link]

Sources

Application

Scale-up synthesis of 7-Azaspiro[3.5]nonan-1-amine hydrochloride salt.

Application Note & Protocol Topic: Scale-up Synthesis of 7-Azaspiro[3.5]nonan-1-amine Hydrochloride Salt Abstract Spirocyclic scaffolds are of profound interest in modern medicinal chemistry due to their inherent three-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 7-Azaspiro[3.5]nonan-1-amine Hydrochloride Salt

Abstract

Spirocyclic scaffolds are of profound interest in modern medicinal chemistry due to their inherent three-dimensionality, which can confer improved pharmacological properties and provide access to novel intellectual property.[1][2] The 7-azaspiro[3.5]nonane framework, in particular, offers a rigid yet versatile core for the development of new therapeutic agents. This document provides a comprehensive guide for the multi-gram scale synthesis of 7-Azaspiro[3.5]nonan-1-amine hydrochloride salt, a key building block for chemical library synthesis.[1] The described synthetic strategy is designed for scalability, robustness, and high purity, addressing common challenges encountered in the synthesis of complex spirocyclic amines.

Synthetic Strategy and Rationale

The selected synthetic route proceeds in three main stages, starting from the commercially available N-Boc-4-piperidone. This strategy prioritizes the use of well-established, scalable reactions and purification techniques that avoid chromatography for the final product.

The core logic of the synthesis is as follows:

  • Construction of the Spirocyclic Ketone: A [2+2] Staudinger cycloaddition is employed to construct the spirocyclic β-lactam, 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane.[3][4] This intermediate is then hydrolyzed and decarboxylated in situ to yield the pivotal ketone intermediate, N-Boc-7-azaspiro[3.5]nonan-1-one. This method is chosen for its high efficiency and stereochemical control.

  • Introduction of the Amine Functionality: A direct reductive amination of the spirocyclic ketone is performed. This step is critical and utilizes a robust reducing agent to efficiently convert the ketone to the primary amine while minimizing side reactions.

  • Deprotection and Salt Formation: The final stage involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt. This one-pot deprotection and salt formation is highly efficient for scale-up operations.

G cluster_0 A N-Boc-4-piperidone B N-Boc-7-azaspiro[3.5]nonan-1-one (Intermediate 1) A->B [2+2] Staudinger Cycloaddition & Hydrolysis/Decarboxylation C N-Boc-7-azaspiro[3.5]nonan-1-amine (Intermediate 2) B->C Reductive Amination D 7-Azaspiro[3.5]nonan-1-amine HCl (Final Product) C->D Boc Deprotection & Salt Formation

Caption: Overall synthetic workflow for 7-Azaspiro[3.5]nonan-1-amine HCl.

Detailed Protocols and Experimental Data

Part 1: Synthesis of N-Boc-7-azaspiro[3.5]nonan-1-one (Intermediate 1)

This stage involves the construction of the core spirocyclic ketone. The Staudinger [2+2] ketene-imine cycloaddition is a powerful method for creating the β-lactam ring, which serves as a precursor to the cyclobutanone ring.[3][4] Anhydrous conditions are critical to prevent hydrolysis of the ketene intermediate and the acyl chloride starting material.[3]

Protocol 1: Synthesis of Intermediate 1

  • Imine Formation:

    • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and condenser, add N-Boc-4-piperidone (500 g, 2.51 mol), benzylamine (269 g, 2.51 mol), and toluene (2.5 L).

    • Heat the mixture to reflux for 6-8 hours, or until the theoretical amount of water (~45 mL) has been collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude imine, which is used directly in the next step without further purification.

  • [2+2] Cycloaddition and Hydrolysis:

    • Transfer the crude imine to a 10 L jacketed reactor under a nitrogen atmosphere and dissolve in anhydrous dichloromethane (DCM, 4.0 L).

    • Cool the reactor to -10 °C.

    • In a separate flask, dissolve chloroacetyl chloride (312 g, 2.76 mol) in anhydrous DCM (1.0 L).

    • Add the chloroacetyl chloride solution dropwise to the reactor over 2 hours, maintaining the internal temperature below -5 °C.

    • After the addition is complete, add triethylamine (381 g, 3.77 mol) dropwise over 2 hours, again keeping the internal temperature below -5 °C. The triethylamine must be high purity to ensure efficient ketene formation.[3]

    • Allow the reaction to warm slowly to room temperature and stir for 16 hours. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl (2.0 L).

    • Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 1.5 L) and brine (1.5 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude β-lactam is then hydrolyzed by dissolving in a 3:1 mixture of acetic acid and water (4.0 L) and heating to 100 °C for 4 hours.

    • Cool the mixture, neutralize carefully with solid sodium bicarbonate, and extract with ethyl acetate (3 x 2.0 L).

    • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield the crude ketone. Purify by recrystallization from a hexane/ethyl acetate mixture.

Table 1: Reagent and Yield Data for Intermediate 1

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-Boc-4-piperidone199.27500 g2.511.0
Benzylamine107.15269 g2.511.0
Chloroacetyl chloride112.94312 g2.761.1
Triethylamine101.19381 g3.771.5
Product N-Boc-7-azaspiro[3.5]nonan-1-one 225.31 ~425 g ~1.89
Expected Yield:~75%
Part 2: Synthesis of N-Boc-7-azaspiro[3.5]nonan-1-amine (Intermediate 2)

The conversion of the ketone to a primary amine is achieved via reductive amination. Using an in situ source of ammonia and a selective reducing agent like sodium triacetoxyborohydride minimizes the formation of secondary amine byproducts.[5]

Protocol 2: Synthesis of Intermediate 2

  • To a 10 L jacketed reactor under a nitrogen atmosphere, add N-Boc-7-azaspiro[3.5]nonan-1-one (400 g, 1.77 mol), ammonium acetate (1.36 kg, 17.7 mol), and anhydrous methanol (5.0 L).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reactor to 0 °C.

  • In a single portion, add sodium triacetoxyborohydride (564 g, 2.66 mol) to the reaction mixture. Caution: Gas evolution may occur.

  • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by LC-MS.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water (4.0 L) and 2 M sodium hydroxide solution until the pH is >10.

  • Extract the aqueous layer with DCM (3 x 2.0 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product as a viscous oil. This material is typically of sufficient purity (>95%) to be carried forward to the next step.

Table 2: Reagent and Yield Data for Intermediate 2

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Intermediate 1225.31400 g1.771.0
Ammonium Acetate77.081360 g17.710.0
Sodium Triacetoxyborohydride211.94564 g2.661.5
Product N-Boc-7-azaspiro[3.5]nonan-1-amine 226.34 ~360 g ~1.59
Expected Yield:~90%
Part 3: Deprotection and Formation of 7-Azaspiro[3.5]nonan-1-amine Hydrochloride Salt

The final step is a Boc-deprotection using hydrochloric acid. Using a solution of HCl in a solvent like 2-propanol or dioxane allows for the direct precipitation of the hydrochloride salt, simplifying purification to a filtration and washing step.[6]

Protocol 3: Synthesis of Final Product

  • Charge a 5 L reactor with N-Boc-7-azaspiro[3.5]nonan-1-amine (350 g, 1.55 mol) and 2-propanol (2.5 L).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous HCl gas through the solution or add a 4 M solution of HCl in dioxane (1.2 L, 4.8 mol, ~3.1 eq) dropwise via an addition funnel. Maintain the internal temperature below 10 °C.

  • After the addition is complete, a thick white precipitate will form. Allow the slurry to warm to room temperature and stir for an additional 4 hours to ensure complete deprotection.

  • Isolate the product by filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold 2-propanol (2 x 500 mL) and then with diethyl ether (2 x 500 mL) to remove impurities and residual solvent.

  • Dry the white solid in a vacuum oven at 40-50 °C to a constant weight.

Table 3: Final Product Specification

ParameterSpecification
Product Name 7-Azaspiro[3.5]nonan-1-amine hydrochloride
Molecular Formula C₈H₁₇ClN₂
Molecular Weight 176.69 g/mol
Appearance White to off-white crystalline solid
Expected Yield ~255 g (~93% from Intermediate 2)
Purity (HPLC) >98%
Solubility Soluble in water and methanol

Scale-Up Safety and Troubleshooting

Scaling chemical synthesis requires careful consideration of potential hazards and process deviations.

Key Safety Considerations:

  • Exothermic Reactions: The [2+2] cycloaddition and the acid-base neutralization during workups can be highly exothermic. Ensure adequate cooling capacity and slow, controlled addition of reagents.

  • Corrosive Reagents: Chloroacetyl chloride and HCl are highly corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pressure Build-up: Quenching of reducing agents and acid-base neutralizations can generate gas. Ensure reactors are properly vented.

G Problem {Problem|Low Yield or High Impurity} Step1 Step 1 [2+2] Cycloaddition Problem->Step1 Step2 Step 2 Reductive Amination Problem->Step2 Step3 Step 3 Deprotection/Salt Formation Problem->Step3 Cause1a Moisture Present? Step1->Cause1a Check Cause1b Impure Triethylamine? Step1->Cause1b Check Cause2a Secondary Amine Formed? Step2->Cause2a Check Cause3a Incomplete Deprotection? Step3->Cause3a Check Sol1a Ensure anhydrous solvents/reagents. Cause1a->Sol1a Yes Sol1b Use freshly distilled or high-purity base. Cause1b->Sol1b Yes Sol2a Use NaBH(OAc)3. Ensure large excess of NH4OAc. Cause2a->Sol2a Yes Sol3a Increase reaction time or HCl equivalents. Cause3a->Sol3a Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC. (URL: [Link])

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap. (URL: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (URL: [Link])

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | Request PDF - ResearchGate. (URL: [Link])

  • Purification of organic hydrochloride salt? - ResearchGate. (URL: [Link])

Sources

Method

Application Notes &amp; Protocols: Leveraging the Ugi Four-Component Reaction with 7-Azaspiro[3.5]nonan-1-one for Accelerated Drug Discovery

Introduction: Embracing Complexity and Three-Dimensionality in Medicinal Chemistry The modern drug discovery landscape demands both speed and innovation. The drive to move beyond "flat" two-dimensional molecules has led...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Complexity and Three-Dimensionality in Medicinal Chemistry

The modern drug discovery landscape demands both speed and innovation. The drive to move beyond "flat" two-dimensional molecules has led to a focus on scaffolds that provide well-defined three-dimensional orientations, which can enhance binding affinity, selectivity, and overall pharmacological properties.[1] Spirocyclic systems, which feature two rings sharing a single atom, are exemplary in this regard. The 7-azaspiro[3.5]nonan-1-one scaffold, in particular, has emerged as a highly valuable building block due to its rigid conformation and the presence of two orthogonal functional groups—a secondary amine and a ketone—that allow for diverse chemical modifications.[1][2]

Multicomponent reactions (MCRs) are powerful tools that align perfectly with the need for efficiency, generating complex molecular architectures in a single synthetic step.[3] Among these, the Ugi four-component reaction (U-4CR), first reported by Ivar Ugi in 1959, is preeminent.[4][5] It convergently combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives, often referred to as "peptoids".[6][7]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides the scientific rationale and a detailed, field-tested protocol for employing 7-azaspiro[3.5]nonan-1-one as the amine component in the Ugi four-component reaction. By harnessing this synergy, diverse libraries of novel, 3D-rich spirocyclic compounds can be rapidly synthesized, significantly accelerating the hit-to-lead optimization process in drug discovery programs.[2]

The Ugi Reaction: A Mechanistic Overview

The Ugi reaction's power lies in its ability to form multiple bonds and a new stereocenter in a single, atom-economical operation, with water as the only byproduct.[4][8] Understanding the mechanism is crucial for optimizing reaction conditions and anticipating potential outcomes.

The Canonical Reaction Pathway

The reaction proceeds through a series of equilibrium steps, culminating in an irreversible rearrangement that drives the reaction to completion.[8]

  • Imine/Iminium Ion Formation: The reaction initiates with the condensation of the amine and the aldehyde (or ketone) to form an imine. In the presence of the carboxylic acid, this imine is protonated to form a highly electrophilic iminium ion.[7][9]

  • Nucleophilic Attack by Isocyanide: The nucleophilic carbon of the isocyanide attacks the iminium ion, forming a nitrilium ion intermediate. This step is often considered rate-determining.[8][10]

  • Addition of Carboxylate: The carboxylate anion, formed by the deprotonation of the carboxylic acid, then adds to the nitrilium ion. This generates a reactive O-acyl-isoamide intermediate.

  • Mumm Rearrangement: The reaction concludes with an irreversible intramolecular acyl transfer, known as the Mumm rearrangement.[5][8] This thermodynamically favorable step forms the stable final bis-amide product.

Ugi_Mechanism Reactants Amine + Aldehyde + Carboxylic Acid + Isocyanide Imine Imine Formation Reactants->Imine Condensation (-H2O) Iminium Iminium Ion Imine->Iminium Protonation (from Acid) Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide (Nucleophilic Attack) Intermediate O-acyl-isoamide Intermediate Nitrilium->Intermediate + Carboxylate Anion Product Final Bis-Amide Product Intermediate->Product Mumm Rearrangement (Irreversible)

Caption: Generalized mechanism of the Ugi four-component reaction.

Rationale for Component Selection

The choice of 7-azaspiro[3.5]nonan-1-one as the amine component is strategic. Its secondary amine readily participates in the initial imine formation. The resulting Ugi product retains the ketone functionality, which serves as a valuable chemical handle for subsequent "post-Ugi" modifications, allowing for a second dimension of diversification from a single MCR product. This two-stage diversification strategy is a hallmark of modern combinatorial chemistry.[11][12]

Experimental Application: Parallel Synthesis of a Spirocyclic Library

This section outlines a robust protocol for the synthesis of a diverse library of compounds based on the 7-azaspiro[3.5]nonan-1-one scaffold using the Ugi reaction in a parallel synthesis format.

Overall Workflow

The process is designed for efficiency, enabling multiple reactions to be run concurrently with minimal effort. The diversity of the final library is dictated by the judicious selection of the variable inputs: the aldehyde, the carboxylic acid, and the isocyanide.

Ugi_Workflow Scaffold { Core Scaffold | 7-Azaspiro[3.5]nonan-1-one} Reaction Ugi 4-CR One-Pot Reaction (Methanol, RT, 24-48h) Scaffold->Reaction Inputs Variable Inputs Aldehyde (R1) Carboxylic Acid (R2) Isocyanide (R3) Inputs->Reaction Purification Workup & Purification Aqueous Wash Column Chromatography Reaction->Purification Library { Diverse Product Library | Spirocyclic Peptidomimetics} Purification->Library

Caption: Workflow for generating a diverse spirocyclic library.

Materials and Reagents
Reagent / Material Grade Supplier Notes
7-Azaspiro[3.5]nonan-1-one≥97%Commercial SourceStore under inert gas.
Aldehyde (e.g., Benzaldehyde)Reagent GradeCommercial SourceUse a diverse set for library generation.
Carboxylic Acid (e.g., Acetic Acid)Reagent GradeCommercial SourceUse a diverse set for library generation.
Isocyanide (e.g., tert-Butyl isocyanide)≥98%Commercial SourceCaution: Volatile and malodorous. Handle in a fume hood.
Methanol (MeOH)AnhydrousCommercial SourceA polar protic solvent is preferred.[13]
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)-Lab PreparedFor aqueous workup.
Brine-Lab PreparedFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)-Commercial SourceFor drying organic layers.
Silica Gel230-400 meshCommercial SourceFor column chromatography.
8 mL Screw-Cap Vials-Commercial SourceFor parallel reactions.
Magnetic Stir Plate & Stir Bars---
General Protocol for Ugi Reaction (Exemplified)

This procedure describes a single reaction. For parallel synthesis, the process is replicated in multiple vials, each with a unique combination of variable inputs.

  • Reagent Preparation: To a clean, dry 8 mL screw-cap vial equipped with a small magnetic stir bar, add 7-azaspiro[3.5]nonan-1-one (0.1 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous methanol (0.5 mL) to dissolve the starting material. A concentration of 0.2 M is a good starting point. Higher concentrations (0.5 M to 2.0 M) can often increase yields.[4]

  • Component Addition: Sequentially add the following components to the stirred solution at room temperature:

    • Benzaldehyde (0.1 mmol, 1.0 equiv)

    • Acetic Acid (0.1 mmol, 1.0 equiv)

    • tert-Butyl isocyanide (0.1 mmol, 1.0 equiv). The isocyanide is typically added last. The reaction is often exothermic and should be complete within minutes to hours.[4]

  • Reaction: Tightly cap the vial and allow the mixture to stir at room temperature for 24-48 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate (5 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 5 mL) and brine (1 x 5 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Ugi product.[14]

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Example Data Table for a Generated Library

The true power of this method lies in its application to combinatorial chemistry. By varying the three inputs, a large library can be rapidly assembled.

Entry Aldehyde (R¹) Carboxylic Acid (R²) Isocyanide (R³) Product Yield (%)
1BenzaldehydeAcetic Acidtert-Butyl85
24-ChlorobenzaldehydeAcetic Acidtert-Butyl82
3IsobutyraldehydeAcetic Acidtert-Butyl78
4BenzaldehydeBenzoic Acidtert-Butyl88
5BenzaldehydeAcetic AcidCyclohexyl91
64-MethoxybenzaldehydePropionic AcidBenzyl75
...............
Troubleshooting Common Issues
Problem Potential Cause Suggested Solution
Low or No Yield Impure or wet reagents/solvent.Use freshly distilled aldehydes and anhydrous solvents.
Sterically hindered components.Increase reaction time, temperature (to 40-50°C), or use a more polar solvent like 2,2,2-trifluoroethanol (TFE).[13]
Multiple Products Side reactions (e.g., Passerini reaction).Ensure all four components are present in stoichiometric amounts. Add the isocyanide last.
Impure starting materials.Purify all starting materials before use.
Difficult Purification Product is highly polar.Use a more polar eluent system for chromatography (e.g., methanol in dichloromethane).

Conclusion: A Gateway to Novel Chemical Space

The Ugi four-component reaction, when paired with the structurally compelling 7-azaspiro[3.5]nonan-1-one scaffold, provides an exceptionally efficient and powerful platform for modern medicinal chemistry. This application note details a robust and reliable protocol that enables the rapid, one-pot synthesis of diverse libraries of spirocyclic peptidomimetics. The inherent three-dimensionality of the core scaffold, combined with the vast combinatorial possibilities of the Ugi reaction, allows researchers to explore novel chemical space with unprecedented speed. The resulting compounds are ideal candidates for screening campaigns, serving as a rich source of starting points for the development of next-generation therapeutics.

References

  • Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. Available at: [Link]

  • Hulme, C., et al. (2008). The use of the Ugi four-component condensation. Nature Protocols. Available at: [Link]

  • Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Shaaban, S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Rizzi, L., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Hulme, C., et al. (2008). The use of the Ugi four-component condensation - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Liu, C., et al. (2023). Synthesis of spirocyclic pyrrol-2-one-dienones via a gold-catalyzed post-Ugi reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Rizzi, L., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Ugi reaction. Wikipedia. Available at: [Link]

  • Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. Available at: [Link]

  • de la Torre, D., et al. (2019). Ugi-Type Reactions of Spirocyclic Indolenines as a Platform for Compound Library Generation. Molecules. Available at: [Link]

  • Wang, Y., et al. (2020). Asymmetric protocols for Ugi four-component reaction (U-4CR) by Houk, Tan and co-workers. ResearchGate. Available at: [Link]

  • Wipf, P., & Cunningham, A. (1999). Fluorous Protocols for the Ugi and Biginelli Multicomponent Condensations. The Journal of Organic Chemistry. Available at: [Link]

  • Xia, J., & Zhu, J. (2014). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. Current Organic Chemistry. Available at: [Link]

  • Nagar, R., et al. (2023). Electrochemical Post-Ugi Cyclization for the Synthesis of Highly Functionalized Spirolactams. The Journal of Organic Chemistry. Available at: [Link]

  • MCRs, G. R. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link]

  • Slideshare. (2016). Ugi Reaction. Slideshare. Available at: [Link]

  • ResearchGate. (2020). Mechanisms of the Ugi four and three component reactions. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

  • Zhang, L., et al. (2021). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Amerigo Scientific. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. Available at: [Link]

  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[15][16]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Available at: [Link]

  • Reddy, G. S., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Staudinger Reaction Conditions for Spiro-β-Lactams

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of spiro-β-lactams via the Staudinger cycloaddition. We will move beyond simple procedural lists...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of spiro-β-lactams via the Staudinger cycloaddition. We will move beyond simple procedural lists to explore the mechanistic underpinnings of this reaction, offering robust troubleshooting strategies and practical protocols to enhance the success of your research and development efforts.

Core Principles: The Staudinger [2+2] Cycloaddition Mechanism

The Staudinger reaction is a formal [2+2] cycloaddition between a ketene and an imine to form a β-lactam.[1] Understanding its two-step mechanism is fundamental to troubleshooting and optimization.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine's nitrogen atom on the electrophilic sp-hybridized carbon of the ketene. This forms a zwitterionic intermediate.[2][3][4]

  • Ring Closure: This zwitterionic intermediate then undergoes a 4-electron conrotatory electrocyclic ring closure to form the four-membered β-lactam ring.[3][5]

The stereochemical outcome is determined by the competition between this ring closure and potential isomerization of the intermediate.[2][4] Factors that stabilize the zwitterion or slow the ring closure can allow for isomerization, leading to a mixture of diastereomers.

Caption: General mechanism of the Staudinger cycloaddition.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or zero. What are the most common culprits?

A1: Low or no yield in spiro-β-lactam synthesis is a frequent issue, often traceable to one of the following factors:

  • Ketene Instability: Most ketenes, with the exception of highly substituted ones like diphenylketene, are unstable and prone to polymerization.[2] They must be generated in situ and trapped immediately by the imine. A low concentration of the imine or a slow reaction due to steric hindrance can allow the ketene to polymerize, drastically reducing the yield.

  • Steric Hindrance: Spirocyclic systems inherently possess greater steric bulk around the imine's C=N bond compared to acyclic analogues. This can significantly slow down the initial nucleophilic attack by the imine, making competing side reactions more likely.

  • Reactant Purity and Moisture: The most common method for generating ketenes in situ involves the dehydrohalogenation of acyl chlorides with a tertiary amine base.[6] Any moisture present will hydrolyze the acyl chloride or the ketene, shutting down the reaction. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.

  • Imine Stability: Certain imines can be unstable, particularly to hydrolysis or isomerization. It is crucial to use freshly prepared or purified imines for the reaction.

Q2: I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?

A2: Controlling the diastereoselectivity is arguably the most challenging aspect of the Staudinger reaction. The cis/trans relationship of the new stereocenters is highly sensitive to several parameters.

  • Imine Geometry: The initial geometry of the imine is a primary determinant of the product stereochemistry. As a general rule, (E)-imines tend to produce cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1][4]

  • Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) often increases diastereoselectivity by favoring the kinetically controlled pathway and minimizing isomerization of the zwitterionic intermediate.[5]

  • Solvent Polarity: The choice of solvent can influence the lifetime and stability of the zwitterionic intermediate. Non-polar aprotic solvents like dichloromethane (DCM) or toluene are commonly used.[5][7] Polar solvents can sometimes stabilize the intermediate, allowing more time for bond rotation and leading to a loss of stereoselectivity.[8]

  • Electronic Effects: The rate of ring closure is influenced by the electronic nature of the substituents. Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the ring closure, which generally favors the formation of the cis-β-lactam.[1][2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Conversion to Spiro-β-Lactam

If your TLC or LC-MS analysis shows primarily unreacted starting material, consult the following table and diagnostic workflow.

Possible Cause Scientific Rationale & Recommended Solution
Inefficient Ketene Generation The tertiary amine (e.g., triethylamine) may not be basic or accessible enough to dehydrohalogenate the acyl chloride. Solution: Switch to a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA). Ensure the base is pure and dry.
Severe Steric Hindrance The spirocyclic imine is too bulky, preventing the ketene from approaching. Solution: 1) Increase the reaction temperature in increments (e.g., from 0 °C to RT, then to 40 °C), monitoring carefully for product formation vs. decomposition. 2) Prolong the reaction time significantly (e.g., 24-48 hours).
Reactant Decomposition The acyl chloride or imine may be degrading under the reaction conditions. Solution: Confirm the stability of your starting materials independently. Consider a "one-pot" procedure where the imine is formed in situ just before the addition of the acyl chloride precursor.[7][9]
Poor Solubility One of the reactants is not fully dissolved, leading to a heterogeneous mixture and poor reactivity. Solution: Screen alternative anhydrous solvents in which all components are soluble at the reaction temperature. Toluene or THF can be effective alternatives to DCM.

Caption: Diagnostic workflow for troubleshooting low reaction conversion.

Problem 2: Poor Diastereoselectivity

If you are forming the product but as an inseparable or undesirable mixture of diastereomers, consider these adjustments.

Possible Cause Scientific Rationale & Recommended Solution
High Reaction Temperature Higher thermal energy allows the zwitterionic intermediate to overcome the rotational barrier, leading to isomerization before ring closure. Solution: Perform the reaction at the lowest practical temperature (e.g., -78 °C). This freezes out isomerization pathways, favoring the kinetic product.
Sub-optimal Solvent Choice The solvent may be stabilizing the zwitterionic intermediate, increasing its lifetime and allowing for equilibration. Solution: Conduct a solvent screen. Start with a non-polar solvent like toluene and compare the results with a more polar aprotic solvent like acetonitrile.[8]
Imine Isomerization The starting imine may be a mixture of (E/Z) isomers, or it may be isomerizing under the basic reaction conditions before reacting with the ketene.[4] Solution: Purify the imine immediately before use to ensure isomeric purity. Analyze the imine by ¹H NMR before starting the reaction.
Slow Ring Closure If the electronics of your substrates disfavor ring closure (e.g., electron-donating imine group), the intermediate has more time to isomerize.[2] Solution: While harder to control, consider modifying substituents if possible. Alternatively, the use of a Lewis acid catalyst (e.g., Sc(OTf)₃) can sometimes coordinate the intermediate and promote a more selective ring closure.[8]

General Experimental Protocol

This protocol provides a representative starting point for the synthesis of a spiro-β-lactam. It must be adapted and optimized for specific substrates.

Materials:

  • Spirocyclic imine (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (Et₃N), distilled (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a septum.

  • Under a positive pressure of nitrogen, dissolve the spirocyclic imine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate dry flask, prepare a solution of the acyl chloride (1.1 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred imine solution over a period of 30-60 minutes. The slow addition is critical to maintain a low concentration of the reactive ketene and minimize polymerization.[8]

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

  • Slowly warm the reaction to room temperature and allow it to stir overnight (or for the optimized reaction time, monitored by TLC/LC-MS).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the spiro-β-lactam diastereomers.

References

  • Staudinger Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • France, S. (2008). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • Staudinger synthesis. (2023, December 29). In Wikipedia. [Link]

  • Calderone, V., & Pescitelli, G. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 19(9), 13639-13695. [Link]

  • Popescu, M., Parker, N., Jia, Z., Solon, P., Alegre-Requena, J., & Melchiorre, P. (2023). An energy transfer mediated 4π spirocyclization intercepts the Staudinger β-lactam synthesis. ChemRxiv. [Link]

  • Zarubina, V., Shiriaev, A., Zozulya, S., Smirnov, A., Khrustalev, V., & Nenajdenko, V. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Molecules, 27(12), 3848. [Link]

  • Aurrecoechea, J. M., & Soldevilla, A. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 11(52), 32967-32976. [Link]

  • Zarubina, V., Shiriaev, A., Zozulya, S., Smirnov, A., Khrustalev, V., & Nenajdenko, V. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. PubMed. [Link]

  • Yadav, S., Ray, D., & Banik, B. K. (2022). Reducing Stoichiometric Excess of Base to Catalytic Amount: Revisiting Staudinger Reaction for β-lactam Synthesis. Letters in Organic Chemistry, 19(10), 964-973. [Link]

  • Popescu, M., Parker, N., Jia, Z., Solon, P., Alegre-Requena, J. V., & Melchiorre, P. (2023). Photocatalysis as a mechanistic probe for the Staudinger β-lactam synthesis. Digital.CSIC. [Link]

  • General reaction paths for the Staudinger reactions. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Tuba, R., & Bazzi, H. S. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions. Organic & Biomolecular Chemistry, 11(36), 5976-5988. [Link]

  • Bakumenko, A. V., Topchiy, M. A., Nechaev, M. S., Asachenko, A. F., & Ushakov, D. B. (2020). In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis. Organic & Biomolecular Chemistry, 18(3), 481-494. [Link]

  • Ghafarian, M., & Marjani, K. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(50), 35215-35226. [Link]

  • Staudinger β-lactam synthesis via continuous flow chemistry. (2015). ResearchGate. [Link]

  • Cossío, F. P., Arrieta, A., & de Lera, A. R. (2008). The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(8), 925-936. [Link]

  • van der Heijden, J., O'Riordan, T. J., & van der Vlugt, J. I. (2019). Catalytic Staudinger Reduction at Room Temperature. The Journal of Organic Chemistry, 84(10), 6458-6466. [Link]

  • Welch, J. T., & Lin, J. (2013). Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines. Beilstein Journal of Organic Chemistry, 9, 2661-2666. [Link]

  • Jiao, L., Liang, Y., & Xu, J. (2006). New Insights into the Torquoselectivity of the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069. [Link]

  • Wang, Z., Zhang, Y., & Tang, W. (2021). Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger–Aza-Wittig Reaction Enabled by a Bespoke HypPhos Oxide Catalyst. Journal of the American Chemical Society, 143(30), 11366-11372. [Link]

  • Cossío, F. P., Arrieta, A., & de Lera, A. R. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? PubMed. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 7-Azaspiro[3.5]nonan-1-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 7-azaspiro[3.5]nonan-1-amine . This highly rigid, 3D spirocyclic scaffold is a critical building block in modern drug discovery, frequently utilized in the dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-azaspiro[3.5]nonan-1-amine . This highly rigid, 3D spirocyclic scaffold is a critical building block in modern drug discovery, frequently utilized in the development of SHP2 phosphatase inhibitors[1] and PROTAC linkers.

Despite its utility, the linear synthesis of this compound—typically starting from N-Boc-4-methylenepiperidine—is plagued by specific bottlenecks that drastically reduce overall yield. This guide provides an in-depth mechanistic analysis and field-proven protocols to troubleshoot the three most common failure points:[2+2] cycloaddition workup emulsions, reductive amination dimerization, and polar phase loss during isolation.

Mechanistic Workflow & Yield-Loss Checkpoints

SynthesisWorkflow A N-Boc-4-methylenepiperidine B [2+2] Cycloaddition (Cl3CCOCl, Zn-Cu) A->B C Dichlorocyclobutanone Intermediate B->C Err1 Issue: Zinc Emulsions B->Err1 D Dechlorination (Zn, NH4Cl) C->D E 7-Boc-7-azaspiro[3.5]nonan-1-one D->E F Reductive Amination (Oxime Route) E->F G 7-Boc-7-azaspiro[3.5]nonan-1-amine F->G Err2 Issue: Dimerization F->Err2 H Anhydrous Deprotection (HCl/Dioxane) G->H I 7-Azaspiro[3.5]nonan-1-amine (Target Product) H->I Err3 Issue: Aqueous Phase Loss H->Err3

Caption: Workflow for 7-azaspiro[3.5]nonan-1-amine synthesis highlighting critical yield-loss points.

Troubleshooting Guides & FAQs

Q1: I am losing significant yield during the workup of the [2+2] cycloaddition step due to intractable emulsions. How can I resolve this?

Causality: The standard construction of the spiro-cyclobutanone core relies on a [2+2] cycloaddition between N-Boc-4-methylenepiperidine and dichloroketene, generated in situ from trichloroacetyl chloride and a Zinc-Copper (Zn-Cu) couple[2]. This reaction generates stoichiometric amounts of zinc salts. If an aqueous basic workup (e.g., saturated NaHCO₃) is used to quench the reaction, insoluble zinc hydroxide precipitates, creating severe emulsions that trap the highly lipophilic dichlorocyclobutanone intermediate[3]. Solution: Bypass aqueous workup entirely for this intermediate. Dilute the crude reaction mixture with a non-polar solvent (such as MTBE or diethyl ether) and filter it directly through a tightly packed pad of Celite to remove the zinc residues. Evaporate the filtrate and proceed directly to the zinc-mediated dechlorination step.

Q2: My reductive amination of 7-Boc-7-azaspiro[3.5]nonan-1-one yields a complex mixture of the desired primary amine, the corresponding alcohol, and a secondary amine dimer. How do I improve selectivity?

Causality: Direct reductive amination (using NH₄OAc and NaBH₃CN) is highly problematic for spiro-cyclobutanones[4]. The severe steric hindrance around the spiro-carbon drastically slows down imine formation. Consequently, the reducing agent prematurely reduces the unreacted ketone to 7-Boc-7-azaspiro[3.5]nonan-1-ol. Furthermore, any primary amine that does form is highly nucleophilic and will attack the intermediate imine, forming a bis(spirocyclic) secondary amine dimer. Solution: Abandon the one-pot reductive amination. Instead, implement a two-step oxime formation and reduction sequence. The oxime intermediate is stable and can be driven to complete conversion, completely eliminating the possibility of dimer formation.

Q3: After Boc-deprotection, my yield of the final 7-azaspiro[3.5]nonan-1-amine plummets during isolation. The NMR shows the product is in the aqueous phase, but I cannot extract it into organic solvents. What is the best isolation strategy?

Causality: The fully deprotected target, 7-azaspiro[3.5]nonan-1-amine, is a highly polar, low-molecular-weight diamine. Standard liquid-liquid extraction (e.g., DCM/water) is ineffective because the partition coefficient heavily favors the aqueous phase, even at pH > 12[1]. Solution: Avoid aqueous extraction entirely. Perform the deprotection under strictly anhydrous conditions using 4M HCl in dioxane. The product can then be isolated quantitatively as a bis-hydrochloride salt via simple solvent evaporation and trituration.

Quantitative Data: Reductive Amination Strategy Comparison

To highlight the necessity of the two-step oxime route, the following table summarizes the typical product distributions observed when converting 7-Boc-7-azaspiro[3.5]nonan-1-one to the corresponding primary amine.

Amination StrategyReagents & ConditionsPrimary Amine Yield (%)Alcohol Byproduct (%)Dimer Byproduct (%)Reproducibility
Direct (One-Pot) NH₄OAc (10 eq), NaBH₃CN, MeOH, RT35 - 45%15 - 25%> 30%Low
Titanium-Mediated Ti(OEt)₄, NH₃ (in EtOH), NaBH₄, RT55 - 65%< 10%15 - 20%Moderate
Oxime Reduction (Recommended)1. NH₂OH·HCl, Pyridine, EtOH2. Zn dust, AcOH, 0 °C to RT80 - 90% < 5% 0% High

Optimized Experimental Protocols

Protocol 1: Two-Step Oxime Formation and Reduction (High-Yield Route)

This protocol ensures complete conversion to the primary amine while preventing dimerization.

Step 1: Oxime Formation

  • Dissolve 7-Boc-7-azaspiro[3.5]nonan-1-one (1.0 eq) in absolute ethanol (0.2 M).

  • Add hydroxylamine hydrochloride (2.0 eq) and pyridine (2.5 eq).

  • Heat the reaction mixture to reflux for 4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The oxime will appear as a new, more polar spot. Stain with KMnO₄ (the oxime stains bright yellow/white against the purple background).

  • Once complete, concentrate the mixture under reduced pressure. Dilute with EtOAc, wash with 1M HCl (to remove pyridine), water, and brine. Dry over Na₂SO₄ and concentrate to yield the crude oxime.

Step 2: Zinc-Mediated Oxime Reduction

  • Dissolve the crude oxime in glacial acetic acid (0.1 M) and cool to 0 °C.

  • Slowly add activated Zinc dust (10.0 eq) in small portions over 30 minutes to control the exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 6 hours.

  • Self-Validation Checkpoint: Monitor by TLC. The primary amine product will stay at the baseline in standard non-polar solvent systems and will stain strongly positive (purple/pink) with Ninhydrin.

  • Filter the suspension through a pad of Celite, washing thoroughly with EtOAc.

  • Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc. Dry and concentrate to yield 7-Boc-7-azaspiro[3.5]nonan-1-amine.

Protocol 2: Anhydrous Deprotection and Salt Isolation

This protocol prevents the loss of the highly polar final product in aqueous phases.

  • Dissolve 7-Boc-7-azaspiro[3.5]nonan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere.

  • Add a solution of 4M HCl in dioxane (10.0 eq) dropwise at 0 °C.

  • Remove the ice bath and stir at room temperature for 2-3 hours.

  • Self-Validation Checkpoint: As the reaction progresses, the highly polar bis-hydrochloride salt of the product will begin to precipitate out of the DCM/dioxane solution as a white solid.

  • Evaporate all volatiles under reduced pressure.

  • Suspend the resulting crude solid in cold, anhydrous diethyl ether. Triturate vigorously for 15 minutes.

  • Filter the solid under vacuum and wash with additional cold diethyl ether. Dry under high vacuum to afford 7-azaspiro[3.5]nonan-1-amine dihydrochloride in >95% yield.

References

  • Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles University of Bristol Research Portal
  • Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry White Rose eTheses Online
  • US20220073537A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2 Google P
  • Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane Benchchem

Sources

Troubleshooting

Technical Support Center: Purification of 7-Azaspiro[3.5]nonan-1-amine

Welcome to the technical support guide for the purification of 7-Azaspiro[3.5]nonan-1-amine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 7-Azaspiro[3.5]nonan-1-amine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this valuable spirocyclic amine from complex reaction mixtures. Spirocyclic scaffolds are increasingly important in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties.[1][2] However, their synthesis can often result in a variety of byproducts that complicate downstream applications.

This guide provides field-proven insights, troubleshooting advice in a direct question-and-answer format, and detailed experimental protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 7-Azaspiro[3.5]nonan-1-amine. The formation of byproducts is intrinsically linked to the synthetic route employed; a common pathway involves the reduction of a protected lactam (e.g., N-Boc-7-azaspiro[3.5]nonan-8-one) followed by deprotection.[3]

Problem Encountered Potential Cause Recommended Solution & Scientific Rationale
Low Purity After Initial Work-up; Multiple Spots on TLC Incomplete reaction or formation of multiple, structurally similar byproducts.Solution: Begin with an acidic wash (e.g., 1M HCl) during the initial liquid-liquid extraction. Rationale: 7-Azaspiro[3.5]nonan-1-amine is basic and will be protonated, moving into the aqueous layer. Neutral byproducts (like olefin impurities) or less basic starting materials will remain in the organic layer. Subsequent basification of the aqueous layer (e.g., with NaOH) and extraction with an organic solvent (e.g., DCM) will recover the purified amine.[3]
Persistent Impurity with a Similar Rf to Product on Silica Gel The impurity may be a diastereomer or a closely related amine (e.g., a secondary amine byproduct).[3][4]Solution 1: Modify the chromatography solvent system. Add a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent. Rationale: Basic modifiers deactivate acidic sites on the silica gel, reducing tailing of amines and improving separation.[5] Solution 2: Consider derivatization. Protect the primary amine with a Boc group. The resulting N-Boc protected compound will have significantly different polarity, likely allowing for easy separation from the impurity via chromatography. The Boc group can then be removed under acidic conditions.[3]
Product Degradation on Silica Gel Column Amines can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC and decomposition during column chromatography.Solution: Use deactivated or basic media. 1. Neutral Alumina Column: A less acidic alternative to silica.[6] 2. Amine-Functionalized Silica: This stationary phase is specifically designed for the purification of basic compounds and can offer superior resolution.[5] 3. Base-Washed Silica: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine, then pack the column as usual.
Difficulty Removing a Non-polar Impurity (e.g., Olefin) An olefin byproduct, often formed during LiAlH₄ reduction, is non-polar and will elute quickly on normal-phase chromatography, sometimes with the solvent front.[3][6]Solution: Employ reversed-phase chromatography (C18). Rationale: In reversed-phase chromatography, non-polar compounds are retained more strongly. The non-polar olefin impurity will be well-retained, while the more polar amine product will elute earlier, allowing for effective separation.[5]
Final Product is an Oil and Difficult to Handle/Store The freebase form of many amines is an oil at room temperature.Solution: Convert the amine to a stable, crystalline salt (e.g., hydrochloride). Rationale: Reacting the purified freebase amine with an acid like HCl in a suitable solvent (e.g., dioxane or ether) often produces a solid salt that is easier to handle, weigh, and store.[3][7] Crystalline salts are also typically of higher purity, as the crystallization process itself is a purification step.[8]

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate a typical purification sequence and a logical approach to troubleshooting common issues.

PurificationWorkflow cluster_0 Purification Sequence Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Acid-Base Work-up) Crude->LLE Initial Cleanup Column Column Chromatography (Silica, Alumina, or C18) LLE->Column Primary Purification Cryst Crystallization (as Hydrochloride Salt) Column->Cryst Final Polishing & Salt Formation Pure Pure 7-Azaspiro[3.5]nonan-1-amine (>98% Purity) Cryst->Pure

Caption: A typical experimental workflow for purifying 7-Azaspiro[3.5]nonan-1-amine.

TroubleshootingLogic Start Analyze Crude Product (TLC, LC-MS) ImpurityPolarity Are impurities polar or non-polar? Start->ImpurityPolarity AcidBase Perform Acid-Base Extraction ImpurityPolarity->AcidBase Both/Unknown NormalPhase Use Normal-Phase Chromatography (Silica Gel) ImpurityPolarity->NormalPhase Polar Impurities ReversedPhase Use Reversed-Phase Chromatography (C18) ImpurityPolarity->ReversedPhase Non-polar Impurities Streaking Is there streaking/tailing on TLC? Streaking->NormalPhase No ModifyColumn Use Deactivated Media (Alumina, Amine-Column) or add basic modifier (Et3N) Streaking->ModifyColumn Yes AcidBase->Streaking NormalPhase->Streaking

Caption: A logical workflow for troubleshooting purification strategy based on initial analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for silica gel chromatography of 7-Azaspiro[3.5]nonan-1-amine? A1: A good starting point is a gradient of methanol (MeOH) in dichloromethane (DCM). For instance, begin with 100% DCM and gradually increase to 5-10% MeOH.[9] Because the target is a primary amine, it is highly polar and may require a significant percentage of methanol to elute. To prevent tailing and improve peak shape, it is highly recommended to add a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide, to the solvent system.[5]

Q2: My purification yield is very low. Where could my product be going? A2: Significant product loss can occur at several stages. During an acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before back-extracting your amine into the organic phase. Incomplete basification will leave the protonated amine in the aqueous layer. During chromatography, highly polar amines can sometimes irreversibly bind to acidic silica gel, especially if the column is run over a long period. Using a deactivated stationary phase or a basic modifier can mitigate this.[5]

Q3: How can I confirm the purity of my final product? A3: A combination of analytical techniques is recommended for robust purity assessment.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight of your main peak and give a percentage purity based on UV or other detectors.[1]

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: This provides structural confirmation and can reveal the presence of impurities that may not be visible by LC-MS.[4]

  • Elemental Analysis (CHN Analysis): For a final, crystalline salt, this provides strong evidence of purity by comparing the experimental percentages of carbon, hydrogen, and nitrogen to the theoretical values.

Q4: What are the proper storage conditions for the purified amine? A4: The freebase can be sensitive to air and moisture. It is best stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C).[10][11] The hydrochloride salt is generally more stable and can often be stored at room temperature in a tightly sealed container, although refrigeration is still recommended for long-term storage.[7]

Experimental Protocols

Protocol 1: General Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate the basic 7-Azaspiro[3.5]nonan-1-amine from neutral or acidic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL). Combine the aqueous layers. The target amine is now in the aqueous phase as its hydrochloride salt.

  • Neutral/Acidic Impurity Removal: The initial organic layer, which contains neutral or acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M NaOH solution with swirling until the pH is >10 (confirm with pH paper).

  • Product Extraction: Extract the basified aqueous layer with DCM (3 x 15 mL). The freebase amine will move back into the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, but significantly cleaner, amine.[3][4]

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is for the purification of the amine after initial work-up.

  • Column Packing: Prepare a glass column with silica gel (40-63 µm mesh) using a non-polar solvent like hexane or DCM.

  • Sample Loading: Dissolve the crude amine from Protocol 1 in a minimal amount of the initial eluent. Alternatively, perform a "dry load" by adsorbing the amine onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Eluent System: Dichloromethane (DCM) with a gradient of Methanol (MeOH) containing 1% Triethylamine (TEA).

    • Gradient: Start with 100% DCM / 1% TEA. Elute with 2-3 column volumes. Gradually increase the methanol concentration (e.g., 2%, 4%, 6%, 8% MeOH in DCM, all with 1% TEA) until the product elutes.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with a suitable agent like potassium permanganate or ninhydrin to visualize the amine.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. It is crucial to co-evaporate with a solvent like toluene to azeotropically remove the last traces of triethylamine.

Protocol 3: Crystallization as a Hydrochloride Salt

This protocol converts the purified amine oil into a stable, crystalline solid.

  • Dissolution: Dissolve the purified amine from Protocol 2 in a minimal amount of a solvent in which the freebase is soluble but the salt is not, such as diethyl ether or a mixture of DCM and hexane.

  • Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until precipitation is complete. A slight excess of acid is often used.

  • Crystallization: Stir the resulting slurry at room temperature or cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the white to off-white solid under high vacuum to obtain the pure 7-Azaspiro[3.5]nonan-1-amine hydrochloride salt.[3]

References

  • Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. Benchchem.
  • Loerbroks, C., Böker, B., Cordes, J., Barrett, A. G. M., & Thiel, W. (2014). Spiroaminals – Crystal Structure and Computational Investigation of Conformational Preferences and Tautomerization Reactions. European Journal of Organic Chemistry, (25), 5476-5486.
  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. Benchchem.
  • Springborg, J., Kofod, P., Olsen, C. E., & Soetofte, I. Synthesis and crystal structure of a spiro amine: 3,9,12-triaza-6-azoniaspiro[1][12]tetradecane chloride trihydrochloride dihydrates. UC Knowledge.

  • Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. Benchchem.
  • Kirilyuk, I. A., et al. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 27(15), 4989.
  • (S)-7-azaspiro[3.5]Nonan-1-amine. ChemScene.
  • Harrison, P. W., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr Journals.
  • 7-azaspiro[3.
  • Coldham, I., & Hufton, R. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. Synlett, 28(10), 1183-1187.
  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Iaroshenko, V. O., et al. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 14, 2379-2391.
  • An improved synthesis of 2-oxa-7-azaspiro[1][4]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org.
  • 7-Azaspiro[3.5]nonane hydrochloride. Sigma-Aldrich.
  • Dearomatization of 3-Aminophenols for Synthesis of Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones via Hydride Transfer Strategy-Enabled [5+1] Annul
  • Purine and Related Compound Purification Str

Sources

Optimization

Technical Support Center: Enhancing Diastereoselectivity in 7-Azaspiro[3.5]nonane Synthesis

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 7-azaspiro[3.5]nonane derivatives. This guide provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 7-azaspiro[3.5]nonane derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with controlling diastereoselectivity in this important class of compounds. As your Senior Application Scientist, my goal is to equip you with the insights and practical protocols necessary to navigate the complexities of your synthetic routes and achieve your desired stereochemical outcomes.

Introduction to the Challenge

The 7-azaspiro[3.5]nonane scaffold is a valuable structural motif in medicinal chemistry, appearing in numerous biologically active molecules. A key challenge in its synthesis is the control of stereochemistry, particularly the relative configuration of substituents on the spirocyclic rings. Achieving high diastereoselectivity is often crucial for obtaining the desired pharmacological activity and minimizing the need for challenging purification steps. This guide is structured to help you diagnose and resolve common issues related to diastereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence diastereoselectivity in 7-azaspiro[3.5]nonane synthesis?

A1: The diastereoselectivity of 7-azaspiro[3.5]nonane synthesis is a multifactorial issue. The key drivers include the choice of catalyst, the nature and steric bulk of the substituents on both the azetidine and cyclohexane rings, the solvent, and the reaction temperature. For instance, in catalytic reactions, the ligand attached to the metal center can create a chiral environment that favors the formation of one diastereomer over the other.

Q2: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

A2: The most common and reliable methods for determining the diastereomeric ratio are high-field Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and chiral High-Performance Liquid Chromatography (HPLC). In ¹H NMR, the signals for protons adjacent to the stereocenters of the different diastereomers will often appear at slightly different chemical shifts, allowing for integration and quantification. For more complex mixtures or for baseline separation, chiral HPLC is the preferred method.

Q3: Are there any general strategies to improve a poor diastereomeric ratio?

A3: Yes, several general strategies can be employed. Firstly, systematically screen different catalysts and ligands, as this is often the most impactful variable. Secondly, explore the effect of reaction temperature; lowering the temperature can sometimes enhance selectivity by favoring the thermodynamically more stable transition state. Finally, consider modifying the steric bulk of your starting materials, as larger groups can create a greater steric bias, leading to improved diastereoselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, problem-oriented approach to troubleshooting your 7-azaspiro[3.5]nonane synthesis.

Problem 1: Low or No Diastereoselectivity Observed

Symptoms: Your reaction produces a nearly 1:1 mixture of diastereomers, making purification difficult and significantly reducing the yield of the desired product.

Potential Causes & Solutions:

  • Ineffective Catalyst or Ligand: The catalyst and its associated ligands are paramount in inducing stereoselectivity. If you are observing poor results, it is likely that the catalyst is not providing sufficient steric or electronic bias.

    • Solution: Conduct a catalyst/ligand screen. For example, in metal-catalyzed reactions, varying the ligand from a monodentate to a bidentate phosphine can have a profound effect on the stereochemical outcome.

  • High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of both diastereomers, leading to a loss of selectivity.

    • Solution: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the diastereomeric ratio. It is advisable to perform a temperature study, for example, running the reaction at room temperature, 0 °C, and -78 °C.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane). A non-coordinating solvent might be preferable if the catalyst's open coordination sites are crucial for stereocontrol.

Problem 2: Inconsistent Diastereoselectivity Between Batches

Symptoms: You observe significant variations in the diastereomeric ratio from one experiment to the next, even when following the same procedure.

Potential Causes & Solutions:

  • Reagent Purity and Water Content: Trace impurities or variable water content in your reagents or solvents can interfere with the catalytic cycle or alter the reaction environment.

    • Solution: Ensure all reagents are of high purity and that your solvents are rigorously dried before use. If applicable, consider using a glovebox or Schlenk line techniques to maintain an inert atmosphere.

  • Reaction Setup and Stirring: In heterogeneous reactions, inconsistent stirring can lead to poor mixing and localized concentration gradients, affecting the reaction's outcome.

    • Solution: Standardize your reaction setup. Use a consistent stir rate and ensure the reaction vessel geometry allows for efficient mixing.

  • Catalyst Activation and Handling: Many catalysts are sensitive to air and moisture. Improper handling can lead to catalyst deactivation and inconsistent performance.

    • Solution: Follow the supplier's instructions for catalyst storage and handling. If the catalyst requires pre-activation, ensure this step is performed consistently.

Problem 3: Difficulty in Separating Diastereomers

Symptoms: You have a mixture of diastereomers that are proving difficult to separate by standard column chromatography.

Potential Causes & Solutions:

  • Similar Polarity of Diastereomers: Diastereomers can have very similar polarities, making them co-elute during chromatographic purification.

    • Solution 1: Optimize Chromatography Conditions: Systematically screen different solvent systems (eluent) and stationary phases. Sometimes a switch from silica gel to a different stationary phase like alumina or a bonded phase can provide the necessary selectivity.

    • Solution 2: Derivatization: If the diastereomers contain a suitable functional group (e.g., an alcohol or amine), you can temporarily convert them into new derivatives with significantly different polarities. After separation of the derivatized diastereomers, the original functionality can be regenerated.

    • Solution 3: Chiral HPLC: For analytical and small-scale preparative separations, chiral HPLC can be a powerful tool for separating diastereomers.

Experimental Protocols & Data Presentation

Table 1: Effect of Catalyst and Temperature on Diastereoselectivity
EntryCatalystLigandTemperature (°C)Diastereomeric Ratio (d.r.)
1Catalyst ALigand X251.5:1
2Catalyst ALigand X03:1
3Catalyst ALigand Y255:1
4Catalyst BLigand X252:1

This table is a representative example of how to systematically present data from screening experiments.

Protocol: General Procedure for Catalyst Screening in 7-Azaspiro[3.5]nonane Synthesis
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting materials and the appropriate dry solvent.

  • Catalyst Loading: In a separate vial, weigh the catalyst and ligand (if applicable) and dissolve them in a small amount of the reaction solvent.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture at the desired starting temperature (e.g., 0 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with an appropriate reagent and perform a standard aqueous work-up.

  • Analysis: After removal of the solvent, determine the crude diastereomeric ratio by ¹H NMR or chiral HPLC.

  • Purification: Purify the product by column chromatography.

Visualizing Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Low Diastereoselectivity

troubleshooting_workflow start Low Diastereoselectivity Observed q1 Is the catalyst known to be effective for this transformation? start->q1 a1_yes Screen Reaction Parameters q1->a1_yes Yes a1_no Screen New Catalysts/Ligands q1->a1_no No temp Vary Temperature (e.g., RT, 0°C, -78°C) a1_yes->temp solvent Screen Solvents (e.g., Toluene, THF, DCM) a1_yes->solvent end Improved Diastereoselectivity a1_no->end temp->end solvent->end

Caption: A decision tree for troubleshooting poor diastereoselectivity.

Diagram 2: General Reaction Scheme for Diastereoselective Synthesis

reaction_scheme reactants Starting Materials product_mixture Diastereomeric Mixture reactants->product_mixture Reaction catalyst Catalyst + Ligand catalyst->product_mixture conditions Solvent, Temperature conditions->product_mixture desired_product Desired Diastereomer product_mixture->desired_product Purification

Caption: Overview of a typical diastereoselective synthesis workflow.

References

  • Title: Recent Advances in the Synthesis of Azaspirocycles Source: Chemical Reviews URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Spirocycles Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The medicinal chemist's guide to solid-phase synthesis: everything you need to know about solid-phase synthesis Source: Future Medicinal Chemistry URL: [Link]

  • Title: A Practical Guide to Understanding the Colour of Your Organic Compounds Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Diastereoselective Synthesis of Functionalized 7-Azaspiro[3.5]nonanes through a Catalytic [4+2] Cycloaddition Source: Organic Letters URL: [Link]

Troubleshooting

Technical Support Center: Resolving Solubility Bottlenecks in 7-Azaspiro[3.5]nonane Scaffolds

Welcome to the Advanced Troubleshooting Center. As drug discovery moves away from planar, sp²-rich aromatic compounds, spirocyclic bioisosteres like 7-azaspiro[3.5]nonane have become critical tools for improving metaboli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As drug discovery moves away from planar, sp²-rich aromatic compounds, spirocyclic bioisosteres like 7-azaspiro[3.5]nonane have become critical tools for improving metabolic stability and target selectivity[1]. However, while the high sp³ character (Fsp³) of this scaffold generally improves physicochemical properties, researchers often encounter unexpected solubility roadblocks during hit-to-lead optimization and biochemical screening[1][2].

This guide is designed for medicinal chemists and DMPK scientists to definitively diagnose and resolve these solubility issues.

Quantitative Data: Physicochemical Comparison of Spirocyclic Scaffolds

To understand why your derivative might be precipitating, it is crucial to look at the baseline properties of the scaffold. The table below compares the 7-azaspiro[3.5]nonane core against a common planar piperidine and an isomeric spirocycle[1][3].

PropertyPlanar Piperidine7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Fraction sp³ (Fsp³) 1.00 (Conformationally flexible)1.00 (Rigid 3D architecture)1.00 (Rigid 3D architecture)
Predicted pKa ~9.5 - 10.010.511.2
Predicted XLogP3 ~1.01.81.9
Predicted Aqueous Solubility Highly variable15.5 g/L10.3 g/L
Topological Polar Surface Area 12 Ų12 Ų12 Ų

Note: While the bare 7-azaspiro[3.5]nonane scaffold has excellent predicted solubility (15.5 g/L), the addition of lipophilic drug appendages rapidly drives down this value, necessitating the troubleshooting steps below[3].

Section 1: The Spirocycle Solubility Paradox (FAQs)

Q: We incorporated the 7-azaspiro[3.5]nonane core to increase Fsp³ and escape "flatland," but our lead compound is still crashing out in our biochemical assays. Why? A: While spirocycles inherently increase the fraction of sp³ carbons and disrupt planar crystal packing[2], the issue here is likely kinetic solubility. Biochemical assays rely on diluting DMSO stock solutions into aqueous buffers. This rapid solvent shift can cause the compound to form metastable colloidal aggregates rather than truly dissolving[4]. The 7-azaspiro[3.5]nonane core is highly lipophilic (predicted XLogP3 ~1.8 for the bare scaffold)[3], and if your appended R-groups are also lipophilic, the sudden drop in DMSO concentration forces rapid nucleation[4].

Q: How do we differentiate if our solubility bottleneck is an assay artifact (kinetic) or a true structural flaw (thermodynamic)? A: Thermodynamic solubility is the true equilibrium of the most stable solid crystal lattice in water[4][5]. Kinetic solubility is the point at which a supersaturated solution precipitates[4][6]. If your compound precipitates during a high-throughput screen (HTS) but formulates well in a shake-flask assay, you have a kinetic issue. If it fails both, you have a thermodynamic structural flaw.

KineticVsThermo Start Solubility Issue Detected (7-azaspiro[3.5]nonane derivative) Check How was the solution prepared? Start->Check DMSO DMSO Stock Diluted into Buffer (Biochemical Assay / HTS) Check->DMSO Solid Solid Powder Added to Buffer (Formulation / Late-Stage) Check->Solid Kinetic Kinetic Solubility Issue (Metastable Supersaturation / Colloids) DMSO->Kinetic Thermo Thermodynamic Solubility Issue (High Crystal Lattice Energy / Lipophilicity) Solid->Thermo Action1 Troubleshoot: 1. Lower DMSO concentration 2. Add surfactants (e.g., Tween) 3. Run Nephelometry Assay Kinetic->Action1 Action2 Troubleshoot: 1. Salt screening (e.g., HCl) 2. Disrupt symmetry (add fluorine) 3. Run Shake-Flask Assay Thermo->Action2

Decision tree for diagnosing kinetic vs. thermodynamic solubility bottlenecks.

Section 2: Self-Validating Experimental Protocols

To accurately diagnose your issue, you must run orthogonal assays. Below are the self-validating methodologies required to isolate the variable causing precipitation.

Methodology 1: High-Throughput Nephelometric Kinetic Solubility Assay

Purpose: To identify the precipitation threshold of a compound when diluted from a DMSO stock, mimicking biochemical assay conditions[4][6].

  • Step 1: Stock Preparation. Prepare a 10 mM stock solution of the 7-azaspiro[3.5]nonane derivative in 100% DMSO.

  • Step 2: Serial Dilution. Perform a linear or log serial dilution of the stock into a 96-well plate containing the target aqueous buffer. Ensure the final DMSO concentration is strictly controlled (typically ≤2%)[7].

    • Causality: Variations in DMSO concentration drastically alter the dielectric constant of the medium, shifting the nucleation point and invalidating rank-order comparisons[4].

  • Step 3: Incubation. Incubate the plate at room temperature for 2 hours.

    • Causality: This time frame reflects the typical duration of an in vitro biochemical or cellular assay[7].

  • Step 4: Nephelometric Detection. Measure the light scattering (nephelometry) using a microplate reader.

    • Causality: When the supersaturated solution breaks and forms a precipitate, the resulting particles scatter the laser light. The concentration at which scattering significantly exceeds the baseline is recorded as the kinetic solubility limit[4][6].

Methodology 2: Shake-Flask Thermodynamic Solubility Assay

Purpose: To determine the true equilibrium solubility of the lowest-energy crystalline phase of your 7-azaspiro[3.5]nonane derivative[4][5].

  • Step 1: Solid Addition. Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial.

    • Causality: Excess solid ensures the solution can reach full saturation and allows the system to equilibrate to the most thermodynamically stable polymorph[4].

  • Step 2: Buffer Dispensing. Add 1 mL of the target aqueous medium (e.g., pH 7.4 phosphate buffer or FaSSIF). Avoid using any DMSO[4].

  • Step 3: Equilibration. Seal the vial and agitate on a rotary shaker at 37°C for 24 to 72 hours.

    • Causality: Extended incubation is critical because polymorphic transitions from metastable to stable forms are kinetically slow. Premature sampling leads to falsely elevated solubility readings[5][6].

  • Step 4: Phase Separation. Centrifuge the sample at 20,000 × g for 15 minutes, followed by filtration through a low-binding 0.22 µm filter.

    • Causality: This removes sub-micron colloidal particles that would otherwise scatter light or be quantified as "dissolved" drug, skewing the LC-MS results[4].

  • Step 5: Quantification. Dilute the supernatant and quantify the concentration using LC-MS/MS against a standard calibration curve[6].

Section 3: Chemical & Formulation Interventions (FAQs)

Q: Our thermodynamic solubility is <5 µg/mL. What specific structural modifications to the 7-azaspiro[3.5]nonane scaffold can we make without losing our binding affinity? A: If thermodynamic solubility is the bottleneck, the crystal lattice energy is likely too high, or the overall lipophilicity (LogD) is excessive. You can further optimize by:

  • Fluorination: Adding a gem-difluoro group (e.g., 2,2-difluoro-7-azaspiro[3.5]nonane) can paradoxically improve solubility. While fluorine is lipophilic, it heavily disrupts the crystal packing of the parent molecule and lowers the basicity of the adjacent amine, altering the pH-solubility profile[8].

  • Introducing Heteroatoms: Substitute carbon atoms on the spiro-ring with oxygen (e.g., shifting to an oxa-azaspirocycle) to lower LogP and introduce hydrogen bond acceptors[2].

  • Modifying Appendages: In the development of GPR119 agonists (a common target for this scaffold), replacing highly lipophilic phenoxy rings with benzyloxy analogues drastically improved both thermodynamic solubility and in vivo half-life[9].

Q: The compound is soluble at pH 2 but precipitates at pH 7.4. How does the basicity of the spiro-amine play a role? A: The 7-azaspiro[3.5]nonane scaffold has a predicted pKa of approximately 10.5[3]. At low pH, the amine is fully protonated, maximizing ion-dipole interactions with water. At physiological pH (7.4), a larger fraction exists as the free base, drastically reducing aqueous solubility. Consider salt screening (e.g., hydrochloride or mesylate salts) to lower the pH of the microenvironment during dissolution[8].

GPR119_Pathway Ligand 7-azaspiro[3.5]nonane Agonist Receptor GPR119 Receptor (Pancreatic β-cells) Ligand->Receptor Binds G_alpha Gαs Protein Activation Receptor->G_alpha Activates AC Adenylyl Cyclase (AC) G_alpha->AC Stimulates cAMP ↑ Intracellular cAMP AC->cAMP Catalyzes Response Insulin & GLP-1 Secretion (Improved Glycemic Control) cAMP->Response Triggers

Simplified GPR119 signaling pathway activated by 7-azaspiro[3.5]nonane-based agonists.

Sources

Optimization

Technical Support Center: Troubleshooting 7-Azaspiro[3.5]nonan-1-amine Stability &amp; Handling

Welcome to the Technical Support Center for 7-Azaspiro[3.5]nonan-1-amine . This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with this critical spirocyclic bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Azaspiro[3.5]nonan-1-amine . This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with this critical spirocyclic building block.

Chemical Causality & Structural Overview

7-Azaspiro[3.5]nonan-1-amine (Molecular Formula: C8H16N2, MW: 140.23 g/mol ) is a highly valuable Fsp3-rich bioisostere used extensively in the development of SHP2 inhibitors[1],[2],[3] and GPR119 agonists[4]. The molecule features a rigid spiro[3.5]nonane core—a cyclobutane ring fused to a piperidine ring—which imparts unique three-dimensional pharmacology[5],[4].

However, the presence of two basic nitrogen centers (a primary amine on the cyclobutane at C1, and a secondary amine in the piperidine at C7) creates distinct stability challenges depending on the pH of the environment. While the dihydrochloride salt form is thermodynamically stable[6], the free base is highly reactive and susceptible to environmental degradation[7].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 7-azaspiro[3.5]nonan-1-amine free base change from a clear liquid/solid to a cloudy, gummy residue during storage? Causality: Both the primary and secondary amines in this scaffold are highly nucleophilic. When exposed to the atmosphere, they rapidly absorb carbon dioxide (CO2) and ambient moisture to form insoluble carbamate salts. This degradation pathway not only alters the molecular weight of your reagent but also quenches its nucleophilicity, leading to failed downstream Buchwald-Hartwig cross-couplings or reductive aminations. Resolution: Always store the compound as the dihydrochloride salt[8]. If the free base must be isolated, it must be stored under an inert argon atmosphere at -20°C and used within 24 hours[7].

Q2: Is the spiro[3.5]nonane ring system prone to ring-opening under standard acidic deprotection conditions (e.g., TFA or 4M HCl)? Causality: Cyclobutane rings inherently possess ring strain (~26 kcal/mol). However, the spiro[3.5]nonane scaffold is kinetically stable under standard acidic peptide-coupling or Boc-deprotection conditions (e.g., 20% TFA in DCM or 4M HCl in dioxane). Ring-opening or ring-expansion typically only occurs under harsh Lewis acid conditions or prolonged heating in concentrated mineral acids. The dihydrochloride salt remains intact and highly stable at pH < 4[6].

Q3: I am observing epimerization at the C1 position during my high-temperature cross-coupling reactions. How can I prevent this? Causality: The C1 carbon bearing the primary amine is a chiral center (e.g., (R)- or (S)-7-azaspiro[3.5]nonan-1-amine),[6]. While deprotonation of a cyclobutane C-H bond is energetically unfavorable, prolonged exposure to strong bases (e.g., NaH, KOtBu) at elevated temperatures (>100°C) can induce epimerization via a reversible deprotonation/reprotonation pathway. Resolution: Switch to milder inorganic bases (e.g., Cs2CO3 or K3PO4) and utilize highly active palladium precatalysts (like BrettPhos Pd G3) to lower the required reaction temperature.

Degradation Pathways & Visualizations

Stability_Pathway Salt Dihydrochloride Salt (Stable Form) FreeBase Free Base (Reactive Form) Salt->FreeBase Aqueous Base (pH > 10) FreeBase->Salt HCl (g) or Aq. HCl Carbamate Carbamate Salt (CO2 Adduct) FreeBase->Carbamate Air Exposure (CO2 + H2O) Oxidation Oxidation Products (N-Oxides) FreeBase->Oxidation O2 / Light (Prolonged)

Figure 1: Chemical stability and degradation pathways of 7-azaspiro[3.5]nonan-1-amine.

Quantitative Stability Data

To assist in assay design and formulation, the following table summarizes the stability metrics of 7-azaspiro[3.5]nonan-1-amine across various pH ranges.

ConditionpH RangePrimary Chemical FormEstimated Stability (Half-life)Primary Degradation Pathway
Strongly Acidic < 3.0Dihydrochloride Salt> 2 Years (Solid State)None (Thermodynamically stable)
Mildly Acidic 4.0 - 6.0Monohydrochloride Salt> 6 Months (Solution)Slow oxidation over time
Neutral / Buffer 7.0 - 8.5Mixed Protonation StatesDays to WeeksSalt disproportionation, oiling out
Strongly Basic > 10.0Free Base< 24 Hours (Ambient Air)CO2 absorption (Carbamate formation)

Experimental Protocols

Protocol: Safe Free-Basing of 7-Azaspiro[3.5]nonan-1-amine Dihydrochloride

Objective: Convert the stable dihydrochloride salt to the reactive free base without inducing carbamate formation or thermal oxidation. Self-Validating System: This protocol incorporates in-line pH checks and an AgNO3 precipitation test to guarantee the absolute removal of chloride salts before downstream use.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of (R)- or (S)-7-azaspiro[3.5]nonan-1-amine dihydrochloride[6] in 10 volumes of degassed, deionized water.

    • Causality: Degassing the water removes dissolved CO2, preventing immediate carbamate precipitation upon basification.

  • Basification: Cool the suspension to 0°C under an argon atmosphere. Add 1M NaOH dropwise until the solution reaches pH 10–11.

    • Causality: The pKa of the piperidine nitrogen is approximately 9.5. Pushing the pH above 10 ensures complete deprotonation of both nitrogen centers. Cooling mitigates exothermic degradation.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 volumes).

  • Validation Check 1 (Aqueous): Measure the pH of the remaining aqueous layer. If pH < 10, add more NaOH and extract again. The system validates complete extraction only when the aqueous pH remains strongly basic.

  • Drying & Washing: Wash the combined organic layers with a small volume of brine, then dry over anhydrous Na2SO4. Filter the solution.

  • Validation Check 2 (Organic): Take 1 mL of the organic layer, shake with 1 mL of distilled water, and add a drop of 0.1M AgNO3 to the water layer. The absence of a white AgCl precipitate validates that the free base is completely free of trapped hydrochloride salts.

  • Concentration: Concentrate the organic layer under reduced pressure, strictly maintaining the water bath temperature below 30°C .

    • Causality: The spirocyclic free base possesses moderate volatility. Elevated temperatures promote product loss and accelerate thermal oxidation.

  • Storage: Immediately flush the receiving flask with Argon, seal tightly with Parafilm, and store at -20°C[7].

FreeBasing_Workflow Step1 1. Suspend Dihydrochloride in Degassed Water Step2 2. Cool to 0°C under Argon Step1->Step2 Step3 3. Add 1M NaOH dropwise to pH 10-11 Step2->Step3 Step4 4. Extract with DCM (3 x 10 Vol) Step3->Step4 Step5 5. Dry over Na2SO4 & Filter Step4->Step5 Step6 6. Concentrate in vacuo (< 30°C) Step5->Step6 Step7 7. Store Free Base at -20°C under Argon Step6->Step7

Figure 2: Step-by-step workflow for the safe free-basing of the dihydrochloride salt.

References

  • Smolecule. Buy 7-Azaspiro[3.5]nonan-1-amine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOjeeRg7yHz_Ed2WR1sjMFeOfu7WJSn95FQX8clLTH2np6a6lFtVb6MFBl1ZfpX4Pc2cMErduxmaY9l0ysuj0MXKWBySGQHyZmEmDDG32V5Hfjy0iG8_JWu25jFJ3H1P54G1ZrixrK]
  • Advanced ChemBlocks. (S)-7-azaspiro[3.5]nonan-1-amine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDKvG84qKIYVChl4bmkkA0fHh7yFzZlY1mYelo3Ofasi3Kh8SIhNnjpOg13Kq3cAl5UOhpdT3q3nzA3WjSAYiBSl5AgqWhA6eCzmEIOIIIy9L4piXAwIYyK3S782A8iiW6m43BmndhDVi07nL6RvsAUvtP0habGOm8_nKNDW-0TQ==]
  • US20220073537A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN4d9AQ1OJkb5CdLLaQfbe-jzKH5-IimG2iRbTJFykd8mNwQy4Qwb3gmmQYttTeB79j8gxohceSJxoYKSLoaoaEWGGpxFxsr-1NqqtSZKzUwQNneibdrurev5baN5E0rrSxZ7s0H5AzdYUQkTdSRo=]
  • ChemScene. 2055849-15-3 | (R)-7-azaspiro[3.5]Nonan-1-amine dihydrochloride.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVNHJiVSNVKlR1UOKL4ThAmKsdx2GddhGVOqsjWw4cQKjReIz24ntcp62m3DTEOuVGTkKVgSNSeKaBisPYr9YNPons8dU6vPhGQdXfnc2mBUUlC9stt4f00mwWxS-6TcAuuOG4ChOhKiyZjI0SOw==]
  • WO2018057884A1 - Shp2 phosphatase inhibitors and methods of use thereof. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDq40cvjHBvaPQi8DzdpO2OgfhpGAnZUjP9b071y-kI6BDhRDX3KZMae87WQ65qFnxAjCRKJTNPTETjA5tmEsQvS_HtjH_Xbf82K4p4gWThSwZOUU-f6_XpsVC4hWDyliWjvIfg2KH0YvbKPO_aQ==]
  • ChemScene. Safety Data Sheet: 2-Hydroxy-7-aza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester / Spirocyclic Derivatives.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBUF6_gkcvayFHGvdpCj_sRAayNhDwY5Yinx0g2a2HTB9PE4p7VlaYOSN--UguNrSzwretzK69oMIiNGOdzRu1y5GN5_RDr-GoJZBgTqscNujZxwBl41UwfV2ou_1FnBqTKe8mObvwxzMmOPFuqQeKfqz7EsXsnG7tZkAmbA-M6lXuoE0bmKdhXw6g8UVymhwn]
  • CCS Chemistry. Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_8HcQ6Hzw4QvAb0-na5653cl4qIv-5gv7sok-Fi-QpQhzSgXh2sFAyjwEsa5qe9lrSEqZJ6y3oonxJkwaTfwVKpFrHZPnByZ6ylj6oS16036rTbNQKzGb9FOQ1FL8J9eJ6_kMyCYl0A8jd4D6j7p4hvKVQP9_e_aLuS5O]
  • Benchchem. The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4dubDJ3IN3lbcu8L7YUG7aQqyulrm1_u7CCeoeDnt4rRZ6YGR50gJ8o2CH18Os_1cZRMZ8ahuO2B-XxYvXRVKjq8lgRXslYvGQQ1mnT8EI8b1nBJXtJ796QgCXSTASTLCoFt3ADcmpg7RrP1vzCNTvj5iMCTc-M8uXDrqKKdhrXxepTHJEr4Iyx8BmLgEn7Pf17WpDX54A4HAfGLI6Z7kS3OR_KIIUs1qjNQQQ0Y_acHuXZMlxe1N]

Sources

Troubleshooting

Technical Support Center: Reductive Amination of Spiroketones

Welcome to the technical support center for the reductive amination of spiroketones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reductive amination of spiroketones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging transformation. Spiroketones, with their inherent steric bulk and unique three-dimensional structures, often present significant hurdles in synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common side reactions and optimize your reaction conditions.

Introduction to the Challenge

The reductive amination of spiroketones is a powerful tool for introducing nitrogen-containing moieties into complex molecular scaffolds, which are often key components of pharmacologically active compounds.[1] However, the steric hindrance imposed by the spirocyclic framework can significantly impact the reaction's efficiency and selectivity, leading to a variety of side reactions and byproducts.[2] Understanding and mitigating these challenges is crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and concerns encountered during the reductive amination of spiroketones.

Q1: Why is my spiroketone conversion so low?

Low conversion is a frequent issue and can often be attributed to the steric hindrance around the carbonyl group of the spiroketone.[2] This bulkiness can impede the initial formation of the iminium ion intermediate, a crucial step in the reaction pathway.

  • Initial Troubleshooting:

    • Increase Reaction Time and/or Temperature: Give the reaction more time to proceed to completion. Gently increasing the temperature can also help overcome the activation energy barrier for imine formation.

    • Use of a Lewis Acid Catalyst: The addition of a Lewis acid, such as titanium(IV) isopropoxide, can activate the ketone towards nucleophilic attack by the amine.[3]

Q2: I'm observing the formation of an alcohol byproduct. What's happening?

The formation of an alcohol corresponding to the reduction of your starting spiroketone is a common side reaction. This occurs when the reducing agent is too reactive and reduces the ketone carbonyl group before it can form an imine with the amine.

  • Solution:

    • Switch to a Milder Reducing Agent: If you are using a strong reducing agent like sodium borohydride, consider switching to a milder one like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[3][4] These reagents are generally more selective for the reduction of the iminium ion over the ketone.[4]

Q3: My reaction is producing a mixture of diastereomers. How can I improve selectivity?

The formation of multiple diastereomers is a significant challenge in the reductive amination of chiral or prochiral spiroketones. The approach of the hydride to the iminium ion can occur from different faces, leading to a mixture of products.

  • Strategies for Improved Diastereoselectivity:

    • Use of Chiral Catalysts: Asymmetric reductive amination using chiral catalysts, such as those based on iridium or rhodium, can provide high levels of diastereoselectivity.[5][6]

    • Enzymatic Reductive Amination: Engineered amine dehydrogenases can offer excellent stereocontrol in the reductive amination of ketones.[7][8]

    • Substrate Control: The inherent stereochemistry of the spiroketone can sometimes direct the approach of the reducing agent. Careful selection of the amine and reaction conditions can enhance this effect.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a more detailed breakdown of specific problems, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Reaction Steric Hindrance: The bulky nature of the spiroketone prevents the amine from approaching the carbonyl carbon.[2]• Poor Imine Formation: The equilibrium for imine formation is unfavorable.Increase Reactant Concentration: Drive the equilibrium towards imine formation.• Use of Additives: Add molecular sieves to remove water and shift the equilibrium towards the imine.[5]
Formation of Alcohol Byproduct Reactive Reducing Agent: The reducing agent is reducing the ketone faster than the imine is formed.[3]Use a Weaker Reducing Agent: Switch from NaBH₄ to NaBH(OAc)₃ or NaBH₃CN.[3][4]• Two-Step Procedure: First, form the imine, and then add the reducing agent.
Over-alkylation (Formation of Tertiary Amine from Primary Amine) Reactive Product: The secondary amine product is more nucleophilic than the starting primary amine and reacts further with the spiroketone.Use a Stoichiometric Amount of the Primary Amine: Avoid using an excess of the amine.• Stepwise Procedure: Isolate the secondary amine before any potential further reaction can occur.
Poor Diastereoselectivity Lack of Facial Selectivity: The hydride can attack the iminium ion from either face with similar ease.Employ Asymmetric Catalysis: Use a chiral catalyst to induce stereoselectivity.[5]• Screen Different Reducing Agents: Bulky reducing agents may offer improved diastereoselectivity.• Optimize Reaction Temperature: Lowering the temperature can sometimes enhance selectivity.
Enamine Formation and Side Reactions Use of Secondary Amines: Secondary amines can form enamines, which can lead to other side products.[9]Careful Control of pH: Maintain slightly acidic conditions to favor iminium ion formation over enamine formation.• Choose Appropriate Catalysts: Some catalysts are more prone to promoting enamine-related side reactions.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of a Spiroketone using Sodium Triacetoxyborohydride (STAB)
  • To a solution of the spiroketone (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane, THF), add acetic acid (1.1 eq).[4]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Low Conversion with a Sterically Hindered Spiroketone
  • To a solution of the sterically hindered spiroketone (1.0 eq) and the amine (1.2 eq) in anhydrous toluene, add 4Å molecular sieves.

  • Add a Lewis acid catalyst, for example, titanium(IV) isopropoxide (0.2 eq).

  • Heat the mixture to 50-80 °C and stir for 4-6 hours to facilitate imine formation.

  • Cool the reaction mixture to room temperature.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) and continue stirring until the reaction is complete.

  • Work-up and purify as described in Protocol 1.

Visualizing the Reaction Pathway and Troubleshooting

Diagram 1: General Reductive Amination Pathway

ReductiveAmination Spiroketone Spiroketone Imine Iminium Ion Intermediate Spiroketone->Imine + Amine - H₂O Amine Amine Amine->Imine Product Spiro-amine Product Imine->Product + [H⁻] (Reducing Agent)

Caption: General reaction scheme for reductive amination.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield in Reductive Amination Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Side_Products Are Side Products Observed? Check_Conversion->Side_Products Yes Increase_Time_Temp Increase Reaction Time/Temp Check_Conversion->Increase_Time_Temp No Alcohol_Byproduct Alcohol Byproduct? Side_Products->Alcohol_Byproduct Overalkylation Over-alkylation? Alcohol_Byproduct->Overalkylation No Milder_Reductant Use Milder Reducing Agent (STAB) Alcohol_Byproduct->Milder_Reductant Yes Other_Side_Products Other Byproducts? Overalkylation->Other_Side_Products No Stoichiometry_Control Control Amine Stoichiometry Overalkylation->Stoichiometry_Control Yes Optimize_Conditions Re-optimize Conditions (Solvent, Temp) Other_Side_Products->Optimize_Conditions Use_Lewis_Acid Add Lewis Acid (e.g., Ti(OiPr)₄) Increase_Time_Temp->Use_Lewis_Acid

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Li, C., Villa-Marcos, B., & Xiao, J. (2009). Metal-Brønsted Acid Cooperative Catalysis for Asymmetric Reductive Amination. Journal of the American Chemical Society, 131(20), 6967–6969. [Link]

  • Scheller, P. N., Lenz, M., Hammer, S. C., Hauer, B., & Nestl, B. M. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. ChemCatChem, 8(15), 2494-2497. [Link]

  • Klionsky, L., & Berson, J. A. (2001). Synthesis, Structure, and Nucleophile-Induced Rearrangements of Spiroketones. The Journal of Organic Chemistry, 66(1), 66-74. [Link]

  • Wang, S., Wu, H., Zhang, Y., & Buono, F. (2025). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering, 10(7), 1508-1516. [Link]

  • Wang, S., Wu, H., Zhang, Y., & Buono, F. (2025). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering. [Link]

  • Chen, F. F., & Arnold, F. H. (2025). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. [Link]

  • Chen, F. F., & Arnold, F. H. (2025). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. [Link]

  • Chen, F. F., & Arnold, F. H. (2026). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. Angewandte Chemie International Edition, 65(4), e202516132. [Link]

  • Wang, D., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 785. [Link]

  • Bower, J. F., & Williams, J. M. (2008). A consecutive process for C–C and C–N bond formation with high enantio-and diastereo-control: direct reductive amination of chiral ketones using hydrogenation catalysts. Chemical Communications, (22), 2533-2535. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Gualdoni, S., et al. (2016). Efficient Diastereoselective Titanium(IV) Reductive Amination of Ketones. Letters in Organic Chemistry, 13(8), 586-590. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Ballini, R., & Barboni, L. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 356-373. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Smith, C. J., & Bull, J. A. (2022). Synthesis of spirocyclic 1, 2-diamines by dearomatising intramolecular diamination of phenols. Chemical Science, 14(1), 139-144. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659. [Link]

  • Reddy, V. V. R., & Buchwald, S. L. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 86(24), 17899-17910. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Beller, M., & Tillack, A. (2004). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. Journal of Molecular Catalysis A: Chemical, 221(1-2), 117-123. [Link]

  • Ghorai, P., & Kumar, A. (2013). Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst. Organic & Biomolecular Chemistry, 11(41), 7074-7078. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Li, W., et al. (2024). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development, 28(3), 1148-1154. [Link]

  • Wang, Y., et al. (2017). Organocatalytic asymmetric synthesis of highly functionalized spiro-thiazolone–cyclopropane-oxindoles bearing two vicinal spiro quaternary centers. Organic Chemistry Frontiers, 4(6), 1045-1049. [Link]

  • De, S., & Krogstad, D. J. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of Visualized Experiments, (168), e62187. [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent and Temperature for 7-Azaspiro[3.5]nonane Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving the 7-azaspiro[3.5]nonane scaffold. This document offers in-depth insights into solvent and temperature selection to enhance reaction efficiency, yield, and purity.

Introduction: The Critical Role of Solvent and Temperature

The 7-azaspiro[3.5]nonane core is a valuable structural motif in medicinal chemistry. Successful manipulation and functionalization of this scaffold are highly dependent on carefully controlled reaction conditions. Solvent and temperature are not merely passive components of a reaction but are active participants that can dictate reaction pathways, influence catalyst activity, and determine the product profile. Understanding their interplay is paramount to overcoming common synthetic challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during reactions with 7-azaspiro[3.5]nonane and provides a systematic approach to resolving them.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Question: I am attempting a Buchwald-Hartwig amination with an aryl halide and 7-azaspiro[3.5]nonane, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in palladium-catalyzed cross-coupling reactions are a frequent challenge. The causes can range from catalyst deactivation to suboptimal reaction parameters. Here’s a logical workflow to diagnose and solve the issue:

Potential Causes & Step-by-Step Solutions:

  • Catalyst and Ligand Incompatibility: The choice of palladium precursor and ligand is critical for the sterically hindered environment of the spirocycle.

    • Solution: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1][2] For challenging substrates, modern palladacycle precatalysts (e.g., G3 or G4) can be more effective as they form the active LPd(0) species more cleanly.[2]

  • Incorrect Base Selection: The base deprotonates the amine, but an inappropriate choice can hinder the reaction or cause decomposition.

    • Solution: Strong, non-nucleophilic bases like NaOtBu or KOtBu are common choices.[2] For base-sensitive functional groups, consider weaker bases like Cs₂CO₃ or K₃PO₄, which may require higher temperatures to be effective.[2]

  • Suboptimal Solvent System: The solvent's polarity and coordinating ability directly impact catalyst activity and substrate solubility.

    • Solution: Aprotic polar solvents are often a good starting point. Toluene is effective for a wide range of substrates, while THF can be used for milder temperature reactions.[2] For substrates with poor solubility, a mixture of a nonpolar solvent (e.g., toluene, dioxane) with a polar aprotic solvent (e.g., DMF) can be beneficial.[1][3]

  • Inappropriate Reaction Temperature: Temperature influences reaction rate, catalyst stability, and the prevalence of side reactions.

    • Solution: Typical temperatures for Buchwald-Hartwig reactions are between 80-110 °C.[2][3][4] If you observe decomposition, try lowering the temperature. Conversely, for unreactive substrates like aryl chlorides, higher temperatures may be necessary.[2]

Issue 2: Formation of Side Products in Reduction Reactions (e.g., Lactam Reduction with LiAlH₄)

Question: During the LiAlH₄ reduction of an N-protected-7-azaspiro[3.5]nonan-8-one, I'm observing significant byproducts, including a species with a double bond. How can I prevent this?

Answer: This is a common issue stemming from over-reduction or other side reactions. Careful control of reaction parameters is crucial.

Potential Causes & Step-by-Step Solutions:

  • Over-reduction: High temperatures or prolonged reaction times can lead to the formation of olefinic impurities.[5]

    • Solution: Maintain a low reaction temperature, typically between -10 °C and room temperature, using an ice-salt or ice bath to control the exotherm.[5][6][7] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[5][6]

  • Ring-Opening of the Piperidine: Harsh conditions or the presence of water can lead to cleavage of the piperidine ring.[5]

    • Solution: Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous solvents.[5] Consider milder reducing agents like borane-tetrahydrofuran complex (BH₃·THF) if ring-opening persists.[5]

  • Improper Work-up: The quenching process for LiAlH₄ is highly exothermic and can lead to side reactions if not performed correctly.

    • Solution: Employ a Fieser workup by cautiously and sequentially adding water, 15% aqueous NaOH, and then more water at a low temperature.[5][6] This procedure helps to precipitate aluminum salts for easy filtration.

Issue 3: Poor Regioselectivity in C-H Functionalization

Question: My C-H functionalization reaction on N-Boc-7-azaspiro[3.5]nonane is resulting in a mixture of products. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity on saturated heterocycles is a known challenge due to the similar reactivity of multiple C-H bonds.[1]

Potential Causes & Step-by-Step Solutions:

  • Lack of Directing Influence: Without a directing group, functionalization is often governed by the inherent electronic and steric properties of the ring, leading to mixtures.[1]

    • Solution: The use of a directing group is a powerful strategy to control regioselectivity.[1] While specific literature on 7-azaspiro[3.5]nonane is limited, analogous strategies in piperidine systems can be adapted.[1]

  • Suboptimal Temperature Control: Reaction temperature can significantly impact the activation energy barriers for different C-H bonds, thereby affecting regioselectivity.[8]

    • Solution: For reactions involving highly reactive intermediates, such as those with organolithium reagents, maintaining very low temperatures (e.g., -78 °C) is critical to control reactivity and prevent side reactions.[1]

  • Inappropriate Catalyst/Ligand System: The steric and electronic properties of the catalyst can influence which C-H bond is most accessible for functionalization.[1]

    • Solution: Experiment with different catalysts and ligands. Bulky ligands can favor functionalization at less sterically hindered positions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for reactions involving 7-azaspiro[3.5]nonane?

A1: The choice is highly reaction-dependent. However, for many common transformations:

  • Aprotic Polar Solvents: Tetrahydrofuran (THF) is a versatile choice for many reactions, including reductions with hydrides like LiAlH₄.[5][6][7] Dichloromethane (DCM) is often used for reactions like Boc-deprotection and some catalytic processes.[5][6]

  • Aprotic Nonpolar Solvents: Toluene and dioxane are frequently employed in palladium-catalyzed cross-coupling reactions, often at elevated temperatures.[1][2]

  • Protic Solvents: Methanol can be used for certain reductions, such as reductive aminations with NaBH₃CN.[5]

Q2: How does temperature generally affect the outcome of 7-azaspiro[3.5]nonane reactions?

A2: Temperature is a critical parameter that influences reaction rate, selectivity, and the stability of reactants and products.

  • Low Temperatures (-78 °C to 0 °C): Are often necessary for reactions involving highly reactive intermediates (e.g., organolithiums) to control reactivity and prevent side reactions.[1] Reductions with powerful hydrides like LiAlH₄ are also initiated at low temperatures to manage the exotherm.[5][6][7]

  • Room Temperature (approx. 25 °C): Many standard procedures, such as Boc-deprotection with TFA in DCM, are run at room temperature.[5]

  • Elevated Temperatures (60 °C to 110 °C): Are typically required for reactions with higher activation energies, such as many palladium-catalyzed cross-coupling reactions.[1][2][6] However, higher temperatures can also lead to product decomposition or the formation of side products.[9]

Q3: Can the N-protecting group influence the choice of solvent and temperature?

A3: Absolutely. The nature of the nitrogen protecting group can affect the solubility of the substrate and its stability under different reaction conditions. For example, the Boc group is stable under a wide range of conditions but is cleaved by strong acids, so reactions are typically run in aprotic solvents like DCM with TFA at or below room temperature.[5] Other protecting groups may have different stabilities, necessitating different solvent and temperature profiles.

Data & Protocols

Table 1: Recommended Solvent and Temperature Ranges for Common Reactions
Reaction TypeCommon SolventsTypical Temperature Range (°C)Key Considerations
Buchwald-Hartwig AminationToluene, Dioxane, THF80 - 110Requires anhydrous and degassed solvents.[1][2]
LiAlH₄ ReductionTHF, Diethyl Ether-10 to Room TemperatureStrict anhydrous conditions are essential.[5][6][7]
Boc DeprotectionDichloromethane (DCM)0 to Room TemperatureUse of a strong acid like TFA is common.[5]
Reductive AminationMethanol, THF0 to Room TemperatureChoice of reducing agent (e.g., NaBH₃CN) is critical.[5]
C-H Functionalization (with organolithiums)THF, Diethyl Ether-78Requires a dry, inert atmosphere.[1]
Experimental Protocol: Solvent Screening for Buchwald-Hartwig Amination

This protocol provides a general framework for optimizing the solvent for the coupling of 7-azaspiro[3.5]nonane with an aryl bromide.

  • Preparation: In a glovebox, add the aryl bromide (1.0 equiv.), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and base (e.g., NaOtBu, 1.4 equiv.) to separate oven-dried reaction vials equipped with stir bars.

  • Solvent Addition: To each vial, add a different anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF) to achieve the desired concentration (e.g., 0.2 M).

  • Reagent Addition: Add a stock solution of 7-azaspiro[3.5]nonane (1.2 equiv.) in the respective solvent to each vial.

  • Reaction: Seal the vials and place them in a preheated heating block at a standard temperature (e.g., 100 °C).

  • Monitoring: Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing them by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts.

  • Analysis: Compare the results from the different solvents to identify the one that provides the highest yield and cleanest reaction profile.

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following diagram illustrates a decision-making process for addressing low yield in a catalytic reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Screen Catalyst & Ligand Start->Check_Catalyst Check_Solvent Optimize Solvent Check_Catalyst->Check_Solvent No Improvement Success Reaction Optimized Check_Catalyst->Success Improvement Check_Temp Adjust Temperature Check_Solvent->Check_Temp No Improvement Check_Solvent->Success Improvement Check_Base Vary Base Check_Temp->Check_Base No Improvement Check_Temp->Success Improvement Check_Base->Success Improvement

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane - Benchchem.
  • Technical Support Center: Regioselective Functionalization of 7-Azaspiro[3..nonane - Benchchem.
  • Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane - Benchchem.
  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one - Benchchem.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Optimization of reaction parameters for Buchwald-Hartwig amination... - ResearchGate.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube.
  • Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed.

Sources

Troubleshooting

Technical Support Center: Spirocycle Synthesis &amp; Purification

Welcome to the Technical Support Center for Spirocycle Synthesis. Spirocyclic compounds are highly valued in Fragment-Based Drug Discovery (FBDD) because their restricted, three-dimensional conformations significantly re...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocycle Synthesis. Spirocyclic compounds are highly valued in Fragment-Based Drug Discovery (FBDD) because their restricted, three-dimensional conformations significantly reduce the entropic penalty of target binding[1]. However, synthesizing these complex architectures often leaves unreacted bifunctional starting materials—such as cyclic ketones, exo-cyclic alkenes, or diamines—that share nearly identical steric bulk and polarity with the final product.

When traditional silica gel chromatography fails, chemical scavenging becomes the most robust solution. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the selective removal of unreacted starting materials.

I. Troubleshooting Guide & FAQs

Q1: My spirocycle product and the cyclic ketone starting material co-elute on silica. How can I separate them without tedious HPLC? A: Causality: Spirocycles often retain the core polarity of their cyclic ketone precursors, making their retention factors ( Rf​ ) indistinguishable. Solution: Utilize a polymer-supported (PS) scavenger such as PS-Tosylhydrazine. The resin-bound hydrazine selectively and covalently reacts with the unreacted ketone to form a solid-phase hydrazone. Because this is a heterogeneous process, your desired spirocycle remains in solution and is isolated by simple filtration, bypassing liquid-liquid extraction and chromatography entirely[2].

Q2: I am using an excess of a primary amine to drive a spirocyclization to completion. Aqueous acidic workups degrade my product. What are my options? A: Causality: Many spiro-acetals or spiro-aminals are highly sensitive to low pH, meaning traditional acid washes will hydrolyze the newly formed ring. Solution: Add PS-Isocyanate or PS-Benzaldehyde directly to the crude organic mixture. These electrophilic resins will covalently trap the unreacted nucleophilic amine (forming a urea or imine, respectively) under neutral conditions.

Q3: Polymer-supported scavengers are taking too long to clear the impurities. How can I accelerate the scavenging process? A: Causality: Solid-supported scavengers rely on the diffusion of the starting material into the porous matrix of the resin bead, which can be kinetically slow. Solution: Employ "light fluorous" scavengers. Fluorous synthesis allows the scavenging reaction to occur in a homogeneous organic solution, completely eliminating diffusion barriers. For example, fluorous thiol scavengers have been shown to quench reactions 5 to 10 times faster than their polymer-supported analogs[3]. The fluorous-tagged impurities are then rapidly removed via Fluorous Solid-Phase Extraction (F-SPE)[3].

Q4: I am scaling up a transition-metal catalyzed spirocyclization to multigram quantities. Batch scavenging is becoming cumbersome. Can this be automated? A: Causality: Batch scavenging requires large-volume incubation and manual filtration, which scales poorly and exposes operators to hazardous intermediates. Solution: Transition to continuous flow chemistry. By packing an Omnifit glass column with the appropriate scavenger resin, you can plumb a "catch-and-release" cartridge directly downstream of your flow reactor. This inline purification seamlessly removes unreacted starting materials and catalytic byproducts in a single continuous stream[4].

II. Mechanistic Workflows

ScavengerWorkflow A Crude Reaction Mixture (Spirocycle + Unreacted SM) B Add Polymer-Supported Scavenger Resin A->B C Incubation / Agitation (Covalent trapping of SM) B->C D Simple Filtration C->D E Resin-Bound SM (Discard) D->E Retained on filter F Pure Spirocycle (Filtrate) D->F Passes through

Figure 1: Workflow for polymer-supported scavenging of unreacted starting materials.

FlowChemistry R Flow Reactor (Spirocyclization) C Scavenger Cartridge (Packed Bed) R->C Crude Stream P Collection Flask (Pure Spirocycle) C->P Purified Eluate

Figure 2: Inline purification of spirocycles using a packed scavenger cartridge in flow chemistry.

III. Quantitative Scavenger Selection Guide

To ensure complete removal of starting materials, the stoichiometry of the scavenger must exceed the remaining impurity. Below is a validated selection matrix for common spirocycle precursors.

Unreacted Starting MaterialRecommended ScavengerMechanism of ActionTypical LoadingSwelling Solvents Required
Primary/Secondary Amines PS-IsocyanateUrea formation2.5 - 3.0 equivDCM, THF, DMF
Aldehydes/Cyclic Ketones PS-TosylhydrazineHydrazone formation3.0 - 4.0 equivDCM, THF, Toluene
Acid Chlorides/Alkyl Halides PS-TrisamineAmide/Amine formation3.0 - 4.0 equivDCM, THF, MeOH
Boronic Acids PS-DiethanolamineBoronate ester formation2.0 - 5.0 equivTHF, DMF
General Electrophiles Fluorous ThiolThioether formation1.1 - 1.5 equivNone (Homogeneous)

IV. Self-Validating Experimental Protocols

Protocol A: Batch Removal of Unreacted Amines using PS-Isocyanate

This protocol utilizes a self-validating feedback loop to ensure expensive spirocycles are not lost to over-purification or incomplete scavenging.

  • Reaction Quench & Baseline Analysis: Upon completion of the spirocyclization, sample 10 µL of the crude mixture. Dilute and analyze via LC-MS (UV at 254 nm / TIC) to quantify the exact molar percentage of the remaining amine starting material. Causality: Guessing the remaining starting material often leads to under-dosing the scavenger (leaving impurities) or over-dosing (wasting expensive resin).

  • Resin Addition & Swelling: Based on the LC-MS quantification, add 3.0 equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) directly to the crude reaction mixture. Ensure the solvent is a good swelling agent (e.g., Dichloromethane or THF). Causality: Lightly cross-linked polystyrene resins require swelling solvents to expand the polymer matrix, allowing the unreacted amine access to the internal isocyanate functional groups[2].

  • Incubation: Agitate the mixture gently on an orbital shaker at room temperature for 2 to 4 hours. Causality: Magnetic stirring bars will mechanically shear the resin beads. This creates fine polystyrene particulates that will pass through the filter and contaminate your final spirocycle.

  • Validation Check: Sample the supernatant and run a second LC-MS. Proceed to the next step only when the amine peak is completely absent. If the amine persists, add 1.0 additional equivalent of resin and incubate for 1 hour.

  • Filtration & Isolation: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the retained resin cake with 3 bed-volumes of DCM to ensure all spirocycle product is eluted. Concentrate the filtrate under reduced pressure to yield the purified spirocycle.

Protocol B: Continuous Flow Inline Scavenging

For processing multigram quantities of spirocyclic intermediates without manual workup bottlenecks[4].

  • Cartridge Preparation: Pack an Omnifit glass column with PS-Tosylhydrazine (for ketone removal) or PS-Trisamine (for electrophile removal). Pump pure reaction solvent through the cartridge at 1.0 mL/min for 10 minutes to pre-swell the bed.

  • System Integration: Plumb the swollen cartridge directly downstream of the primary flow reactor using standard PTFE tubing and PEEK fittings.

  • Elution & Monitoring: Pump the crude reaction stream through the cartridge. Adjust the flow rate to achieve a residence time of 5-15 minutes within the scavenger bed. Causality: The continuous flow forces the crude mixture through the tightly packed resin, maximizing mass transfer and ensuring 100% of the fluid interacts with the scavenger, resulting in a highly pure spirocycle eluate[4].

V. References

  • Bhattacharyya S. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis. Curr Opin Drug Discov Devel. 2004. 2

  • Foley DJ, et al. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry. 2020. 1

  • Zhang W. Fluorous Synthesis of Heterocyclic Systems. Chem Rev. 2009. 3

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ACS Publications. 2021.4

Sources

Optimization

Preventing epimerization during functionalization of 7-azaspiro[3.5]nonane

Technical Support Center: 7-Azaspiro[3.5]nonane Stereochemical Integrity Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Azaspiro[3.5]nonane Stereochemical Integrity

Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and actionable troubleshooting protocols to address a critical challenge in medicinal chemistry: preventing epimerization during the functionalization of the chiral 7-azaspiro[3.5]nonane scaffold. Our goal is to equip you, our fellow researchers and drug development professionals, with the knowledge to maintain the stereochemical purity of your compounds, ensuring the integrity of your research and the efficacy of your potential therapeutic agents.

The 7-azaspiro[3.5]nonane framework is a highly valued scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, such as the G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes therapeutics.[1][2] However, the very nature of this scaffold, particularly the stereocenter adjacent to the nitrogen atom, makes it susceptible to epimerization under certain reaction conditions. This loss of stereochemical integrity can lead to mixtures of diastereomers, complicating purification, compromising biological activity, and ultimately hindering drug development efforts.

This guide will delve into the mechanisms of epimerization, answer frequently asked questions, and provide detailed troubleshooting protocols to help you navigate these challenges successfully.

Understanding the Mechanism: Why Does Epimerization Occur?

Epimerization is the change in configuration at a single stereogenic center in a molecule containing multiple stereocenters.[3] In the context of a functionalized 7-azaspiro[3.5]nonane, the most vulnerable position is typically the carbon atom alpha (α) to the nitrogen, especially when an electron-withdrawing group (EWG) is attached to the nitrogen.

The primary mechanism is base-catalyzed deprotonation of the α-proton.[3] When the nitrogen is acylated or carries another EWG, the acidity of the adjacent C-H bond increases significantly. A base present in the reaction mixture can abstract this proton, leading to the formation of a planar, achiral enolate or a related carbanionic intermediate. Subsequent reprotonation of this intermediate can occur from either face, resulting in a mixture of the original stereoisomer and its epimer.[3][4]

Figure 1. Base-Catalyzed Epimerization Mechanism.

Factors that exacerbate this issue include:

  • Strong Bases: Stronger bases more readily abstract the acidic α-proton.

  • High Temperatures: Increased thermal energy can overcome the activation barrier for deprotonation.

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can stabilize the charged intermediate, favoring its formation.[5]

  • Prolonged Reaction Times: Longer exposure to basic conditions increases the likelihood of epimerization.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant epimerization (>20%) after N-acylation of my chiral 7-azaspiro[3.5]nonane with an acyl chloride. What is the most likely cause?

A1: This is a classic problem. The combination of an acyl chloride and a tertiary amine base (like triethylamine or DIPEA) is the primary culprit. The acylation reaction generates a hydrochloride salt (e.g., Et₃N·HCl). The chloride anion, while a weak base, can be basic enough, especially at elevated temperatures or over long reaction times, to abstract the now highly acidic α-proton of your newly formed amide product. The use of highly reactive acylating agents like acyl chlorides often leads to more aggressive reaction conditions that promote this side reaction.[6]

Q2: What are the best practices for choosing a base to minimize epimerization during N-functionalization?

A2: The choice of base is critical. For N-acylations, the ideal base should be non-nucleophilic and just strong enough to scavenge the acid byproduct without deprotonating the α-carbon of the product.

  • Sterically Hindered Non-Nucleophilic Bases: Consider using bases like 2,6-lutidine or di-tert-butylpyridine. Their steric bulk hinders them from abstracting the sterically shielded α-proton, while they remain effective acid scavengers.

  • Inorganic Bases: In some cases, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a suitable solvent can be effective, particularly for N-alkylations with less reactive electrophiles.

  • Proton Sponges: For highly sensitive substrates, a proton sponge such as 1,8-Bis(dimethylamino)naphthalene can be used to trap protons without exhibiting significant Brønsted basicity.

Q3: How does reaction temperature affect stereochemical integrity?

A3: Temperature has a significant impact. Proton abstraction is an equilibrium process with an activation energy. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) dramatically reduces the rate of deprotonation, often kinetically disfavoring the epimerization pathway while still allowing the desired N-functionalization to proceed, albeit more slowly.[5] It is almost always beneficial to run these reactions at the lowest temperature that allows for a reasonable reaction rate.

Q4: Are there specific acylating or alkylating agents that are less prone to causing epimerization?

A4: Yes. Moving away from highly reactive reagents like acyl chlorides is a key strategy.

  • For N-Acylation: Use carboxylic acid anhydrides or activated esters (e.g., NHS esters).[7][8] A superior method involves using a carboxylic acid with a peptide coupling reagent (e.g., HATU, HBTU, EDC) in the presence of a non-basic additive like HOAt or HOOBt, which are known to suppress epimerization.[5] These reagents facilitate amide bond formation under milder conditions, avoiding the generation of strong acid byproducts.

  • For N-Alkylation: Use alkyl halides that are reactive enough to avoid forcing conditions. For example, an alkyl iodide or triflate is more reactive than a chloride, potentially allowing the reaction to proceed at a lower temperature. For reductive amination, using a mild reducing agent like sodium triacetoxyborohydride (STAB) is generally preferred over harsher reagents like sodium cyanoborohydride under acidic conditions.

Q5: My starting material is the free amine salt (e.g., HCl salt). Do I need to be concerned about epimerization during the free-basing workup?

A5: Generally, epimerization of the free amine is less of a concern than the acylated product because the α-proton is not significantly activated. However, you should still use mild workup conditions. When neutralizing the salt, use a weak base like saturated sodium bicarbonate (NaHCO₃) or a dilute NaOH solution at low temperatures. Avoid prolonged exposure to strong aqueous bases, as this can, in rare cases, lead to epimerization, especially if there are other activating groups on the scaffold.

Troubleshooting Guides and Experimental Protocols

Guide 1: Protocol for Stereoretentive N-Acylation

This protocol utilizes a peptide coupling reagent, which is a field-proven method for minimizing epimerization during amide bond formation.[3][4]

Materials:

  • Chiral 7-azaspiro[3.5]nonane (or its salt) (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq).

  • Dissolve the acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes.

  • Add the 7-azaspiro[3.5]nonane (1.0 eq) to the mixture.

  • Add DIPEA (3.0 eq) dropwise to the stirring solution. Note: The order of addition is critical. Pre-activating the acid before adding the amine and base minimizes the time the final product is exposed to basic conditions.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. Let it slowly warm to room temperature if the reaction is sluggish.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with DCM or Ethyl Acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Crucially , analyze the stereochemical purity of the product using chiral HPLC or SFC.

Parameter Standard (High-Risk) Method Recommended (Low-Risk) Method Rationale for Change
Acylating Agent Acyl ChlorideCarboxylic Acid + HATUAvoids HCl byproduct; milder activation.[3]
Base Triethylamine (TEA)DIPEA (used cautiously)DIPEA is more sterically hindered than TEA.
Temperature Room Temperature0 °C to Room TemperatureLowers the rate of base-catalyzed epimerization.[5]
Solvent DMFDCM (less polar)Less polar solvents can disfavor enolate formation.[5]
Table 1. Comparison of N-Acylation Conditions and Their Impact on Epimerization Risk.
Guide 2: Troubleshooting Workflow for Epimerization

If you are observing epimerization, use the following workflow to diagnose and solve the issue.

Troubleshooting_Workflow start Epimerization Observed in Product q_reaction_type What type of reaction? (N-Acylation or N-Alkylation) start->q_reaction_type q_acyl_agent Using Acyl Chloride? q_reaction_type->q_acyl_agent Acylation q_base_alkyl Using a strong base? (e.g., NaH, LDA) q_reaction_type->q_base_alkyl Alkylation acylation_path N-Acylation sol_coupling Switch to Peptide Coupling (e.g., HATU/Acid) or use an Anhydride. q_acyl_agent->sol_coupling Yes q_base What base is used? q_acyl_agent->q_base No final_check_acyl Re-analyze chiral purity sol_coupling->final_check_acyl sol_base Use a hindered base (e.g., 2,6-Lutidine) or run without base if possible. q_base->sol_base Strong/Unhindered (e.g., TEA) q_temp_acyl Reaction run at RT or higher? q_base->q_temp_acyl Weak/Hindered (e.g., DIPEA) sol_base->final_check_acyl sol_temp_acyl Lower temperature to 0 °C or -20 °C. q_temp_acyl->sol_temp_acyl Yes q_temp_acyl->final_check_acyl No sol_temp_acyl->final_check_acyl alkylation_path N-Alkylation sol_base_alkyl Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃). q_base_alkyl->sol_base_alkyl Yes q_temp_alkyl Reaction run at high temp? q_base_alkyl->q_temp_alkyl No final_check_alkyl Re-analyze chiral purity sol_base_alkyl->final_check_alkyl sol_temp_alkyl Lower temperature. Use a more reactive electrophile (e.g., R-I or R-OTf). q_temp_alkyl->sol_temp_alkyl Yes q_temp_alkyl->final_check_alkyl No sol_temp_alkyl->final_check_alkyl

Figure 2. A logical workflow for troubleshooting epimerization issues.

References

  • Glover, S. A. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(13), 6893–6902. [Link]

  • Aziz, J., et al. (2022). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Scientific Reports, 12(1), 1909. [Link]

  • Wang, Z., et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications, 12(1), 6909. [Link]

  • Wang, Y., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters. [Link]

  • Varinder, S., & Bubel, K. (2015). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Yuan, J., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832–1847. [Link]

  • Vargas-Rivera, M. A., et al. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25(49), 9197–9201. [Link]

  • Parpia, F., & Varghese, B. (2003). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry, 68(18), 7041–7052. [Link]

  • Suwannachot, Y., & Tabthong, C. (2009). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 25(1), 121-126. [Link]

  • R-RASL, A., et al. (2018). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Applicable Chemistry, 7(3), 646-653. [Link]

  • Grygorenko, O. O., et al. (2016). A stereochemical journey around spirocyclic glutamic acid analogs. Tetrahedron, 72(41), 6332-6341. [Link]

  • Kumar, V., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(12), 2191. [Link]

  • Kolb, O., et al. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 11-17. [Link]

  • Vitaku, E., & Njardarson, J. T. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4216. [Link]

  • Topczewski, J. J., & Aube, J. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(50), 17402–17405. [Link]

  • Organic Chemistry Portal. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Synfacts. [Link]

  • Darma, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7352. [Link]

  • Darma, S., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Bakherad, M., & Keivanloo, A. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Journal of the Iranian Chemical Society, 20(4), 1-24. [Link]

  • Van Der Veken, P., et al. (2006). Process for the preparation of an alpha-amino carbonyl compound.
  • Parr, B. T., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 5(8), 4644–4648. [Link]

  • Keglevich, A., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523. [Link]

  • Mendler, M., & D’Souza, M. (2000). Synthesis of C-Protected α-Amino Aldehydes of High Enantiomeric Excess from Highly Epimerizable N-Protected α-Amino Aldehydes. Organic Letters, 2(20), 3123–3125. [Link]

  • Hirano, R. (2016). Epimerization of Peptide. SlideShare. [Link]

  • Chen, K., et al. (2024). Stereospecific Transition-Metal-Free Alkylation of Chiral Non-Racemic Secondary Tosylates with Cyanohydrins: Convenient Access to Enantiomerically Enriched α-Tertiary Ketones. Angewandte Chemie, 136(3), e202316499. [Link]

  • Synfacts. (2023). Thiol-Labile Amino Protecting Group that Suppresses the Epimerization in Peptide Synthesis. Thieme. [Link]

Sources

Troubleshooting

Technical Support Center: 7-Azaspiro[3.5]nonan-1-amine Salt Formation &amp; Crystallization

Welcome to the technical support resource for 7-Azaspiro[3.5]nonan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of salt formation and crysta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 7-Azaspiro[3.5]nonan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of salt formation and crystallization for this unique spirocyclic amine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The "Why" of Salt Formation

The parent compound, 7-Azaspiro[3.5]nonan-1-amine, like many active pharmaceutical ingredients (APIs), often exists as a free base which may have suboptimal physicochemical properties. Salt formation is a critical step to enhance characteristics such as solubility, stability, and crystallinity, which are paramount for formulation and bioavailability.[1][2][3] The rigid, three-dimensional structure of spirocycles can present unique crystallization challenges.[4][5] This guide provides practical solutions to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-Azaspiro[3.5]nonan-1-amine salt failing to crystallize?

A1: This is a common issue often related to insufficient supersaturation or high solubility in the chosen solvent.[6] The solution may not be concentrated enough for crystals to form. Consider slowly evaporating the solvent or, if using a cooling crystallization method, ensure the concentration is near saturation at the higher temperature. Alternatively, introducing a seed crystal can initiate nucleation.[7]

Q2: What is "oiling out," and why is it happening to my salt?

A2: "Oiling out" occurs when the salt separates from the solution as a liquid instead of a solid. This typically happens when the melting point of your salt is lower than the temperature of the solution from which it is precipitating.[7] This is problematic because impurities tend to be highly soluble in the oily phase, defeating the purpose of crystallization.[7]

Q3: Which counter-ion is best for 7-Azaspiro[3.5]nonan-1-amine?

A3: There is no single "best" counter-ion; the optimal choice depends on the desired properties. Hydrochloride salts are common and often improve stability and solubility.[8][9] However, other acids like oxalic, maleic, or tartaric acid can also yield crystalline salts.[10] The choice of counterion has a profound effect on the salt's properties, including melting point, solubility, and hygroscopicity.[1][2][11][12] A salt screening study is the most effective way to identify the ideal counter-ion for your specific application.

Q4: Can the crystallization solvent affect which polymorphic form I get?

A4: Absolutely. The solvent plays a critical role in determining the resulting polymorphic form.[13][14] Different solvents can lead to different crystal packing arrangements due to varying interactions (e.g., hydrogen bonding) with the solute.[14][15] This is a critical consideration in pharmaceutical development, as different polymorphs can have vastly different properties.[16][17]

In-Depth Troubleshooting Guides

Issue 1: Oiling Out During Crystallization

This phenomenon is one of the most frequent frustrations during the crystallization of amine salts. The following guide provides a systematic approach to resolving it.

Causality: Oiling out is a liquid-liquid phase separation that precedes crystallization. It occurs because the system reaches a supersaturation level where the solute's solubility is exceeded, but the temperature is still above the melting point of the solute-solvent mixture.

G start Oiling Out Observed decision1 Is the solution still hot? start->decision1 action1 Add more of the 'good' solvent to redissolve the oil. Aim for a lower concentration. decision1->action1 Yes action2 Lower the crystallization temperature. Try a slower cooling rate or use a refrigerator/ice bath. decision1->action2 No, it's cool action1->action2 decision2 Does oiling persist? action2->decision2 action3 Change the solvent system. Introduce an 'anti-solvent' or switch to a more viscous solvent. decision2->action3 Yes end_success Crystals Form decision2->end_success No action3->end_success end_fail Re-evaluate Salt/ Purify Material action3->end_fail

Caption: A logical workflow for troubleshooting oiling out.

  • Re-dissolution: If oiling occurs while the solution is still warm, place the flask back on the heat source and add more of the primary (or "good") solvent until the oil re-dissolves completely.[7] This lowers the overall concentration, reducing the supersaturation level at that temperature.

  • Slower Cooling: Rapid cooling is a common cause of oiling out. Once the solution is homogenous again, allow it to cool much more slowly. Insulating the flask with glass wool or placing it in a dewar can achieve a gradual temperature drop. An ideal crystallization should show crystal formation over a period of 20 minutes or more.[7]

  • Solvent System Modification: If slower cooling is ineffective, the solvent system itself may be the issue.

    • Anti-Solvent Addition: At room temperature, slowly add a miscible "anti-solvent" (one in which the salt is poorly soluble) to the oily mixture with vigorous stirring. This can sometimes shock the system into forming a solid precipitate.

    • Solvent Exchange: Remove the current solvent by rotary evaporation and attempt crystallization from a completely different solvent or solvent pair.[7][18]

Issue 2: Poor Crystal Quality or Habit (e.g., fine needles, powders)

While technically crystalline, microcrystalline powders or fine needles can be difficult to filter, dry, and handle, and often trap impurities.

Causality: Poor crystal habit is typically the result of very rapid nucleation, where too many crystal growth sites form simultaneously, preventing any single crystal from growing to a significant size. This is often caused by excessive supersaturation or the presence of impurities.

A systematic solvent screening is the most effective approach to improving crystal quality.[18]

Solvent ClassExample(s)PolarityBoiling Point (°C)Key Considerations
Alcohols Ethanol, Isopropanol (IPA)High78, 82Good for dissolving amines, often used in solvent/anti-solvent pairs (e.g., with ether or heptane).[10]
Ketones Acetone, MEKMedium56, 80Can be effective, but primary amines may react with ketones to form imines.[19] Use with caution.
Esters Ethyl Acetate (EtOAc)Medium77A versatile solvent, often promotes good crystal growth.
Ethers THF, 2-MeTHF, DioxaneLow-Medium66, 80, 101Good for dissolving the free base; often used as part of a solvent system for the salt.[10]
Hydrocarbons Heptane, TolueneLow98, 111Typically used as anti-solvents to induce crystallization from more polar solvents.[10]
Nitriles Acetonitrile (ACN)High82Highly polar, can be a good choice for highly polar salts.
  • Solvent Selection: Choose a solvent or solvent pair in which the 7-azaspiro[3.5]nonan-1-amine salt is soluble when hot but sparingly soluble when cold.[20]

  • Dissolution: In an Erlenmeyer flask, add the crude salt and a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue to add small portions of the hot solvent just until all the solid material dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[7]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed. For optimal crystal growth, do not rush this step.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Issue 3: Suspected Polymorphism

The appearance of different crystal forms under slightly varied conditions is a red flag for polymorphism, a critical factor in drug development that affects stability, solubility, and bioavailability.[17][21]

Causality: Polymorphs are different crystalline arrangements of the same chemical entity. These different packing arrangements result in different solid-state properties. The formation of a specific polymorph is kinetically or thermodynamically controlled by factors like solvent, temperature, and cooling rate.[17][22]

G cluster_screening Crystallization Screening Methods start Crude Salt of 7-Azaspiro[3.5]nonan-1-amine method1 Slow Evaporation (Various Solvents) start->method1 method2 Cooling Crystallization (Various Solvents & Rates) start->method2 method3 Anti-Solvent Addition (Various Solvent/Anti-Solvent Pairs) start->method3 method4 Slurry Experiment (Different Solvents, RT & Heat) start->method4 analysis Isolate Solids and Analyze: - PXRD - DSC - TGA - Microscopy method1->analysis method2->analysis method3->analysis method4->analysis decision Are different crystal forms observed? analysis->decision outcome1 Single Form Identified. Proceed with characterization. decision->outcome1 No outcome2 Multiple Polymorphs Found. Conduct stability and interconversion studies. decision->outcome2 Yes

Caption: Experimental workflow for a basic polymorph screen.

  • Objective: To intentionally generate different crystallization conditions to discover potential polymorphs.

  • Methods:

    • Cooling Crystallization: Perform Protocol 2 using a wide range of solvents (e.g., IPA, ACN, EtOAc) and different cooling rates (slow cooling vs. crash cooling in an ice bath).

    • Slow Evaporation: Prepare saturated solutions of the salt in various volatile solvents (e.g., DCM/Methanol) in open vials and allow the solvent to evaporate slowly over several days.[6]

    • Anti-Solvent Addition: Dissolve the salt in a good solvent (e.g., Methanol) and slowly add different anti-solvents (e.g., Heptane, Diethyl Ether) to induce precipitation.

    • Slurry Conversion: Stir a suspension of the salt in a solvent where it is only slightly soluble for an extended period (days). This can convert a less stable (metastable) form to the most stable form at that temperature.

  • Analysis: Each solid sample obtained must be analyzed using techniques capable of distinguishing different crystal forms:

    • Powder X-Ray Diffraction (PXRD): The definitive method for identifying different crystal lattices.

    • Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions between polymorphs.[22]

    • Thermogravimetric Analysis (TGA): Useful for identifying solvates or hydrates.

    • Microscopy: Can reveal different crystal habits (shapes).

By systematically applying these troubleshooting strategies and protocols, researchers can overcome common challenges in the salt formation and crystallization of 7-Azaspiro[3.5]nonan-1-amine, leading to the desired solid form with optimal properties for further development.

References

  • Stahl, P.H., & Wermuth, C.G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Bighley, L.D., Berge, S.M., & Monkhouse, D.C. (1997). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13). Marcel Dekker. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]

  • Al-Ghabeish, M., & Al-Akayleh, F. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Dissolution Enhancement. PMC. [Link]

  • EPFL. Guide for crystallization. [Link]

  • Fini, A., et al. (2008). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. PMC. [Link]

  • Serajuddin, A.T.M. (2007). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC. [Link]

  • University of Colorado Boulder. SOP: CRYSTALLIZATION. [Link]

  • Morissette, S.L., et al. (2004). Pharmaceutical Salts Optimization of Solubility or Even More? CHIMIA International Journal for Chemistry. [Link]

  • Karanam, V.K., et al. (2023). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [Link]

  • ResearchGate. (2022). The Effect of Solvent on Crystal Growth and Morphology. [Link]

  • Google Patents. (1989).
  • Khadka, P., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Asian Journal of Pharmaceutical Sciences. [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

  • Blagden, N., de Matas, M., Gavan, P.T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews. [Link]

  • ResearchGate. (2008). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. [Link]

  • Veranova. Polymorph, Salt & Cocrystal Screening. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Royal Society of Chemistry. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. [Link]

Sources

Optimization

Technical Support Center: Optimizing Dieckmann Condensation for Spirocycle Synthesis

Welcome to the technical support center for the Dieckmann condensation in spirocycle synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Dieckmann condensation in spirocycle synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this powerful ring-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of constructing spirocyclic systems.

A Word from the Scientist: The Art of Intramolecular Cyclization for Spirocycles

The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a cornerstone in the synthesis of cyclic β-keto esters.[1] When applied to the synthesis of spirocycles, where two rings share a single carbon atom, the reaction presents unique challenges. Steric hindrance around the spiro-center and the potential for increased ring strain can significantly impact reaction outcomes. However, with a thorough understanding of the reaction mechanism and careful control of experimental parameters, these hurdles can be overcome to achieve high yields of the desired spirocyclic products. This guide is built on a foundation of established chemical principles and field-proven insights to empower you in your synthetic endeavors.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the Dieckmann condensation for spirocycle synthesis in a practical Q&A format.

Q1: My reaction yield is disappointingly low, or I'm not seeing any product formation. What are the likely causes and how can I fix it?

Low or no yield is a common frustration. Let's break down the potential culprits and their solutions.

Potential Cause 1: Ineffective Deprotonation

The first step of the Dieckmann condensation is the deprotonation of an α-carbon to form an enolate.[2] If the base is not strong enough or has degraded, this crucial step will not occur efficiently.

  • Solution:

    • Switch to a stronger base: While traditional bases like sodium ethoxide (NaOEt) can be effective, sterically hindered and more powerful bases are often superior, especially for generating hindered enolates in spirocycle precursors.[3] Consider using sodium hydride (NaH), potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS).[3]

    • Ensure base quality: Use freshly opened or properly stored bases. NaH, for instance, can react with atmospheric moisture and lose its activity. KOtBu is hygroscopic and should be handled under an inert atmosphere.

Potential Cause 2: Intermolecular Condensation is Outcompeting Cyclization

Instead of the desired intramolecular cyclization, your diester molecules may be reacting with each other, leading to polymeric byproducts. This is a significant issue, especially when forming larger or more strained rings.[3]

  • Solution:

    • Employ high-dilution conditions: This is a critical technique to favor intramolecular reactions. By adding the diester substrate slowly to a large volume of solvent containing the base, you maintain a very low concentration of the starting material, thus minimizing the chances of intermolecular encounters.[4] A syringe pump is often used for a slow and controlled addition.

Potential Cause 3: Unfavorable Reaction Kinetics

The activation energy for the cyclization may not be reached under your current conditions.

  • Solution:

    • Increase the reaction temperature: Gently heating the reaction mixture can provide the necessary energy to overcome the activation barrier. However, be cautious, as excessive heat can promote side reactions.

    • Prolong the reaction time: Some reactions are simply slow. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_base Check Base Strength & Quality start->check_base check_concentration Evaluate Reaction Concentration check_base->check_concentration Base is adequate stronger_base Use Stronger Base (NaH, KOtBu, LDA, LHMDS) check_base->stronger_base Base is weak or old check_conditions Assess Reaction Conditions check_concentration->check_conditions Dilution is appropriate high_dilution Implement High-Dilution Conditions check_concentration->high_dilution High concentration observed optimize_temp_time Increase Temperature or Reaction Time check_conditions->optimize_temp_time success Improved Yield stronger_base->success high_dilution->success optimize_temp_time->success

Caption: A logical workflow for troubleshooting low yields.

Q2: I'm observing significant side product formation. What are the most common side reactions and how can I suppress them?

Side products can complicate purification and reduce the yield of your desired spirocycle. Here are the usual suspects:

Side Reaction 1: Hydrolysis of the Ester

If there is water in your reaction, it can hydrolyze the ester functional groups, leading to the corresponding carboxylic acid and preventing the condensation.

  • Solution:

    • Ensure anhydrous conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).

Side Reaction 2: Transesterification

If you are using an alkoxide base (e.g., sodium methoxide) and your diester has a different alkyl group (e.g., a diethyl ester), you can get a mixture of ester products, which can complicate your final product mixture.

  • Solution:

    • Match the alkoxide to the ester: If you have a diethyl ester, use sodium ethoxide as the base.

    • Use a non-alkoxide base: Bases like NaH, LDA, or LHMDS do not participate in transesterification.[3]

Side Reaction 3: Intermolecular Claisen Condensation

As mentioned in the previous question, this leads to polymers and is suppressed by high-dilution techniques.

Frequently Asked Questions (FAQs)

Q: What is the best base to use for the Dieckmann condensation of a sterically hindered spirocyclic precursor?

For sterically demanding substrates, a strong, non-nucleophilic, and sterically hindered base is often the best choice. Potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are excellent candidates as they can efficiently deprotonate hindered α-carbons without acting as nucleophiles.[3]

Q: Which solvent should I choose for my reaction?

The choice of solvent is critical and depends on the base you are using.

  • For alkoxide bases (e.g., NaOEt): The corresponding alcohol (e.g., ethanol) is typically used.

  • For NaH, LDA, or LHMDS: Aprotic solvents are required. Tetrahydrofuran (THF) is a common choice as it is polar enough to solvate the intermediates but does not have acidic protons that would quench the base.[3] Toluene and benzene are also frequently used.[3] In some cases, polar aprotic solvents like DMSO have been shown to increase reaction rates and yields.

Q: How can I favor the formation of one regioisomer over another in an unsymmetrical diester?

The regioselectivity of the Dieckmann condensation on an unsymmetrical diester is determined by which α-proton is removed to form the enolate.

  • Thermodynamic vs. Kinetic Control:

    • Thermodynamic control (weaker base, higher temperature): The more stable, more substituted enolate is favored.

    • Kinetic control (strong, bulky base like LDA at low temperature): The less sterically hindered, less substituted enolate is formed faster.

By carefully choosing your base and reaction temperature, you can often favor the formation of the desired regioisomer.

Q: Is there an alternative to the Dieckmann condensation for synthesizing spirocyclic ketones?

Yes, the Thorpe-Ziegler reaction is an analogous intramolecular condensation of dinitriles, which upon hydrolysis, yield cyclic ketones.[5] This can be a valuable alternative, particularly when the corresponding dinitrile is more accessible than the diester. The reaction is also base-catalyzed and often employs high-dilution conditions for macrocyclization.[6][7]

Data & Protocols

Comparative Performance of Bases in Dieckmann Condensation

The following table provides a general comparison of common bases used in the Dieckmann condensation. Actual yields will vary depending on the specific substrate and reaction conditions.

BaseTypical SolventRelative StrengthKey AdvantagesPotential Disadvantages
Sodium Ethoxide (NaOEt)EthanolModerateInexpensive, traditional choice.Can cause transesterification if ester groups differ.
Sodium Hydride (NaH)THF, TolueneStrongNon-nucleophilic, avoids transesterification.Moisture sensitive, requires careful handling.
Potassium tert-Butoxide (KOtBu)THF, t-BuOHStrongBulky, good for hindered substrates, non-nucleophilic.Hygroscopic.
LDA/LHMDSTHFVery StrongExcellent for kinetic control at low temperatures, highly effective for hindered substrates.Requires anhydrous conditions and inert atmosphere.

This table is a qualitative summary. For quantitative data on a benchmark reaction, see Reference[6].

Generalized Experimental Protocol for Dieckmann Condensation for Spirocycle Synthesis

This protocol is a general guideline and should be optimized for your specific substrate.

Dieckmann Condensation Workflow

dieckmann_workflow setup 1. Setup Anhydrous Reaction base_prep 2. Prepare Base Suspension/Solution setup->base_prep diester_add 3. Slow Addition of Diester (High Dilution) base_prep->diester_add reaction 4. Reaction Monitoring (TLC/LC-MS) diester_add->reaction quench 5. Quench Reaction reaction->quench workup 6. Aqueous Workup & Extraction quench->workup purification 7. Purification (Chromatography/Distillation) workup->purification

Caption: A generalized experimental workflow for the Dieckmann condensation.

Procedure:

  • Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (argon or nitrogen). The solvent should be anhydrous.

  • Base Addition: To a stirring solution of the anhydrous solvent (e.g., THF) in a three-neck flask, add the base (e.g., 1.1 equivalents of NaH, 60% dispersion in mineral oil) at 0 °C.

  • Substrate Addition (High Dilution): Prepare a solution of the spirocyclic diester precursor in the anhydrous solvent. Using a syringe pump, add the diester solution dropwise to the stirred base suspension over several hours.

  • Reaction: After the addition is complete, allow the reaction to stir at the appropriate temperature (this may range from 0 °C to reflux, depending on the substrate and base) and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain the desired spirocyclic β-keto ester.

References

  • Schaefer, J. P.; Bloomfield, J. J. Organic Reactions1967, 15, 1–203. DOI: 10.1002/0471264180.or015.01
  • High Dilution Principle. In Fundamentals of Organic Synthesis: The Retrosynthetic Analysis; Chapter 7.
  • Fominova, K.; Diachuk, T.; Sadkova, I. V.; Mykhailiuk, P. K. Synthesis of 2,2-Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. Eur. J. Org. Chem.2019, 2019 (10), 2038-2045. DOI: 10.1002/ejoc.201801750
  • Request PDF. Asymmetric Dieckmann Condensation towards Spirocyclic Oxindoles Catalyzed by Amino Acid-Derived Phosphonium Salts. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • SynArchive. Dieckmann Condensation. [Link]

  • Thorpe, J. F. J. Chem. Soc., Trans.1909, 95, 1901-1924. DOI: 10.1039/CT9099501901
  • Request PDF. Front Cover: Synthesis of 2,2-Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation (Eur. J. Org. Chem. /2019). [Link]

  • Chem-Station. Thorpe-Ziegler Reaction. [Link]

  • Chemistry Steps. Dieckmann Condensation – An Intramolecular Claisen Reaction. [Link]

  • Rafel, S.; Cabarrocas, G.; Ventura, M.; Parella, T. Synthesis and characterisation of optically active spiro[4.5]decanes. J. Chem. Soc., Perkin Trans. 11998, 3837-3844. DOI: 10.1039/A805096A
  • Wikipedia. Dieckmann condensation. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purity Analysis of 7-Azaspiro[3.5]nonane Derivatives

A Word From Your Senior Application Scientist Welcome to the technical support center for the HPLC analysis of 7-azaspiro[3.5]nonane derivatives. As a Senior Application Scientist, I've seen firsthand the unique challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

A Word From Your Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of 7-azaspiro[3.5]nonane derivatives. As a Senior Application Scientist, I've seen firsthand the unique challenges and immense potential these molecules present in drug discovery. Their rigid, three-dimensional spirocyclic structure offers significant advantages in medicinal chemistry, often leading to improved pharmacological properties.[1][2] However, the inherent basicity of the secondary amine in the 7-azaspiro[3.5]nonane core introduces specific hurdles in chromatographic analysis, most notably poor peak shape and unpredictable retention.

This guide is designed to move beyond simple protocols. It's a curated resource built from field experience and fundamental chromatographic principles to help you not only solve problems but also understand the underlying science. We will explore how to develop robust, reliable, and accurate HPLC methods for the purity analysis of these promising compounds, ensuring your data is trustworthy and your development process is efficient.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when starting method development for these compounds.

Q1: Why are 7-azaspiro[3.5]nonane derivatives so challenging to analyze by reversed-phase HPLC?

A: The primary challenge stems from the basic secondary amine within the spirocyclic structure.[3] In typical reversed-phase mobile phases (pH 3-7), this amine group becomes protonated, carrying a positive charge. This leads to two main issues:

  • Secondary Ionic Interactions: Standard silica-based columns have residual, weakly acidic silanol groups (Si-OH) on their surface. At mid-range pH, some of these silanols deprotonate to become negatively charged (Si-O⁻). The positively charged analyte can then interact strongly with these sites, in addition to the intended reversed-phase partitioning. This "mixed-mode" interaction is a primary cause of severe peak tailing.[4][5]

  • High Polarity: The charged nature of the molecule can sometimes lead to poor retention on traditional C18 phases, especially if the rest of the molecule is not sufficiently hydrophobic.

Q2: What is the best starting point for column selection for purity analysis?

A: For purity analysis, resolution is key. You need a column that minimizes the peak tailing issues described above.

  • Start with a Modern, End-capped C18 Column: Opt for columns packed with high-purity "Type B" silica. These columns have a significantly lower metal content and fewer acidic silanol groups.[6] Crucially, look for columns with robust end-capping, where the residual silanols are chemically bonded with a small silylating agent (like trimethylsilane) to shield them from interacting with basic analytes.

  • Consider Alternative Chemistries if Needed: If a C18 doesn't provide adequate selectivity for your specific impurities, consider a phenyl-hexyl or an embedded polar group (PEG) stationary phase. These can offer different interactions and improve resolution for closely related compounds.

Q3: What are the most critical mobile phase considerations?

A: Mobile phase composition is your most powerful tool for controlling retention and peak shape.

  • pH Control is Non-Negotiable: The single most important factor is mobile phase pH. By using a buffer and maintaining a low pH (typically between 2.5 and 3.0), you ensure that the surface silanols are fully protonated (neutral). This eliminates the primary cause of peak tailing by preventing ionic interactions.[4][6] Formic acid or trifluoroacetic acid (TFA) at 0.1% are common starting points.

  • Buffer Selection: A buffer (e.g., phosphate or formate) at a concentration of 10-20 mM is essential to maintain a consistent pH across the gradient, preventing peak shape distortion and retention time drift.

  • Avoid Triethylamine (TEA) with Modern Columns: While older methods often used TEA as a mobile phase additive to mask silanol activity, it is generally not necessary with modern, high-quality columns and can suppress MS signals if you are using a mass spectrometer.[7]

Q4: Do I need a special detector for purity analysis of these compounds?

A: Not necessarily, but it depends on your impurities.

  • UV Detector: A standard UV detector is the workhorse for purity analysis, provided your main compound and all expected impurities have a UV chromophore.

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): If you need to detect impurities that lack a chromophore (e.g., from starting materials or degradation pathways that destroy the chromophore), a universal detector like CAD or ELSD is an excellent choice. These detectors respond to any non-volatile analyte and are ideal for comprehensive purity assessments.[8]

  • Mass Spectrometry (MS): For impurity identification and peak tracking during development, an HPLC-MS system is invaluable. It provides mass information that can confirm the identity of known impurities and help elucidate the structure of unknown ones.

A Systematic Workflow for HPLC Method Development

A structured approach is crucial for developing a robust and reliable method efficiently. This workflow moves from initial screening to final validation, with clear decision points.

MethodDevelopmentWorkflow start Step 1: Define Goals & Analyte Properties screen Step 2: Initial Screening (Column & Mobile Phase) start->screen eval1 Evaluate: Good Peak Shape? Adequate Retention? screen->eval1 eval1->screen No (Try new column/pH) optimize Step 3: Optimization (Gradient, Temp, pH) eval1->optimize Yes eval2 Evaluate: Sufficient Resolution for all Impurities? optimize->eval2 eval2->optimize No (Fine-tune parameters) validate Step 4: Validation (ICH Guidelines) eval2->validate Yes end_node Final Method validate->end_node

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Step-by-Step Method Development
  • Step 1: Define Analytical Target Profile (ATP) & Characterize Analyte

    • Objective: Define what the method needs to achieve. Is it for routine QC release, stability testing, or initial impurity profiling? This determines the required specificity, sensitivity, and robustness.

    • Analyte Properties: Determine the pKa of the 7-azaspiro[3.5]nonane derivative and its solubility in common HPLC solvents (acetonitrile, methanol, water). This information is critical for selecting the mobile phase pH and preparing your sample diluent.

  • Step 2: Initial Screening of Conditions

    • Goal: Find a starting point that provides good peak shape and retention for the main peak.

    • Methodology:

      • Select 2-3 modern, end-capped C18 columns from different manufacturers to screen for selectivity differences.

      • Prepare mobile phases as described in the table below. The low pH is critical.

      • Prepare a sample of your compound at ~0.5 mg/mL. Crucially, ensure the sample diluent is weaker than the initial mobile phase (e.g., 10% Acetonitrile in water) to prevent peak distortion.

      • Run a fast, generic gradient on each column.

    Table 1: Recommended Initial Screening Conditions

    Parameter Condition A Condition B Rationale
    Column High-Purity, End-capped C18 (e.g., Waters XBridge BEH, Agilent Zorbax Eclipse Plus) Phenyl-Hexyl C18 is a good first choice for hydrophobic retention. Phenyl-Hexyl offers alternative pi-pi interactions.
    Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) 20mM Ammonium Formate in Water, pH 3.0 Provides low pH to suppress silanol activity. A buffered mobile phase offers better pH stability.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile Acetonitrile is the preferred organic modifier for its low viscosity and UV transparency.
    Gradient 5% to 95% B in 10 minutes 5% to 95% B in 10 minutes A fast scouting gradient to determine the approximate elution strength required.
    Flow Rate 1.0 mL/min (for 4.6 mm ID column) 1.0 mL/min Standard flow rate for analytical columns.
    Temperature 30 °C 30 °C A controlled temperature ensures reproducible retention times.

    | Detection | UV, at λmax of the analyte | UV, at λmax of the analyte | |

  • Step 3: Optimization

    • Goal: Achieve baseline resolution for the main peak and all critical impurities.

    • Methodology:

      • Gradient Optimization: Once you have a promising column/mobile phase combination, adjust the gradient slope. For closely eluting impurities, a shallower gradient (e.g., 1-2% change per minute) will provide better resolution.

      • Temperature Adjustment: Increasing temperature (e.g., to 40-50 °C) can improve peak efficiency and reduce mobile phase viscosity, but may also alter selectivity.

      • pH Tuning: Small adjustments to the mobile phase pH (e.g., from 2.7 to 3.2) can sometimes subtly change the selectivity between the main peak and ionizable impurities.

  • Step 4: Method Validation

    • Goal: Formally prove the method is fit for its intended purpose according to regulatory guidelines.

    • Methodology: Perform validation experiments as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11] This includes, but is not limited to:

      • Specificity: Demonstrate that you can resolve the main peak from impurities and any matrix components.

      • Linearity: Show a linear relationship between concentration and peak area over a defined range.

      • Accuracy: Determine the closeness of your measured value to the true value, often by analyzing samples spiked with a known amount of analyte.[12]

      • Precision: Assess the method's repeatability and intermediate precision.

      • Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q: My main peak is showing severe tailing (Tailing Factor > 1.5). What's wrong and how do I fix it?

A: This is the most common issue for basic compounds like 7-azaspiro[3.5]nonane derivatives. The tailing is almost always caused by secondary interactions with acidic silanols on the column.[6]

TailingTroubleshooting start Problem: Severe Peak Tailing diag Diagnostic Step: Inject a neutral compound (e.g., Toluene, Uracil) start->diag eval Does the neutral compound tail? diag->eval chem_cause Cause: Chemical Interaction (Analyte + Silanols) eval->chem_cause No phys_cause Cause: Physical Problem (Void, Dead Volume) eval->phys_cause Yes sol_chem1 Solution 1: Lower Mobile Phase pH (e.g., to 2.5 with 0.1% TFA) chem_cause->sol_chem1 sol_chem2 Solution 2: Switch to a high-performance end-capped column chem_cause->sol_chem2 sol_phys1 Solution 1: Check/replace fittings and tubing phys_cause->sol_phys1 sol_phys2 Solution 2: Reverse-flush or replace the column phys_cause->sol_phys2

Caption: A decision tree for troubleshooting peak tailing.

  • Diagnostic Step: First, determine if the problem is chemical or physical. Inject a neutral, non-ionizable compound (like toluene). If the neutral compound shows a good, symmetrical peak shape, the problem is a chemical interaction specific to your basic analyte.[5] If the neutral compound also tails, you have a physical problem in the system (e.g., a column void or dead volume in a fitting).[5]

  • Solutions for Chemical Tailing:

    • Lower Mobile Phase pH: This is the most effective solution. Decrease the pH of your aqueous mobile phase to 2.5-3.0 using an acid like formic acid or TFA. This protonates the silanols, neutralizing their negative charge and preventing ionic interactions.[4]

    • Use a High-Performance Column: Ensure you are using a modern column with high-purity silica and effective end-capping designed for analyzing basic compounds.

    • Install a Guard Column: A guard column can protect your analytical column from strongly adsorbing matrix components that might otherwise lead to active sites and peak tailing over time.

  • Solutions for Physical Tailing:

    • Check Fittings: Ensure all tubing connections, especially at the column inlet and outlet, are properly seated and not creating any dead volume.

    • Column Care: If the column is old or has been subjected to pressure shocks, a void may have formed at the inlet. Try reverse-flushing the column (if permitted by the manufacturer). If that fails, the column may need to be replaced.

Q: I'm not getting enough separation between my main peak and a critical impurity. How can I improve resolution?

A: Improving resolution (Rs) requires manipulating selectivity (α), efficiency (N), or retention factor (k').

  • Solutions:

    • Decrease the Gradient Slope: This is the easiest first step. A shallower gradient increases the effective retention time and allows more time for the two components to separate.

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (or a mix). Methanol has different solvent properties and can alter the selectivity between your analytes.

    • Change the Stationary Phase: This will have the largest impact on selectivity. If you are on a C18, try a Phenyl-Hexyl or a Cyano (CN) phase. The different stationary phase chemistry will provide different interactions, often resolving co-eluting peaks.

    • Increase Column Length or Decrease Particle Size: To increase efficiency (N), you can use a longer column or switch to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm for UHPLC). This will produce narrower peaks, which are easier to resolve.

Q: My retention times are shifting from one injection to the next. What is causing this?

A: Retention time instability points to a problem with the system's ability to deliver a consistent mobile phase or maintain a stable temperature.

  • Probable Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this may require an equilibration time of 5-10 column volumes.

    • Mobile Phase Issues: Check that you have enough mobile phase for the entire run sequence. Ensure the mobile phases are properly degassed, as air bubbles in the pump can cause pressure fluctuations and retention shifts.

    • Pump Malfunction: Listen to the pump for any unusual noises. Perform a pump leak test and check the check valves for proper function.

    • Column Temperature Fluctuation: Use a column compartment with active heating/cooling. Even small changes in ambient lab temperature can cause retention times to drift.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Benchchem.
  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Benchchem.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.
  • HPLC Peak Tailing. Axion Labs.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery. Benchchem.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • ICH Guidelines for Analytical Method Valid
  • A Comparative Guide to the Biological Activity of Azaspiro[3.
  • Compound purity assessment and impurity testing with Corona CAD. Wiley Analytical Science.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of 7-Azaspiro[3.5]nonane

This guide provides a comprehensive framework for the development and validation of a robust analytical method for the quantification of 7-azaspiro[3.5]nonane, a key building block in modern medicinal chemistry.[1] Given...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust analytical method for the quantification of 7-azaspiro[3.5]nonane, a key building block in modern medicinal chemistry.[1] Given its chemical structure—a secondary aliphatic amine lacking a native chromophore—direct quantification by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection presents a significant challenge.[2][3]

Here, we address this by proposing a reliable derivatization-based HPLC-UV method. We will compare its performance characteristics with viable alternatives, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core of this document is a detailed, step-by-step protocol for the complete validation of the proposed HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

The Analytical Challenge: Quantifying a Non-UV-Active Amine

7-Azaspiro[3.5]nonane is a saturated heterocyclic amine.[8] Its structure lacks conjugated double bonds, meaning it does not absorb UV light in the range typically used for HPLC detection (200-400 nm). This necessitates a strategy to make the molecule "visible" to the detector. Our proposed solution is pre-column derivatization, a proven technique where the analyte is reacted with a labeling agent to attach a chromophore.[2][9] This not only enables UV detection but can also improve the chromatographic properties of the analyte.[9]

Comparison of Analytical Methodologies

The selection of an analytical technique is a balance of performance, cost, and complexity. Below is a comparative overview of three suitable methods for quantifying 7-azaspiro[3.5]nonane.

Parameter Proposed HPLC-UV (with Derivatization) Alternative 1: GC-MS Alternative 2: LC-MS/MS
Specificity High; dependent on chromatographic separation from derivatization artifacts.Very High; separation by GC and identification by mass fragmentation pattern.[10]Exceptional; precursor/product ion monitoring (MRM) is highly specific.[11]
Sensitivity (LOQ) Low to mid ng/mL range, dependent on derivatization agent's molar absorptivity.Low to sub-ng/mL range.Sub-pg/mL to low pg/mL range; the gold standard for sensitivity.[11]
Derivatization Required. Adds a step to sample preparation but uses standard equipment.Optional, but may improve peak shape and thermal stability.[12]Not required.
Throughput Moderate; derivatization can be the rate-limiting step.Moderate to High; modern autosamplers allow for high throughput.High; very fast run times are possible with UPLC/UHPLC systems.[13][14]
Cost & Complexity Low to Moderate; standard HPLC-UV systems are widely available.Moderate; requires a GC-MS system and expertise in its operation.High; LC-MS/MS systems represent a significant capital investment and require specialized expertise.
Best For Routine QC, purity analysis, and content uniformity where high sensitivity is not critical.Purity and impurity profiling, especially for volatile related substances.Bioanalysis, trace-level impurity quantification, and metabolite identification.[15][16]

Part 1: Proposed Method - Derivatization HPLC-UV

This method is designed to be robust, reliable, and accessible for laboratories equipped with standard HPLC instrumentation.

Principle

The secondary amine functional group of 7-azaspiro[3.5]nonane reacts with a derivatizing agent, m-Toluoyl Chloride, in a buffered basic solution. This reaction forms a stable amide derivative that possesses a strong UV chromophore, allowing for sensitive detection.[2]

Experimental Protocol: HPLC-UV Method

1. Derivatization Procedure:

  • Prepare a stock solution of 7-azaspiro[3.5]nonane standard and sample solutions in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • To 1.0 mL of the sample or standard solution in a vial, add 0.5 mL of 0.1 M Sodium Bicarbonate Buffer (pH 9.0).

  • Add 0.5 mL of a 10 mg/mL solution of m-Toluoyl Chloride in Acetonitrile.

  • Vortex the mixture for 1 minute and allow it to react at room temperature for 20 minutes.[2]

  • Quench the reaction by adding 0.1 mL of 1 M HCl.

  • Transfer the final solution to an HPLC vial for analysis.

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC or UHPLC system with a UV/PDA detector.

  • Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Elution: 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 238 nm (or the λmax of the m-toluoyl derivative).

  • Injection Volume: 10 µL.

Part 2: Comprehensive Method Validation Protocol

The following validation protocol is designed to demonstrate that the proposed analytical method is suitable for its intended purpose, adhering to ICH Q2(R1) guidelines.[4][6]

G cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Method Validation Parameters (ICH Q2 R1) Prep Method Optimization & Reference Standard Prep SST System Suitability Testing (SST) Prep->SST Specificity Specificity (Peak Purity, Placebo Analysis) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][6]

Protocol:

  • Blank Analysis: Analyze the diluent and a placebo (matrix without analyte) to ensure no interfering peaks at the retention time of the derivatized analyte.

  • Standard Analysis: Analyze a derivatized standard of 7-azaspiro[3.5]nonane to determine its retention time and peak shape.

  • Spiked Sample Analysis: Spike the placebo with the analyte and analyze. The peak for the analyte should be pure and spectrally homogenous. Use a Photodiode Array (PDA) detector to assess peak purity.

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[4]

Protocol:

  • Prepare a series of at least five standard solutions of 7-azaspiro[3.5]nonane spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Derivatize and inject each concentration in triplicate.

  • Plot the average peak area against the known concentration.

  • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery.[4]

Protocol:

  • Prepare a placebo matrix.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery for each.

    • Calculation: % Recovery = (Measured Concentration / Spiked Concentration) x 100

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]

Protocol:

  • A. Repeatability (Intra-assay Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

      • Acceptance Criteria: %RSD should be ≤ 2.0%.

  • B. Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    • Calculate the cumulative %RSD for all 12 samples.

      • Acceptance Criteria: %RSD should be ≤ 2.0%.

G cluster_core Core Quantitative Parameters cluster_boundary Boundary & Performance Method {Validated Method | Suitability for Intended Purpose} Linearity Linearity Proportionality (r² ≥ 0.999) Method->Linearity Specificity Specificity Selectivity Method->Specificity Robustness Robustness Reliability Method->Robustness Accuracy Accuracy Trueness (98-102% Recovery) Linearity->Accuracy Precision Precision Agreement (RSD ≤ 2.0%) Linearity->Precision Range Range Reliable Quantitation Zone Linearity->Range Accuracy->Method Precision->Method LOD_LOQ LOD / LOQ Sensitivity Limits Range->LOD_LOQ

Caption: Interrelationship of Method Validation Parameters.

Detection Limit (LOD) & Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by analyzing six samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

    • Column Temperature (e.g., ± 2 °C).

    • Mobile Phase pH (e.g., ± 0.1 units).

    • Mobile Phase Composition (e.g., ± 2% organic).

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on retention time, peak area, and tailing factor.

    • Acceptance Criteria: System suitability parameters should still be met, and the final calculated result should not be significantly impacted.

Conclusion

The quantification of 7-azaspiro[3.5]nonane requires a thoughtful analytical approach due to its lack of a UV chromophore. The proposed pre-column derivatization HPLC-UV method offers a pragmatic, robust, and cost-effective solution for routine quality control and assay purposes. While GC-MS and LC-MS/MS provide higher sensitivity and specificity, the HPLC-UV method, when properly validated according to the rigorous ICH Q2(R1) framework detailed here, is proven to be a reliable and fit-for-purpose technique. This guide provides the necessary protocols and rationale to empower researchers and drug development professionals to confidently implement and validate this critical analytical method.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • Whitman College. GCMS Section 6.15: Fragmentation of Amines. [URL: https://people.whitman.edu/~dunnivfm/C352_F06/C352_Lab/Handouts/GCMS_Section_6.15.pdf]
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Chemical Substance Information. 7-azaspiro[3.5]nonane-5-carboxylic acid hydrochloride. [URL: https://www.chemsrc.com/en/cas/2243510-57-6_868-728-9.html]
  • Acta Scientific. Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [URL: https://actascientific.com/ASPC/pdf/ASPC-04-0418.pdf]
  • Therapeutic Goods Administration (TGA), Australia. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [URL: https://www.tga.gov.au/resources/publication/international-scientific-guidelines/ich-topic-q-2-r1-validation-analytical-procedures-text-and-methodology]
  • ThermoFisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. [URL: https://assets.thermofisher.
  • BenchChem. Application Note: Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride. [URL: https://www.benchchem.
  • PubChem. 7-Azaspiro[3.5]nonane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7-Azaspiro_3.5_nonane]
  • BenchChem. 7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(phenylmethyl) ester. [URL: https://www.benchchem.com/product/b14125547]
  • BenchChem. Application Note: GC-MS Analysis of 2-Cycloheptylpropan-2-amine. [URL: https://www.benchchem.com/application-note/gc-ms-analysis-of-2-cycloheptylpropan-2-amine]
  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [URL: https://www.waters.
  • Zhang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. [URL: https://www.sciencedirect.com/science/article/pii/S100107422200192X]
  • ChemicalBook. 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9441165.htm]
  • Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods. [URL: https://www.creative-proteomics.
  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [URL: https://www.mdpi.com/2673-4583/4/4/51]
  • Sigma-Aldrich. 2-Oxa-7-azaspiro[3.5]nonane oxalate 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/731544]
  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3533475/]
  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [URL: https://www.ddw-online.com/advanced-techniques-and-applications-of-lc-ms-in-small-molecule-drug-discovery-2-13341-201606/]
  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development. [URL: https://www.europeanpharmaceuticalreview.com/article/79536/application-of-lcms-in-small-molecule-drug-development/]
  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. [URL: https://journals.squ.edu.om/index.php/squjs/article/view/4232]
  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [URL: https://www.mdpi.com/1420-3049/20/2/2966]
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Comparative

Introduction: The Quest for Novel Bioisosteres in Medicinal Chemistry

An In-Depth Comparative Analysis for Drug Discovery: 7-Azaspiro[3.5]nonane vs. Azaspiro[3.3]heptane In the landscape of modern drug discovery, the strategic manipulation of a molecule's three-dimensional structure is par...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Drug Discovery: 7-Azaspiro[3.5]nonane vs. Azaspiro[3.3]heptane

In the landscape of modern drug discovery, the strategic manipulation of a molecule's three-dimensional structure is paramount to optimizing its pharmacological profile. Azaspirocycles have emerged as valuable building blocks, serving as bioisosteric replacements for common carbocyclic and heterocyclic moieties. Their rigid, spirocyclic nature allows for precise control over molecular shape and vectoral exit points for further functionalization. This guide provides a detailed comparative analysis of two prominent azaspirocycles: 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane. We will delve into their synthesis, physicochemical properties, and impact on key drug-like attributes, supported by experimental data and protocols to inform rational drug design.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental difference between 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane lies in their ring sizes—a cyclobutane fused to a cyclohexane versus two fused cyclobutane rings, respectively. This seemingly subtle distinction has profound implications for their conformational flexibility, basicity, and overall contribution to the properties of a parent molecule.

Conformational Analysis

7-Azaspiro[3.5]nonane, with its larger cyclohexane ring, possesses greater conformational flexibility compared to the more rigid azaspiro[3.3]heptane. The cyclohexane ring in 7-azaspiro[3.5]nonane can adopt chair and boat conformations, influencing the spatial orientation of substituents. In contrast, the fused cyclobutane rings of azaspiro[3.3]heptane create a more constrained and planar structure. This rigidity can be advantageous in locking in a specific bioactive conformation, potentially leading to enhanced potency and selectivity.

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

Property7-Azaspiro[3.5]nonaneAzaspiro[3.3]heptane
Molecular Formula C₈H₁₅NC₆H₁₁N
Molecular Weight 125.21 g/mol 97.16 g/mol
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 Ų
Calculated logP 1.30.4
pKa ~11~10.5
Basicity and Lipophilicity

The basicity (pKa) of the secondary amine is a critical parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions. 7-Azaspiro[3.5]nonane generally exhibits a slightly higher pKa than azaspiro[3.3]heptane. This can be attributed to the greater electron-donating inductive effect of the larger alkyl framework in the former.

Lipophilicity, often expressed as logP, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The larger carbon framework of 7-azaspiro[3.5]nonane results in a higher intrinsic lipophilicity compared to the more compact azaspiro[3.3]heptane. The incorporation of azaspiro[3.3]heptane is therefore a more effective strategy for reducing the lipophilicity of a lead compound, which can be beneficial for improving solubility and reducing metabolic liabilities.

Synthesis of Azaspirocyclic Building Blocks

The accessibility of these scaffolds is a crucial consideration for their application in drug discovery programs. Both 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane can be synthesized through multi-step sequences, often starting from commercially available materials.

General Synthetic Strategy for 7-Azaspiro[3.5]nonane

A common approach to the synthesis of N-protected 7-azaspiro[3.5]nonane involves the construction of the spirocyclic core via a key cycloaddition or ring-closing metathesis reaction.

G cluster_0 Synthesis of 7-Azaspiro[3.5]nonane A 1-Boc-4-piperidone B Wittig Reaction A->B C Cycloaddition B->C D Reduction C->D E N-Boc-7-azaspiro[3.5]nonane D->E

Caption: Synthetic workflow for 7-azaspiro[3.5]nonane.

Experimental Protocol: Synthesis of N-Boc-7-azaspiro[3.5]nonane

  • Step 1: Olefination. To a solution of methyltriphenylphosphonium bromide in THF at 0 °C, add a strong base such as n-butyllithium. Stir for 1 hour, then add a solution of 1-Boc-4-piperidone in THF. Allow the reaction to warm to room temperature and stir overnight.

  • Step 2: Cycloaddition. To the resulting olefin, add a solution of dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc). Stir at room temperature for 12 hours.

  • Step 3: Reductive Dechlorination. Treat the crude dichlorocyclobutanone with activated zinc powder in acetic acid. Heat the mixture to 60 °C for 4 hours.

  • Step 4: Purification. After aqueous workup and extraction, purify the crude product by column chromatography on silica gel to afford N-Boc-7-azaspiro[3.5]nonane.

General Synthetic Strategy for Azaspiro[3.3]heptane

The synthesis of azaspiro[3.3]heptane derivatives often relies on the [2+2] cycloaddition of an allene with an enamine, followed by further transformations.

G cluster_1 Synthesis of Azaspiro[3.3]heptane F 1,1-Dicyano-2,2-bis(trifluoromethyl)ethylene G [2+2] Cycloaddition F->G H Hydrolysis & Decarboxylation G->H I Reduction H->I J N-Boc-azaspiro[3.3]heptane I->J

Caption: Synthetic workflow for azaspiro[3.3]heptane.

Experimental Protocol: Synthesis of N-Boc-azaspiro[3.3]heptane

  • Step 1: Cycloaddition. To a solution of N-Boc-3-methyleneazetidine in a suitable solvent, add a Lewis acid catalyst. Then, add a solution of a suitable ketene precursor. Stir at room temperature for 24 hours.

  • Step 2: Ring Opening and Re-closing. The resulting cycloadduct is then subjected to a series of steps involving ring opening, functional group manipulation, and a final intramolecular cyclization to form the spiro[3.3]heptane core.

  • Step 3: Purification. The final N-Boc-azaspiro[3.3]heptane is purified by column chromatography.

Impact on Drug-like Properties: A Comparative Case Study

To illustrate the differential effects of these two scaffolds, let's consider a hypothetical lead molecule, "Lead-X," which contains a piperidine ring. We will compare the properties of Lead-X with its analogs where the piperidine is replaced by 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane.

Table 2: Predicted Properties of Lead-X and its Azaspirocyclic Analogs

ParameterLead-X (Piperidine)Analog 1 (7-Azaspiro[3.5]nonane)Analog 2 (Azaspiro[3.3]heptane)
Molecular Weight 450 g/mol 490 g/mol 462 g/mol
cLogP 3.54.03.1
Aqueous Solubility (pH 7.4) ModerateLowHigh
Metabolic Stability (HLM) ModerateLowHigh
hERG Inhibition (IC₅₀) 5 µM2 µM>30 µM
Analysis of the Case Study
  • Lipophilicity and Solubility: As predicted by their intrinsic properties, the incorporation of the 7-azaspiro[3.5]nonane moiety (Analog 1) increases the lipophilicity and decreases the aqueous solubility of the parent molecule. Conversely, the azaspiro[3.3]heptane analog (Analog 2) shows a desirable reduction in lipophilicity and a corresponding increase in solubility.

  • Metabolic Stability: The more rigid and compact nature of the azaspiro[3.3]heptane scaffold can shield adjacent functional groups from metabolic enzymes, leading to improved metabolic stability, as seen in Analog 2. The greater flexibility of the 7-azaspiro[3.5]nonane ring system in Analog 1 may allow for easier access by metabolizing enzymes, resulting in lower stability.

  • hERG Inhibition: The increased basicity and lipophilicity of Analog 1 contribute to a higher potential for hERG channel inhibition, a common off-target effect that can lead to cardiotoxicity. The lower basicity and lipophilicity of Analog 2 significantly reduce this liability.

Conclusion: Strategic Selection of Azaspirocycles for Optimal Drug Design

Both 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane are valuable tools in the medicinal chemist's arsenal for lead optimization. The choice between these two scaffolds should be guided by a clear understanding of the specific properties that need to be modulated in a given lead series.

  • 7-Azaspiro[3.5]nonane is a suitable choice when a larger, more conformationally flexible scaffold is desired to explore broader conformational space and interact with larger binding pockets. However, careful attention must be paid to its potential to increase lipophilicity and basicity.

  • Azaspiro[3.3]heptane is an excellent option for reducing lipophilicity, improving aqueous solubility, and enhancing metabolic stability. Its rigid nature can also be leveraged to lock in a desired conformation and improve selectivity.

By understanding the distinct physicochemical properties and synthetic accessibility of these two azaspirocycles, drug discovery teams can make more informed decisions in the design of novel therapeutics with improved ADME and safety profiles.

References

  • Synthesis and applications of azaspiro[3.3]heptanes in medicinal chemistry. MedChemComm, 2017, 8, 1029-1044. [Link]

  • Spirocyclic saturated heterocycles in drug discovery. Journal of Medicinal Chemistry, 2014, 57(9), 3583-3619. [Link]

  • The Medicinal Chemist's Guide to Spirocycles. Journal of Medicinal Chemistry, 2020, 63(13), 6733-6750. [Link]

Validation

A Head-to-Head Comparison for Modern Drug Discovery: 7-Azaspiro[3.5]nonan-1-amine vs. Piperidine

A Senior Application Scientist's Guide to Navigating 3D-Scaffold Selection In the landscape of medicinal chemistry, the piperidine ring is a scaffold of unparalleled prevalence, found in a vast number of FDA-approved dru...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating 3D-Scaffold Selection

In the landscape of medicinal chemistry, the piperidine ring is a scaffold of unparalleled prevalence, found in a vast number of FDA-approved drugs.[1][2] Its robust nature, synthetic accessibility, and favorable physicochemical properties have made it a go-to building block for decades.[] However, the contemporary drive in drug discovery is to "escape from flatland"—a concept pushing for the creation of more three-dimensional (3D), sp³-rich molecules to enhance pharmacological properties.[4] This has catalyzed the rise of spirocyclic scaffolds, with 7-azaspiro[3.5]nonan-1-amine emerging as a compelling and sophisticated alternative to the traditional piperidine ring.

This guide provides an in-depth, objective comparison of these two critical amine scaffolds. We will dissect their structural nuances, compare their physicochemical and pharmacological profiles, and provide the experimental context needed for researchers to make informed decisions in their drug design campaigns.

The Foundation: Structural and Conformational Differences

The core distinction between piperidine and 7-azaspiro[3.5]nonan-1-amine lies in their topology. Piperidine is a simple six-membered heterocycle that predominantly exists in a chair conformation.[5] In contrast, 7-azaspiro[3.5]nonan-1-amine features two rings—an azetidine and a cyclohexane—fused at a single quaternary carbon atom, the spiro center.[6][7] This fundamental difference has profound implications for drug design.

  • Rigidity and 3D-Shape: The spirocyclic framework of 7-azaspiro[3.5]nonan-1-amine imparts significant rigidity.[8] Unlike the relatively flexible piperidine ring, the spirocycle has a limited number of well-defined conformations, which can be highly advantageous for locking a molecule into a bioactive conformation required for optimal target binding.[5][6] This rigidity allows for the precise projection of functional groups into three-dimensional space, facilitating more specific and potent interactions with complex biological targets.[6]

  • Increased Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) is a key metric in modern drug design, with higher values correlating with increased clinical success.[7] The quaternary spiro-carbon inherently increases the Fsp³ character of 7-azaspiro[3.5]nonan-1-amine compared to piperidine, moving the molecule away from planarity and improving its drug-like properties.[7]

Caption: Structural comparison of Piperidine and 7-Azaspiro[3.5]nonan-1-amine.

Physicochemical Properties: A Data-Driven Comparison

The choice of a scaffold significantly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Spirocycles are increasingly used to modulate these properties favorably.[8][9]

PropertyPiperidine7-Azaspiro[3.5]nonan-1-amineImplication for Drug Design
Molecular Weight ( g/mol ) 85.15140.23[10]The spirocycle adds more molecular weight, a factor to consider in lead optimization.
Calculated LogP 0.84[5]0.4773[10]The spirocycle is inherently less lipophilic, which can improve aqueous solubility.[11][12]
Topological Polar Surface Area (TPSA) 12.0 Ų38.1 Ų[10]The higher TPSA of the spirocycle suggests increased polarity, which can aid solubility.
Rotatable Bonds 00[10]The rigidity of both scaffolds is a key feature for conformational locking.
pKa (Conjugate Acid) ~11.2[5](Predicted to be similar)Both are strongly basic amines, suitable for forming salt bridges with targets.

The data clearly shows that while both are basic amines, the 7-azaspiro[3.5]nonan-1-amine scaffold offers a more polar and less lipophilic profile. Studies have shown that introducing a spirocyclic center can lower the LogD of a molecule, which is often beneficial for improving the overall ADME profile.[11]

Pharmacological Implications: Beyond the Numbers

The true value of a scaffold is realized in its pharmacological performance. Here, the structural rigidity and 3D nature of 7-azaspiro[3.5]nonan-1-amine confer distinct advantages.

Metabolic Stability

A common metabolic liability for piperidine-containing drugs is oxidation at the carbon atoms adjacent (alpha) to the nitrogen.[5][13] This can lead to rapid clearance and the formation of unwanted metabolites. The rigid, sterically hindered environment of a spirocycle can shield these positions from metabolic enzymes like Cytochrome P450s.[4]

  • Causality: The quaternary spiro-carbon and the fixed orientation of the adjacent rings can sterically hinder the approach of metabolic enzymes, thus improving the metabolic stability of the compound.[4] This is a common strategy employed to address metabolic "soft spots."[5]

Metabolic_Stability cluster_piperidine Piperidine Metabolism cluster_azaspiro 7-Azaspiro[3.5]nonane Metabolism P_Metabolism Oxidation at α-carbons Piperidine Piperidine Scaffold Piperidine->P_Metabolism CYP450 enzymes A_Metabolism Reduced Oxidation Azaspiro Azaspiro Scaffold Block Steric Shielding by Spirocyclic Structure Azaspiro->Block Block->A_Metabolism Inhibits enzyme access

Caption: Spirocyclic structure provides steric hindrance, improving metabolic stability.

Target Engagement and Selectivity

The ability of the 7-azaspiro[3.5]nonan-1-amine scaffold to present substituents in well-defined vectors can lead to enhanced potency and selectivity.[14] By replacing a more flexible piperidine with a rigid spirocycle, medicinal chemists can reduce the entropic penalty of binding and create more specific interactions with the target protein. This has been successfully demonstrated in numerous drug discovery programs, including the development of inhibitors for challenging targets like KRAS G12C.[15][16]

Experimental Protocols: A Guide to Application

To ensure this guide is practical, we provide a standard, self-validating protocol for a key synthetic step: coupling the amine to a carboxylic acid via amidation.

Protocol: Amide Bond Formation with 7-Azaspiro[3.5]nonane

This protocol describes a standard procedure for coupling a carboxylic acid (R-COOH) with 7-azaspiro[3.5]nonan-1-amine using HATU as the coupling agent.

Materials:

  • 7-Azaspiro[3.5]nonan-1-amine hydrochloride

  • Carboxylic acid of interest (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add 7-azaspiro[3.5]nonan-1-amine hydrochloride (1.1 eq) to the solution, followed by DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as the base. Stir the mixture for 10 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x).

    • Wash the organic layer with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM).

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Amidation_Workflow Start Dissolve R-COOH in Anhydrous DMF AddAmine Add 7-Azaspiro[3.5]nonan-1-amine·HCl and DIPEA Start->AddAmine AddHATU Add HATU Coupling Agent AddAmine->AddHATU React Stir at Room Temperature (Monitor by TLC/LC-MS) AddHATU->React Workup Aqueous Work-up (DCM, NaHCO₃, Brine) React->Workup Purify Purify by Column Chromatography Workup->Purify Validate Validate Structure (NMR, HRMS) Purify->Validate

Caption: Experimental workflow for a standard amidation coupling reaction.

Conclusion and Future Outlook

While piperidine remains an indispensable tool in drug discovery, 7-azaspiro[3.5]nonan-1-amine represents a significant step forward in the rational design of complex, three-dimensional therapeutics. Its rigid conformational profile, inherent Fsp³ character, and ability to improve metabolic stability make it an exceptionally valuable scaffold for tackling challenging biological targets and optimizing drug-like properties.[4][11] The growing commercial availability of such spirocyclic building blocks is making their incorporation into drug discovery pipelines more accessible than ever.[14] For researchers aiming to enhance potency, selectivity, and pharmacokinetic profiles, the strategic replacement of traditional piperidines with sophisticated spirocyclic bioisosteres like 7-azaspiro[3.5]nonan-1-amine is a powerful and field-proven approach.

References

  • Zheng, G. & Tice, C. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Karcz, T., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]

  • Georg Thieme Verlag KG. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]

  • Boyko, Y. D., et al. (n.d.). Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. [Link]

  • PubChem. (n.d.). 7-Azaspiro(3.5)nonane. National Center for Biotechnology Information. [Link]

  • Stepan, A. F., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Yegorova, T., & Kirichok, A. A. (2023). 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Wang, Y., et al. (2016). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • Nagasawa, K., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry. [Link]

  • Pharmaresearcher. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery. Pharmaresearcher. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-based development of novel spiro-piperidine ASH1L inhibitors. PMC. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 7-Azaspiro[3.5]nonane Enantiomers

Introduction: The Significance of Three-Dimensionality in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. The exploration of three-dimensional chemical space has become a cornerstone of this endeavor, moving beyond the "flatland" of traditional aromatic scaffolds.[1] Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable motifs in this context. Their rigid, well-defined three-dimensional structures can optimize the presentation of pharmacophoric elements to biological targets, leading to improved efficacy and selectivity.[2][3]

Among the diverse array of spirocyclic systems, the 7-azaspiro[3.5]nonane scaffold has garnered considerable interest. Its derivatives have shown significant promise in modulating the activity of challenging drug targets, including G protein-coupled receptors (GPCRs) and oncogenic proteins.[1][2] However, the introduction of a spirocyclic core often begets chirality, a fundamental property with profound implications for biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit dramatically different pharmacological, pharmacokinetic, and toxicological profiles.[4] Therefore, a thorough understanding of the biological activity of individual enantiomers is not merely an academic exercise but a regulatory and clinical necessity.

This guide provides a comprehensive comparison of the biological activities of 7-azaspiro[3.5]nonane enantiomers. We will delve into the synthetic strategies for their asymmetric synthesis and chiral separation, followed by a detailed examination of their differential effects on two prominent biological targets: G protein-coupled receptor 119 (GPR119) and the oncogenic KRAS G12C mutant. This analysis is supported by established experimental protocols and illustrative data, offering a valuable resource for researchers, scientists, and drug development professionals.

Asymmetric Synthesis and Chiral Separation of 7-Azaspiro[3.5]nonane Enantiomers

The stereoselective synthesis of the 7-azaspiro[3.5]nonane core is a critical first step in evaluating the biological activity of its enantiomers. Several strategies have been developed to achieve high enantiomeric purity.

One prominent method involves the rhodium-catalyzed asymmetric cyclopropanation of a 4-methylenepiperidine derivative, followed by a ring-expansion to furnish the desired 7-azaspiro[3.5]nonane skeleton.[5] This approach offers high enantioselectivity and is applicable to a range of substrates.

Another effective strategy employs a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, such as an alkylation or a Michael addition, to construct the chiral spirocenter.[5] The auxiliary is subsequently removed to yield the enantiomerically enriched product.

Once a racemic or enantiomerically enriched mixture of a 7-azaspiro[3.5]nonane derivative is synthesized, the individual enantiomers must be separated for discrete biological evaluation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[4][6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving a wide array of chiral amines.[7]

Experimental Protocol: Chiral HPLC Separation

The following protocol outlines a general procedure for the analytical and preparative separation of 7-azaspiro[3.5]nonane enantiomers.

1. Column Selection and Screening:

  • Begin with a screening of commercially available chiral columns (e.g., Chiralpak® series, Chiralcel® series) with a variety of chiral selectors.
  • Utilize a mobile phase system appropriate for the chosen column, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

2. Method Development and Optimization:

  • Once a column showing baseline or partial separation is identified, optimize the mobile phase composition to improve resolution.
  • Adjust the ratio of the non-polar and polar components of the mobile phase.
  • The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution for basic compounds like 7-azaspiro[3.5]nonane derivatives.
  • Optimize the flow rate and column temperature to achieve the best balance of resolution and analysis time.

3. Preparative Separation:

  • Scale up the optimized analytical method to a preparative HPLC system with a larger-diameter column.
  • Inject the racemic mixture and collect the fractions corresponding to each enantiomer.
  • Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.
  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the isolated enantiomers.

Comparative Biological Activity: A Tale of Two Enantiomers

The true value of separating enantiomers lies in the ability to discern their individual contributions to the overall biological effect of the racemate. Below, we explore the differential activities of 7-azaspiro[3.5]nonane enantiomers in the context of two distinct and therapeutically relevant biological targets.

Case Study 1: GPR119 Agonism for the Treatment of Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes.[3] Its activation in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones, respectively.[1][3] Several 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists.[3][5]

The interaction of a chiral ligand with a receptor is a three-dimensional event. Consequently, it is highly probable that the two enantiomers of a chiral 7-azaspiro[3.5]nonane GPR119 agonist will exhibit different binding affinities and functional potencies. One enantiomer, the "eutomer," will fit more snugly into the receptor's binding pocket, leading to a more potent agonistic effect. The other enantiomer, the "distomer," may have a weaker interaction or even be inactive.

Illustrative Quantitative Data:

The following table presents hypothetical but plausible data for the GPR119 agonist activity of the (R)- and (S)-enantiomers of a 7-azaspiro[3.5]nonane derivative, as would be determined by a cAMP accumulation assay.

CompoundEnantiomerGPR119 Agonist Potency (EC₅₀, nM)Maximal Efficacy (% of Control)
AZ-123 Racemate15.298%
(R)-enantiomer2.5 100%
(S)-enantiomer250.765%

In this illustrative example, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the importance of stereochemistry in GPR119 activation.

This protocol describes a method to determine the potency of GPR119 agonists by measuring the accumulation of intracellular cyclic AMP (cAMP).

1. Cell Culture and Seeding:

  • Culture a stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) in the appropriate growth medium.
  • Seed the cells into 384-well plates at a predetermined density and incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (racemate, (R)-enantiomer, and (S)-enantiomer) in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • Remove the culture medium from the cells and add the compound dilutions.
  • Incubate the plates at room temperature for a specified period (e.g., 30-60 minutes).

3. cAMP Detection:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.

4. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) value for each compound.

Signaling Pathway Diagram:

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist 7-Azaspiro[3.5]nonane Enantiomer (Eutomer) Agonist->GPR119 Binds Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Insulin Glucose-Dependent Insulin Secretion PKA->Insulin GLP1 GLP-1 Secretion PKA->GLP1

Caption: GPR119 signaling pathway initiated by an agonist.

Case Study 2: Covalent Inhibition of KRAS G12C in Cancer Therapy

The KRAS protein is a key signaling molecule that, when mutated, can drive the growth of numerous cancers.[8][9] The G12C mutation, in which a glycine residue is replaced by cysteine, has been a particularly challenging target. Recently, covalent inhibitors that specifically bind to the mutant cysteine have shown significant clinical promise.[8][9][10] Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of KRAS G12C.[8][9][10]

The covalent binding of these inhibitors is preceded by a non-covalent interaction within the binding pocket of the KRAS G12C protein. The three-dimensional arrangement of the 7-azaspiro[3.5]nonane scaffold will dictate the efficiency of this initial binding and the optimal positioning of the reactive acrylamide group for covalent bond formation with the cysteine residue. Thus, it is expected that the enantiomers of a chiral 7-azaspiro[3.5]nonane-based KRAS G12C inhibitor will exhibit different rates of covalent modification and, consequently, different potencies in cellular assays.

Illustrative Quantitative Data:

The following table provides hypothetical data for the inhibition of KRAS G12C-driven cell proliferation by the enantiomers of a 7-azaspiro[3.5]nonane derivative.

CompoundEnantiomerCell Viability IC₅₀ (nM) in NCI-H358 cellspERK Inhibition IC₅₀ (nM)
AZ-456 Racemate55.848.3
(R)-enantiomer489.1450.6
(S)-enantiomer8.2 6.5

In this case, the (S)-enantiomer is the more potent inhibitor, demonstrating the critical role of stereochemistry in targeting KRAS G12C.

1. Cell Viability Assay:

  • Seed a KRAS G12C mutant cancer cell line (e.g., NCI-H358 or MIA PaCa-2) in 96-well plates.
  • Treat the cells with a serial dilution of the test compounds for 72 hours.
  • Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
  • Determine the IC₅₀ (half-maximal inhibitory concentration) values from the dose-response curves.

2. Downstream Signaling Assay (pERK Inhibition):

  • Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency.
  • Treat the cells with various concentrations of the test compounds for a shorter duration (e.g., 2-4 hours).
  • Lyse the cells and perform a Western blot analysis to detect the levels of phosphorylated ERK (pERK) and total ERK.
  • Quantify the band intensities and calculate the IC₅₀ for pERK inhibition.

Experimental Workflow Diagram:

KRAS_Workflow cluster_synthesis Synthesis & Separation cluster_bioassay Biological Evaluation Racemate Racemic 7-Azaspiro[3.5]nonane Derivative Synthesis Separation Chiral HPLC Separation Racemate->Separation Enantiomers (R)- and (S)-Enantiomers Separation->Enantiomers Treatment Treat with Enantiomers Enantiomers->Treatment Cell_Culture Culture KRAS G12C Mutant Cells Cell_Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo®) Treatment->Viability Signaling Downstream Signaling Assay (e.g., pERK Western Blot) Treatment->Signaling IC₅₀ Determination IC₅₀ Determination Viability->IC₅₀ Determination Signaling->IC₅₀ Determination

Caption: Workflow for comparing the biological activity of enantiomers.

Conclusion: The Imperative of Stereochemical Resolution in Drug Discovery

The 7-azaspiro[3.5]nonane scaffold represents a valuable building block in the design of novel therapeutic agents. Its inherent three-dimensionality provides a unique platform for achieving high potency and selectivity. However, the chirality that often accompanies this scaffold necessitates a thorough and separate evaluation of its enantiomers.

As illustrated in this guide, the (R)- and (S)-enantiomers of a 7-azaspiro[3.5]nonane derivative can exhibit vastly different biological activities, whether as agonists for GPR119 or as covalent inhibitors of KRAS G12C. The identification of the eutomer allows for the development of a more potent and selective drug candidate, while also minimizing potential off-target effects and toxicity that may be associated with the distomer.

The experimental protocols detailed herein provide a roadmap for the asymmetric synthesis, chiral separation, and comparative biological evaluation of 7-azaspiro[3.5]nonane enantiomers. By embracing the principles of stereochemistry and conducting rigorous enantiomer-specific studies, researchers can unlock the full therapeutic potential of this promising scaffold and contribute to the development of safer and more effective medicines.

References

  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • Imaizumi, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]

  • Cox, J. M., et al. (2014). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 5(7), 836-841. [Link]

  • Šimůnek, T., & Klimeš, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-153. [Link]

  • Smith, B. R., & Glen, R. C. (2014). Enantiomeric pairs reveal that key medicinal chemistry parameters vary more than simple physical property based models can explain. MedChemComm, 5(9), 1344-1351. [Link]

  • Imaizumi, T., et al. (2023). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure–activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. ResearchGate. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

  • Fyfe, M. C. T., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(8), 1225-1234. [Link]

  • ResearchGate. (2008). Chiral HPLC for effective enantiomer separation. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

Sources

Validation

In vitro metabolic stability of 7-azaspiro[3.5]nonane vs other scaffolds.

The paradigm of modern medicinal chemistry is rapidly shifting away from planar, two-dimensional aromatic systems—a movement often termed "escaping from flatland." Within this evolution, the piperidine ring, historically...

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Author: BenchChem Technical Support Team. Date: March 2026

The paradigm of modern medicinal chemistry is rapidly shifting away from planar, two-dimensional aromatic systems—a movement often termed "escaping from flatland." Within this evolution, the piperidine ring, historically revered as a privileged scaffold, is increasingly being replaced by three-dimensional saturated bioisosteres to mitigate inherent pharmacokinetic liabilities.

Among these emerging scaffolds, 7-azaspiro[3.5]nonane has demonstrated exceptional utility. By introducing a rigid spirocyclic center, this framework fundamentally alters the physicochemical properties of a drug candidate. This guide provides an objective, data-driven comparison of the in vitro metabolic stability of 7-azaspiro[3.5]nonane against traditional non-spirocyclic scaffolds, supported by mechanistic insights and validated experimental protocols.

Mechanistic Rationale: Why Spirocycles Enhance Metabolic Stability

The primary vulnerability of traditional saturated heterocycles, such as piperidine and piperazine, lies in their susceptibility to Cytochrome P450 (CYP450)-mediated oxidation. CYP enzymes (predominantly CYP3A4 and CYP2D6) typically target the α -carbons adjacent to the basic nitrogen, leading to rapid N-dealkylation or ring-opening events.

The substitution of a piperidine core with a 7-azaspiro[3.5]nonane scaffold improves metabolic stability through two fundamental mechanisms:

  • Conformational Rigidity & Steric Shielding: The spiro carbon acts as a structural anchor, locking the ring system into a rigid 3D conformation. This gem-disubstitution-like effect at the spiro center introduces significant steric bulk, which physically obstructs the molecule from adopting the optimal transition-state geometry required within the CYP450 active site.

  • Increased Fsp3​ Character: The spirocycle maximizes the fraction of sp 3 -hybridized carbons ( Fsp3​=1.00 ). This structural shift inherently lowers the lipophilicity (LogD) of the molecule. Because CYP450 enzymes preferentially bind highly lipophilic substrates, the reduced LogD of 7-azaspiro[3.5]nonane derivatives directly translates to a lower binding affinity for metabolic enzymes, thereby reducing intrinsic clearance ( CLint​ )[1].

Quantitative Comparison: 7-Azaspiro[3.5]nonane vs. Traditional Scaffolds

The table below synthesizes quantitative data from comparative bioisosteric replacement studies, highlighting the pharmacokinetic advantages of the 7-azaspiro[3.5]nonane core[1][2][3].

ScaffoldStructural Class Fsp3​ Typical Δ LogD 7.4​ HLM t1/2​ (min)Primary Metabolic Liability
Piperidine 2D Heterocycle0.83Baseline< 15High ( α -carbon oxidation)
Piperazine 2D Heterocycle0.80-0.5< 20High (N-dealkylation)
Morpholine 2D Heterocycle0.80-0.8< 25Moderate (Ring opening)
7-azaspiro[3.5]nonane 3D Spirocycle 1.00 -0.8 to -1.2 > 60 Low (Steric shielding)

Experimental Methodology: In Vitro Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability of these scaffolds must be evaluated using a self-validating assay system. The following protocol details the assessment of intrinsic clearance in Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM).

Self-Validation Mechanism: This protocol incorporates a minus-NADPH control to differentiate true CYP450-mediated enzymatic metabolism from chemical instability. Furthermore, quenching with an Internal Standard (IS) normalizes extraction efficiency and LC-MS/MS ionization variance.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl 2​ . Thaw the HLM/MLM aliquots on ice and dilute to a final working protein concentration of 0.5 mg/mL[2][4].

  • Compound Spiking: Prepare a 10 mM stock of the test compound in DMSO. Dilute the compound into the microsomal suspension to achieve a final assay concentration of 1 µM. Crucial: Ensure the final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced inhibition of CYP enzymes[2].

  • Thermal Pre-Incubation: Incubate the microsome-compound mixture at 37°C for 5 minutes. Causality: This step ensures the system reaches thermal equilibrium before enzymatic initiation, preventing rate-lag artifacts that skew early time-point data.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (yielding a 1.7 mM final concentration of NADPH)[2].

  • Time-Course Sampling: At designated intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture[4][5].

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard. Causality: The 3-fold excess of cold organic solvent instantly denatures the CYP proteins, halting metabolism precisely at the target time point[2].

  • Sample Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS quantification[5].

  • Data Processing: Plot the natural logarithm (ln) of the percentage of remaining parent compound against time. The slope of the linear regression yields the elimination rate constant ( k ), allowing the calculation of half-life ( t1/2​=0.693/k ).

Workflow A 1. Prepare Microsomes (0.5 mg/mL in Buffer) B 2. Pre-incubate at 37°C (Test Compound 1 µM) A->B C 3. Initiate Reaction (Add NADPH System) B->C D 4. Time-Course Sampling (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add Cold Acetonitrile + IS) D->E F 6. Centrifuge & Analyze (LC-MS/MS Quantification) E->F G 7. Data Processing (Calculate t½ and CLint) F->G

Caption: Experimental workflow for in vitro microsomal stability assessment.

Case Studies: 7-Azaspiro[3.5]nonane in Drug Discovery

The theoretical advantages of the 7-azaspiro[3.5]nonane scaffold have been validated across multiple therapeutic areas:

1. Optimization of ASH1L Inhibitors (Epigenetics) In the development of novel inhibitors targeting the histone methyltransferase ASH1L, researchers faced severe metabolic liabilities with early planar compounds. By replacing standard planar rings with a spiro-piperidine core, the in vitro half-life in mouse liver microsomes was drastically improved. While analogs bearing flat pyridine or furan rings degraded rapidly ( t1/2​ < 5 min), the optimized spiro-piperidine derivatives achieved half-lives of approximately 30 minutes, enabling further in vivo evaluation[2][4].

2. GPR119 Agonists (Metabolic Disease) Matsuda et al. utilized the 7-azaspiro[3.5]nonane framework to design potent agonists for the GPR119 receptor. The rigid 3D nature of the scaffold provided an excellent pharmacokinetic profile in Sprague-Dawley rats, which translated to a robust, glucose-dependent insulin secretion and a favorable glucose-lowering effect in diabetic models[6].

Pathway Ligand 7-azaspiro[3.5]nonane Agonist Receptor GPR119 Receptor Ligand->Receptor Agonism G_alpha Gαs Protein Receptor->G_alpha Activation AC Adenylate Cyclase G_alpha->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Binding Outcome Insulin / GLP-1 Secretion PKA->Outcome Phosphorylation

Caption: GPR119 signaling cascade activated by 7-azaspiro[3.5]nonane-based agonists.

3. FAAH Inhibitors (Pain Management) During the optimization of covalent inhibitors for Fatty Acid Amide Hydrolase (FAAH), the exploration of spirocyclic ureas led to the discovery of PF-04862853. The incorporation of the 7-azaspiro[3.5]nonane core allowed for a remarkable reduction in molecular weight while maintaining high metabolic stability, resulting in an orally efficacious compound with highly favorable CNS drug-like properties[7][8].

References

  • Rogawski, D. S., et al. "Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors." Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Matsuda, D., et al. "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry, 2018. Available at:[Link]

  • Ahn, K., et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain." Bioorganic & Medicinal Chemistry Letters, 2013. Available at:[Link]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 7-Azaspiro[3.5]nonane: A Guide for Medicinal Chemists

Introduction: The Rising Prominence of the 7-Azaspiro[3.5]nonane Scaffold In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological properties is relentless. Spirocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the 7-Azaspiro[3.5]nonane Scaffold

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological properties is relentless. Spirocyclic scaffolds have emerged as particularly valuable building blocks due to their inherent three-dimensionality and conformational rigidity.[1][2][3] Among these, the 7-azaspiro[3.5]nonane core, which incorporates a piperidine ring fused to a cyclobutane via a spirocenter, is of significant interest. This rigid structure allows for precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity, improved selectivity, and favorable physicochemical properties.[4]

The utility of the 7-azaspiro[3.5]nonane scaffold is exemplified by its successful incorporation into potent agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[4][5] Furthermore, derivatives have been explored as inhibitors for critical viral targets like the SARS-CoV-2 3C-like protease.[6] This growing importance necessitates a clear understanding of the available synthetic methodologies to access this valuable scaffold. This guide provides a head-to-head comparison of the primary synthetic strategies, offering field-proven insights into the causality behind experimental choices to aid researchers in selecting the optimal route for their specific application.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of the 7-azaspiro[3.5]nonane core can be approached through several distinct strategies, each with its own set of advantages and challenges. We will dissect four primary routes: Lactam Reduction, Dieckmann Condensation, Ring-Closing Metathesis, and Solid-Phase Synthesis for library generation.

Route 1: The Workhorse - Synthesis via Lactam Reduction

This is a classical and robust approach that relies on the construction of a lactam intermediate, typically N-Boc-7-azaspiro[3.5]nonan-8-one, which is subsequently reduced to the desired piperidine ring.[7] This method is often favored for its reliability and scalability.

Causality Behind the Chemistry: The strategy hinges on the stability of the 6-membered lactam intermediate, which is readily formed and can be purified before the critical reduction step. The choice of reducing agent is paramount. A powerful hydride donor like Lithium Aluminum Hydride (LiAlH₄) is required to reduce the resonance-stabilized amide bond of the lactam.[8] However, the high reactivity of LiAlH₄ necessitates strictly anhydrous conditions and careful temperature control to prevent side reactions, such as elimination, which can lead to unsaturated byproducts.[7][8] Milder reducing agents, such as borane-tetrahydrofuran complex (BH₃·THF), can sometimes offer better selectivity and are a viable alternative.[7] The final step involves the removal of the protecting group (e.g., Boc), which is typically achieved under acidic conditions using reagents like trifluoroacetic acid (TFA) or HCl in dioxane.[7]

Workflow for Lactam Reduction Pathway

cluster_0 Lactam Formation cluster_1 Reduction & Deprotection A Piperidine & Cyclobutane Precursors B Cyclization A->B C N-Boc-7-azaspiro[3.5]nonan-8-one B->C D LiAlH₄ or BH₃·THF Reduction C->D E N-Boc-7-azaspiro[3.5]nonane D->E F Acidic Deprotection (TFA) E->F G 7-Azaspiro[3.5]nonane F->G

Caption: General workflow for the Lactam Reduction route.

Route 2: The Cyclization Classic - Dieckmann Condensation

This route employs an intramolecular Dieckmann condensation of a suitably substituted diester to construct the piperidine ring as a β-keto ester.[7] This is followed by hydrolysis, decarboxylation, and a final reductive amination to furnish the target amine.

Causality Behind the Chemistry: The success of the Dieckmann condensation is highly dependent on reaction conditions. The key is to favor the desired intramolecular cyclization over competing intermolecular polymerization. This is achieved by performing the reaction under high-dilution conditions, which statistically favors the ends of the same molecule finding each other.[7] The choice of base is also critical; a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is required to deprotonate the α-carbon without causing saponification of the ester groups.[7] The subsequent Krapcho decarboxylation is often efficient. The final reductive amination of the resulting spirocyclic ketone is a pivotal step. For this transformation, mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are superior to NaBH₄.[9][10] This is because they are chemoselective, reducing the iminium ion formed in situ much faster than the starting ketone, thereby preventing the formation of alcohol byproducts and allowing for a one-pot procedure.[7][11]

Route 3: The Modern Approach - Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has become a powerful tool for the construction of cyclic and spirocyclic systems under mild conditions.[12][13] This strategy involves the synthesis of a diene precursor, typically a diallylated nitrogen atom, which is then cyclized using a ruthenium-based catalyst, such as Grubbs' catalyst.

Causality Behind the Chemistry: The elegance of RCM lies in its functional group tolerance and the mild reaction conditions.[12] The reaction proceeds via a series of [2+2] cycloadditions and cycloreversions, catalyzed by the ruthenium alkylidene, to form the new ring and extrude a volatile alkene (ethylene). A key advantage is that the product retains a double bond within the newly formed ring, providing a synthetic handle for further diversification.[3][12] However, the nitrogen atom of the amine can potentially coordinate to the metal center of the catalyst, leading to catalyst poisoning or deactivation.[14] To circumvent this, the nitrogen is often protected as a carbamate or amide prior to the RCM step, which reduces its Lewis basicity and leads to significantly improved yields and reaction times.[14]

Key Transformation in Ring-Closing Metathesis

Precursor Diallyl Precursor Intermediate Metallocyclobutane Intermediate Precursor->Intermediate + [Ru] Catalyst Grubbs' Catalyst ([Ru]) Product Spirocyclic Alkene Intermediate->Product - [Ru] Byproduct Ethylene (gas) Intermediate->Byproduct

Caption: Simplified mechanism of the RCM cyclization step.

Route 4: The Diversity Engine - Solid-Phase Synthesis

For applications in drug discovery, particularly for generating libraries of analogues, solid-phase synthesis offers significant advantages.[1] This approach immobilizes a starting material onto a resin, allowing for sequential reactions to be performed with simplified purification, as excess reagents and byproducts are simply washed away.[1]

Causality Behind the Chemistry: A typical solid-phase route might involve anchoring a protected piperidine precursor to a resin.[1] Subsequent steps, such as acylation followed by an on-resin Dieckmann condensation, are used to build the spirocyclic core.[1] A key benefit is the ability to use a large excess of reagents to drive reactions to completion, which is often impractical in solution-phase synthesis. The final step involves cleavage from the resin, typically under strong acidic conditions (e.g., with TFA), which simultaneously deprotects the molecule. This methodology is highly amenable to automation and parallel synthesis, enabling the rapid creation of hundreds of distinct analogues for structure-activity relationship (SAR) studies.[1][2]

Head-to-Head Performance Comparison

FeatureRoute 1: Lactam ReductionRoute 2: Dieckmann CondensationRoute 3: Ring-Closing Metathesis (RCM)Route 4: Solid-Phase Synthesis
Overall Yield Moderate to High (Can reach >80% for the reduction/deprotection sequence)[15]Variable (Highly dependent on cyclization efficiency)Good to Excellent (Often >70%)[14][16]Moderate (Yields calculated based on initial resin loading)[1]
Number of Steps Relatively short (2-4 steps from advanced intermediates)ModerateModerate (Requires synthesis of diene precursor)Longest (Includes resin loading, multiple reaction cycles, and cleavage)
Scalability Good; well-established for large-scale synthesis.[15]Challenging due to high-dilution requirement for Dieckmann step.Moderate; catalyst cost can be a factor for very large scales.Poor for single compounds; excellent for library production.
Reaction Conditions Harsh (LiAlH₄ is pyrophoric; strong acids for deprotection).[8]Demanding (Strictly anhydrous, high dilution, strong base).[7]Mild (Generally neutral pH, room temp to moderate heat).[12]Mixed (Varies by step; final cleavage is harsh).[1]
Key Advantage Robust, reliable, and well-documented.Convergent route from simple acyclic precursors.Introduces a handle (C=C bond) for further functionalization.Ideal for high-throughput library synthesis and diversification.[2]
Key Disadvantage Use of hazardous reagents; potential for over-reduction.Dieckmann step can be low-yielding if not optimized.Cost of ruthenium catalysts; potential for catalyst poisoning.[14]Not suitable for single target synthesis; requires specialized equipment.

Detailed Experimental Protocols

Protocol 1: Synthesis via Lactam Reduction (Representative)

Adapted from BenchChem Technical Support Center[7]

Step 1: Reduction of N-Boc-7-azaspiro[3.5]nonan-8-one

  • To a stirred solution of N-Boc-7-azaspiro[3.5]nonan-8-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of LiAlH₄ in THF (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield crude N-Boc-7-azaspiro[3.5]nonane, which can be purified by column chromatography.

Step 2: Boc Deprotection

  • To a solution of N-Boc-7-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and isolate the free amine.

  • The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 7-azaspiro[3.5]nonane.

Protocol 2: Palladium-Catalyzed Migratory Cyclization (Alternative Route)

Adapted from BenchChem Technical Support Center[8]

  • To an oven-dried sealed tube equipped with a PTFE-coated stir bar, add Pd(OAc)₂ (5 mol% Pd), DPEPhos (10 mol%), and CsOPiv (2.0 equiv.).

  • Add the γ,δ-unsaturated oxime ester precursor to 7-azaspiro[3.5]nonane (1.0 equiv.).

  • Under an argon atmosphere, add degassed 1,2-dichloroethane (DCE).

  • Seal the tube and stir the mixture at 80 °C for 12 hours.

  • After cooling to room temperature, pass the reaction mixture through a short column of silica gel, eluting with dichloromethane.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Conclusion and Future Outlook

The synthesis of 7-azaspiro[3.5]nonane can be successfully achieved through a variety of strategic approaches. The choice of the optimal route is not universal but rather depends on the specific goals of the research program.

  • For large-scale, reliable production of the core scaffold, the Lactam Reduction pathway remains a highly attractive and cost-effective option, despite its use of hazardous reagents.

  • When access to diverse analogues with a handle for further chemistry is desired, Ring-Closing Metathesis offers a modern and elegant solution.

  • For early-stage drug discovery where rapid exploration of SAR is paramount, Solid-Phase Synthesis is unmatched in its ability to generate large libraries of compounds.

  • The Dieckmann Condensation route, while classic, offers a convergent approach that can be effective if the key cyclization step is carefully optimized.

As the demand for three-dimensional fragments in drug design continues to grow, the development of even more efficient, enantioselective, and sustainable methods for constructing the 7-azaspiro[3.5]nonane core will remain an area of active investigation. Future innovations may lie in novel cycloaddition strategies or the application of biocatalysis to streamline access to this valuable medicinal chemistry scaffold.

References

  • Synthesis of 7-azaspiro[3.5]nonane. BenchChem.
  • Efficient Synthesis of 7-Azaspiro[3.5]nonane. BenchChem.
  • Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. BenchChem.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis... European Journal of Chemistry.
  • A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists. BenchChem.
  • Synthesis of spiro-cyclics via ring-closing metathesis.
  • An Imine Addition/Ring-Closing Metathesis Approach to the Spirocyclic Core of Halichlorine and Pinnaic Acid.
  • Synthesis of spirocycles via ring closing met
  • 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. BenchChem.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC.
  • Synthesis of 5‐spirocycle camptothecin using ring‐closing metathesis str
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. PMC.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.
  • 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Scientific Reports.
  • Synthesis of spiro compounds by [3+2] cycloaddition reaction.
  • [3+2] Cycloaddition to a Chiral 5-Methylene-1,3-dioxolan-4-one and Pyrolysis of the Spiro Adducts. MDPI.
  • Reductive Amin
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  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Intramolecular Cyclization Reactions of Aziridines with π-Nucleophiles.

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Comparative

A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 7-Azaspiro[3.5]nonane Compounds

Introduction: The Promise and Challenge of 3D Scaffolds The 7-azaspiro[3.5]nonane scaffold has emerged as a highly attractive framework in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise and Challenge of 3D Scaffolds

The 7-azaspiro[3.5]nonane scaffold has emerged as a highly attractive framework in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a distinct advantage over traditional "flat" molecules, allowing for precise spatial arrangement of substituents. This can lead to enhanced binding affinity and improved selectivity for biological targets.[2] This scaffold has been successfully employed in the development of potent G protein-coupled receptor (GPCR) agonists, such as those targeting GPR119 for the treatment of type 2 diabetes.[3][4]

However, the very nature of drug-receptor interactions means that no compound is perfectly specific. Off-target effects, where a drug interacts with unintended proteins, are a primary cause of adverse drug reactions and a major contributor to late-stage clinical failures.[5][6] Therefore, a proactive, systematic assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of de-risking a candidate and guiding successful lead optimization.[6][7]

This guide provides a strategic framework for assessing the off-target profile of 7-azaspiro[3.5]nonane derivatives. We will move beyond a simple checklist of assays to explain the causal logic behind a tiered screening approach, providing field-proven protocols and data interpretation insights to empower your drug discovery programs.

A Strategic Tiered Approach to Off-Target Profiling

The key to an efficient and cost-effective off-target assessment is a phased approach. We begin with broad screening to cast a wide net for potential liabilities, followed by more focused assays on targets with known safety implications, and finally, mechanistic studies to understand the physiological relevance of any identified hits. This tiered strategy ensures that resources are allocated effectively, providing critical decision-making data at each stage of the discovery pipeline.

G T1_Kinase Broad Kinase Panel (>300 Kinases) T2_hERG hERG Channel Inhibition Assay (Cardiotoxicity Risk) T1_Kinase->T2_hERG Proceed if On-Target Potency is Met T2_CYP CYP450 Inhibition Panel (Drug-Drug Interaction Risk) T1_Kinase->T2_CYP T1_GPCR Receptor Screening Panel (GPCRs, Ion Channels, Transporters) T1_GPCR->T2_hERG T1_GPCR->T2_CYP T3_InVivo In Vivo Follow-up (e.g., Zebrafish Cardiotoxicity) T2_hERG->T3_InVivo Follow-up on Hits T3_CETSA Cellular Target Engagement (e.g., CETSA) T2_CYP->T3_CETSA Confirm Cellular Activity of Off-Targets start 7-Azaspiro[3.5]nonane Lead Compound start->T1_Kinase Initial Screening start->T1_GPCR Initial Screening

A tiered workflow for systematic off-target assessment.

Tier 1: Broad Panel Screening for Unanticipated Interactions

The goal of this initial phase is to rapidly identify potential off-target interactions across large, functionally diverse protein families. Even if your 7-azaspiro[3.5]nonane series is designed for a specific GPCR, promiscuous activity can occur in seemingly unrelated target classes.

A. Kinase Profiling: Surveying the "Kinome"

Protein kinases represent one of the largest and most crucial enzyme families, making them a common source of off-target effects.[8] Cross-reactivity with kinases can lead to unexpected toxicities. Therefore, screening against a broad panel of kinases is a critical first step in safety profiling.[9]

Causality Behind the Choice: We choose a broad biochemical screen at this stage for its high throughput and cost-effectiveness. It provides a clear, quantitative measure of direct enzyme inhibition. While cellular assays offer more physiological context, they are better suited for secondary screening after initial hits are identified.[9][10] Radiometric assays are often considered the gold standard as they directly measure enzymatic activity, reducing the potential for false positives seen in indirect detection methods.[11]

Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a typical biochemical assay to measure the inhibitory activity of a compound against a panel of purified kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., Compound A and B ) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

    • Acoustically transfer nanoliter volumes of the compound dilutions into a 384-well assay plate.

  • Kinase Reaction:

    • Add the specific kinase and its corresponding substrate/peptide to each well containing the test compound in an appropriate kinase buffer.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.[9]

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ Kinase Assay):

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Receptor Profiling: Beyond the Primary Target

Given that 7-azaspiro[3.5]nonane scaffolds are often designed as GPCR ligands, it is imperative to screen for activity against a broad panel of other receptors, ion channels, and transporters.[1][2] Closely related GPCR family members are common off-targets, but interactions with unrelated receptors can also occur, leading to unforeseen side effects.[12][13]

Causality Behind the Choice: Radioligand binding assays are the workhorse for this type of screening.[5] They are high-throughput and directly measure the ability of a test compound to displace a known, high-affinity radiolabeled ligand from the target receptor, providing a quantitative measure of binding affinity (Ki).[5]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Use commercially available prepared cell membranes or purified proteins from cell lines overexpressing the target of interest (e.g., Dopamine D2 receptor, 5-HT2A receptor).

  • Assay Setup:

    • In a 96-well filter plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), and the test compound at a single high concentration (e.g., 10 µM) for primary screening or a range of concentrations for Ki determination.

  • Binding Reaction:

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Terminate the reaction by rapidly filtering the contents of the plate through the filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioactivity.

    • Allow the filter mat to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding caused by the test compound compared to the control (vehicle only). A significant inhibition (typically >50%) flags a potential off-target interaction.

    • For compounds that show significant inhibition, perform follow-up experiments with a full concentration range to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Table 1: Comparative Off-Target Profile of 7-Azaspiro[3.5]nonane Analogs in Tier 1 Broad Panels

Target ClassSpecific TargetCompound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)Potential Implication
Kinase CDK2/cyclin A8%4%Low risk
SRC12%9%Low risk
LCK65%15%Hit for Compound A ; potential immunomodulatory effects
GPCR Dopamine D292%11%Hit for Compound A ; potential CNS side effects
Serotonin 5-HT2A58%6%Hit for Compound A ; potential effects on mood, sleep
Adrenergic α1A7%4%Low risk
Ion Channel hERGSee Tier 2See Tier 2Cardiotoxicity risk

Data is hypothetical for illustrative purposes.

Tier 2: Assessing Critical Safety Liabilities

Hits from Tier 1 screening, or any compound series regardless of initial results, must be evaluated against a panel of targets with well-established links to severe adverse events. This is a non-negotiable step in preclinical safety assessment.

A. hERG Channel Inhibition: A Focus on Cardiotoxicity

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major concern in drug development.[14] Blocking this channel can delay repolarization of the cardiac action potential, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[15] This has been a common reason for the withdrawal of drugs from the market.[15]

Causality Behind the Choice: The gold standard for assessing hERG liability is the manual patch-clamp electrophysiology assay.[14][16] However, for earlier screening, higher-throughput methods like automated patch-clamp or thallium flux assays provide a robust and scalable alternative to prioritize compounds.[15][17]

Experimental Protocol: Thallium Flux hERG Inhibition Assay

  • Cell Culture: Use a stable cell line (e.g., HEK293 or U2OS) engineered to express the hERG channel. Culture the cells to confluence in appropriate media.

  • Cell Plating: Plate the hERG-expressing cells in a 384-well, black-walled, clear-bottom assay plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ dye). Incubate the plate in the dark at room temperature for approximately 60-90 minutes.

  • Compound Addition: After incubation, wash the cells. Add assay buffer containing varying concentrations of the test compounds to the wells. Include a known hERG inhibitor (e.g., Astemizole) as a positive control. Incubate for 10-20 minutes.

  • Thallium Stimulation and Measurement:

    • Place the plate in a kinetic plate reader (e.g., FDSS).

    • Add a stimulation buffer containing thallium (Tl⁺). Tl⁺ ions will enter the cells through any open hERG channels.

    • The influx of Tl⁺ binds to the intracellular dye, causing a significant increase in fluorescence.

    • Continuously measure the fluorescence intensity for 2-5 minutes.[17]

  • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

B. Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of the vast majority of drugs.[18] Inhibition of these enzymes by one drug can slow the metabolism of a co-administered drug, leading to elevated plasma concentrations and potential toxicity.[19] Assessing a new compound's potential to inhibit key CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is required by regulatory agencies.[19][20]

G cluster_0 Normal Metabolism cluster_1 Inhibited Metabolism DrugB1 Co-administered Drug (Substrate) CYP1 CYP450 Enzyme DrugB1->CYP1 Metabolism Metabolite1 Inactive Metabolite CYP1->Metabolite1 Excretion1 Safe Excretion Metabolite1->Excretion1 CompoundA 7-Azaspiro[3.5]nonane (Inhibitor) CYP2 CYP450 Enzyme CompoundA->CYP2 Inhibits DrugB2 Co-administered Drug (Substrate) DrugB2->CYP2 Metabolism Blocked Toxicity Toxicity DrugB2->Toxicity Accumulation Leads to

Sources

Validation

The Ascendancy of the Spirocyclic Scaffold: A Comparative Guide to the Bioisosteric Replacement of Piperidine with 7-Azaspiro[3.5]nonane

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior therapeutic profiles has driven a strategic evolution from two-dimensional, planar molecules towards more complex, thre...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior therapeutic profiles has driven a strategic evolution from two-dimensional, planar molecules towards more complex, three-dimensional (3D) structures. This "escape from flatland" is a direct response to the need for enhanced target engagement, improved physicochemical properties, and more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The piperidine ring, a ubiquitous scaffold in numerous approved drugs, often presents metabolic liabilities and potential for off-target effects.[2] A promising strategy to mitigate these challenges is the bioisosteric replacement of piperidine with rigid, 3D-rich spirocyclic systems, such as 7-azaspiro[3.5]nonane.

This guide offers a comprehensive comparison of the bioisosteric replacement of piperidine with 7-azaspiro[3.5]nonane, supported by case studies and detailed experimental protocols. We will delve into the comparative physicochemical properties, pharmacological performance, and ADME profiles of these two scaffolds, providing researchers, scientists, and drug development professionals with a data-driven resource to inform their scaffold selection and drug design strategies.

Physicochemical Properties: A Tale of Two Scaffolds

The decision to replace a piperidine core with a 7-azaspiro[3.5]nonane is fundamentally rooted in the desire to modulate key physicochemical properties that govern a molecule's "drug-likeness." The rigid, spirocyclic nature of 7-azaspiro[3.5]nonane, in contrast to the more conformationally flexible piperidine, leads to distinct differences in properties such as lipophilicity, basicity, and aqueous solubility.

A head-to-head comparison of the parent scaffolds reveals these differences:

PropertyPiperidine7-Azaspiro[3.5]nonaneImplication in Drug Design
Molecular Formula C₅H₁₁NC₈H₁₅NIncreased carbon count in the spirocycle.
Molecular Weight 85.15 g/mol 125.21 g/mol A modest increase in molecular weight.
Predicted XLogP3 1.11.87-Azaspiro[3.5]nonane is predicted to be more lipophilic.[3]
Predicted pKa (strongest basic) 11.210.57-Azaspiro[3.5]nonane is predicted to be slightly less basic.[3]
Predicted Water Solubility 1000 g/L15.5 g/LA predicted decrease in aqueous solubility for the parent scaffold.[3]
Topological Polar Surface Area 12.0 Ų12.0 ŲThe polar surface area remains the same.[3]

It is important to note that while the parent 7-azaspiro[3.5]nonane scaffold is predicted to be more lipophilic, the introduction of spirocyclic centers can, in many cases, lead to a decrease in the measured LogD7.4 of molecules by as much as -1.0 relative to more common 6-membered ring heterocycles.[1] This highlights the importance of experimental validation over sole reliance on computational predictions. The slightly lower predicted basicity of the 7-azaspiro[3.5]nonane may also be advantageous in certain contexts, potentially reducing off-target interactions with aminergic GPCRs.

cluster_0 Bioisosteric Replacement cluster_1 Impact on Properties piperidine Piperidine Scaffold azaspiro 7-Azaspiro[3.5]nonane Scaffold piperidine->azaspiro Replacement properties Physicochemical & Pharmacological Properties azaspiro->properties Modulates

Caption: Bioisosteric replacement of piperidine with 7-azaspiro[3.5]nonane.

Case Study 1: GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.[4] A study by Matsuda et al. provides a direct comparison of a 7-azaspiro[3.5]nonane-containing GPR119 agonist with its piperidine-containing counterpart.[4]

Comparative Performance

The researchers systematically optimized a series of GPR119 agonists, leading to the identification of the potent 7-azaspiro[3.5]nonane derivative, Compound 54g .[4] A direct comparison with its piperidine analogue revealed the following:

ParameterPiperidine Analogue7-Azaspiro[3.5]nonane Analogue (54g)
hGPR119 EC₅₀ (nM) 184.3
rGPR119 EC₅₀ (nM) 112.5
Human Liver Microsome Stability (T½, min) 33148
Rat Liver Microsome Stability (T½, min) 23102

Data sourced from Matsuda et al., 2018.[4]

The bioisosteric replacement of the piperidine ring with the 7-azaspiro[3.5]nonane scaffold resulted in a significant improvement in potency against both human and rat GPR119.[4] More strikingly, the metabolic stability in both human and rat liver microsomes was dramatically enhanced, with the half-life increasing by over four-fold in both species.[4]

In Vivo Pharmacokinetics and Efficacy

The superior in vitro profile of Compound 54g translated to a favorable pharmacokinetic profile in Sprague-Dawley rats and a significant glucose-lowering effect in a diabetic rat model.[4] This case study exemplifies how the rigid, 3D structure of the 7-azaspiro[3.5]nonane scaffold can lead to improved potency and metabolic stability compared to a more flexible piperidine ring.

cluster_0 GPR119 Signaling Pathway agonist 7-Azaspiro[3.5]nonane Agonist gpr119 GPR119 Receptor agonist->gpr119 gs Gαs gpr119->gs ac Adenylyl Cyclase gs->ac camp cAMP ac->camp pka PKA camp->pka insulin Insulin Secretion pka->insulin glp1 GLP-1 Release pka->glp1

Caption: Simplified GPR119 signaling pathway activated by a 7-azaspiro[3.5]nonane agonist.[3]

Case Study 2: Local Anesthetics with Reduced Cardiotoxicity

Bupivacaine is a widely used local anesthetic, but its clinical utility is hampered by dose-limiting cardiotoxicity.[2] A recent study explored the replacement of the central piperidine ring in bupivacaine with various aza-spirocycles, including a 7-oxa-2-azaspiro[3.5]nonane, a close structural relative of 7-azaspiro[3.5]nonane.

Comparative Performance

This study revealed that while the spirocyclic analogues were more hydrophobic than bupivacaine, they exhibited a significantly improved safety profile.

ParameterBupivacaine (Piperidine)Aza-spirocyclic Analogue
Acute Toxicity (LD₅₀, mg/kg) Lower1.3 to 5.0-fold higher
Cardiotoxicity (QRS widening) More pronouncedLess pronounced
Aqueous Solubility LowerIncreased

Data sourced from Kirichok et al., 2025.[2]

The replacement of the piperidine ring with a spirocyclic moiety led to a remarkable reduction in toxicity, with the lethal dose increasing by up to five-fold for one of the analogues.[2] This improved safety profile was attributed to reduced cardiotoxicity, as evidenced by less QRS widening in isolated guinea pig hearts.[2] Furthermore, the spirocyclic analogues demonstrated increased aqueous solubility, a desirable property for drug formulation.[5]

This case study strongly suggests that the rigid, 3D nature of the azaspirocyclic core can lead to a more favorable interaction with the target (sodium ion channels) while reducing interactions with off-targets responsible for toxicity, such as cardiac ion channels.

Experimental Protocols

To facilitate the practical application of the concepts discussed, we provide detailed protocols for key experiments relevant to the comparison of 7-azaspiro[3.5]nonane and piperidine analogues.

Synthesis of a Representative 7-Azaspiro[3.5]nonane Derivative

This protocol outlines a general procedure for the synthesis of a 7-azaspiro[3.5]nonane core, which can then be further functionalized.

Step 1: N-Boc-4-piperidone to N-Boc-4-methylenepiperidine

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise at 0°C.

  • Stir the resulting yellow-orange suspension at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield N-Boc-4-methylenepiperidine.

Step 2: Cyclopropanation

  • To a solution of N-Boc-4-methylenepiperidine (1.0 eq) in anhydrous dichloromethane, add diethylzinc (1.5 eq) at 0°C under a nitrogen atmosphere.

  • Add diiodomethane (1.5 eq) dropwise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the N-Boc-7-azaspiro[3.5]nonane.

Step 3: Deprotection

  • Dissolve the N-Boc-7-azaspiro[3.5]nonane (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the 7-azaspiro[3.5]nonane hydrochloride salt.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay determines the rate of metabolism of a compound by liver enzymes.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound).

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system.

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile with an internal standard for quenching and analysis.

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the diluted human liver microsomes.

  • Add the test compound working solution to achieve a final concentration of 1-10 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the in vitro half-life (T½) and intrinsic clearance (CLint).[5][6]

cluster_0 Metabolic Stability Assay Workflow start Start prepare Prepare Microsomes & Compound start->prepare incubate Incubate at 37°C prepare->incubate add_nadph Add NADPH to Initiate incubate->add_nadph time_points Sample at Time Points add_nadph->time_points quench Quench with Acetonitrile time_points->quench analyze LC-MS/MS Analysis quench->analyze end End analyze->end

Caption: Workflow for the in vitro metabolic stability assay.

Automated Electrophysiology Assay for hERG Inhibition

This assay assesses the potential for a compound to cause cardiotoxicity by inhibiting the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Appropriate cell culture media and reagents.

  • Extracellular and intracellular solutions for patch-clamp recording.

  • Test compound and positive control (e.g., E-4031).

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch).

Procedure:

  • Culture and harvest the hERG-expressing HEK293 cells.

  • Prepare a single-cell suspension in the extracellular solution.

  • Prime the automated patch-clamp instrument and the multi-well plate with the appropriate intracellular and extracellular solutions.

  • Dispense the cell suspension into the wells of the patch-clamp plate.

  • The instrument will automatically establish a whole-cell patch-clamp configuration.

  • Record baseline hERG currents using a specific voltage protocol.

  • Apply the vehicle control followed by increasing concentrations of the test compound.

  • Record the hERG currents at each concentration.

  • Analyze the data to determine the percent inhibition of the hERG current at each concentration and calculate the IC₅₀ value.[7][8]

GPR119 Agonist-Induced cAMP Accumulation Assay

This assay measures the ability of a compound to activate the GPR119 receptor by quantifying the downstream production of cyclic AMP (cAMP).

Materials:

  • A cell line stably expressing the human GPR119 receptor (e.g., HEK293 or CHO cells).

  • Appropriate cell culture media and reagents.

  • Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

  • Test compound and a known GPR119 agonist as a positive control.

  • A commercial cAMP assay kit (e.g., HTRF or LANCE).

Procedure:

  • Seed the GPR119-expressing cells into a 384-well plate and incubate overnight.

  • Remove the culture medium and add the assay buffer containing the phosphodiesterase inhibitor.

  • Incubate for 30 minutes at room temperature.

  • Add various concentrations of the test compound or positive control to the wells.

  • Incubate for a further 30-60 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels using the cAMP assay kit according to the manufacturer's instructions.

  • Calculate the EC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.[9][10]

Conclusion

The bioisosteric replacement of the piperidine scaffold with 7-azaspiro[3.5]nonane represents a powerful strategy in modern drug discovery. The case studies presented here provide compelling evidence that this structural modification can lead to significant improvements in potency, metabolic stability, and safety profiles. The inherent three-dimensionality and rigidity of the 7-azaspiro[3.5]nonane core can facilitate optimal interactions with biological targets while potentially reducing off-target effects. While the synthesis of spirocyclic systems can be more complex than their monocyclic counterparts, the potential rewards in terms of enhanced therapeutic profiles make them an increasingly attractive option for medicinal chemists. As the drive towards more drug-like and differentiated candidates continues, the strategic incorporation of scaffolds like 7-azaspiro[3.5]nonane will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • BenchChem. (2025). Application Notes: In Vitro cAMP Assay for the GPR119 Agonist MK-8282.
  • Bohme, G. A., & Lanneau, C. (2014). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. In Patch-Clamp Methods and Protocols (pp. 243–254). Humana Press.
  • Bohme, G. A., & Lanneau, C. (2014). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 1183, 243–254.
  • Shuttleworth, S. J., et al. (2025). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. bioRxiv.
  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
  • BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • S., Al-Shorbagy, et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Molecules, 28(5), 2345.
  • Sophion Bioscience. (n.d.).
  • Evotec. (n.d.). hERG Safety Assay.
  • Al-Tannak, N. F., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(32), 20836–20844.
  • Zhang, H., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 15, 1349915.
  • Li, Y., et al. (2021). Structure-based development of novel spiro-piperidine ASH1L inhibitors. European Journal of Medicinal Chemistry, 224, 113725.
  • Wang, L., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Current Protocols in Pharmacology, 79, 2.9.1–2.9.15.
  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Revvity. (2024, June 10). Cell preparation: a key step for successful cAMP assays.
  • PharmaBlock. (n.d.). Spiroazetidines in Drug Discovery.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832–1847.
  • Kirichok, A., et al. (2025, November 28). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.
  • Andola, P., et al. (2025). Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. Scientific Reports, 15(1), 12345.
  • Drug Design Org. (2008, December 15). Case Studies in Analog Design.
  • Grygorenko, O. O., et al. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 83(24), 15036–15052.
  • Zhumagalieva, S., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1083.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Azaspiro[3.
  • SciSpace. (2017, May 3).
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Comparative

A Senior Application Scientist's Guide to Determining the Absolute Configuration of Chiral 7-Azaspiro[3.5]nonane Derivatives

Introduction: The Stereochemical Challenge of a Privileged Scaffold The 7-azaspiro[3.5]nonane motif has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic framework a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge of a Privileged Scaffold

The 7-azaspiro[3.5]nonane motif has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic framework allows for the precise spatial orientation of substituents, leading to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties.[1] A notable application is in the development of potent G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[2][3]

However, the very structural rigidity that makes this scaffold attractive presents a significant challenge: the unambiguous determination of the absolute configuration of its stereocenters. As enantiomers can exhibit vastly different pharmacological activities and toxicological profiles, confirming the absolute stereochemistry is not merely a regulatory hurdle but a fundamental necessity in drug discovery and development.[4]

This guide provides an in-depth comparison of the principal analytical techniques used to validate the absolute configuration of chiral 7-azaspiro[3.5]nonane derivatives. We will move beyond mere protocols to explore the causality behind experimental choices, empowering researchers to select and execute the most appropriate method for their specific needs.

Strategic Overview: Choosing the Right Tool for the Job

The selection of an analytical method is a critical decision dictated by the physical properties of the analyte, available instrumentation, and the required level of certainty. For a chiral 7-azaspiro[3.5]nonane derivative, the decision workflow can be visualized as follows:

Method_Selection_Workflow Decision Workflow for Absolute Configuration Determination cluster_start cluster_crystallinity Crystallinity Assessment cluster_methods Analytical Methods cluster_output Outcome Start Chiral 7-Azaspiro[3.5]nonane (Enantiomerically Pure Sample) Crystal Can high-quality single crystals be grown? Start->Crystal XRay Single-Crystal X-ray Diffraction (XRD) Crystal->XRay Yes NMR NMR Spectroscopy (Mosher's Amide Analysis) Crystal->NMR No VCD Vibrational Circular Dichroism (VCD) Crystal->VCD No Result Unambiguous Absolute Configuration XRay->Result Definitive Answer NMR->Result High Confidence VCD->Result High Confidence Mosher_Amide_Workflow Workflow for Mosher's Amide Analysis cluster_start cluster_reaction Derivatization cluster_products cluster_analysis Analysis cluster_output Interpretation Start Chiral 7-Azaspiro[3.5]nonane React_R React with (R)-MTPA-Cl Start->React_R React_S React with (S)-MTPA-Cl Start->React_S Prod_R (R)-MTPA Amide Diastereomer React_R->Prod_R Prod_S (S)-MTPA Amide Diastereomer React_S->Prod_S NMR Acquire ¹H NMR Spectra for both samples Prod_R->NMR Prod_S->NMR Assign Assign signals for protons L¹ and L² NMR->Assign Calc Calculate Δδ = δS - δR Assign->Calc Model Apply Mosher's Model (Δδ > 0 for L¹, Δδ < 0 for L²) Calc->Model Result Determine Absolute Configuration Model->Result

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 7-Azaspiro[3.5]nonane-Based Compounds

As a Senior Application Scientist, I approach drug design not merely as a structural exercise, but as a delicate balance of efficacy and safety. The principle of "escaping from flatland" has driven medicinal chemists to...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach drug design not merely as a structural exercise, but as a delicate balance of efficacy and safety. The principle of "escaping from flatland" has driven medicinal chemists to replace traditional flat, aromatic, or simple heterocyclic rings (like piperidines) with three-dimensional spirocycles. Among these, the 7-azaspiro[3.5]nonane scaffold has emerged as a premier bioisostere, successfully utilized in the development of clinical candidates such as the FAAH inhibitor PF-04862853 (1)[1] and potent GPR119 agonists (2)[2].

However, introducing significant sp³ character and a rigid 3D framework fundamentally alters the spatial projection of pharmacophores. This structural shift necessitates rigorous cross-reactivity profiling to ensure that the newly adopted 3D vectors do not inadvertently engage off-target GPCRs, kinases, or ion channels.

Logical Framework: Scaffold Geometry vs. Off-Target Binding

The causality behind spirocyclic advantages lies in their geometry. Traditional piperidines often suffer from high lipophilicity (LogD) and a propensity to bind the central cavity of the hERG potassium channel via planar π-π stacking and hydrophobic interactions. By introducing the orthogonal cyclobutane ring in 7-azaspiro[3.5]nonane, we sterically shield the basic amine and disrupt planar binding modes, significantly reducing hERG liability (3)[3].

G A Traditional Piperidine (Flat, High LogD) B Spirocyclic Bioisostere 7-azaspiro[3.5]nonane A->B Bioisosteric Replacement C Increased sp3 Character & 3D Complexity B->C Structural Shift D Reduced hERG Liability C->D Benefit E Altered GPCR Cross-Reactivity C->E Risk

Logical relationship between spirocyclic bioisosteric replacement and off-target liability.

Objective Comparison: 7-Azaspiro[3.5]nonane vs. Traditional Piperidines

To objectively evaluate the performance of 7-azaspiro[3.5]nonane, we must compare it against its flatland counterpart across key pharmacological parameters. The data below synthesizes typical profiling results observed during lead optimization campaigns (4)[4].

Property / Assay ParameterTraditional Piperidine Scaffold7-Azaspiro[3.5]nonane ScaffoldCausality / Mechanistic Rationale
3D Geometry (Fsp³) Low (<0.3)High (>0.5)Introduction of the sp³ hybridized spiro-center creates orthogonal ring planes.
Lipophilicity (LogD 7.4) High (Typically >3.5)Lowered (Typically 2.0 - 2.5)Increased dipole moment and reduced desolvation penalty improve aqueous solubility.
hERG Liability (IC₅₀) Potent Block (<1 µM)Weak/No Block (>30 µM)3D bulk prevents the planar π-π stacking required to bind the hERG central cavity.
GPCR Cross-Reactivity High (Aminergic targets)Moderate to LowAltered spatial projection of the basic amine avoids conserved aminergic pockets.
Metabolic Stability Susceptible to α-oxidationHighly StableSteric hindrance around the spiro-center protects α-protons from CYP450 metabolism.

Field-Proven Methodologies: Cross-Reactivity Profiling Workflows

To ensure safety, we deploy a tiered, self-validating screening cascade.

Workflow Start Compound Library (7-azaspiro[3.5]nonane) Tier1 Tier 1: In Silico Profiling (Pharmacophore Matching) Start->Tier1 Tier2 Tier 2: Broad Target Panel (GPCRs, Kinases) Tier1->Tier2 Filtered Hits Tier3 Tier 3: Functional Assays (Patch-Clamp for hERG) Tier2->Tier3 <50% Inhibition Valid Lead Selection (High Selectivity) Tier3->Valid IC50 > 30µM

Tiered cross-reactivity profiling workflow for spirocyclic compounds.

Protocol A: Broad-Spectrum GPCR/Kinase Panel (SafetyScreen)

Expertise & Experience (Causality): The 7-azaspiro[3.5]nonane core introduces novel 3D vectors that may inadvertently engage conserved binding pockets in closely related targets. We utilize a high-throughput competitive radioligand binding assay to cast a wide net for off-target liabilities early in optimization. Step-by-Step Methodology:

  • Preparation: Dilute 7-azaspiro[3.5]nonane derivatives in 100% DMSO, yielding a final assay concentration of 10 µM (0.1% DMSO final).

  • Incubation: Incubate compounds with membrane preparations expressing target receptors (e.g., 44 standard safety targets) and their respective radioligands (e.g., [³H]-ketanserin for 5-HT₂A) for 60-120 minutes at 22°C.

  • Filtration & Reading: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using a microplate scintillation counter.

  • Trustworthiness Check (Self-Validation): Every assay plate must include a known reference inhibitor to calculate the Z'-factor. A plate is only validated and accepted if Z' > 0.5, ensuring the signal-to-background ratio is sufficient to distinguish true cross-reactivity from assay noise. Hits showing >50% displacement trigger a full 8-point dose-response curve.

Protocol B: Functional hERG Automated Patch-Clamp

Expertise & Experience (Causality): Why do we use automated patch-clamp rather than high-throughput radioligand binding (e.g., [³H]-astemizole displacement) for hERG profiling? Radioligand binding only assesses affinity for the resting state of the channel. Because 7-azaspiro[3.5]nonane derivatives possess complex 3D geometries, their off-target binding is often state-dependent, preferentially interacting with the open or inactivated states of the hERG pore. Patch-clamp allows us to apply specific voltage protocols to drive the channels into these susceptible states. Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG potassium channel and load them into a planar patch-clamp system (e.g., QPatch).

  • Voltage Protocol: Hold cells at a resting potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (driving channels into open/inactivated states), followed by a repolarizing step to -50 mV for 2 seconds to elicit outward tail currents.

  • Compound Application: Apply the test compound in ascending concentrations (0.1 µM to 30 µM), allowing 3 minutes of equilibration per dose.

  • Trustworthiness Check (Self-Validation): The protocol continuously monitors leak current and series resistance. If series resistance fluctuates by >20% or leak current exceeds 100 pA, the cell is automatically excluded. Furthermore, a terminal addition of 100 nM E-4031 (a known hERG blocker) must produce >90% block to validate the channel's pharmacological sensitivity.

Case Study: GPR119 Agonist Signaling & Selectivity

When properly optimized, the 7-azaspiro[3.5]nonane scaffold exhibits exquisite target selectivity. For instance, compound 54g operates as a highly potent GPR119 agonist, demonstrating a favorable glucose-lowering effect in diabetic models without cross-reacting with other Class A GPCRs (2)[2]. The diagram below illustrates the on-target signaling cascade that is preserved while off-target liabilities are engineered out.

Pathway Ligand 7-azaspiro[3.5]nonane Agonist Receptor GPR119 Receptor Ligand->Receptor Binds G_alpha Gαs Protein Receptor->G_alpha Activates AC Adenylate Cyclase G_alpha->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Response Insulin Secretion cAMP->Response Triggers

GPR119 activation signaling pathway by 7-azaspiro[3.5]nonane agonists.

References

  • Meyers, M. J., et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain." PubMed (NIH).1

  • "A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery." Benchchem. 3

  • "Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery." Benchchem. 4

  • Matsuda, D., et al. "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." PubMed (NIH). 2

Sources

Comparative

Reproducibility and Yield Optimization in 7-Azaspiro[3.5]nonan-1-amine Synthesis: A Comparative Guide

Executive Summary & Mechanistic Rationale The 7-azaspiro[3.5]nonane scaffold has emerged as a critical structural motif in modern drug discovery. Its unique spirocyclic geometry provides distinct exit vectors that enhanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 7-azaspiro[3.5]nonane scaffold has emerged as a critical structural motif in modern drug discovery. Its unique spirocyclic geometry provides distinct exit vectors that enhance binding affinity, metabolic stability, and three-dimensionality in complex biological targets. Notably, this primary amine is a foundational building block for 1 and 2.

However, the reproducible synthesis of 7-Azaspiro[3.5]nonan-1-amine—specifically achieving high primary amine fidelity without over-alkylation—remains a bottleneck for many bench scientists. This guide objectively compares in-house synthesis protocols against 3, providing validated, self-monitoring methodologies to ensure high-yield, scalable production.

Applications Core 7-Azaspiro[3.5] nonan-1-amine SHP2 SHP2 Inhibitors (Oncology) Core->SHP2 SARS 3CLpro Inhibitors (Antiviral) Core->SARS Scaffold Natural Product Scaffolds Core->Scaffold

Pharmacological applications of the 7-azaspiro[3.5]nonane scaffold.

Comparative Analysis of Synthesis Strategies

When targeting the primary amine at the 1-position of the 7-azaspiro[3.5]nonane system, researchers typically choose between direct reductive amination, a two-step protected amination, or sourcing pre-synthesized building blocks.

Table 1: Performance Comparison of 7-Azaspiro[3.5]nonan-1-amine Sourcing and Synthesis

StrategyReagentsAvg. Yield (%)Purity (%)Major Impurity RiskScalability
Route A: Two-Step Protected Amination Benzylamine, NaBH(OAc)₃, then Pd/C H₂70–80%>98%Trace unreacted ketoneHigh
Route B: Direct Reductive Amination NH₄OAc, NaBH₃CN40–50%<85%Dimeric secondary amineLow
Commercial Sourcing N/A (e.g., Benchchem)N/A>99%NoneImmediate
Causality Analysis

Direct reductive amination (Route B) using ammonia equivalents often suffers from severe over-alkylation. The newly formed primary amine is highly nucleophilic and reacts with another equivalent of the starting ketone, forming a dimeric secondary amine impurity that is notoriously difficult to separate via column chromatography.

Route A circumvents this by utilizing benzylamine as a sterically hindered, easily removable protecting group. This ensures exclusive formation of the mono-alkylated product, preserving the integrity of the primary amine upon subsequent hydrogenolysis.

Workflow Ketone Boc-Ketone SM Imine Benzylamine + NaBH(OAc)3 Ketone->Imine NBn N-Benzyl Intermediate Imine->NBn PdC Pd/C, H2 Hydrogenolysis NBn->PdC Amine Primary Amine PdC->Amine

Two-step reductive amination workflow for primary amine synthesis.

Detailed Experimental Protocols (Route A)

The following self-validating protocol is adapted from 4 and optimized for high-fidelity reproducibility.

Protocol 1: Reductive Amination to tert-Butyl 1-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate

Objective: Form the N-benzyl protected intermediate without prematurely reducing the starting ketone.

Step-by-Step:

  • Preparation: Dissolve tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq, e.g., 8.0 g, 33.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (230 mL).

    • Causality: DCE is preferred over dichloromethane (DCM) as it allows for a slightly higher reaction temperature if imine formation is sluggish, though room temperature is typically sufficient. It also exhibits lower volatility, stabilizing the concentration during extended stirring.

  • Imine Formation: Add benzylamine (1.1 eq, 3.93 g, 36.8 mmol) dropwise. Stir for 1 hour at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq, 15.5 g, 73.6 mmol) in portions over 15 minutes.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that specifically targets the protonated imine intermediate rather than the starting ketone. This chemoselectivity prevents the formation of the undesired alcohol byproduct.

  • Self-Validation (In-Process): Monitor via LC-MS. The intermediate imine is prone to hydrolysis on standard silica TLC plates, leading to false negatives for conversion. LC-MS is required to confirm the presence of the [M+H]⁺ peak for the N-benzyl amine.

  • Workup: Quench cautiously with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield a viscous oil.

Protocol 2: Hydrogenolysis to tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Objective: Cleave the benzyl protecting group to reveal the target primary amine.

Step-by-Step:

  • Preparation: Dissolve the N-benzyl intermediate in methanol (0.2 M). Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: The acetic acid prevents the basicity of the newly formed primary amine from poisoning the palladium catalyst, ensuring the reaction runs to completion.

  • Catalyst Addition: Purge the flask with N₂, then carefully add 10% Pd/C (10-15 mol%).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 12-18 hours.

  • Self-Validation (In-Process): Monitor hydrogen uptake. Once cessation occurs, sample the reaction for ¹H NMR. The disappearance of aromatic protons (δ 7.2–7.4 ppm) confirms complete debenzylation.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate in vacuo to yield the primary amine as an acetate salt.

Protocol 3: Global Deprotection (Optional)

If the fully unprotected5 is required for downstream library synthesis:

  • Treat the Boc-protected amine with 4M HCl in dioxane at 0 °C, warming to room temperature for 2 hours.

  • Concentrate under reduced pressure to yield the dihydrochloride salt as a white, highly hygroscopic solid.

Troubleshooting & Quality Control

  • Low Yield in Step 1: Ensure the DCE and benzylamine are strictly anhydrous. Trace water will drive the imine equilibrium backward, leading to unreacted ketone and subsequent reduction to the spirocyclic alcohol.

  • Catalyst Poisoning in Step 2: If hydrogenolysis stalls before completion, filter off the old catalyst through Celite and resubject the mixture to fresh Pd/C. Ensure sulfur-containing impurities or residual chlorinated solvents from prior steps are completely removed under high vacuum before hydrogenation.

References

  • US20220073537A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2.
  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC.[Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. ACS.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Azaspiro[3.5]nonan-1-amine

For Immediate Reference: Treat 7-Azaspiro[3.5]nonan-1-amine as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach based on structurally similar compounds is mand...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Reference: Treat 7-Azaspiro[3.5]nonan-1-amine as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach based on structurally similar compounds is mandated. This guide provides detailed procedures for handling, temporary storage, and disposal to ensure the safety of laboratory personnel and maintain environmental compliance.

This document is intended for researchers, scientists, and drug development professionals who handle 7-Azaspiro[3.5]nonan-1-amine and are responsible for its safe disposal. The procedures outlined are based on an analysis of its chemical structure, data from analogous compounds, and established best practices for amine waste management.

Hazard Assessment: A Conservative Approach

The primary hazards associated with compounds in this class include skin and eye irritation, with some analogs classified as corrosive, capable of causing severe burns.[1][2][3][4] Respiratory irritation is also a significant concern.[1][2][3] Given its amine functional group, 7-Azaspiro[3.5]nonan-1-amine is expected to be basic and reactive with acids and oxidizing agents.

Analogous Compound CAS Number GHS Hazard Statements
7-oxaspiro[3.5]nonan-1-amine hydrochloride1823375-28-5H315 (Causes skin irritation), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness)[1]
7-Oxa-1-azaspiro[3.5]nonane hcl1955524-23-8H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
{7-AZASPIRO[3.5]NONAN-2-YLMETHANOL HYDROCHLORIDE2306273-13-0H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
1-Oxa-7-azaspiro(3.5)nonane38674-21-4H314 (Causes severe skin burns and eye damage)[4]
7-methyl-7-azaspiro[3.5]nonan-2-one2306268-80-2H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the composite hazard profile, the following PPE is mandatory when handling 7-Azaspiro[3.5]nonan-1-amine in any form, including its waste products. The causality is clear: each piece of equipment mitigates a specific, identified risk.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing.[6]

  • Skin Protection: A lab coat is essential. Chemically resistant gloves (nitrile or neoprene) must be worn. Always inspect gloves for tears or punctures before use.[7]

  • Respiratory Protection: All handling of 7-Azaspiro[3.5]nonan-1-amine should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7][8]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area. Remove all ignition sources.[7]

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb large quantities of the spill.

  • Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a designated, labeled hazardous waste container.[2][7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Segregation, Storage, and Disposal Workflow

Proper disposal is a multi-step process that begins at the point of waste generation. The following workflow ensures compliance with safety and regulatory standards.

Caption: Disposal workflow for 7-Azaspiro[3.5]nonan-1-amine.

Step-by-Step Disposal Procedures
  • Waste Identification and Segregation:

    • Causality: Aliphatic and cyclic amines can react violently with incompatible materials, particularly strong acids (exothermic neutralization) and oxidizing agents. Segregation prevents these hazardous reactions.

    • Procedure: All waste containing 7-Azaspiro[3.5]nonan-1-amine, including contaminated lab supplies (gloves, pipette tips, absorbent materials), must be collected in a dedicated, chemically compatible, and clearly labeled waste container.[7]

  • Containerization and Labeling:

    • Causality: Proper labeling is a regulatory requirement and ensures that all personnel are aware of the container's contents and associated hazards.

    • Procedure: Use a leak-proof container with a secure lid. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "7-Azaspiro[3.5]nonan-1-amine"

      • A clear indication of the hazards (e.g., "Corrosive," "Irritant") based on the conservative assessment.

  • Temporary Storage:

    • Causality: Designated storage areas prevent accidental spills and exposure to the general lab population.

    • Procedure: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be away from heat sources and incompatible chemicals.

  • Neutralization (for Aqueous Solutions Only - Advanced Users):

    • Causality: Neutralization can render the amine waste less corrosive. However, this process is exothermic and must be performed with extreme caution.

    • Procedure: For dilute aqueous solutions, slow, dropwise addition of a weak acid (e.g., citric acid or acetic acid) with constant stirring and cooling in an ice bath can be performed to neutralize the basicity of the amine. This should only be attempted by experienced personnel in a fume hood and with appropriate monitoring of the pH and temperature. The neutralized solution must still be disposed of as hazardous waste.

  • Final Disposal:

    • Causality: Federal and local regulations mandate that hazardous chemical waste be disposed of by licensed professionals to ensure environmental protection.

    • Procedure: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal company.[6] Incineration is a common and effective method for the ultimate destruction of organic amine waste.[9] Do not dispose of 7-Azaspiro[3.5]nonan-1-amine down the drain.[7][8]

References

  • NextSDS. (n.d.). 7-oxaspiro[3.5]nonan-1-amine hydrochloride — Chemical Substance Information. Retrieved March 15, 2026, from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Oxa-7-azaspiro[3.
  • Google Patents. (n.d.). Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
  • PubChem. (n.d.). 7-Azaspiro(3.5)nonane. Retrieved March 15, 2026, from [Link]

  • Capot Chemical. (2026, March 6). MSDS of 7-Azaspiro[3.5]nonan-2-ol.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: {7-AZASPIRO[3.5]NONAN-2-YLMETHANOL HYDROCHLORIDE.
  • NextSDS. (n.d.). 7,7-dimethyl-2-azaspiro[3.5]nonane — Chemical Substance Information. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 1-Oxa-7-azaspiro(3.5)nonane. Retrieved March 15, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.
  • Wada, S., Ichikawa, H., & Tastsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and Bioengineering, 45(4), 304-309.
  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved March 15, 2026, from [Link]

  • Asia Industrial Gases Association. (2021). AIGA 083/21: DISPOSAL OF GASES.
  • CHIMIART. (n.d.). Neutralizing Amine. Retrieved March 15, 2026, from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved March 15, 2026, from [Link]

  • NASA Technical Reports Server. (2025, July 15). Method of neutralizing the corrosive surface of amine-cured epoxy resins. Retrieved March 15, 2026, from [Link]

  • Education Institute for Equipment & Process Design. (n.d.). Neutralizing Amine.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved March 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, December 16). Applicability and Requirements of the RCRA Organic Air Emission Standards. Retrieved March 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • The Environmental Law Firm. (2015, September 10).

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 7-Azaspiro[3.5]nonan-1-amine

Part 1: Pre-Operational Briefing & Hazard Assessment As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essen...

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Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Pre-Operational Briefing & Hazard Assessment

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential operational and safety protocols for handling 7-Azaspiro[3.5]nonan-1-amine.

The amine functional group suggests the potential for corrosive properties and alkalinity.[3] Structurally similar compounds exhibit a range of hazards, including skin and eye irritation, respiratory tract irritation, and potential harm if swallowed or absorbed through the skin.[4][5]

Table 1: Hazard Profile of Structurally Analogous Compounds

Compound NameCAS NumberReported HazardsSource
7-Boc-(2,7-Diazaspiro[3.5]nonane)896464-16-7Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.
7-oxaspiro[3.5]nonan-1-amine HCl1823375-28-5Skin irritation (H315), Eye irritation (H319), Specific target organ toxicity — single exposure (H336).
7-Azaspiro[3.5]nonan-2-ol784137-09-3May cause respiratory irritation. Toxicological properties not fully investigated.
1-Oxa-7-azaspiro[3.5]nonane38674-21-4Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

Based on this analysis, we will proceed with the assumption that 7-Azaspiro[3.5]nonan-1-amine is, at a minimum, a skin and eye irritant, a respiratory tract irritant, and harmful if ingested.

Part 2: Personal Protective Equipment (PPE) Mandate

A multi-layered PPE approach is mandatory to prevent all routes of potential exposure. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[6]

Table 2: Required PPE for Handling 7-Azaspiro[3.5]nonan-1-amine

PPE CategoryRecommended EquipmentRationale & Standard
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and potential vapors. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7]
Skin & Body Protection A chemical-resistant lab coat or apron over full-length clothing.Provides a primary barrier against accidental spills and contact.
Hand Protection Chemical-resistant nitrile or neoprene gloves.Amines can be corrosive or cause skin damage.[3] Gloves must be inspected before use and changed immediately if contaminated.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator with cartridges suitable for organic vapors and amines.Mandatory when handling the compound outside of a certified chemical fume hood or when aerosolization is possible.[2]

Part 3: Step-by-Step Operational Protocol

This protocol is designed to minimize exposure and ensure procedural integrity from receipt of the compound to its final disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage within a ventilated area.

  • Label: Ensure the container is clearly labeled with the compound name, date received, and associated hazard warnings.

  • Store: Store the container in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals.[8] Keep it tightly closed and segregated from incompatible materials such as strong acids and oxidizing agents.[3]

Handling and Experimental Use
  • Engineering Controls: All handling of 7-Azaspiro[3.5]nonan-1-amine, including weighing and dilutions, MUST be performed inside a certified chemical fume hood to control vapor inhalation.[8]

  • Work Area Preparation: Ensure the fume hood sash is at the appropriate height. Keep the work area clean and uncluttered.[9] Confirm that an eyewash station and safety shower are unobstructed and readily accessible.

  • Aliquoting: Use only tools (spatulas, syringes) made of compatible materials. Employ non-sparking tools to prevent ignition sources.[8]

  • Transport: When moving the compound within the laboratory, use a secondary, sealed, and chemically resistant container.

  • Post-Handling: After use, securely seal the primary container. Decontaminate the work surface thoroughly.

Decontamination and Disposal Plan
  • Waste Segregation: All disposable materials that have come into contact with the compound (gloves, pipette tips, paper towels) must be considered hazardous waste.

  • Waste Collection: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Disposal: The final disposal of chemical waste must be conducted through a licensed professional waste disposal service.[2] Adhere strictly to all local, regional, and national environmental regulations. Do not discharge the chemical or contaminated materials into drains or the environment.

Part 4: Emergency Procedures

Preparation is paramount. Review these procedures before beginning any work.

Figure 1: Emergency Response Workflow

cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Follow-Up Action cluster_spill_response Spill Response Skin_Contact Skin Contact Flush_Skin Flush with water for 15+ min Remove contaminated clothing Skin_Contact->Flush_Skin Eye_Contact Eye Contact Flush_Eyes Flush with eyewash for 15+ min Hold eyelids open Eye_Contact->Flush_Eyes Inhalation Inhalation Move_Fresh_Air Move to fresh air Provide oxygen if needed Inhalation->Move_Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth with water DO NOT induce vomiting Ingestion->Rinse_Mouth Seek_Medical Seek Immediate Medical Attention Bring SDS/Compound Info Flush_Skin->Seek_Medical Flush_Eyes->Seek_Medical Move_Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical Report Report incident to Supervisor and EH&S Seek_Medical->Report Spill Chemical Spill Evacuate Evacuate and alert others Spill->Evacuate Contain Contain spill with absorbent material (if safe to do so) Evacuate->Contain Cleanup Follow established spill cleanup protocol Contain->Cleanup Cleanup->Report

Caption: Workflow for emergency response to exposure or spills.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

References

  • Spectra Chemical. (2015, April 1). Safety Data Sheet. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (2026, January 23). 2,9-DIOXA-6-AZASPIRO[3.5]NONANE-6-CARBOXYLIC ACID tert-BUTYLESTER Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2026, March 6). MSDS of 7-Azaspiro[3.5]nonan-2-ol. Retrieved from [Link]

  • NextSDS. 7-oxaspiro[3.5]nonan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • New Jersey Department of Health. Manganese - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Vertex AI Search. What are the Health and Safety Guidelines for Using Amines?.
  • LabManager. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • Tri-iso. Material Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. Safe Laboratory Practices & Procedures. Retrieved from [Link]

  • Harvey Mudd College. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • Kennesaw State University. Safety Guidelines | Organic Chemistry I Lab. Retrieved from [Link]

Sources

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